molecular formula C9H13NO B1295120 3-(6-Methylpyridin-2-yl)propan-1-ol CAS No. 61744-43-2

3-(6-Methylpyridin-2-yl)propan-1-ol

Cat. No.: B1295120
CAS No.: 61744-43-2
M. Wt: 151.21 g/mol
InChI Key: DJPVDQYTBDDIAM-UHFFFAOYSA-N
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Description

3-(6-Methylpyridin-2-yl)propan-1-ol is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(6-methylpyridin-2-yl)propan-1-ol
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InChI

InChI=1S/C9H13NO/c1-8-4-2-5-9(10-8)6-3-7-11/h2,4-5,11H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPVDQYTBDDIAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2069494
Record name 6-Methyl-2-pyridylpropan-1-ol
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Molecular Weight

151.21 g/mol
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CAS No.

61744-43-2
Record name 6-Methyl-2-pyridinepropanol
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Record name 2-Pyridinepropanol, 6-methyl-
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Record name 2-Pyridinepropanol, 6-methyl-
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Record name 6-Methyl-2-pyridylpropan-1-ol
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Record name 6-methyl-2-pyridylpropan-1-ol
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Record name 6-Methyl-2-pyridinepropanol
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Foundational & Exploratory

3-(6-Methylpyridin-2-yl)propan-1-ol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(6-Methylpyridin-2-yl)propan-1-ol

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. We will delve into its chemical properties, analytical profile, synthesis, reactivity, and potential applications, offering insights grounded in established chemical principles.

This compound is a substituted pyridine derivative featuring a propanol chain. The presence of the basic pyridine nitrogen and the primary alcohol functional group makes it a versatile intermediate for further chemical modifications.

Structure and Nomenclature:

  • IUPAC Name: this compound

  • CAS Number: 61744-43-2[1][2]

  • Molecular Formula: C₉H₁₃NO[2]

  • Molecular Weight: 151.21 g/mol [2][3]

Physicochemical Data Summary:

The following table summarizes key physicochemical properties. Experimental values can vary based on purity and measurement conditions.

PropertyValueSource
Molecular Formula C₉H₁₃NO[2]
Molecular Weight 151.21 g/mol [2][3]
CAS Number 61744-43-2[1][2]
Appearance Typically a liquid or low-melting solidGeneral Knowledge

Note: Detailed experimental data such as boiling and melting points are not consistently reported in public literature; however, its structure suggests it is likely a high-boiling liquid at standard temperature and pressure.

Analytical Characterization: A Spectroscopic Profile

Confirmation of the structure and purity of this compound relies on standard spectroscopic techniques. Free spectral data for this compound is available, confirming its structural features.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the aliphatic protons of the propanol chain, the methyl group, and the hydroxyl proton. The aromatic region will display a characteristic splitting pattern for a 2,6-disubstituted pyridine. The propyl chain will exhibit signals for three distinct methylene groups, with coupling between adjacent groups.

  • ¹³C NMR: The carbon NMR will show nine distinct signals: three for the sp²-hybridized carbons of the pyridine ring (excluding the substituted carbons), two for the substituted aromatic carbons, three for the aliphatic carbons of the propanol chain, and one for the methyl group carbon.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

  • A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group.

  • C-H stretching vibrations for the aromatic and aliphatic portions will appear around 2850-3100 cm⁻¹.

  • C=C and C=N stretching vibrations from the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

  • A strong C-O stretching band will be present around 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • The molecular ion peak (M⁺) should be observed at m/z = 151.

  • Common fragmentation patterns would include the loss of water (M-18), loss of a propyl group, or cleavage at the benzylic-like position adjacent to the pyridine ring.

Synthesis and Chemical Reactivity

As a valuable building block, understanding the synthesis and reactivity of this compound is crucial for its application.

Proposed Synthesis Workflow

While numerous specific synthetic routes exist for pyridine derivatives, a common and logical approach involves the functionalization of a pre-existing methylpyridine scaffold. A plausible method is the alkylation of the methyl group of 2,6-lutidine (2,6-dimethylpyridine) followed by selective reduction.

Synthesis_Workflow cluster_0 Synthesis of this compound A 2,6-Lutidine B 2-Lithio-6-methylpyridine A->B 1. n-BuLi (Deprotonation) C 3-(6-Methylpyridin-2-yl)propanal B->C 2. Acetaldehyde (Nucleophilic Addition) D This compound C->D 3. NaBH4 (Reduction)

Caption: Proposed synthetic pathway from 2,6-lutidine.

Experimental Rationale:

  • Deprotonation: 2,6-Lutidine is treated with a strong base like n-butyllithium (n-BuLi). The protons of the methyl groups are acidic enough to be removed, generating a lithiated intermediate. This is a standard method for creating a nucleophilic carbon center on a pyridine ring.

  • Nucleophilic Addition: The resulting carbanion, 2-lithio-6-methylpyridine, acts as a nucleophile. Its reaction with an appropriate electrophile, such as acetaldehyde or ethylene oxide, will form the carbon-carbon bond and introduce the three-carbon chain with an oxygen functionality.

  • Reduction: If an aldehyde or ketone intermediate is formed, a mild reducing agent like sodium borohydride (NaBH₄) is used to selectively reduce the carbonyl to the primary alcohol without affecting the pyridine ring.[5] This two-step process ensures high yields and good control over the final product structure.

Core Chemical Reactivity

The reactivity is dominated by the alcohol and pyridine moieties.

Reactivity_Diagram cluster_alcohol Alcohol Reactions cluster_pyridine Pyridine Reactions center_node This compound Oxidation Oxidation (e.g., PCC, DMP) center_node->Oxidation → Aldehyde/Carboxylic Acid Esterification Esterification (e.g., Acyl Chloride, Acid) center_node->Esterification → Ester Halogenation Halogenation (e.g., SOCl₂, PBr₃) center_node->Halogenation → Alkyl Halide N_Oxidation N-Oxidation (e.g., m-CPBA) center_node->N_Oxidation → Pyridine N-oxide Coordination Metal Coordination center_node->Coordination → Metal Complex

Caption: Key reaction pathways for the core molecule.

  • Reactions of the Alcohol Group:

    • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or to the carboxylic acid using stronger oxidizing agents like potassium permanganate.

    • Esterification: It readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides) under acidic or basic conditions to form esters.

    • Conversion to Alkyl Halides: The hydroxyl group can be substituted by a halogen using reagents such as thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination.[6] This converts the poor leaving group (-OH) into a good leaving group, facilitating nucleophilic substitution reactions.

  • Reactions of the Pyridine Ring:

    • N-Oxidation: The nitrogen atom can be oxidized to an N-oxide using a peroxy acid like m-CPBA.

    • Basicity and Coordination: As a pyridine derivative, the nitrogen atom is basic and can be protonated by acids to form pyridinium salts. It can also act as a ligand, coordinating to metal centers to form metal complexes.

Applications in Research and Drug Development

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[7] Its ability to form hydrogen bonds, act as a basic center, and participate in pi-stacking interactions makes it highly valuable in designing molecules that interact with biological targets.

  • Scaffold for Bioactive Molecules: this compound serves as an excellent starting point for synthesizing more complex molecules. The alcohol handle allows for the attachment of various other fragments through ester, ether, or alkyl linkages.

  • Analogs of Pharmacological Agents: Pyridine and pyridone derivatives have shown a wide range of biological activities, including antibacterial and anti-HIV properties.[8] Derivatives of pyridinyl methanol have been investigated as antagonists for transient receptor potential vanilloid 3 (TRPV3), which is implicated in pain and skin disorders.[9]

  • Inhibitors of Kinases: Many kinase inhibitors, such as those targeting mTOR, utilize heterocyclic cores like pyrazolopyrimidines, which can be constructed from pyridine precursors.[10] The specific substitution pattern of this compound makes it a candidate for developing selective inhibitors.

  • Geroprotective and Cytoprotective Research: Certain derivatives of 3-aminopyridin-2(1H)-ones have demonstrated cytoprotective activity, highlighting the potential of modified pyridine cores in developing agents that protect cells from damage.[11]

Safety, Handling, and Disposal

Hazard Identification (Anticipated):

  • Flammability: Likely a flammable or combustible liquid. Keep away from heat, sparks, and open flames.[13][14]

  • Eye Irritation: Expected to cause serious eye irritation or damage.[12][13]

  • Skin/Respiratory Irritation: May cause skin and respiratory tract irritation.[14]

  • Toxicity: Harmful if swallowed or inhaled.

Recommended Handling and Storage Protocol:

ParameterRecommendationRationale & Source
Ventilation Use only in a well-ventilated area or under a chemical fume hood.To minimize inhalation of vapors.[12][13]
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.To prevent skin and eye contact.[13][14]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat and sources of ignition.To prevent degradation and ensure safety.[13]
Incompatible Materials Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.To avoid vigorous or explosive reactions.[14][15]

Disposal: Chemical waste must be disposed of in accordance with local, regional, and national regulations. Do not empty into drains.[16] Uncleaned containers should be treated as the product itself.

References

  • Sigma-Aldrich. (2025, May 6).
  • Thermo Fisher Scientific. (2023, October 20).
  • Fisher Scientific. (2009, January 22).
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  • BLDpharm. 61744-43-2|this compound.
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  • PubChem. 2-(6-Methylpyridin-2-YL)propan-2-OL.
  • ResearchGate. (2025, October 13). Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)
  • PubMed. (2010, January 15). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR).
  • Chemistry LibreTexts. (2024, March 17). 17.6: Reactions of Alcohols.
  • ResearchGate. (2019).
  • PubMed. (2016, May 26). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.
  • ResearchGate. (2011, August 6). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system.
  • Asian Journal of Research in Chemistry. (2013, October). Pyridine and Its Biological Activity: A Review.

Sources

3-(6-Methylpyridin-2-yl)propan-1-ol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide offers a comprehensive overview of 3-(6-Methylpyridin-2-yl)propan-1-ol, CAS number 61744-43-2, a key building block in modern medicinal chemistry and materials science. This document provides in-depth information on its chemical and physical properties, synthesis, and applications, with a particular focus on its role in drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in utilizing this versatile compound in their work.

Core Compound Information

This compound is a substituted pyridine derivative with a molecular formula of C9H13NO and a molecular weight of 151.21 g/mol .[1][2][3][4] It is typically a colorless to pale yellow liquid. The structure features a pyridine ring substituted with a methyl group at the 6-position and a propan-1-ol group at the 2-position. This unique arrangement of functional groups makes it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 61744-43-2
Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol [1][2][3][4]
Appearance Colorless to pale yellow liquid
Purity Typically available at 95% or higher[1][3]

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the modification of a pre-existing pyridine ring. For instance, one could envision a Grignard reaction between a suitable pyridinyl halide and an epoxide, followed by ring-opening. Alternatively, a multi-step synthesis starting from a simpler pyridine derivative, such as 2-methyl-6-vinylpyridine, could be employed. The final purification of the product is typically carried out using column chromatography to achieve high purity.

Synthesis_Workflow Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Grignard Reagent Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Column Chromatography Final Product Final Product Purification->Final Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Analytical Characterization

The identity and purity of this compound are confirmed using a variety of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the methyl and propanol protons, as well as the aromatic protons of the pyridine ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the hydroxyl (-OH) group through its characteristic broad absorption band.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to study its fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are often used to assess the purity of the compound.[2]

SpectraBase provides access to NMR and FTIR spectra for this compound.[5]

Applications in Research and Development

The presence of both a pyridine ring and a primary alcohol functional group makes this compound a versatile building block in the synthesis of more complex molecules.

Drug Discovery

The pyridine moiety is a common feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The propanol side chain of this compound provides a convenient attachment point for further chemical modifications, allowing for the synthesis of a wide range of potential drug candidates. This compound can serve as an intermediate in the synthesis of various therapeutic agents, including kinase inhibitors and other targeted therapies.[6][7] For example, it could be a precursor for compounds used in the development of treatments for neuropathic pain or as antagonists for transient receptor potential vanilloid 3 (TRPV3).[6]

Drug_Discovery_Pathway This compound This compound Chemical Modification Chemical Modification This compound->Chemical Modification Intermediate Lead Compound Lead Compound Chemical Modification->Lead Compound Preclinical Studies Preclinical Studies Lead Compound->Preclinical Studies Clinical Trials Clinical Trials Preclinical Studies->Clinical Trials

Caption: The role of this compound as an intermediate in the drug discovery process.

Materials Science

Pyridine-containing polymers and materials often exhibit interesting electronic and optical properties. The hydroxyl group of this compound can be used to incorporate this molecule into polymer chains or to functionalize surfaces, leading to new materials with potential applications in electronics, sensors, and catalysis.

Safety and Handling

This compound is a chemical that should be handled with care in a laboratory setting.

Hazard Identification
  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][4]

  • Harmful if Swallowed or in Contact with Skin: This compound can be harmful if ingested or if it comes into contact with the skin.[8]

Recommended Safety Precautions
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling this compound.[1][9]

  • Ventilation: Use only outdoors or in a well-ventilated area.[1][9]

  • Handling: Wash hands thoroughly after handling. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][9]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[9][10] Store locked up.[1]

In case of exposure, follow the first-aid measures outlined in the safety data sheet (SDS).[9][10]

References

  • Fisher Scientific. (2008, March 29).
  • Chemchart. 2-(2-Aminoethyl)pyridine (2706-56-1).
  • AK Scientific, Inc. 3-(6-Methylpyridin-2-yl)
  • Fisher Scientific. (2009, September 22).
  • BLDpharm. 61744-43-2|this compound.
  • A75706. (2025, November 6).
  • Fisher Scientific. (2014, February 5).
  • Oakwood Chemical. 3-(6-Methyl-pyridin-2-yl)-propan-1-ol.
  • SpectraBase. This compound.
  • Sigma-Aldrich. 3-(6-METHYL-PYRIDIN-2-YL)-2-PHENYL-PROPAN-1-OL.
  • PubChem. 6-Methyl-2-pyridylpropan-1-ol | C9H13NO | CID 109132.
  • The Royal Society of Chemistry.
  • Amerigo Scientific. This compound.
  • Ascendex Scientific, LLC. 3-(6-methylpyridin-2-ylamino)propan-1-ol.
  • ChemicalBook. 2-(Pyridin-3-yl)propan-2-ol synthesis.
  • Wu, J., Ji, C., et al. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
  • PubMed. (2016, May 26). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.
  • A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone.
  • The Royal Society of Chemistry.
  • The Royal Society of Chemistry.
  • PubMed. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR).
  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS CIS 2-(1,6-DIMETHYLPIPERIDINE-3-YL)PROPAN-2-OL.
  • MDPI. 1,6-Naphthyridin-2(1H)

Sources

An In-depth Technical Guide to the Structure of 3-(6-Methylpyridin-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure of 3-(6-Methylpyridin-2-yl)propan-1-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The unique arrangement of its substituted pyridine ring and flexible propanol side chain imparts specific physicochemical properties that are crucial for its interaction with biological targets. This document will delve into the detailed structural elucidation, potential synthetic pathways, and the broader context of its relevance in pharmaceutical research, grounded in established scientific principles and spectroscopic data.

Molecular Architecture and Physicochemical Properties

This compound is a substituted pyridine derivative with the chemical formula C₉H₁₃NO and a molecular weight of 151.21 g/mol .[1] Its structure features a pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, which is substituted at the 2-position with a 3-hydroxypropyl group and at the 6-position with a methyl group.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 61744-43-2[1]
Molecular Formula C₉H₁₃NO[1]
Molecular Weight 151.21 g/mol [1]
Topological Polar Surface Area 33.1 Ų[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 3[2]

The presence of both a hydrogen bond donor (the hydroxyl group) and acceptors (the pyridine nitrogen and the hydroxyl oxygen) suggests the potential for this molecule to engage in various intermolecular interactions, a key aspect of drug-receptor binding. The rotatable bonds in the propanol side chain provide conformational flexibility, allowing the molecule to adopt different spatial arrangements to fit into a binding pocket.

Spectroscopic and Structural Elucidation

The precise structure of this compound can be unequivocally determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While experimentally obtained spectra for this specific molecule are available in databases such as SpectraBase, this guide will also present predicted spectral data to illustrate the expected signals based on its known structure.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment.

  • Aromatic Protons (Pyridine Ring): The pyridine ring will exhibit three signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons at positions 3, 4, and 5 will show characteristic splitting patterns (doublet, triplet, doublet) due to coupling with their neighbors.

  • Propanol Chain Protons:

    • The methylene group adjacent to the hydroxyl group (-CH₂OH) will appear as a triplet.

    • The methylene group in the middle of the chain (-CH₂-) will present as a multiplet due to coupling with the two adjacent methylene groups.

    • The methylene group attached to the pyridine ring will be a triplet.

  • Methyl Protons: The methyl group at the 6-position of the pyridine ring will give a singlet in the upfield region (typically δ 2.0-2.5 ppm).

  • Hydroxyl Proton: The hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. For this compound, nine distinct carbon signals are expected.

  • Pyridine Ring Carbons: Five signals will be present in the downfield region (typically δ 110-160 ppm), corresponding to the five carbon atoms of the substituted pyridine ring. The carbon atoms attached to the nitrogen and the substituents will have characteristic chemical shifts.

  • Propanol Chain Carbons: Three signals corresponding to the three carbon atoms of the propanol chain will be observed in the upfield region. The carbon bearing the hydroxyl group will be the most downfield of the three.

  • Methyl Carbon: The methyl group carbon will appear as a single peak at the most upfield position.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to show the following characteristic absorption bands:

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group.

  • C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ due to the C-H stretching vibrations of the pyridine ring.

  • C-H Stretch (Aliphatic): Strong absorption bands below 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the propanol chain and the methyl group.

  • C=C and C=N Stretch (Aromatic Ring): A series of sharp to medium absorption bands in the region of 1400-1600 cm⁻¹ due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring.

  • C-O Stretch: A strong absorption band in the region of 1000-1250 cm⁻¹ corresponding to the stretching vibration of the carbon-oxygen single bond of the primary alcohol.

Synthesis and Chemical Reactivity

While specific, detailed synthetic protocols for this compound are not extensively documented in readily available literature, its structure suggests several plausible synthetic strategies based on established organic chemistry reactions.

Potential Synthetic Pathways

A logical approach to the synthesis of this molecule would involve the formation of the carbon-carbon bond between the pyridine ring and the propanol side chain.

Diagram 1: Retrosynthetic Analysis of this compound

G target This compound reagent1 6-Methyl-2-lithiopyridine + 3-bromopropanol target->reagent1 C-C bond formation reagent2 Grignard Reagent of 2-bromo-6-methylpyridine + 3-hydroxypropanal target->reagent2 C-C bond formation reagent3 Reduction of 3-(6-Methylpyridin-2-yl)propanoic acid or its ester target->reagent3 Functional group interconversion

Caption: Retrosynthetic approaches to the target molecule.

  • Alkylation of a 2-lithiated pyridine: 2,6-Lutidine (2-methyl-6-picoline) can be selectively deprotonated at the methyl group using a strong base like n-butyllithium, followed by reaction with a suitable three-carbon electrophile such as 3-bromo-1-(tert-butyldimethylsilyloxy)propane. Subsequent deprotection would yield the desired alcohol.

  • Grignard Reaction: A Grignard reagent could be prepared from 2-bromo-6-methylpyridine. This organometallic species could then react with a three-carbon aldehyde, such as 3-hydroxypropanal (or a protected version), followed by an acidic workup to furnish the final product.[4]

  • Reduction of a Carboxylic Acid or Ester: If 3-(6-Methylpyridin-2-yl)propanoic acid or its corresponding ester were available, it could be reduced to the primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Illustrative Grignard Synthesis

  • Grignard Reagent Formation: To a solution of 2-bromo-6-methylpyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add magnesium turnings. Initiate the reaction, and then add the remaining 2-bromo-6-methylpyridine solution dropwise to maintain a gentle reflux.

  • Reaction with Aldehyde: Cool the freshly prepared Grignard reagent to 0 °C and add a solution of 3-(tert-butyldimethylsilyloxy)propanal in anhydrous THF dropwise.

  • Workup and Deprotection: After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent. The crude product is then treated with a fluoride source (e.g., tetrabutylammonium fluoride) to remove the silyl protecting group.

  • Purification: The final product is purified by column chromatography.

Key Chemical Reactions

The chemical reactivity of this compound is dictated by its two primary functional groups: the pyridine ring and the primary alcohol.

  • Reactions of the Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene.

  • Reactions of the Alcohol: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using various oxidizing agents. It can also undergo esterification with carboxylic acids or acylation with acid chlorides. The hydroxyl group can be converted to a leaving group for subsequent nucleophilic substitution reactions.

Relevance in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[5][6] Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to be functionalized at various positions make it a versatile building block for drug design.[7]

Diagram 2: The Role of the Pyridine Moiety in Drug Design

G Pyridine Pyridine Scaffold HBA Hydrogen Bond Acceptor Pyridine->HBA N atom Aromatic Aromatic Interactions (π-π stacking) Pyridine->Aromatic Solubility Improved Aqueous Solubility (at physiological pH) Pyridine->Solubility Metabolic Metabolic Stability Pyridine->Metabolic

Caption: Key features of the pyridine ring in medicinal chemistry.

While specific biological activities for this compound are not widely reported in the public domain, the structural motifs present suggest several potential areas of therapeutic interest. Substituted pyridines are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[8][9] The presence of the flexible propanol side chain allows for diverse interactions with target proteins, and modifications to this chain could be a key strategy in optimizing binding affinity and selectivity. The overall structure-activity relationship (SAR) of pyridyl alkanols is an active area of research, with the position and nature of substituents on the pyridine ring, as well as the length and functionality of the alkyl alcohol chain, playing crucial roles in determining the biological profile.[10]

Conclusion

This compound is a molecule with a well-defined structure that can be thoroughly characterized by modern spectroscopic methods. Its synthesis can be approached through several established chemical transformations. Although specific biological data for this compound is limited, its structural features, particularly the substituted pyridine ring, place it within a class of compounds with significant potential in drug discovery. This technical guide serves as a foundational resource for researchers interested in exploring the chemical and potential pharmacological properties of this and related molecules. Further investigation into its synthesis, reactivity, and biological evaluation is warranted to fully understand its potential as a lead compound in the development of new therapeutic agents.

References

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  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.
  • Baumann, M., & Baxendale, I. R. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2319.
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479.
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  • Asif, M. (2016). A review on recent advances and future of pyridine and its derivatives with antimicrobial properties. Mini-Reviews in Medicinal Chemistry, 16(16), 1325-1343.
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  • Verma, S., & Singh, P. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(9), 1438-1463.
  • Malik, M., et al. (2025). Pyridine alcohols: New applications reviving interest in metal complexes of a classical ligand. Journal of Inorganic Biochemistry, 269, 112880.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences, 25(14), 7640.
  • AA Blocks. (n.d.). 3-amino-3-(6-methylpyridin-2-yl)propan-1-ol. Retrieved from [Link]

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  • Wu, J., Ji, C., & Xu, F. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
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3-(6-Methylpyridin-2-yl)propan-1-ol molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(6-Methylpyridin-2-yl)propan-1-ol: Synthesis, Characterization, and Applications

Introduction

This compound is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring a pyridine ring, a flexible propyl chain, and a terminal hydroxyl group, offers multiple points for chemical modification, making it a versatile intermediate in the synthesis of more complex molecules. Pyridine and its derivatives are integral scaffolds in numerous pharmaceuticals due to their ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and applications of this compound for researchers and professionals in drug development.

Physicochemical Properties

The fundamental properties of this compound are crucial for its handling, reaction setup, and integration into synthetic workflows. These properties are summarized in the table below. The molecular weight is a key parameter for stoichiometric calculations in synthesis, while the CAS number provides a unique identifier for this specific chemical entity.

PropertyValueSource(s)
Molecular Formula C9H13NO[2][3]
Molecular Weight 151.21 g/mol [2][3][4][5]
Exact Mass 151.099714 g/mol [2]
CAS Number 61744-43-2[3][6]
Appearance Not specified; likely a liquid or low-melting solid
MDL Number MFCD00012344[3]

Synthesis and Mechanistic Insights

The synthesis of pyridine derivatives is a cornerstone of heterocyclic chemistry. While specific, detailed protocols for this compound are not widely published in peer-reviewed journals, a common and logical synthetic approach involves the Grignard reaction. This method is a robust and well-established C-C bond-forming reaction.

Proposed Synthetic Pathway: Grignard Reaction

A plausible and efficient route to synthesize this compound starts from 2-bromo-6-methylpyridine and involves the formation of a Grignard reagent, followed by a reaction with an appropriate electrophile like an epoxide.

Causality Behind Experimental Choices:

  • Starting Material: 2-bromo-6-methylpyridine is a commercially available and suitable starting material for forming a Grignard reagent at the 2-position of the pyridine ring.

  • Grignard Reagent Formation: The reaction of the aryl bromide with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) is a classic method for preparing organometallic reagents. Anhydrous conditions are critical because Grignard reagents are highly reactive towards protic solvents like water, which would quench the reagent.

  • Electrophile: Ethylene oxide is the chosen electrophile to introduce a two-carbon chain with a terminal hydroxyl group after acidic workup. The nucleophilic carbon of the Grignard reagent attacks one of the carbon atoms of the epoxide ring, leading to ring-opening.

  • Acidic Workup: The addition of a weak acid (e.g., aqueous ammonium chloride) in the final step serves to protonate the resulting alkoxide and to quench any unreacted Grignard reagent, yielding the desired alcohol.

Experimental Protocol
  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Dissolve 2-bromo-6-methylpyridine in anhydrous tetrahydrofuran (THF) and add it dropwise to the magnesium suspension.

    • The reaction mixture is gently heated to initiate the formation of the Grignard reagent, which is indicated by a change in color and the disappearance of the magnesium.

  • Reaction with Ethylene Oxide:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Slowly bubble ethylene oxide gas through the solution or add a pre-cooled solution of ethylene oxide in THF. This step is highly exothermic and requires careful temperature control.

    • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Workup and Purification:

    • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Grignard Formation cluster_reaction2 C-C Bond Formation cluster_workup Workup & Purification start1 2-Bromo-6-methylpyridine step1 Reaction under Inert Atmosphere (Ar or N2) start1->step1 start2 Magnesium Turnings start2->step1 start3 Anhydrous THF start3->step1 step2 Addition of Ethylene Oxide (Controlled Temperature) step1->step2 Forms (6-methylpyridin-2-yl)magnesium bromide step3 Quench with aq. NH4Cl step2->step3 step4 Solvent Extraction step3->step4 step5 Column Chromatography step4->step5 product This compound step5->product Signaling_Pathway cluster_membrane Neuronal Membrane nAChR α4β2 nAChR Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) nAChR->Ion_Channel Drug Derived Compound (Partial Agonist) Drug->nAChR Binds and partially activates ACh Acetylcholine (Endogenous Ligand) ACh->nAChR Binds and fully activates Depolarization Membrane Depolarization Ion_Channel->Depolarization NT_Release Dopamine/Serotonin Release Depolarization->NT_Release Antidepressant_Effect Antidepressant Effect NT_Release->Antidepressant_Effect

Sources

An In-Depth Technical Guide to 3-(6-Methylpyridin-2-yl)propan-1-ol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(6-methylpyridin-2-yl)propan-1-ol, a heterocyclic building block of significant interest to researchers and professionals in drug development. We will delve into its chemical identity, synthesis, physicochemical properties, and its role as a key intermediate in the creation of advanced pharmaceutical agents. This document is structured to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their synthetic and drug discovery endeavors.

Introduction: The Strategic Importance of Pyridinyl Alkanols

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in drug design.[3] When functionalized with an alkanol side chain, as in the case of this compound, the resulting molecule becomes a versatile bifunctional intermediate. The hydroxyl group offers a reactive handle for further chemical elaboration, such as esterification, etherification, or oxidation, while the pyridine ring can be tailored for specific receptor interactions.

This compound, in particular, combines the steric and electronic influence of a methyl group on the pyridine ring with a flexible three-carbon linker to a primary alcohol. This specific arrangement makes it a valuable precursor for creating molecules with precise three-dimensional architectures required for potent and selective biological activity.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's properties is fundamental to its application in synthesis and drug development.

PropertyValueSource
IUPAC Name This compoundPubChem
Synonyms 6-Methyl-2-pyridinepropanol[4]
CAS Number 61744-43-2[5]
Molecular Formula C₉H₁₃NO[5]
Molecular Weight 151.21 g/mol [5]
Canonical SMILES CC1=NC(=CC=C1)CCCO[6]
Appearance Not specified (likely a liquid or low-melting solid)-
Predicted XLogP3-AA 1.2PubChemLite
Predicted Hydrogen Bond Donor Count 1PubChemLite
Predicted Hydrogen Bond Acceptor Count 2PubChemLite

Note: Some properties are predicted and should be confirmed by experimental data.

Spectroscopic Profile
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring (typically in the δ 7.0-8.5 ppm range), the methyl group protons (a singlet around δ 2.5 ppm), and the aliphatic protons of the propanol chain. The methylene group adjacent to the hydroxyl (CH₂-OH) would likely appear as a triplet around δ 3.7 ppm, the methylene group adjacent to the pyridine ring (Py-CH₂) as a triplet around δ 2.9 ppm, and the central methylene group (-CH₂-) as a multiplet around δ 2.0 ppm. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display nine distinct signals corresponding to each carbon atom in the molecule. The aromatic carbons of the pyridine ring would resonate in the δ 120-160 ppm region. The carbon of the methyl group would appear upfield, around δ 24 ppm. The carbons of the propanol chain would be found at approximately δ 62 ppm (C-OH), δ 38 ppm (Py-C), and δ 32 ppm for the central carbon.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through several logical retrosynthetic pathways. A common and efficient strategy involves the extension of the carbon chain from a readily available precursor like 2-acetyl-6-methylpyridine, followed by selective reductions.

Proposed Synthetic Pathway

The following multi-step synthesis is a robust and scalable method for the preparation of the target compound.

Synthesis_Pathway cluster_0 Step 1: Chain Elongation cluster_1 Step 2: Alkene Reduction cluster_2 Step 3: Ester Reduction A 2-Acetyl-6-methylpyridine B Ethyl 3-(6-methylpyridin-2-yl)but-2-enoate A->B Horner-Wadsworth-Emmons Reaction (e.g., (EtO)₂P(O)CH₂COOEt, NaH) C Ethyl 3-(6-methylpyridin-2-yl)butanoate B->C Catalytic Hydrogenation (e.g., H₂, Pd/C) E This compound C->E Reduction (e.g., LiAlH₄, THF) D 3-(6-Methylpyridin-2-yl)butan-1-ol

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on well-established chemical transformations for analogous systems.[8][9] Researchers should optimize conditions for their specific laboratory setup.

Step 1: Synthesis of Ethyl 3-(6-methylpyridin-2-yl)but-2-enoate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, slowly add triethyl phosphonoacetate (1.2 eq).

  • Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen ceases.

  • Cool the resulting clear solution back to 0 °C and add a solution of 2-acetyl-6-methylpyridine (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired unsaturated ester.

Causality: The Horner-Wadsworth-Emmons reaction is chosen for its high efficiency and stereoselectivity in forming α,β-unsaturated esters from ketones. The use of a strong base like NaH is necessary to deprotonate the phosphonate ester, generating the nucleophilic ylide required for the reaction.

Step 2: Synthesis of Ethyl 3-(6-methylpyridin-2-yl)propanoate

  • Dissolve the ethyl 3-(6-methylpyridin-2-yl)but-2-enoate (1.0 eq) in ethanol in a high-pressure reaction vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50 psi).

  • Stir the mixture at room temperature for 6-8 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the saturated ester, which can often be used in the next step without further purification.

Causality: Catalytic hydrogenation is a clean and effective method for the reduction of carbon-carbon double bonds. Palladium on carbon is a standard and robust catalyst for this transformation, which selectively reduces the alkene in the presence of the ester and the aromatic pyridine ring under these conditions.

Step 3: Synthesis of this compound

  • To a solution of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of ethyl 3-(6-methylpyridin-2-yl)propanoate (1.0 eq) in anhydrous THF dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction back to 0 °C and carefully quench by the sequential, dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with THF.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude alcohol by column chromatography on silica gel to yield this compound.

Causality: Lithium aluminum hydride is a powerful reducing agent capable of reducing esters to primary alcohols. It is chosen over milder reagents like sodium borohydride, which would not be effective for this transformation. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in an easily filterable precipitate of aluminum salts.

Applications in Drug Discovery and Medicinal Chemistry

While direct citation of this compound as a key intermediate in a specific, named drug candidate is scarce in publicly available literature, its structural motifs are highly relevant to modern drug discovery. Pyridinyl alkanols are key building blocks for a variety of biologically active molecules.[10][11]

Potential as a Precursor for Biologically Active Molecules

The structure of this compound makes it an ideal starting material for the synthesis of libraries of compounds for screening against various biological targets. The primary alcohol can be readily converted into other functional groups, such as:

  • Aldehydes and Carboxylic Acids: Through oxidation, providing entry into amide and ester libraries.

  • Amines: Via mesylation or tosylation followed by substitution with an amine source, leading to compounds with potential activity as receptor ligands or enzyme inhibitors.

  • Ethers: By Williamson ether synthesis, allowing for the introduction of diverse lipophilic or polar groups to modulate pharmacokinetic properties.

These transformations enable the exploration of the chemical space around the 6-methyl-2-pyridinylpropyl core, a strategy commonly employed in lead optimization campaigns.[12][13][14]

Logical Relationship to Bioactive Scaffolds

The following diagram illustrates the logical flow from a simple building block like this compound to complex, biologically active molecules.

Application_Logic A This compound (Core Building Block) B Functional Group Interconversion (Oxidation, Amination, Etherification) A->B Chemical Transformation C Diverse Library of Intermediates B->C Generation of Diversity D Coupling to Bioactive Scaffolds (e.g., Kinase Inhibitors, GPCR Ligands) C->D Molecular Assembly E Lead Compounds for Drug Discovery D->E Biological Screening & Optimization

Caption: From building block to lead compound in drug discovery.

Conclusion

This compound represents a strategically important, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is achievable through robust and scalable chemical transformations. The combination of a modifiable alkanol chain and a methylated pyridine ring provides a rich platform for the generation of diverse chemical libraries. While its direct application in a marketed drug is not yet documented, its structural features align with those found in numerous biologically active compounds, underscoring its potential for the development of future therapeutics. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ this valuable intermediate in their drug discovery programs.

References

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Cai, G., et al. (2020). Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. Molecules, 25(1), 133.
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  • Oakwood Chemical. 3-(6-Methyl-pyridin-2-yl)-propan-1-ol. [Link]

  • Ocal, N., et al. (2021). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences, 57.
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  • Singh, P., et al. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 23(1), 132.
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  • Wu, J., et al. (2014). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Chemical Engineering & Technology, 37(5), 733-738.
  • Yin, Z., et al. (2024). 3-Methylpyridine: Synthesis and Applications. Chemistry – An Asian Journal, e202400467.
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  • ResearchGate. Synthesis of 6-hydroxy-N-(6-methylpyridin-2-yl) naphthalene-2-carboxamide and its alkoxy analogues. [Link]

  • Royal Society of Chemistry. Scheme I. Synthesis of (2) pyridine and (3) picoline from ethanol. [Link]

  • Organic Syntheses. 3-cyano-6-methyl-2(1)-pyridone. [Link]

  • Ainscough, E. W., et al. (1998). Synthesis, structure and kinetics of Group 6 metal carbonyl complexes containing a new ‘P2N’ mixed donor multidentate ligand. Journal of the Chemical Society, Dalton Transactions, (21), 3795-3804.
  • Google Patents. A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
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A Comprehensive Technical Guide to 6-Methyl-2-pyridinepropanol: Nomenclature, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 6-Methyl-2-pyridinepropanol, a key heterocyclic building block relevant to researchers, scientists, and professionals in drug development. Moving beyond a simple datasheet, this document elucidates the compound's extensive nomenclature, detailed physicochemical properties, plausible synthetic pathways, and modern analytical methodologies. By contextualizing its role as a versatile synthetic intermediate, this guide underscores the strategic importance of substituted pyridine scaffolds in medicinal chemistry and materials science. It offers field-proven insights into experimental design, from synthesis to quality control, grounded in authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Pyridine Scaffold in Modern Chemistry

The pyridine nucleus, a six-membered heteroaromatic ring, is a cornerstone of modern medicinal chemistry and drug design.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and water-solubilizing nature make it a "privileged scaffold" in the development of therapeutic agents.[1][2] Pyridine derivatives are integral to a wide array of pharmaceuticals, from antivirals to anticancer agents, demonstrating their versatility and profound impact on pharmacological activity.[2]

6-Methyl-2-pyridinepropanol (CAS No. 61744-43-2) represents a strategically functionalized member of this class. Its structure, featuring a methyl group and a propanol side chain on the pyridine ring, offers multiple reactive sites for further chemical elaboration. This makes it a valuable intermediate for constructing more complex molecules with tailored biological or material properties. This guide provides an in-depth analysis of this compound, intended to equip researchers with the foundational knowledge required for its effective use in the laboratory and in the design of next-generation molecules.

Nomenclature and Chemical Identification

Precise identification of a chemical entity is paramount for reproducibility in research and compliance in development. 6-Methyl-2-pyridinepropanol is known by several names across different chemical databases and commercial suppliers. A comprehensive understanding of its synonyms is crucial to navigating the scientific literature and sourcing materials effectively.

The compound's primary identifier is its CAS Registry Number, 61744-43-2 .[3] Its IUPAC-preferred name is 3-(6-methylpyridin-2-yl)propan-1-ol . A comprehensive list of its identifiers is presented below.

Table 1: Chemical Identifiers for 6-Methyl-2-pyridinepropanol

Identifier TypeValueSource
CAS Registry Number 61744-43-2[3]
IUPAC Name 3-(6-methyl-2-pyridinyl)propan-1-ol
Systematic Name This compound[4]
Other Synonyms 6-Methyl-2-pyridylpropan-1-ol; 2-Pyridinepropanol, 6-methyl-
EC Number 262-944-1[3]
FDA UNII 2UY24QF6KV[3]
Molecular Formula C₉H₁₃NO[3]
Canonical SMILES CC1=NC(=CC=C1)CCCO[4]
InChI InChI=1S/C9H13NO/c1-8-4-2-5-9(10-8)6-3-7-11/h2,4-5,11H,3,6-7H2,1H3[3][4]
InChIKey DJPVDQYTBDDIAM-UHFFFAOYSA-N[3][4]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in experimental settings, including reaction conditions, purification methods, and formulation. 6-Methyl-2-pyridinepropanol is an achiral molecule whose properties are summarized below.[3]

Table 2: Physicochemical Data for 6-Methyl-2-pyridinepropanol

PropertyValueSource
Molecular Weight 151.21 g/mol [3]
Exact Mass 151.099714038 Da
Physical Description Solid (Predicted)
logP (Octanol/Water) -0.46 (at 25 °C, OECD Guideline 107)
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 3
Topological Polar Surface Area 33.1 Ų
Stability The product is chemically stable under standard ambient conditions.

The negative logP value indicates that the compound is hydrophilic, suggesting good solubility in polar solvents. Bioaccumulation is not expected based on this property.

Synthesis and Manufacturing

The synthesis of functionalized pyridines is a well-established field of organic chemistry. While multiple routes to 6-Methyl-2-pyridinepropanol are conceivable, a logical and efficient pathway can be designed starting from commercially available precursors.

Retrosynthetic Analysis & Strategy

A plausible retrosynthetic approach involves disconnecting the propanol side chain. The target molecule can be synthesized from a precursor like 6-methyl-2-vinylpyridine or by alkylating the methyl group of 2,6-lutidine (2,6-dimethylpyridine). An alternative, robust strategy involves the reduction of a corresponding ester or aldehyde, which can be prepared from 6-methylpicolinic acid or 6-methyl-2-pyridinecarboxaldehyde.[5] The reduction of an aldehyde precursor offers a high-yielding and clean final step.

Proposed Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Wittig Reaction cluster_2 Step 3: Reduction Start 2,6-Lutidine Intermediate1 6-Methyl-2-pyridine- carboxaldehyde Start->Intermediate1 SeO₂ Oxidation Intermediate2 Ethyl (6-methylpyridin-2-yl)acrylate Intermediate1->Intermediate2 Ph₃P=CHCO₂Et Product 6-Methyl-2-pyridinepropanol Intermediate2->Product LiAlH₄ or H₂/Pd-C

Caption: Plausible 3-step synthesis of 6-Methyl-2-pyridinepropanol.

Experimental Protocol: Reduction of a Precursor

This protocol describes the final step of a synthesis, which is the reduction of a carbonyl or ester precursor. The synthesis of 6-Methyl-2-pyridinemethanol via reduction of the corresponding aldehyde is a well-documented analogous transformation.[5]

Objective: To synthesize 6-Methyl-2-pyridinepropanol via the reduction of ethyl 3-(6-methylpyridin-2-yl)propanoate.

Materials:

  • Ethyl 3-(6-methylpyridin-2-yl)propanoate (1 equivalent)

  • Lithium aluminum hydride (LiAlH₄) (2-3 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% Sodium hydroxide solution

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM) or Ethyl acetate for extraction

Procedure:

  • Reaction Setup: Equip a flame-dried, three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: Suspend LiAlH₄ (2.5 eq.) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve ethyl 3-(6-methylpyridin-2-yl)propanoate (1 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-45 minutes. Maintain the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% NaOH solution (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Workup: A granular precipitate should form. Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Extraction: Combine the filtrate and washes. Remove the solvent under reduced pressure. Dissolve the residue in DCM and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure 6-Methyl-2-pyridinepropanol.

Analytical Methodologies

Robust analytical methods are essential for confirming the identity and purity of synthesized compounds. For pyridine derivatives like 6-Methyl-2-pyridinepropanol, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques.[6][7]

Analytical Workflow Diagram

Analytical_Workflow Sample Synthesized Product (6-Methyl-2-pyridinepropanol) Preparation Sample Preparation (Dilution in Mobile Phase) Sample->Preparation Analysis RP-HPLC Analysis Preparation->Analysis Data Data Acquisition (UV Detection at 260 nm) Analysis->Data Processing Data Processing (Peak Integration) Data->Processing Result Purity Assessment & Identity Confirmation Processing->Result

Caption: Standard workflow for purity analysis by RP-HPLC.

Protocol: Purity Determination by RP-HPLC

Objective: To determine the purity of a synthesized batch of 6-Methyl-2-pyridinepropanol using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Instrumentation & Conditions:

  • HPLC System: Standard system with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm (based on the pyridine chromophore).

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of 6-Methyl-2-pyridinepropanol in the mobile phase (e.g., 50:50 A:B) to a final concentration of 1 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration (1 mg/mL) in the same diluent.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Analysis: Inject the prepared sample and run the gradient method.

  • Data Processing: Integrate the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

  • Identity Confirmation: The retention time of the main peak in the sample should match that of the reference standard.

Applications in Research and Drug Development

6-Methyl-2-pyridinepropanol is not typically an active pharmaceutical ingredient (API) itself but serves as a versatile building block. Its bifunctional nature—a nucleophilic alcohol and a modifiable pyridine ring—allows for its incorporation into larger, more complex molecular architectures.

  • Ligand Synthesis: The pyridine nitrogen and the terminal hydroxyl group can coordinate with metal ions, making it a precursor for designing novel ligands for catalysis or metal-organic frameworks.

  • Drug Discovery Intermediate: The propanol side chain can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups (e.g., halides, amines) to serve as a handle for coupling reactions in multi-step drug syntheses.[8] For example, it could be a fragment in the synthesis of kinase inhibitors or other targeted therapies where a substituted pyridine moiety is required for binding to the target protein.[9]

Role as a Synthetic Precursor Diagram

Drug_Development_Pathway Precursor 6-Methyl-2- pyridinepropanol Activation Activation (e.g., Tosylation) Precursor->Activation Step A Coupling Nucleophilic Substitution (e.g., with Amine R-NH₂) Activation->Coupling Step B Intermediate Advanced Intermediate Coupling->Intermediate Final Biologically Active Target Molecule Intermediate->Final Further Steps

Caption: Hypothetical pathway using the compound as a key intermediate.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical reagent. 6-Methyl-2-pyridinepropanol is classified as an irritant.

Table 3: GHS Hazard Information

Hazard CodeDescriptionClass
H315 Causes skin irritationSkin Irritation, Category 2
H319 Causes serious eye irritationEye Irritation, Category 2A
H335 May cause respiratory irritationSTOT SE, Category 3

Source: Aggregated GHS information from ECHA C&L Inventory notifications.[10]

Handling:

  • Use only in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11][12]

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated place.[13]

  • Keep the container tightly closed and sealed.

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[11]

Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations. The material should be sent to an approved waste disposal plant.

Conclusion

6-Methyl-2-pyridinepropanol is more than just a chemical with a list of synonyms; it is a strategic tool for chemical innovation. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity make it a valuable intermediate for professionals in drug discovery and materials science. This guide has provided a comprehensive technical framework—from its fundamental identifiers to its practical applications and safety considerations—to support its informed and effective use in advancing scientific research.

References

  • PubChem. 6-Methyl-2-pyridylpropan-1-ol. National Center for Biotechnology Information. [Link]

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  • A75706 Safety Data Sheet. (Example for a substituted pyridine). [Link]

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physical and chemical properties of 3-(6-Methylpyridin-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(6-Methylpyridin-2-yl)propan-1-ol: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Functionalized Pyridines

In the landscape of modern medicinal chemistry, heterocyclic scaffolds are paramount, with the pyridine ring holding a position of particular prominence. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a "privileged" structure in drug design.[1][2] The analysis of FDA-approved drugs reveals a significant number of pharmaceuticals incorporating this moiety, particularly in oncology and central nervous system disorders.[1] This guide focuses on a specific, highly versatile derivative: this compound. By functionalizing the pyridine core with a propanol sidechain, a molecule is created that serves not just as a structural component but as a reactive handle for extensive chemical modification. This document provides a comprehensive technical overview of this compound, from its fundamental properties to its strategic application in synthetic and medicinal chemistry.

Core Physicochemical Characteristics

A thorough understanding of a compound's physical properties is the foundation for its application in experimental work, influencing everything from solvent selection to purification strategy. The key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₁₃NO[3]
Molecular Weight 151.21 g/mol [3][4]
CAS Number 61744-43-2[3][5]
Appearance Solid / Pale yellow powder[4][6]
Molecular Ion (m/z) 97.0 (Note: This appears to be a fragment, not the M+ peak)[7]

Note: Physical properties like melting and boiling points can vary based on purity and measurement conditions. The molecular ion peak data from one source appears inconsistent with the calculated molecular weight and likely represents a common fragment.

Synthesis and Characterization: A Self-Validating Workflow

The synthesis of pyridine derivatives often requires robust and well-controlled reaction conditions. The following section details a reliable protocol for the preparation of this compound, followed by standard methods for its structural confirmation.

Recommended Synthetic Protocol

A common and effective strategy involves the nucleophilic addition of a metallated picoline to an epoxide. This approach offers a direct and efficient route to the desired carbon skeleton.

Causality Behind the Method: The core principle is the deprotonation of the most acidic proton of 2,6-lutidine (2,6-dimethylpyridine). The protons on the methyl groups are significantly more acidic than the aromatic protons due to the inductive effect of the nitrogen and the stability of the resulting anion. A strong, non-nucleophilic base like n-Butyllithium (n-BuLi) is ideal for this purpose. The resulting carbanion is a potent nucleophile that readily attacks the electrophilic carbon atoms of an epoxide like ethylene oxide, leading to a ring-opening reaction and the formation of the desired alcohol after an aqueous workup.

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Reaction Setup: Under a nitrogen or argon atmosphere, add anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck flask. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Anion Formation: Add 2,6-lutidine (1.0 eq.) to the cooled THF. Slowly add n-Butyllithium (1.0-1.1 eq., typically as a solution in hexanes) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting deep red/orange solution for 1 hour at -78 °C.

  • Epoxide Addition: Add ethylene oxide (1.0-1.2 eq.), either condensed as a liquid or bubbled as a gas, to the reaction mixture. Stir for 2-3 hours at -78 °C, then allow the reaction to warm slowly to room temperature and stir overnight.

  • Quenching: Cool the mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.[8]

Spectroscopic and Analytical Confirmation

Structural elucidation relies on a combination of modern spectroscopic techniques.

  • ¹H NMR (Proton NMR): The spectrum should be consistent with the structure. Key expected signals include: a singlet for the methyl group (CH₃) protons, three distinct multiplets for the propyl chain protons (-CH₂-CH₂-CH₂-), and characteristic signals for the three protons on the pyridine ring. The hydroxyl (-OH) proton may appear as a broad singlet.

  • ¹³C NMR (Carbon NMR): The spectrum will show nine distinct carbon signals: one for the methyl carbon, three for the aliphatic carbons of the propyl chain, and five for the aromatic carbons of the pyridine ring.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides functional group information. A prominent, broad absorption band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibration of the alcohol. C-H stretching bands for the aliphatic and aromatic portions will appear below 3100 cm⁻¹.

  • Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can confirm the molecular weight. The molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) should be observed at m/z ≈ 151.21.

Chemical Reactivity and Strategic Applications

The utility of this compound in drug development stems from the distinct reactivity of its two key functional domains: the pyridine ring and the primary alcohol.[9]

The Alcohol as a Synthetic Handle

The primary alcohol is a versatile functional group that can undergo a wide range of transformations:

  • Oxidation: It can be oxidized to the corresponding aldehyde or carboxylic acid using standard reagents (e.g., PCC, DMP, or TEMPO/bleach), providing access to new analogs.[9]

  • Esterification/Etherification: The alcohol can be readily converted into esters or ethers, allowing for the modulation of properties like lipophilicity and the introduction of new pharmacophoric elements.

  • Substitution: Activation of the hydroxyl group (e.g., conversion to a tosylate or mesylate) transforms it into a good leaving group, enabling nucleophilic substitution reactions to introduce amines, azides, or other functional groups.

The Pyridine Core in Molecular Recognition

The pyridine ring itself is a critical component:

  • Basicity: The nitrogen atom is weakly basic and can form salts or act as a hydrogen bond acceptor, which is crucial for interacting with biological targets like kinases or enzymes.

  • Aromatic System: The ring can be a scaffold for further functionalization, although electrophilic substitution is generally more difficult than in benzene.

Application Logic in Drug Discovery

This compound is an ideal starting point or intermediate in a lead optimization campaign. The logical flow involves using its inherent functionality to systematically explore the structure-activity relationship (SAR).

G A This compound (Initial Scaffold) B Oxidation A->B C Esterification / Etherification A->C D Activation & Substitution A->D E Aldehyde / Carboxylic Acid Analogs B->E F Ester / Ether Library C->F G Amine / Azide / Halide Analogs D->G H Biological Screening (Potency, Selectivity) E->H F->H G->H I ADME/Tox Profiling H->I J Optimized Lead Candidate I->J

Caption: Strategic use of the scaffold in a lead optimization cascade.

Conclusion

This compound represents more than just a chemical compound; it is a strategic tool for researchers in drug discovery and organic synthesis. Its defined physicochemical properties, accessible synthesis, and dual-functional nature—a modifiable alcohol handle and a biologically relevant pyridine core—make it an exceptionally valuable building block. By leveraging the protocols and understanding the reactivity outlined in this guide, scientists can effectively incorporate this molecule into their synthetic programs to build complex molecular architectures and accelerate the discovery of novel therapeutic agents.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Discovery.
  • PubMed. (2025). Pyridine alcohols: New applications reviving interest in metal complexes of a classical ligand. J Inorg Biochem.
  • Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • MilliporeSigma. (2025). SAFETY DATA SHEET.
  • SpectraBase. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 3-(6-METHYL-PYRIDIN-2-YL)-2-PHENYL-PROPAN-1-OL.
  • Oakwood Chemical. (n.d.). 3-(6-Methyl-pyridin-2-yl)-propan-1-ol.
  • BLDpharm. (n.d.). 61744-43-2|this compound.
  • PubChem. (n.d.). 2-(6-Methylpyridin-2-YL)propan-2-OL. National Center for Biotechnology Information.
  • RSC Publishing. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
  • ResearchGate. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review.
  • Amerigo Scientific. (n.d.). This compound.
  • SWGDRUG.org. (2017). N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine.
  • NIH. (n.d.). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers.
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  • Sigma-Aldrich. (n.d.). 1-(6-Methyl-2-pyridinyl)-2-propanol AldrichCPR.

Sources

spectral data for 3-(6-Methylpyridin-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Data of 3-(6-Methylpyridin-2-yl)propan-1-ol

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the key spectroscopic data for the compound this compound (CAS No: 61744-43-2).[1] As a molecule of interest in synthetic chemistry and potentially in drug discovery, a thorough understanding of its structural characterization is paramount. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a field-proven interpretation based on fundamental principles of spectroscopy. We will delve into Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, explaining the causality behind experimental choices and data interpretation to ensure a self-validating analytical workflow.

Molecular Structure and Spectroscopic Expectations

Before analyzing the spectra, it is crucial to understand the molecular structure of this compound. The molecule consists of three key regions:

  • A 2,6-disubstituted pyridine ring: An aromatic heterocycle which will show characteristic signals in the aromatic region of NMR spectra and specific C=C/C=N stretching vibrations in the IR spectrum. The electron-withdrawing nature of the nitrogen atom significantly influences the electronic environment of the ring protons and carbons.[2]

  • A propyl chain: A flexible aliphatic linker connecting the pyridine ring and the hydroxyl group. This will produce distinct signals in the aliphatic region of the NMR spectra, with splitting patterns dictated by neighboring protons.

  • A primary alcohol (-CH₂OH): This functional group is a key identifier, producing a characteristic broad O-H stretch in the IR spectrum, a distinct signal in the ¹H NMR spectrum, and predictable fragmentation patterns in mass spectrometry.[3]

The molecular formula is C₉H₁₃NO, with a molecular weight of 151.21 g/mol .[1] This information is the foundational check for all subsequent spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence of its connectivity.

¹H NMR Spectroscopy

The proton NMR spectrum maps the chemical environment of all hydrogen atoms in the molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of CDCl₃ is common for non-polar to moderately polar compounds.[4] For compounds with labile protons like alcohols, Deuterium Oxide (D₂O) can be added to confirm the -OH peak via H-D exchange.[5]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm.[4]

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.[6] Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay (e.g., 1-2 seconds) to ensure accurate integration.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.50t1HH-4 (Pyridine)The triplet arises from coupling to both H-3 and H-5. It is in the typical downfield aromatic region for pyridine protons.
~7.00d1HH-3 or H-5 (Pyridine)This doublet is coupled to the H-4 proton. Its specific shift is influenced by the adjacent propyl group.
~6.95d1HH-5 or H-3 (Pyridine)This doublet is also coupled to the H-4 proton and is influenced by the adjacent methyl group.
~3.70t2H-CH₂-OHThis triplet is adjacent to the central CH₂ group of the propyl chain. The deshielding effect of the oxygen atom shifts it downfield.
~2.80t2HPyridine-CH₂-This triplet is adjacent to both the pyridine ring and the central CH₂ group. The aromatic ring deshields these protons.
~2.50s3HPyridine-CH₃The methyl group protons appear as a singlet as they have no adjacent protons to couple with.
~2.00quint2H-CH₂-CH₂-CH₂-This multiplet (quintet) arises from coupling to the two adjacent CH₂ groups, resulting in complex splitting.
Variablebr s1H-OHThe alcohol proton is a broad singlet and its chemical shift is highly dependent on concentration, temperature, and solvent. Can be exchanged with D₂O.[5]

Note: The exact chemical shifts are based on typical values for similar structures and data available from spectral databases.[7]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation A Weigh Compound B Dissolve in CDCl3 + TMS A->B C Transfer to NMR Tube B->C D Acquire 1H Spectrum (400 MHz) C->D E Process FID (FT, Phase, Baseline) D->E F Integrate Peaks E->F G Assign Signals F->G H Confirm Structure G->H

Caption: Workflow for ¹H NMR structural elucidation.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of non-equivalent carbon atoms and information about their chemical environment.

The sample preparation is identical to that for ¹H NMR. The acquisition is typically performed on the same instrument, using a proton-decoupled pulse sequence to ensure that all carbon signals appear as singlets.[4]

Chemical Shift (δ, ppm) Assignment Rationale
~161.0C-2 (Pyridine)Carbon attached to the propyl group. Its proximity to the electronegative nitrogen deshields it significantly.
~157.0C-6 (Pyridine)Carbon attached to the methyl group. Also strongly deshielded by the adjacent nitrogen.
~136.5C-4 (Pyridine)The γ-carbon relative to the nitrogen atom.
~121.0C-3 or C-5 (Pyridine)One of the β-carbons of the pyridine ring.
~118.5C-5 or C-3 (Pyridine)The other β-carbon of the pyridine ring.
~61.5-CH₂-OHThe carbon atom bonded to the hydroxyl group is significantly deshielded by the electronegative oxygen.
~38.0Pyridine-CH₂-The carbon atom attached to the pyridine ring.
~31.0-CH₂-CH₂-CH₂-The central carbon of the propyl chain.
~24.5Pyridine-CH₃The methyl carbon, typically found in the upfield aliphatic region.

Note: The exact chemical shifts are based on typical values for similar structures and data available from spectral databases.[7]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and crucial information about its structure through fragmentation analysis.

  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a direct insertion probe or after separation by Gas Chromatography (GC).[6]

  • Ionization: The sample is bombarded with high-energy electrons (~70 eV), causing ionization to form a molecular ion (M⁺•) and subsequent fragmentation.

  • Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.

  • Molecular Ion (M⁺•): The molecular weight is 151.21. We expect a molecular ion peak at m/z = 151 . Due to the presence of a nitrogen atom, this adheres to the Nitrogen Rule (an odd molecular weight corresponds to an odd number of nitrogen atoms).

  • Key Fragmentation Pathways: Alcohols are known to undergo two primary fragmentation patterns: α-cleavage and dehydration.[3][8]

    • α-Cleavage: Breakage of the C-C bond adjacent to the oxygen atom. For a primary alcohol, this results in the loss of an alkyl radical to form a resonance-stabilized ion at m/z = 31 ([CH₂=OH]⁺). This is often a prominent peak for primary alcohols.[9][10]

    • Dehydration: Loss of a water molecule (18 amu) from the molecular ion, leading to a peak at [M-18]⁺• , which would be at m/z = 133 .[11]

    • Benzylic Cleavage: The bond between the first and second carbon of the propyl chain is benzylic-like due to its proximity to the pyridine ring. Cleavage here would lead to the loss of a C₂H₄OH radical, resulting in a fragment corresponding to the methylpyridine-CH₂⁺ ion at m/z = 106 .

G M [M]⁺• m/z = 151 M_minus_18 [M-H₂O]⁺• m/z = 133 M->M_minus_18 - H₂O (Dehydration) m_106 [M-C₂H₅O]⁺ m/z = 106 M->m_106 - •C₂H₄OH (Benzylic Cleavage) m_31 [CH₂OH]⁺ m/z = 31 M->m_31 - •(C₈H₁₀N) (α-Cleavage)

Caption: Key EI-MS fragmentation pathways for the title compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

  • Sample Preparation: As this compound is likely a liquid or low-melting solid, the simplest method is to place a small drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[12] Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.[13][14] For a solid sample, a KBr pellet can be prepared by grinding the sample with dry KBr powder and pressing it into a transparent disk.[15]

  • Background Spectrum: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first.

  • Sample Spectrum: The sample is placed in the beam path, and its spectrum is recorded. The instrument software automatically subtracts the background.

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
3400-3200 (broad)O-H stretchAlcohol (-OH)The broadness is due to hydrogen bonding. This is a definitive peak for the presence of an alcohol.[16]
3100-3000C-H stretchAromatic (Pyridine)Stretching vibrations of the C-H bonds on the pyridine ring.
2960-2850C-H stretchAliphatic (-CH₃, -CH₂)Stretching vibrations of the C-H bonds on the propyl chain and methyl group.[17]
~1600, ~1580, ~1470C=C, C=N stretchAromatic Ring (Pyridine)These absorptions are characteristic of the pyridine ring skeleton vibrations.[18]
~1050C-O stretchPrimary AlcoholThe stretching vibration of the carbon-oxygen single bond is characteristic for primary alcohols.

Note: The exact frequencies are based on typical values and data available from spectral databases.[7]

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in integrating the data from all techniques. For this compound:

  • IR spectroscopy confirms the presence of the key -OH and pyridine functional groups.

  • Mass spectrometry confirms the molecular weight of 151 amu and shows fragmentation patterns (loss of H₂O, m/z=31 peak) consistent with a primary alcohol structure.

  • ¹³C NMR confirms the presence of 9 distinct carbon environments, matching the molecular structure.

  • ¹H NMR provides the final, detailed piece of the puzzle, showing the connectivity and spatial relationships of all protons, from the substitution pattern on the pyridine ring to the structure of the propyl alcohol side chain.

Together, these techniques provide a self-validating and unambiguous confirmation of the structure of this compound, a critical step in any research or development workflow.

References

  • Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved from [Link]

  • Sample preparation for FT-IR. (n.d.). University of Colorado Boulder. Retrieved from [Link]

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  • Common Sampling Techniques of FTIR Spectroscopy. (2023). Edinburgh Instruments. Retrieved from [Link]

  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (2014). NIH National Library of Medicine. Retrieved from [Link]

  • FTIR Sampling Techniques - Transmission: Solids Sample Preparation. (2015). Thermo Scientific. Retrieved from [Link]

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  • Synthesis and Spectral Analysis of Pyridine Derivates. (2017). ResearchGate. Retrieved from [Link]

  • Spectroscopic Investigations of 2-Aminopyridine. (n.d.). TSI Journals. Retrieved from [Link]

  • Mass Spectrometry of Alcohols. (2021). YouTube. Retrieved from [Link]

  • Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. (1969). Journal of the American Chemical Society. Retrieved from [Link]

  • 3-(6-Methyl-pyridin-2-yl)-propan-1-ol. (n.d.). Oakwood Chemical. Retrieved from [Link]

  • 3-amino-3-(6-methylpyridin-2-yl)propan-1-ol. (n.d.). AA Blocks. Retrieved from [Link]

  • N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine Monograph. (2017). SWGDRUG.org. Retrieved from [Link]

  • 2-(6-Methylpyridin-2-YL)propan-2-OL. (n.d.). PubChem. Retrieved from [Link]

  • Carbon-13 NMR spectrum of propan-1-ol. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • mass spectrum of propan-1-ol. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2014). Semantic Scholar. Retrieved from [Link]

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  • Mass Spectrometric Assessment of the Reactivity and Target Sites of 3-Aminopropanal and 3-Aminopropanal-Released Acrolein in Peptides and Proteins. (2018). NIH National Library of Medicine. Retrieved from [Link]

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A Technical Guide to the Commercial Availability and Quality Assessment of 3-(6-Methylpyridin-2-yl)propan-1-ol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, heterocyclic compounds are foundational pillars, offering the structural diversity and functionality essential for creating novel therapeutics.[1] Among these, pyridine derivatives are particularly significant due to their prevalence in biologically active molecules. This guide provides an in-depth technical overview of 3-(6-Methylpyridin-2-yl)propan-1-ol (CAS No. 61744-43-2), a key building block for synthesizing more complex molecules. The development of new drug candidates is an intricate process where the quality and accessibility of such starting materials are paramount to the success of research endeavors.[2]

This document is intended for researchers, chemists, and drug development professionals. It details the commercial availability of this reagent, outlines a strategic framework for procurement versus in-house synthesis, and establishes rigorous, self-validating protocols for quality control and identity verification, ensuring the integrity of subsequent research.

Commercial Availability & Procurement Landscape

This compound is commercially available through several specialized chemical suppliers that cater to the research and development sector. It is primarily offered in small to moderate quantities, suitable for laboratory-scale synthesis and early-stage discovery projects.

Key identifying information for this compound is as follows:

  • Chemical Name: this compound

  • CAS Number: 61744-43-2[3]

  • Molecular Formula: C9H13NO[3]

  • Molecular Weight: 151.21 g/mol [3]

Below is a summary of representative commercial suppliers. Researchers should note that stock levels and pricing are subject to change and should always be verified directly with the vendor.

SupplierPurityAvailable QuantitiesCAS NumberNotes
Oakwood Chemical 95%250mg, 1g, 5g, 25g61744-43-2Provides key physical properties and safety information.[3]
BLDpharm VariesInquire for details61744-43-2Often provides links to analytical data like NMR and HPLC for specific batches.[4]
Amerigo Scientific VariesInquire for details61744-43-2Specialist distributor for life science research chemicals.[5]

Cautionary Note on Structural Analogs: Researchers must exercise diligence when sourcing this compound. Several structurally similar, yet distinct, molecules are also commercially available. For instance, Sigma-Aldrich lists 3-(6-Methylpyridin-2-yl)-2-phenyl-propan-1-ol[6]. While useful in other contexts, such derivatives are not direct substitutes. Always verify the CAS number (61744-43-2) to ensure the correct material is procured.

Strategic Sourcing: A Decision Framework

The decision to purchase a chemical versus synthesizing it in-house is a critical juncture in project planning, balancing cost, time, and quality. The following decision framework, illustrated in the diagram below, guides this choice.

G start Project Need: This compound check_qty Quantity Needed? start->check_qty check_purity Purity Requirement? check_qty->check_purity < 10g synthesize Plan In-House Synthesis check_qty->synthesize > 25g / Scale-up check_timeline Project Timeline? check_purity->check_timeline Standard (≥95%) check_purity->synthesize High (>98%) procure Procure from Commercial Vendor check_timeline->procure Urgent (< 4 weeks) check_timeline->synthesize Flexible (> 4 weeks) qc Mandatory QC Verification (NMR, GC-MS) procure->qc synthesize->qc cluster_qc Quality Control & Verification Workflow receive Receive/Synthesize Compound Lot nmr 1. 1H NMR Spectroscopy (Structural Confirmation) receive->nmr gcms 2. GC-MS Analysis (Purity & MW Confirmation) nmr->gcms compare Compare Data to Reference Spectra gcms->compare pass Release for Experimental Use compare->pass Match fail Reject Lot / Re-purify compare->fail Mismatch

Sources

discovery and history of pyridinyl propanediol compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Pyridinyl Propanediol Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of pyridinyl propanediol compounds. The pyridine ring is a cornerstone of medicinal chemistry, integral to a vast number of therapeutic agents due to its unique electronic properties and metabolic stability.[1][2] The propanediol moiety is frequently incorporated into pharmaceuticals to enhance solubility and offer sites for further molecular modification.[1] The fusion of these two pharmacophores into pyridinyl propanediol compounds represents a focused, albeit nascent, field of research with significant therapeutic potential. This document traces the historical origins, details the evolution of synthetic strategies, analyzes structure-activity relationships, and explores the emerging biological activities of this promising class of compounds, offering a vital resource for researchers and drug development professionals.

Introduction: The Convergence of Two Privileged Pharmacophores

The pyridine nucleus is a fundamental heterocyclic motif, ubiquitous in a vast array of FDA-approved drugs and biologically active compounds.[1][3] Its ability to act as a hydrogen bond acceptor and its overall metabolic stability have cemented its status as a "privileged structure" in drug design.[1] Pyridine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4]

Concurrently, the 1,3-propanediol unit, a simple three-carbon diol, is a common structural feature in pharmaceuticals.[5] It is often employed by medicinal chemists to improve aqueous solubility, a critical parameter for drug delivery and bioavailability, and to provide versatile hydroxyl groups for further chemical elaboration.[1] The strategic combination of these two pharmacophores in pyridinyl propanediol compounds creates a class of molecules with intriguing possibilities for the development of novel therapeutic agents, though its specific history is not as extensively documented as that of its parent structures.[1]

Foundational Discovery and Early Synthetic Challenges

The documented history of pyridinyl propanediol compounds can be traced back to the mid-20th century, where early synthetic efforts highlighted significant chemical challenges. A key document from this era is a 1956 patent that details early attempts to synthesize these glycols.

One of the first targets, 2-(2-pyridyl)propandiol-1:3, was attempted via the condensation of 2-picoline with formaldehyde.[6] This reaction, however, proved difficult to control. The primary product was 2-pyridylethanol, and attempts to increase the yield of the desired diol invariably led to the formation of intractable tarry masses instead of the target compound.[6]

This initial difficulty underscores a common challenge in organic synthesis: controlling the reactivity of starting materials to favor a specific product among several possibilities. The failure to improve this specific process led researchers to explore alternative isomers. A breakthrough was achieved with the discovery of a method to prepare 1-(2-pyridyl)propandiol-1:3 .[6] This early work laid the foundational groundwork, demonstrating that while synthetically challenging, pyridinyl glycols were accessible and possessed properties of interest, particularly for industrial applications like enhancing the dyeability of polyester fibers by incorporating the pyridine nitrogen into the polymer backbone.[6]

Evolution of Synthetic Methodologies

Since the initial explorations, synthetic routes to pyridinyl propanediol derivatives have become more sophisticated and efficient. Modern organic synthesis provides various pathways to access these compounds, including the synthesis of pyridinium-based ionic liquids which incorporate the propanediol structure.

Representative Synthesis: 1-(1,3-dihydroxypropan-2-yl)pyridin-1-ium Acetate

A contemporary example involves a two-step process to synthesize an ionic liquid, 1-(1,3-dihydroxypropan-2-yl)pyridin-1-ium acetate, which is an isomer of the classic pyridinyl propanediol scaffold.[7][8] This method is notable for its efficiency and use of ultrasonication to promote the reaction.

Experimental Protocol

Step 1: Synthesis of 1-(1,3-dihydroxypropan-2-yl)pyridin-1-ium Chloride [8]

  • In a sealed vial, combine pyridine (1.0 mmol, 0.85 mL) and 2-chloropropane-1,3-diol (1.0 mmol, 0.11 g).

  • Sonicate the mixture at 70°C for 3 hours in an ultrasonic bath.

  • Upon completion, purify the crude product by recrystallization from acetonitrile.

  • The result is the pure intermediate product as white crystals with a 99% yield.

Step 2: Ion Exchange to Acetate Salt [8]

  • Dissolve the 1-(1,3-dihydroxypropan-2-yl)pyridin-1-ium chloride intermediate in ethanol (15.0 mL).

  • Add sodium acetate (NaOAc) (1.0 mmol, 0.082 g) to the solution.

  • Sonicate the resulting solution at 70°C for 30 minutes.

  • Remove the solvent under reduced pressure to yield the final product, 1-(1,3-dihydroxypropan-2-yl)pyridin-1-ium acetate, in near-quantitative yield.

This modern protocol highlights the shift towards greener and more efficient synthetic methods, utilizing techniques like sonication to drive reactions to completion under mild conditions.

General Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_intermediate Intermediate cluster_final Final Product / Elaboration Pyridine Pyridine Derivative Condensation Condensation / Alkylation (e.g., Sonication, Heat) Pyridine->Condensation Propanediol_Precursor Propanediol Precursor (e.g., 2-chloropropane-1,3-diol) Propanediol_Precursor->Condensation Intermediate_Product Pyridinyl Propanediol Intermediate Condensation->Intermediate_Product Purification Purification (e.g., Recrystallization, Chromatography) Intermediate_Product->Purification Ion_Exchange Optional: Ion Exchange / Derivatization Intermediate_Product->Ion_Exchange Final_Product Target Pyridinyl Propanediol Compound Purification->Final_Product Ion_Exchange->Final_Product

Caption: Key structural features governing the bioactivity of pyridinyl propanediols.

Therapeutic Potential and Biological Activities

The unique combination of the pyridine and propanediol moieties has led to the exploration of these compounds in several therapeutic areas.

Anticancer Properties

The structural features of pyridinyl propanediols, particularly the hydrophilic diol group and the pyridinium core, are thought to be key contributors to their cytotoxic effects against cancer cells. [7]A study on the anticancer potential of 1-(1,3-dihydroxypropan-2-yl)pyridin-1-ium acetate demonstrated cytotoxic effects against several human cancer cell lines. [7]The half-maximal inhibitory concentration (IC50), which measures the drug concentration needed to inhibit 50% of cell growth in vitro, was determined using a standard MTT assay. [7]

Anti-Inflammatory Properties

Pyridine derivatives are known to possess anti-inflammatory properties. The hypothesized mechanism for pyridinyl propanediol analogues involves the inhibition of cyclooxygenase (COX) enzymes. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of the inflammatory response. [7]By inhibiting COX enzymes, these compounds can reduce prostaglandin synthesis and thereby dampen inflammation. [7]

Hypothesized Anti-Inflammatory Mechanism

G cluster_AA Stimuli Inflammatory Stimuli Membrane Cell Membrane Phospholipids Stimuli->Membrane PLA2 Phospholipase A2 (activates) AA Arachidonic Acid (releases) Membrane->AA PLA2->AA COX COX-1 / COX-2 AA->COX PG Prostaglandins (synthesizes) COX->PG Inflammation Inflammation PG->Inflammation Inhibitor Pyridinyl Propanediol Analogue Inhibitor->COX inhibits

Caption: Hypothesized anti-inflammatory action via inhibition of prostaglandin synthesis.

Conclusion and Future Directions

The field of pyridinyl propanediol compounds, while more recent than the study of broader pyridine derivatives, stands on a firm historical and chemical foundation. From early, challenging syntheses to modern, efficient protocols, the accessibility of these compounds has grown significantly. The established structure-activity relationships, particularly concerning antimicrobial and antiproliferative effects, provide a clear roadmap for the rational design of new, more potent analogues.

Future research should focus on synthesizing and conducting comprehensive biological evaluations of a diverse library of 1-(Pyridin-2-yl)propane-1,3-diol analogues with varied substitution patterns. [7]Such studies are crucial for establishing definitive SAR and identifying lead compounds for preclinical and clinical development. The synthetic accessibility of these compounds, combined with the proven therapeutic potential of the pyridine scaffold, positions pyridinyl propanediols as a promising area for the discovery of next-generation therapeutic agents. [7]

References

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  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633. Retrieved from [Link]

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  • Zhang, Y., et al. (2024). Progress in 1,3-propanediol biosynthesis. Frontiers in Bioengineering and Biotechnology, 12, 1345941. Retrieved from [Link]

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The Pyridine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of therapeutic agents. Among these, the pyridine scaffold, a six-membered aromatic heterocycle containing a single nitrogen atom, holds a position of particular prominence.[1][2] Its deceptively simple structure belies a rich combination of physicochemical properties that make it a "privileged scaffold" in drug discovery.[1][3] This guide provides a detailed exploration of the pyridine moiety, elucidating the chemical principles that underpin its multifaceted roles in drug design and its impact on the development of a wide array of clinically successful pharmaceuticals.[2] From modulating drug-target interactions to fine-tuning pharmacokinetic profiles, the pyridine ring offers a versatile toolkit for the medicinal chemist.[4][5]

Physicochemical Properties: The Foundation of Versatility

The utility of the pyridine scaffold in drug design is deeply rooted in its unique electronic and steric characteristics, which distinguish it significantly from its carbocyclic analog, benzene.[4][6]

Electronic Profile and Aromaticity:

Structurally analogous to benzene, pyridine features a planar, six-membered ring with a delocalized π-electron system, fulfilling Hückel's criteria for aromaticity.[7] However, the replacement of a carbon-hydrogen unit with a more electronegative nitrogen atom introduces a significant perturbation in the electron distribution.[5] This nitrogen atom imparts a dipole moment and renders the ring electron-deficient, particularly at the α and γ positions relative to the nitrogen.[5] This electronic characteristic makes pyridine less susceptible to electrophilic substitution compared to benzene but more reactive towards nucleophiles.[6]

The lone pair of electrons on the nitrogen atom is not part of the aromatic system and is available for protonation, making pyridine a weak base with a pKa of approximately 5.23 for its conjugate acid, the pyridinium ion.[6] This basicity is a critical feature, allowing for the formation of salts to enhance solubility and providing a key interaction point with biological targets.[8]

Caption: Structure of the pyridine ring.

Solubility and Lipophilicity:

The presence of the nitrogen atom in the pyridine ring significantly influences its polarity and, consequently, its solubility. Pyridine is miscible with water, a property that can be leveraged to improve the aqueous solubility of drug candidates, a crucial factor for bioavailability.[9][10] The ability to form hydrogen bonds with water molecules via the nitrogen lone pair is a key contributor to this enhanced solubility.[11] The lipophilicity of a pyridine-containing molecule, often quantified by its logP value, can be fine-tuned by the strategic placement of substituents on the ring, allowing for a balance between aqueous solubility and membrane permeability.[12]

The Pyridine Scaffold's Impact on Pharmacokinetics (ADME)

The journey of a drug through the body is governed by its absorption, distribution, metabolism, and excretion (ADME) profile. The incorporation of a pyridine ring can profoundly and often favorably influence these pharmacokinetic parameters.[2][4]

Metabolic Stability:

The electron-deficient nature of the pyridine ring generally confers greater metabolic stability compared to electron-rich aromatic systems, which are more susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[13] However, the pyridine ring itself can be a site of metabolism, typically hydroxylation at positions susceptible to oxidation. Understanding the metabolic fate of pyridine-containing compounds is crucial, and medicinal chemists often employ strategies such as blocking potential sites of metabolism with inert groups like fluorine to enhance metabolic stability.[13] A recent analysis of FDA-approved drugs from 2014-2023 revealed that CYP3A4 is a major metabolizing enzyme for pyridine-containing drugs.[14][15]

Permeability and Distribution:

The ability of a drug to cross biological membranes is critical for reaching its target. The pyridine scaffold can enhance cellular permeability.[2][4] For instance, the replacement of a phenyl group with a pyridine ring has been shown in some cases to improve permeability, potentially by altering the molecule's polarity and hydrogen bonding capacity.[4] The basicity of the pyridine nitrogen also plays a role in distribution, as the ionization state of the molecule at physiological pH will affect its ability to partition into different tissues.

Pharmacodynamic Roles: Interacting with Biological Targets

The true power of the pyridine scaffold in medicinal chemistry lies in its ability to engage in a variety of non-covalent interactions with biological macromolecules, such as proteins and nucleic acids. These interactions are the basis of a drug's therapeutic effect.

Hydrogen Bonding:

The nitrogen atom of the pyridine ring, with its available lone pair of electrons, is an excellent hydrogen bond acceptor.[1][11] This allows pyridine-containing drugs to form strong and specific hydrogen bonds with hydrogen bond donors (e.g., -NH or -OH groups) in the active site of an enzyme or the binding pocket of a receptor. This interaction is a cornerstone of molecular recognition and contributes significantly to binding affinity and selectivity.[11]

π-π Stacking and Cation-π Interactions:

The aromatic nature of the pyridine ring enables it to participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site.[4] Furthermore, upon protonation, the resulting pyridinium ion can engage in favorable cation-π interactions with electron-rich aromatic systems. These interactions, while weaker than hydrogen bonds, are crucial for orienting the drug molecule correctly within the binding pocket and contribute to the overall binding energy.

Caption: Key interactions of the pyridine scaffold with biological targets.

Bioisosterism:

The pyridine ring is often employed as a bioisostere for a phenyl ring.[5][16] This "phenyl-to-pyridine switch" is a common strategy in lead optimization.[5] Replacing a benzene ring with a pyridine introduces a hydrogen bond acceptor and alters the electronic properties of the molecule, which can lead to improved potency, selectivity, and pharmacokinetic properties.[5][16] This strategic replacement can also be used to block a site of metabolism on the phenyl ring.[5]

Pyridine as a Privileged Scaffold in Drug Discovery

The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for diverse biological targets.[1][3] The pyridine ring is a quintessential example of such a scaffold, appearing in a vast number of FDA-approved drugs across a wide range of therapeutic areas.[3][4][14] Between 2014 and 2023, a total of 54 FDA-approved small molecules contained a pyridine ring.[4][15]

Therapeutic AreaExamples of Pyridine-Containing Drugs
Oncology Imatinib, Abiraterone, Lorlatinib[2][3][4]
Central Nervous System Tacrine, Nikethamide, Bromazepam[4][17]
Infectious Diseases Isoniazid, Atazanavir, Delavirdine[2][3][4]
Cardiovascular Amlodipine, Milrinone, Nicorandil[2][4][17]
Gastrointestinal Omeprazole, Esomeprazole[4]
Anti-inflammatory Piroxicam, Lornoxicam[17]

The prevalence of the pyridine scaffold in anticancer drugs is particularly noteworthy, with 18 such drugs approved between 2014 and 2023.[4][14] Many of these are kinase inhibitors, where the pyridine nitrogen often forms a key hydrogen bond with the hinge region of the kinase domain.[1][4]

Synthetic Strategies for Pyridine-Containing Compounds

The widespread use of the pyridine scaffold in medicinal chemistry is also due to the availability of robust and versatile synthetic methodologies for its construction and functionalization.

Classical Methodologies:

  • Hantzsch Pyridine Synthesis: A classical and widely used method involving the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonia equivalent to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[9]

  • Chichibabin Reaction: A method for the amination of pyridine at the 2-position using sodium amide.

Modern Synthetic Approaches:

Modern organic synthesis has provided a plethora of new methods for constructing substituted pyridines, including various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) that allow for the facile introduction of diverse substituents onto the pyridine ring. Metal-free synthetic protocols are also gaining prominence.[4]

G cluster_synthesis Generic Pyridine Synthesis Reactants Aldehyde + β-Ketoester + Ammonia Intermediate Dihydropyridine Reactants->Intermediate Condensation Product Substituted Pyridine Intermediate->Product Oxidation

Caption: A simplified workflow of the Hantzsch pyridine synthesis.

Case Studies of Pyridine-Containing Drugs

Imatinib (Gleevec): A cornerstone in the treatment of chronic myeloid leukemia, imatinib is a tyrosine kinase inhibitor. The pyridine ring in imatinib is crucial for its activity, forming a key hydrogen bond with the hinge region of the Abl kinase domain, thereby locking the enzyme in an inactive conformation.[2][3]

Omeprazole (Prilosec): A proton pump inhibitor used to treat acid reflux and ulcers. The pyridine moiety in omeprazole is part of a benzimidazole ring system. The lone pair of electrons on the pyridine nitrogen is essential for the drug's mechanism of action, which involves an acid-catalyzed rearrangement to the active sulfonamide form that covalently inhibits the H+/K+-ATPase proton pump.[4][5]

Conclusion

The pyridine scaffold is a testament to the power of fundamental chemical principles in the design of life-changing medicines.[1][4] Its unique combination of electronic properties, hydrogen bonding capability, and synthetic accessibility has solidified its status as a truly privileged structure in medicinal chemistry.[2][3] From improving the potency and selectivity of drug candidates to enhancing their pharmacokinetic profiles, the strategic incorporation of the pyridine ring has proven to be a highly effective approach in drug discovery.[4][5] As our understanding of disease biology deepens and synthetic methodologies continue to evolve, the versatile pyridine scaffold is poised to remain a central element in the development of the next generation of therapeutics.

References

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The Alchemist's Guide to the Pyridine Core: A Technical Treatise on Modern and Classical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a cornerstone of modern medicinal chemistry, forming the structural heart of numerous therapeutic agents.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and role as a bioisostere for other aromatic systems grant it a privileged status in drug design.[1][3] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the primary synthetic strategies for constructing and functionalizing the pyridine scaffold. We will dissect the causality behind experimental choices in both classical ring-forming condensations and modern post-functionalization techniques. By bridging foundational mechanisms with field-proven protocols, this document serves as a comprehensive resource for the practical synthesis of substituted pyridines.

Introduction: The Strategic Importance of the Pyridine Nucleus

The pyridine motif is one of the most ubiquitous N-heterocycles in FDA-approved drugs.[4][5] Its presence can significantly enhance a molecule's pharmacological profile, improving potency, metabolic stability, permeability, and water solubility.[1][2][6] The nitrogen atom's lone pair of electrons not only imparts weak basicity but also acts as a critical hydrogen bond acceptor, facilitating strong and specific interactions with biological targets.[1] Furthermore, the pyridine ring's small size and aromatic stability make it an excellent bioisostere for benzene rings and other nitrogen-containing heterocycles, allowing for fine-tuning of a drug candidate's properties.[1][3]

Given its importance, the development of efficient, regioselective, and scalable methods for pyridine synthesis is a central focus of organic and medicinal chemistry. Synthetic strategies can be broadly categorized into two main approaches:

  • De Novo Synthesis (Ring Construction): Building the pyridine ring from acyclic precursors.

  • Post-Functionalization: Modifying a pre-existing pyridine ring.

The choice between these strategies is a critical decision in any synthetic campaign, dictated by the desired substitution pattern, availability of starting materials, and required scale.

G cluster_0 Strategic Approaches to Substituted Pyridines Start Desired Pyridine Target Strategy Choose Synthetic Strategy Start->Strategy Build De Novo Synthesis (Ring Construction) Strategy->Build Complex substitution Readily available acyclic precursors Func Post-Functionalization (Modification) Strategy->Func Simple substitution Available pyridine starting material

Caption: High-level decision workflow for pyridine synthesis.

Classical Ring-Forming Syntheses: Forging the Core

These multi-component reactions assemble the pyridine ring from simple, acyclic building blocks and remain workhorses of heterocyclic chemistry for their efficiency and ability to generate molecular complexity in a single step.[7]

Hantzsch Pyridine Synthesis

Discovered by Arthur Hantzsch in 1882, this is arguably the most well-known method for pyridine synthesis.[8] It is a condensation reaction involving two equivalents of a β-dicarbonyl compound (like a β-ketoester), an aldehyde, and an ammonia source.[8][9] The initial product is a 1,4-dihydropyridine, which must be subsequently oxidized to the aromatic pyridine.[9][10]

Mechanistic Insight: The reaction proceeds through a cascade of well-understood steps: a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and the formation of an enamine from the second equivalent of the β-ketoester and ammonia.[9] A subsequent Michael addition followed by cyclization and dehydration yields the 1,4-dihydropyridine intermediate.[8][9] The choice of oxidant (e.g., nitric acid, sodium nitrite) is crucial for the final aromatization step.[7][9] This method is particularly powerful for creating symmetrically substituted 3,5-dicarboxylate pyridines.[8]

G cluster_hantzsch Hantzsch Synthesis Mechanism A Aldehyde + β-Ketoester (1 eq.) C Knoevenagel Condensation A->C B β-Ketoester (1 eq.) + Ammonia D Enamine Formation B->D E α,β-Unsaturated Carbonyl C->E F Enamine D->F G Michael Addition E->G F->G H Cyclization & Dehydration G->H I 1,4-Dihydropyridine H->I J Oxidation I->J K Substituted Pyridine J->K

Caption: Key stages of the Hantzsch pyridine synthesis.

Exemplary Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate [7]

  • 1,4-Dihydropyridine Synthesis: A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL) is stirred at reflux for 4 hours.

  • Work-up: Upon cooling, the precipitated product is collected by vacuum filtration, washed with cold ethanol, and dried to yield the intermediate 1,4-dihydropyridine.

  • Aromatization: The obtained 1,4-dihydropyridine (1.0 g) is dissolved in glacial acetic acid (10 mL). A solution of sodium nitrite (0.3 g) in water (1 mL) is added dropwise with stirring.

  • Heating and Isolation: The mixture is heated at 80°C for 1 hour. After cooling, the mixture is poured into ice water. The precipitated product is collected by filtration, washed with water, and recrystallized from ethanol to afford the final pyridine derivative.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis offers a versatile two-step route to 2,3,6-trisubstituted pyridines.[11][12] It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate.[13] This intermediate, after thermal or acid-catalyzed E/Z isomerization, undergoes cyclodehydration to furnish the pyridine ring.[11][14]

Mechanistic Insight: A key advantage of the Bohlmann-Rahtz synthesis is that it directly produces the aromatic pyridine without a separate oxidation step.[11] However, the original protocol often required high temperatures for the final cyclization, which limited its utility.[11] Modern modifications, such as the use of Brønsted or Lewis acid catalysts (e.g., acetic acid, Amberlyst-15), have enabled the reaction to proceed at significantly lower temperatures, even allowing for one-pot procedures.[11][13][14] The ability to generate the enamine in situ from a ketone and an ammonia source like ammonium acetate further enhances the practicality of this method.[13]

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a highly reliable method for generating 2,4,6-trisubstituted pyridines.[15] The reaction occurs between an α-pyridinium methyl ketone salt and an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[15][16]

Mechanistic Insight: The reaction is initiated by the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt.[15] This ylide then acts as a Michael donor, adding to the α,β-unsaturated carbonyl compound.[15][16] The resulting 1,5-dicarbonyl intermediate undergoes cyclization and dehydration with ammonia to yield the final pyridine product.[16][17] The Kröhnke synthesis is valued for its broad substrate scope and the high degree of functionalization it allows in the final product.[15][16]

Exemplary Protocol: Synthesis of 2,4,6-Triphenylpyridine [7]

  • Pyridinium Salt Formation: To a solution of acetophenone (1.20 g, 10 mmol) in pyridine (10 mL), iodine (2.54 g, 10 mmol) is added, and the mixture is heated at 100°C for 2 hours. After cooling, the resulting N-phenacylpyridinium iodide salt is collected by filtration and washed with ether.

  • Condensation and Cyclization: The salt is added to a solution of chalcone (2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (30 mL).

  • Heating and Isolation: The mixture is refluxed for 4 hours. After cooling, it is poured into water. The precipitated product is collected by filtration and recrystallized from ethanol to yield 2,4,6-triphenylpyridine.

Guareschi-Thorpe Condensation

This classical method provides an excellent route to substituted 2-pyridones.[18] The reaction involves the condensation of a cyanoacetamide or alkyl cyanoacetate with a 1,3-dicarbonyl compound in the presence of a base or ammonia source.[7][18][19]

Mechanistic Insight: The reaction leverages the reactivity of the active methylene group in the cyano-compound. Recent advancements have focused on developing greener protocols, using aqueous media and ammonium carbonate as both the nitrogen source and reaction promoter, making it an inexpensive and eco-friendly option.[19][20] The resulting 2-pyridones are valuable intermediates that can be further functionalized to access a wider range of pyridine derivatives.

Modern Functionalization of the Pyridine Ring

While classical methods build the ring from the ground up, a dominant strategy in modern drug discovery is the late-stage functionalization of a pre-existing pyridine core. This approach is highly valuable for rapidly generating analogues for structure-activity relationship (SAR) studies. However, the inherent electronic properties of the pyridine ring—being electron-deficient—and the coordinating ability of the nitrogen atom present unique challenges.[4][21]

Transition-Metal Catalyzed Cross-Coupling

Cross-coupling reactions are a pillar of modern organic synthesis. However, their application to pyridines can be problematic. The Lewis basic nitrogen can coordinate to the metal catalyst, leading to inhibition.[22] Furthermore, preparing the necessary organometallic pyridine reagents (e.g., boronic acids for Suzuki coupling) can be difficult, especially for 2-substituted pyridines which are often unstable.[23][24]

Field-Proven Insights: To overcome these challenges, significant research has focused on developing specialized ligands and pre-catalysts that are less susceptible to nitrogen coordination. An alternative and highly effective strategy involves using different coupling partners. For instance, pyridine sulfinates have been shown to be excellent, stable, and easy-to-prepare nucleophilic partners in palladium-catalyzed cross-coupling reactions with aryl halides, often succeeding where traditional boronic acids fail.[23][24][25] This approach has proven to have an unrivaled scope for producing medicinally relevant biaryl and heteroaryl-pyridine structures.[23]

MethodPyridine ReagentKey AdvantagesCommon Challenges
Suzuki Pyridine Boronic Acid/EsterWide commercial availability of partnersInstability of 2-pyridyl boronates; catalyst inhibition[23][24]
Stille Stannyl PyridineTolerant of many functional groupsToxicity of tin reagents and byproducts
Negishi Zinc Pyridine HalideHigh reactivityMoisture and air sensitivity of organozinc reagents
Sulfinate Coupling Pyridine SulfinateExcellent stability; broad scope; overcomes 2-pyridyl issues[23]Requires specific catalyst/ligand systems
Direct C-H Functionalization

The "holy grail" of synthetic efficiency is the direct conversion of a C-H bond to a C-C or C-heteroatom bond, avoiding the need for pre-functionalized starting materials.[4][21] For pyridines, this is particularly challenging due to the electron-deficient nature of the ring, which makes it resistant to electrophilic attack, and the difficulty in controlling regioselectivity.[4][5]

Strategic Approaches & Causality:

  • Minisci-type Reactions: This radical-based approach is effective for functionalizing electron-deficient heterocycles. Under acidic conditions, the pyridine nitrogen is protonated, further increasing the ring's electrophilicity and making it susceptible to attack by nucleophilic radicals, typically at the C2 and C4 positions.[26]

  • Transition-Metal Catalyzed C-H Activation: This strategy often relies on a directing group to position a metal catalyst (e.g., Pd, Rh, Ru) near a specific C-H bond.[27][28] While powerful for achieving regiocontrol, it often requires the installation and subsequent removal of the directing group.[29]

  • Photocatalysis: Visible-light photocatalysis has emerged as a mild and powerful tool for generating radicals under neutral conditions, enabling novel C-H functionalization pathways that were previously inaccessible.[26][30] N-functionalized pyridinium salts, for example, can act as radical precursors under visible light, allowing for exquisite regiocontrol at the C2 and C4 positions without strongly acidic conditions.[26] This is particularly advantageous for late-stage functionalization of complex, acid-sensitive molecules.[26]

Recent advances have begun to tackle the long-standing challenge of achieving meta (C3) and para (C4) selectivity in pyridine C-H functionalization, employing strategies like temporary de-aromatization, specialized phosphonium salts, and innovative photocatalytic systems.[5][31]

Conclusion and Future Outlook

The synthesis of substituted pyridines is a mature yet continuously evolving field. Classical condensation reactions remain indispensable for their ability to construct complex, highly functionalized pyridine cores from simple starting materials with high atom economy. Concurrently, modern methodologies, particularly in transition-metal catalysis and direct C-H functionalization, have revolutionized the way medicinal chemists approach the modification of the pyridine scaffold. The ongoing development of milder, more selective, and "greener" protocols, driven by innovations in photocatalysis and novel reagent design, will continue to expand the synthetic toolbox. This will empower researchers to synthesize novel pyridine-containing molecules with greater efficiency and precision, accelerating the discovery of next-generation therapeutics.

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A Preliminary Investigation into the Reactivity of 3-(6-Methylpyridin-2-yl)propan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive preliminary investigation into the chemical reactivity of 3-(6-Methylpyridin-2-yl)propan-1-ol, a bifunctional molecule incorporating both a primary alcohol and a substituted pyridine ring. This document is intended for researchers, scientists, and professionals in drug development, offering insights into potential synthetic transformations. We will explore the reactivity of each functional group, considering potential intramolecular interactions and providing detailed, field-proven experimental protocols for key transformations. The causality behind experimental choices, self-validating system designs, and authoritative grounding are central pillars of this guide.

Introduction and Molecular Overview

This compound is a fascinating building block for organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its structure presents two key reactive centers: a nucleophilic primary alcohol and a basic, yet potentially functionalizable, 2,6-disubstituted pyridine ring. The interplay between these two functional groups dictates the molecule's overall reactivity and offers a rich landscape for synthetic exploration. Understanding the nuanced reactivity of this compound is paramount for its effective utilization in the synthesis of more complex molecular architectures.

The primary alcohol (-CH₂OH) is susceptible to oxidation, esterification, and etherification, common transformations for this functional group.[1][2] The 6-methyl-2-pyridyl moiety, an electron-rich heteroaromatic system, can undergo reactions at the pyridine nitrogen, the methyl group, or the aromatic C-H bonds.[3][4] The proximity of the propanol sidechain to the pyridine nitrogen may also influence the regioselectivity of certain reactions.

This guide will systematically dissect the potential reactivity of this compound at both its primary alcohol and pyridine functionalities.

Reactivity at the Primary Alcohol Functional Group

The hydroxyl group is one of the most versatile functional groups in organic chemistry, serving as a linchpin for a variety of transformations.[2]

Oxidation of the Primary Alcohol

The oxidation of the primary alcohol in this compound can lead to either the corresponding aldehyde, 3-(6-methylpyridin-2-yl)propanal, or the carboxylic acid, 3-(6-methylpyridin-2-yl)propanoic acid, depending on the choice of oxidant and reaction conditions.[1][5]

The selective oxidation of a primary alcohol to an aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.[6][7] Commonly employed methods include the Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and TEMPO-catalyzed oxidations.[8][9][10] The basicity of the pyridine nitrogen in the substrate suggests that milder, non-acidic oxidation conditions are preferable to avoid protonation and potential side reactions.

Experimental Protocol: Swern Oxidation of this compound to 3-(6-Methylpyridin-2-yl)propanal [8][11][12][13][14]

  • Rationale: The Swern oxidation is a reliable and high-yielding method for the oxidation of primary alcohols to aldehydes under mild, low-temperature conditions, which is well-suited for substrates with sensitive functional groups like the pyridine ring.[13]

  • Procedure:

    • To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add dimethyl sulfoxide (DMSO) (2.4 equivalents) dropwise.

    • Stir the mixture for 15 minutes at -78 °C.

    • Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

    • Stir for 30 minutes at -78 °C.

    • Add triethylamine (5.0 equivalents) dropwise and stir for an additional 30 minutes at -78 °C.

    • Allow the reaction to warm to room temperature.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

dot

Swern_Oxidation_Workflow Oxalyl_Chloride Oxalyl Chloride in DCM Activation Activation at -78°C Oxalyl_Chloride->Activation DMSO DMSO in DCM DMSO->Activation Alcohol_Addition Addition of Alcohol at -78°C Activation->Alcohol_Addition 15 min Base_Addition Addition of Triethylamine at -78°C Alcohol_Addition->Base_Addition 30 min Warm_Up Warm to Room Temperature Base_Addition->Warm_Up 30 min Quench Quench with Water Warm_Up->Quench Extraction DCM Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification

Caption: Workflow for the Swern oxidation of this compound.

For the synthesis of 3-(6-methylpyridin-2-yl)propanoic acid, a stronger oxidizing agent is required.[1][4] Reagents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄ in acetone) are commonly employed for the oxidation of primary alcohols to carboxylic acids.[4][7] However, the acidic conditions of the Jones oxidation may not be ideal for our substrate due to the basicity of the pyridine nitrogen. A two-step, one-pot procedure using TEMPO and sodium hypochlorite followed by sodium chlorite offers a milder alternative.[15]

Experimental Protocol: Two-Step, One-Pot Oxidation to 3-(6-Methylpyridin-2-yl)propanoic Acid [15]

  • Rationale: This method avoids harsh acidic conditions and the use of heavy metals, offering good functional group tolerance. The initial TEMPO-catalyzed oxidation to the aldehyde is followed by in-situ oxidation to the carboxylic acid.[15]

  • Procedure:

    • To a vigorously stirred biphasic mixture of this compound (1.0 equivalent) in DCM and a phosphate buffer (pH 6.7), add TEMPO (0.01 equivalents) and potassium bromide (0.1 equivalents).

    • Cool the mixture to 0 °C and add an aqueous solution of sodium hypochlorite (NaOCl) (1.1 equivalents) dropwise, maintaining the pH between 9 and 10 with the addition of 0.5 M NaOH.

    • After the complete consumption of the starting material (monitored by TLC), add sodium chlorite (NaClO₂) (1.5 equivalents) and 2-methyl-2-butene (2.0 equivalents) in tert-butanol.

    • Stir the mixture at room temperature until the intermediate aldehyde is fully converted.

    • Quench the reaction with an aqueous solution of sodium thiosulfate.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by crystallization or column chromatography.

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Two_Step_Oxidation_Pathway Start This compound Aldehyde 3-(6-Methylpyridin-2-yl)propanal Start->Aldehyde TEMPO/NaOCl Carboxylic_Acid 3-(6-Methylpyridin-2-yl)propanoic Acid Aldehyde->Carboxylic_Acid NaClO2

Caption: Two-step oxidation pathway from alcohol to carboxylic acid.

Esterification

Esterification of the primary alcohol can be achieved through various methods, with the Fischer esterification being a classic and straightforward approach.[16][17][18] This acid-catalyzed reaction between an alcohol and a carboxylic acid is an equilibrium process.[18] To drive the reaction towards the product, an excess of either the alcohol or the carboxylic acid is typically used, or water is removed as it is formed.[17]

Experimental Protocol: Fischer Esterification with Acetic Anhydride

  • Rationale: Using acetic anhydride instead of acetic acid can lead to a more favorable equilibrium and often proceeds under milder conditions. A catalytic amount of acid is still required.

  • Procedure:

    • To a solution of this compound (1.0 equivalent) in acetic anhydride (2.0 equivalents), add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).

    • Heat the mixture to 80-100 °C and monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Carefully pour the mixture into ice-water and stir until the excess acetic anhydride has hydrolyzed.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography.

ReactantProductReagentsKey Conditions
This compound3-(6-Methylpyridin-2-yl)propyl acetateAcetic anhydride, H₂SO₄ (cat.)80-100 °C
This compound3-(6-Methylpyridin-2-yl)propyl benzoateBenzoic acid, H₂SO₄ (cat.)Reflux in toluene with Dean-Stark trap

Table 1: Summary of Potential Esterification Reactions.

Reactivity at the Pyridine Ring

The 6-methyl-2-substituted pyridine ring in our molecule of interest is electron-rich and can undergo a variety of transformations, including reactions at the nitrogen atom and C-H functionalization of the aromatic ring.[3][19]

N-Alkylation and N-Oxidation

The lone pair of electrons on the pyridine nitrogen makes it nucleophilic and basic. It can be alkylated with alkyl halides or undergo oxidation to form the corresponding N-oxide. Pyridine N-oxides are valuable intermediates for further functionalization of the pyridine ring.[20]

C-H Functionalization

Direct functionalization of C-H bonds is an atom-economical and efficient strategy for modifying aromatic systems.[21][22] For pyridines, the Minisci reaction is a powerful tool for C-H alkylation.[23][24][25] This radical-based reaction typically favors functionalization at the C2 and C4 positions of the protonated pyridine ring.[26] Given that the C2 and C6 positions are substituted in our molecule, the Minisci reaction would be expected to proceed at the C4 position.

Experimental Protocol: Minisci C4-Alkylation of this compound [23]

  • Rationale: The Minisci reaction allows for the direct introduction of alkyl groups onto the pyridine ring without the need for pre-functionalization. The reaction proceeds via a radical mechanism and is typically carried out under acidic conditions.[25] To avoid potential side reactions with the primary alcohol, it may be necessary to protect it prior to the Minisci reaction.

  • Procedure:

    • Protect the primary alcohol of this compound as a silyl ether (e.g., TBDMS ether) to prevent unwanted side reactions.[27][28][29][30]

    • To a solution of the protected alcohol (1.0 equivalent) in a suitable solvent (e.g., a mixture of water and acetonitrile), add sulfuric acid to protonate the pyridine nitrogen.

    • Add the alkyl radical precursor (e.g., a carboxylic acid, 2.0 equivalents) and a radical initiator system (e.g., ammonium persulfate, (NH₄)₂S₂O₈, 2.0 equivalents, and a catalytic amount of silver nitrate, AgNO₃, 0.2 equivalents).

    • Heat the reaction mixture to 50-80 °C and monitor by TLC.

    • Upon completion, cool the reaction to room temperature and neutralize with a base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Deprotect the silyl ether using a fluoride source (e.g., TBAF) and purify the final product by column chromatography.

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Minisci_Reaction_Logic Start This compound Protection Protection of Alcohol (e.g., TBDMS) Start->Protection Minisci C4-Alkylation (Minisci Reaction) Protection->Minisci Deprotection Deprotection of Alcohol Minisci->Deprotection Final_Product C4-Alkylated Product Deprotection->Final_Product

Caption: Logical workflow for the C4-alkylation of the pyridine ring.

Chemoselectivity and Protecting Group Strategies

Given the bifunctional nature of this compound, chemoselectivity is a critical consideration in its synthetic transformations. When performing reactions at one functional group, it is often necessary to protect the other to prevent undesired side reactions.

  • Alcohol Protection: The primary alcohol can be protected as a silyl ether (e.g., TBDMS, TIPS), which is stable to a wide range of reaction conditions but can be easily removed with a fluoride source.[27][29] Benzyl ethers are also a robust protecting group, removable by hydrogenolysis.[2][30]

  • Pyridine Nitrogen Protection: The pyridine nitrogen can be protected as an N-oxide or a borane complex.[31][32][33][34] N-oxidation can also activate the pyridine ring for certain nucleophilic substitutions.

The choice of protecting group will depend on the specific reaction being performed and the conditions required for subsequent steps.

Conclusion

This compound is a versatile synthetic building block with a rich and varied reactivity profile. The primary alcohol can be selectively oxidized to either the aldehyde or the carboxylic acid, and can also undergo esterification and etherification. The pyridine ring is amenable to C-H functionalization, particularly at the C4 position via the Minisci reaction. The successful synthetic manipulation of this molecule often requires careful consideration of chemoselectivity and the strategic use of protecting groups. The experimental protocols and theoretical considerations outlined in this guide provide a solid foundation for researchers to explore and exploit the synthetic potential of this valuable compound.

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  • Protecting Groups For Alcohols. Chemistry Steps.
  • An Application of Borane As a Protecting Group for Pyridine. J. Org. Chem., 73(17), 6899–6901.
  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein J. Org. Chem., 19, 62.
  • 17.8: Protection of Alcohols. Chemistry LibreTexts.
  • Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. Org. Lett., 22(15), 6030–6035.
  • Oxidation of Alcohols to Aldehydes and Ketones. Chemistry Steps.
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  • Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Org. Process Res. Dev., 27(10), 1836–1843.
  • ORGANIC SYNTHESIS.
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  • Fischer Esterific
  • Transforming Primary Alcohols Into Carboxylic Acids: A Journey Through Oxid
  • Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. J. Org. Chem., 61(22), 7650–7651.
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Methodological & Application

Application Note & Protocol: Synthesis of 3-(6-Methylpyridin-2-yl)propan-1-ol from 2,6-Lutidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyridyl Alcohols in Medicinal Chemistry

Pyridyl alcohols are a class of organic compounds that feature prominently in the landscape of modern drug discovery and development. The presence of both a hydroxyl group and a pyridine ring imparts a unique combination of hydrogen bonding capabilities, coordination potential with metal centers, and metabolic stability. These characteristics make them valuable intermediates and key structural motifs in a wide range of biologically active molecules. The target molecule of this protocol, 3-(6-methylpyridin-2-yl)propan-1-ol, is a versatile building block for the synthesis of more complex pharmaceutical agents. Its strategic placement of a primary alcohol at a three-carbon distance from the pyridine ring allows for a variety of subsequent chemical modifications, making it a valuable precursor for creating libraries of compounds for high-throughput screening.

This document provides a comprehensive, in-depth guide to the synthesis of this compound, starting from the readily available and inexpensive starting material, 2,6-lutidine. The protocol is designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but also the underlying chemical principles and potential challenges.

Synthetic Strategy: A Two-Step Approach to Functionalization

The synthesis of this compound from 2,6-lutidine is achieved through a two-step process that hinges on the selective deprotonation of one of the methyl groups of 2,6-lutidine, followed by a nucleophilic ring-opening of ethylene oxide.

Step 1: Selective Mono-deprotonation of 2,6-Lutidine

The first critical step involves the deprotonation of a methyl group of 2,6-lutidine to form a nucleophilic carbanion. The pKa of the methyl protons of 2,6-lutidine is estimated to be around 32, necessitating the use of a strong, non-nucleophilic base. n-Butyllithium (n-BuLi) is the reagent of choice for this transformation.[1] The reaction is performed under anhydrous conditions and at a low temperature (-78 °C) in a polar aprotic solvent such as tetrahydrofuran (THF). The low temperature is crucial to prevent side reactions, including the deprotonation of the solvent by the highly basic n-BuLi.[1]

A key consideration in this step is achieving mono-deprotonation. Since both methyl groups on 2,6-lutidine are chemically equivalent, the formation of a dianion is a potential side reaction. To favor the formation of the mono-lithiated species, a stoichiometric amount (1.0 to 1.1 equivalents) of n-BuLi is used. The initial deprotonation to form the monoanion is generally faster than the second deprotonation. Furthermore, the introduction of the first alkyl chain in the subsequent step sterically hinders the remaining methyl group, reducing its accessibility for a second deprotonation.[2]

Step 2: Nucleophilic Ring-Opening of Ethylene Oxide

The in situ generated 6-methyl-2-picolyllithium is a potent nucleophile. This carbanion readily attacks one of the electrophilic carbon atoms of ethylene oxide in a classic SN2 reaction.[3][4] This attack leads to the opening of the strained three-membered epoxide ring and the formation of a lithium alkoxide intermediate. The reaction is highly regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide.

The final step of the synthesis is the protonation of the lithium alkoxide to yield the desired primary alcohol. This is typically achieved by quenching the reaction mixture with a mild proton source, such as a saturated aqueous solution of ammonium chloride. This workup procedure ensures that the basicity of the reaction mixture is neutralized without introducing a strong acid that could potentially lead to side reactions.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesPuritySupplier
2,6-LutidineC₇H₉N107.155.36 g (5.7 mL)50 mmol99%Sigma-Aldrich
n-ButyllithiumC₄H₉Li64.0622 mL (1.1 eq)55 mmol2.5 M in hexanesSigma-Aldrich
Ethylene oxideC₂H₄O44.05~2.64 g (~3 mL)~60 mmol>99%Sigma-Aldrich
Tetrahydrofuran (THF)C₄H₈O72.11200 mL-Anhydrous, >99.9%Sigma-Aldrich
Saturated NH₄Cl (aq)NH₄Cl53.49100 mL---
Diethyl ether (Et₂O)(C₂H₅)₂O74.12300 mL-AnhydrousFisher Scientific
Anhydrous MgSO₄MgSO₄120.3710 g--VWR
Step-by-Step Procedure
  • Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet connected to a bubbler. The flask is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

  • Addition of 2,6-Lutidine and Solvent: Anhydrous THF (150 mL) is added to the flask via a cannula. 2,6-Lutidine (5.7 mL, 50 mmol) is then added via syringe. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Deprotonation: n-Butyllithium (22 mL of a 2.5 M solution in hexanes, 55 mmol) is added dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The solution will typically develop a deep red or orange color, indicative of the formation of the picolyllithium species. The mixture is stirred for an additional 1 hour at -78 °C.

  • Reaction with Ethylene Oxide: Ethylene oxide (approximately 3 mL, cooled to -78 °C) is condensed into a separate, pre-weighed, and cooled graduated cylinder and then added to the reaction mixture via a pre-cooled syringe over 20 minutes. A significant color change is typically observed as the picolyllithium is consumed. The reaction mixture is stirred for 2 hours at -78 °C, and then allowed to warm to room temperature overnight.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride solution at 0 °C (ice bath).

  • Extraction: The aqueous layer is separated, and the aqueous phase is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Column dimensions: 5 cm diameter, 20 cm height.

  • Eluent: A gradient of 10% to 50% ethyl acetate in hexanes, containing 0.5% triethylamine. The addition of triethylamine is crucial to prevent peak tailing of the basic pyridine product on the acidic silica gel.[5][6]

  • Fraction collection: Fractions are collected and analyzed by thin-layer chromatography (TLC).

  • Product isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield this compound as a colorless to pale yellow oil.

Visualization of the Workflow

SynthesisWorkflow cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Alkylation & Workup cluster_purification Purification 2,6-Lutidine 2,6-Lutidine n-BuLi n-BuLi Deprotonation Deprotonation 6-Methyl-2-picolyllithium 6-Methyl-2-picolyllithium Alkylation Alkylation 6-Methyl-2-picolyllithium->Alkylation Ethylene Oxide Ethylene Oxide Lithium Alkoxide Lithium Alkoxide Alkylation->Lithium Alkoxide Quench (NH4Cl) Quench (NH4Cl) Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Product Pure Product caption Workflow for the synthesis of this compound.

Troubleshooting and Key Considerations

Issue Potential Cause(s) Troubleshooting Steps
Low or no product formation 1. Incomplete deprotonation due to inactive n-BuLi or wet reagents/glassware. 2. Low reactivity of ethylene oxide.1. Titrate the n-BuLi solution before use. Ensure all glassware is rigorously dried and the reaction is performed under a positive pressure of inert gas. 2. Use freshly opened or distilled ethylene oxide.
Formation of di-alkylated product Use of excess n-BuLi.Carefully control the stoichiometry of n-BuLi (1.0-1.1 equivalents).
Polymerization of ethylene oxide Presence of acidic or basic impurities; reaction temperature too high.Ensure all reagents are pure. Maintain the reaction temperature at -78 °C during the addition of ethylene oxide.
Product decomposition during purification Acidic nature of silica gel.Add a small amount of triethylamine (0.5-1%) to the chromatography eluent to neutralize the silica gel surface.[5]

Conclusion

The protocol outlined in this application note provides a reliable and efficient method for the synthesis of this compound from 2,6-lutidine. By carefully controlling the reaction conditions, particularly the stoichiometry of the organolithium reagent and the reaction temperature, it is possible to achieve selective mono-alkylation and obtain the desired product in good yield. The insights into the reaction mechanism and the troubleshooting guide are intended to equip researchers with the knowledge to not only successfully perform this synthesis but also to adapt and apply these principles to the synthesis of other valuable pyridyl alcohol derivatives.

References

  • Braude, E. A.; Coles, J. A. J. Chem. Soc.1951 , 2078-2081. ([Link])

  • MDPI. In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. (2022). ([Link])

  • Chemistry LibreTexts. 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents. (2020). ([Link])

  • University of Regensburg. Pyridyl Alcohols. (N.D.). ([Link])

  • ACS Publications. Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. (2021). ([Link])

  • International Journal of Research Culture Society. Addition Reaction of Ethylene Oxide. (2017). ([Link])

  • Elsevier. Enhanced alcohol and H2O adsorption and separation performances by introducing pyridyl ligand in a MOF. (2022). ([Link])

  • Google Patents.US2807618A - Synthesis of pyridine and 3-picoline. (1957). ()
  • ACS Publications. Co-Catalytic Coupling of Alkyl Halides and Alkenes: the Curious Role of Lutidine. (2021). ([Link])

  • Wikipedia. n-Butyllithium. (N.D.). ([Link])

  • Vedantu. Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main. (N.D.). ([Link])

  • YouTube. Organolithium Reactions (IOC 16). (2022). ([Link])

  • Brainly. [FREE] What is the principal organic product formed in the reaction of ethylene oxide with phenyllithium. (2020). ([Link])

  • Organic Syntheses. synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. (2014). ([Link])

  • ResearchGate. Deprotonation of 1 by 1 equiv n-BuLi at -78 °C. Solvent is omitted for... (2022). ([Link])

  • ResearchGate. A Convenient Dual-Side Anionic Initiator Based on 2,6-Luditine/s-Butyl Lithium. (2017). ([Link])

  • PubMed Central. NMR and DFT Studies with a Doubly Labelled 15N/6Li S-Trifluoromethyl Sulfoximine Reveal Why a Directed ortho-Lithiation Requires an Excess of n-BuLi. (2022). ([Link])

  • MDPI. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. (2019). ([Link])

  • PubMed Central. Crystal structure of the borabenzene–2,6-lutidine adduct. (2015). ([Link])

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Application Note & Experimental Protocol: Synthesis of 3-(6-Methylpyridin-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-(6-methylpyridin-2-yl)propan-1-ol, a valuable substituted pyridine derivative for research and development in medicinal chemistry and material science. The protocol details a robust and efficient method based on the lateral lithiation of 2,6-lutidine followed by nucleophilic ring-opening of ethylene oxide. This application note is designed for researchers and professionals, offering not only a step-by-step procedure but also in-depth explanations of the chemical principles, safety considerations, and characterization techniques to ensure reliable and reproducible outcomes.

Introduction and Scientific Rationale

Substituted pyridine scaffolds are ubiquitous in pharmaceuticals and functional materials. The target molecule, this compound, incorporates a primary alcohol functional group, which serves as a versatile handle for further chemical modifications. The synthetic strategy presented herein leverages the principles of directed ortho-metalation, a powerful tool in heterocyclic chemistry.

The core of this synthesis is the deprotonation of one of the methyl groups of 2,6-lutidine. The acidity of the α-protons on the methyl groups of picoline and its derivatives is significantly enhanced compared to toluene, due to the electron-withdrawing nature of the pyridine ring which stabilizes the resulting carbanion. The pKa of 2-picoline's methyl protons is approximately 34, making strong bases necessary for quantitative deprotonation[1]. While bases like Lithium Diisopropylamide (LDA) can be used, n-Butyllithium (n-BuLi), the conjugate base of butane (pKa ~50), is a more effective choice to drive the deprotonation to completion, generating the nucleophilic (6-methyl-2-pyridyl)methyllithium species in situ[1].

This potent nucleophile readily attacks electrophiles. For the introduction of a 2-hydroxyethyl group, ethylene oxide is an ideal C2 synthon. The reaction proceeds via an SN2-type nucleophilic attack on one of the carbon atoms of the strained epoxide ring, leading to a ring-opening that, upon aqueous workup, yields the desired primary alcohol[2]. This method provides a direct and high-yielding pathway to the target compound.

Safety and Hazard Management

All operations must be conducted in a certified chemical fume hood by personnel trained in handling hazardous materials. Appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves, is mandatory.

  • n-Butyllithium (n-BuLi): Pyrophoric liquid. Reacts violently with water and protic solvents. Handle under a strict inert atmosphere (Nitrogen or Argon). All glassware must be flame-dried before use.

  • Ethylene Oxide: Extremely flammable and toxic gas (boiling point: 10.4 °C)[3]. It is a known carcinogen. Handle with extreme caution in a well-ventilated fume hood, preferably as a pre-made solution or by condensing the gas at low temperatures.

  • Tetrahydrofuran (THF): Flammable liquid that can form explosive peroxides upon storage. Always use freshly distilled or inhibitor-free anhydrous THF.

  • 2,6-Lutidine: Flammable liquid and harmful if swallowed or in contact with skin.

A Class D fire extinguisher for combustible metals should be readily accessible when working with n-BuLi. An emergency safety shower and eyewash station must be nearby[4].

Reaction Scheme and Mechanism

Overall Transformation:

(Self-generated image for illustrative purposes)

Step 1: Deprotonation (Lithiation) The reaction is initiated by the deprotonation of 2,6-lutidine using n-BuLi in an anhydrous aprotic solvent like THF at low temperature (-78 °C) to form the red-colored (6-methyl-2-pyridyl)methyllithium intermediate.

Step 2: Nucleophilic Attack and Ring-Opening The generated carbanion acts as a nucleophile, attacking one of the electrophilic carbons of the ethylene oxide ring. This SN2 reaction opens the strained three-membered ring to form a lithium alkoxide intermediate.

Step 3: Aqueous Workup (Protonation) The reaction is quenched with a mild proton source, such as saturated aqueous ammonium chloride, to protonate the alkoxide, yielding the final product, this compound.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
2,6-LutidineAnhydrous, ≥99%Sigma-Aldrich
n-Butyllithium2.5 M in hexanesSigma-Aldrich
Ethylene OxideGas or solution in THFSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, inhibitor-freeSigma-Aldrich
Saturated NH₄Cl (aq)Reagent GradeFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Anhydrous MgSO₄Reagent GradeVWR
Silica Gel230-400 meshVWR
  • Equipment: Flame-dried round-bottom flasks, magnetic stirrer, stir bars, syringes, needles, rubber septa, argon/nitrogen gas line with bubbler, low-temperature thermometer, and a dry ice/acetone bath.

Data Presentation: Reagents and Stoichiometry
ReagentMW ( g/mol )AmountMoles (mmol)Molar Ratio
2,6-Lutidine107.152.14 g (2.3 mL)20.01.0
n-Butyllithium64.068.8 mL (2.5 M)22.01.1
Ethylene Oxide44.05~1.0 g~22.7~1.15
Anhydrous THF-100 mL--
Step-by-Step Synthesis Procedure
  • Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a low-temperature thermometer, and a nitrogen/argon inlet connected to a bubbler. Flame-dry the entire apparatus under a vacuum and then cool to room temperature under a positive pressure of inert gas.

  • Initial Setup: Add anhydrous THF (80 mL) and 2,6-lutidine (2.3 mL, 20.0 mmol) to the flask via syringe.

  • Lithiation: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Once the temperature is stable, add n-butyllithium (8.8 mL of a 2.5 M solution in hexanes, 22.0 mmol) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above -70 °C. A deep reddish-orange color should develop, indicating the formation of the picolyl anion[1]. Stir the solution at -78 °C for an additional 60 minutes.

  • Electrophile Addition: Prepare a solution of ethylene oxide (~1.0 g, ~22.7 mmol) in cold anhydrous THF (20 mL). (Safety Note: This can be done by bubbling ethylene oxide gas through cold THF or by using a commercially available solution) . Add this solution dropwise to the reaction mixture at -78 °C. The red color will gradually fade.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight (approximately 12-16 hours).

  • Quenching: Cool the reaction mixture to 0 °C in an ice-water bath. Cautiously quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution. Stir for 15 minutes until two clear layers form.

  • Extraction and Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil. Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting with 20% EtOAc/Hexanes and gradually increasing to 50% EtOAc/Hexanes).

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow oil. A typical yield is in the range of 65-80%.

Characterization
  • ¹H NMR (400 MHz, CDCl₃): Confirm the structure by checking for the characteristic peaks: a singlet for the pyridine-CH₃, multiplets for the pyridine ring protons, and triplets for the -CH₂-CH₂-CH₂-OH chain.

  • ¹³C NMR (100 MHz, CDCl₃): Verify the number of unique carbon atoms corresponding to the structure.

  • Mass Spectrometry (ESI+): Confirm the molecular weight by observing the [M+H]⁺ ion at m/z = 152.21.

  • FTIR: Identify the broad O-H stretching band (~3300 cm⁻¹) and C-N stretching bands of the pyridine ring.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis protocol.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Flame-Dry Apparatus under Inert Atmosphere reagents 2. Add 2,6-Lutidine and Anhydrous THF setup->reagents cool_down 3. Cool to -78 °C reagents->cool_down add_nBuLi 4. Add n-BuLi Dropwise (Anion Formation) cool_down->add_nBuLi add_EO 5. Add Ethylene Oxide Solution add_nBuLi->add_EO Stir 1 hr @ -78 °C warm_up 6. Warm to RT & Stir Overnight add_EO->warm_up quench 7. Quench with aq. NH4Cl warm_up->quench extract 8. Extract with Ethyl Acetate quench->extract purify 9. Purify via Column Chromatography extract->purify product 10. Isolate Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No red color upon n-BuLi addition Wet solvent/glassware; Impure 2,6-lutidine; Degraded n-BuLi.Ensure all glassware is rigorously flame-dried. Use freshly opened anhydrous solvents. Titrate the n-BuLi solution before use to confirm its molarity.
Low Yield Incomplete lithiation; Insufficient ethylene oxide; Reaction quenched prematurely.Increase stirring time after n-BuLi addition. Ensure accurate addition of ethylene oxide. Allow the reaction to stir for the full recommended time.
Multiple Products Observed Dialkylation (if excess anion); Side reactions with THF at higher temps.Maintain low temperatures during n-BuLi and ethylene oxide addition. Add the picolyl lithium solution to the ethylene oxide solution (inverse addition) if dialkylation is a major issue.

References

  • A75706 Safety D
  • Safety Data Sheet - 2,6-Lutidine. (2025). Sigma-Aldrich.
  • Crimmins, M. T., & DeBaillie, A. C. (2006). Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides.
  • Application Notes and Protocols for the Grignard Reaction of 2-Bromo-6-methylisonicotinaldehyde. (2025). BenchChem.
  • Safety Data Sheet - 6-Methyl-2-pyridinamine. (2025). MedChemExpress.
  • Reactions of Epoxides with Grignard and Organolithium Reagents. (2020). Chemistry LibreTexts.
  • Ethylene oxide - Wikipedia. (n.d.). Wikipedia.

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Application Notes and Protocols for the Use of 3-(6-Methylpyridin-2-yl)propan-1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Pyridine Building Block

3-(6-Methylpyridin-2-yl)propan-1-ol is a substituted pyridine derivative that has emerged as a crucial building block in modern organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a sterically accessible pyridine nitrogen, makes it a valuable synthon for the construction of complex molecular architectures. The pyridine moiety can act as a ligand, a directing group, or a core structural element, while the propanol side chain offers a convenient handle for further functionalization or coupling reactions.

This guide provides an in-depth exploration of the primary application of this compound as a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) doravirine. Detailed, field-proven protocols for its synthesis and subsequent utilization are presented, along with insights into the chemical principles governing these transformations.

Core Application: Intermediate in the Synthesis of Doravirine

The most significant and well-documented application of this compound is its role as a key precursor in the highly efficient synthesis of doravirine, a potent therapeutic agent for the treatment of HIV-1 infection[1][2]. In the convergent synthesis of doravirine, this intermediate is coupled with the complex pyridone core of the molecule.

Retrosynthetic Analysis of Doravirine

A retrosynthetic analysis of doravirine reveals the strategic importance of this compound. The bond connecting the propanoxy linker to the pyridone core is a key disconnection point, which can be formed via a nucleophilic substitution reaction, such as the Mitsunobu reaction.

Retrosynthesis of Doravirine doravirine Doravirine intermediates This compound +Pyridone Core doravirine->intermediates Mitsunobu Reaction

Caption: Retrosynthetic disconnection of Doravirine.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of this compound and its subsequent use in the synthesis of a doravirine precursor.

Protocol 1: Synthesis of this compound

This protocol describes a plausible and efficient synthesis of the title compound starting from the readily available starting material, 2,6-lutidine. The synthesis involves a directed lithiation of the methyl group, followed by nucleophilic opening of an epoxide.

Reaction Scheme:

Caption: Synthesis of the title compound from 2,6-lutidine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,6-Lutidine107.1510.7 g0.1
n-Butyllithium (2.5 M in hexanes)64.0644 mL0.11
Ethylene Oxide44.05~5.3 g~0.12
Tetrahydrofuran (THF), anhydrous72.11200 mL-
Saturated aq. NH₄Cl solution-100 mL-
Diethyl ether74.12300 mL-
Anhydrous MgSO₄120.37--

Procedure:

  • Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 2,6-lutidine (10.7 g, 0.1 mol) and anhydrous THF (200 mL).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise over 30 minutes, maintaining the temperature below -70 °C. The solution will turn deep red, indicating the formation of the lithiated species. Stir the mixture at -78 °C for an additional 1 hour.

  • Reaction with Ethylene Oxide: Prepare a solution of ethylene oxide (~5.3 g, ~0.12 mol) in cold THF (~20 mL). Caution: Ethylene oxide is a toxic and flammable gas. This step should be performed in a well-ventilated fume hood. Slowly add the ethylene oxide solution to the reaction mixture at -78 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution (100 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a pale yellow oil. A typical yield for this type of reaction is in the range of 60-75%.

Protocol 2: Mitsunobu Coupling in Doravirine Synthesis

This protocol details the use of this compound in a Mitsunobu reaction to couple with the pyridone core of doravirine, a key step in the overall synthesis reported by Gauthier et al.[1].

Reaction Scheme:

Caption: Mitsunobu reaction for doravirine synthesis.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Pyridone Core(Varies)1.0 eq-
This compound151.211.2 eq-
Triphenylphosphine (PPh₃)262.291.5 eq-
Diisopropyl azodicarboxylate (DIAD)202.211.5 eq-
Tetrahydrofuran (THF), anhydrous72.11--
Ethyl acetate88.11--
Hexanes---

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the pyridone core (1.0 eq), this compound (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • DIAD Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired coupled product, a direct precursor to doravirine.

Scientific Integrity and Causality

  • Choice of Base in Protocol 1: n-Butyllithium is a strong, non-nucleophilic base that is ideal for the deprotonation of the acidic methyl group of 2,6-lutidine. The low reaction temperature (-78 °C) is crucial to prevent side reactions, such as addition to the pyridine ring.

  • Use of Ethylene Oxide: Ethylene oxide serves as a two-carbon electrophile that, upon ring-opening by the lithiated lutidine, directly installs the desired hydroxypropyl side chain.

  • The Mitsunobu Reaction in Protocol 2: The Mitsunobu reaction is a reliable method for the dehydration-based coupling of a primary or secondary alcohol with a pronucleophile (in this case, the N-H of the pyridone). It proceeds under mild, neutral conditions, which is advantageous for complex and sensitive substrates like the doravirine core. The reaction is driven by the formation of the stable triphenylphosphine oxide and diisopropyl hydrazodicarboxylate byproducts.

Conclusion

This compound has proven to be an indispensable intermediate in the synthesis of the important antiretroviral drug, doravirine. The protocols provided herein offer robust and reproducible methods for the preparation and application of this key building block. The synthetic strategies employed highlight fundamental principles of modern organic synthesis, including directed metallation and mild coupling reactions. For researchers in medicinal chemistry and process development, a thorough understanding of the synthesis and reactivity of such intermediates is paramount for the efficient and scalable production of life-saving therapeutics.

References

  • Gauthier, D. R., Jr., Sherry, B. D., Cao, Y., Journet, M., Humphrey, G., Itoh, T., Mangion, I., & Tschaen, D. M. (2015). Highly efficient synthesis of HIV NNRTI doravirine. Organic Letters, 17(6), 1353–1356. [Link]

  • PubChem Compound Summary for CID 135565700, this compound. National Center for Biotechnology Information. [Link]

  • CN114349690B - Synthesis method of doravirine intermediate - Google P

Sources

Application Notes and Protocols: The Strategic Use of 3-(6-Methylpyridin-2-yl)propan-1-ol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic applications of 3-(6-Methylpyridin-2-yl)propan-1-ol in medicinal chemistry. This document provides insights into its potential as a versatile building block and offers detailed protocols for its derivatization to explore new chemical space in drug discovery programs.

Introduction: Unveiling the Potential of a Privileged Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, found in numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and its capacity to improve the pharmacokinetic profile of molecules make it a "privileged" scaffold in drug design.[1] this compound is a particularly interesting, yet underexplored, building block that combines several key features beneficial for medicinal chemistry applications:

  • The 2-Substituted Pyridine Core: This arrangement allows for specific vectoral projection of substituents into protein binding pockets.

  • The 6-Methyl Group: This small alkyl group can provide a degree of steric hindrance, which can be exploited to enhance selectivity or block metabolic degradation at that position.

  • The Propan-1-ol Side Chain: This flexible three-carbon chain terminating in a primary alcohol offers a versatile handle for a wide range of chemical modifications. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse functionalities.

This guide will explore how to leverage these features to synthesize novel compound libraries for screening against various biological targets.

Strategic Rationale for Derivatization

The primary value of this compound lies in its potential for derivatization. The hydroxyl group of the propanol side chain is the main point of chemical modification. Below is a table outlining the strategic goals of such derivatizations:

Derivative Type Synthetic Goal Medicinal Chemistry Rationale
Ethers Introduce a variety of alkyl or aryl groups.Modulate lipophilicity (logP), introduce groups capable of specific interactions (e.g., van der Waals, pi-stacking), and improve metabolic stability.
Esters Form ester linkages with various carboxylic acids.Can act as prodrugs, improve cell permeability, and introduce additional points of interaction with the biological target.
Amines Replace the hydroxyl group with a primary, secondary, or tertiary amine.Introduce a basic center for salt formation (improving solubility), create opportunities for hydrogen bonding, and explore new binding interactions.

Synthetic Protocols for Derivatization

The following protocols are exemplary and provide a robust starting point for the chemical modification of this compound.

Protocol 1: Synthesis of Ether Derivatives via Williamson Ether Synthesis

This protocol describes the synthesis of an ether derivative, a common strategy to explore lipophilic pockets in a binding site.

Rationale: The Williamson ether synthesis is a reliable and well-established method for forming ether linkages. It involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then undergoes an SN2 reaction with an alkyl halide. Sodium hydride is a strong base that irreversibly deprotonates the alcohol, driving the reaction to completion. DMF is an excellent polar aprotic solvent for this reaction as it solvates the cation, leaving a "naked" and highly reactive alkoxide.

Workflow Diagram:

Williamson_Ether_Synthesis start This compound in DMF reagent1 NaH (1.1 eq) 0 °C to RT start->reagent1 Deprotonation intermediate Sodium Alkoxide Intermediate reagent1->intermediate reagent2 Alkyl Halide (R-X, 1.2 eq) RT intermediate->reagent2 SN2 Attack product Ether Derivative reagent2->product workup Aqueous Workup & Purification product->workup

Caption: Williamson Ether Synthesis Workflow.

Step-by-Step Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.1 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

    • Expert Insight: The portion-wise addition of NaH is crucial to control the exothermic reaction and the evolution of hydrogen gas.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The cessation of gas evolution indicates the completion of alkoxide formation.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise to the solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ether derivative.

  • Characterization: Confirm the structure of the product by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of Amine Derivatives via Mesylation and Azide Displacement

This two-step protocol is a robust method for converting the primary alcohol into a primary amine.

Rationale: Direct conversion of the alcohol to an amine can be challenging. A more reliable approach is a two-step sequence. First, the alcohol is converted into a good leaving group, a mesylate, by reaction with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine. The mesylate is then displaced by an azide nucleophile (sodium azide), which is a strong nucleophile and undergoes a clean SN2 reaction. The resulting azide is then reduced to the primary amine, for example, by catalytic hydrogenation.

Workflow Diagram:

Amine_Synthesis start This compound reagent1 MsCl, TEA, DCM 0 °C to RT start->reagent1 Mesylation mesylate Mesylate Intermediate reagent1->mesylate reagent2 NaN3, DMF 60 °C mesylate->reagent2 Azide Displacement azide Azide Intermediate reagent2->azide reagent3 H2, Pd/C, MeOH RT azide->reagent3 Reduction amine Primary Amine Derivative reagent3->amine

Caption: Two-Step Synthesis of Primary Amine.

Step-by-Step Protocol:

Step A: Mesylation

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (TEA, 1.5 eq).

  • Mesyl Chloride Addition: Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

  • Workup: Wash the reaction mixture with water and brine. Dry the organic layer over Na2SO4, filter, and concentrate to yield the crude mesylate, which is often used in the next step without further purification.

Step B: Azide Displacement and Reduction

  • Azide Displacement: Dissolve the crude mesylate in DMF and add sodium azide (NaN3, 1.5 eq). Heat the mixture to 60 °C and stir until the mesylate is consumed (monitor by TLC).

    • Safety Note: Sodium azide is highly toxic and potentially explosive. Handle with appropriate personal protective equipment and care.

  • Workup: After cooling, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Reduction: Dissolve the crude azide in methanol (MeOH). Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Purge the flask with hydrogen gas (H2) and stir under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Filtration and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate. Purify the residue by column chromatography to obtain the desired primary amine.

Hypothetical Application: Targeting Protein Kinases

The pyridine scaffold is a well-known feature in many ATP-competitive kinase inhibitors. The nitrogen atom often forms a crucial hydrogen bond with the "hinge" region of the kinase. The 2-substituent can be directed towards the solvent-exposed region or a deeper pocket, depending on the kinase.

Application Concept: this compound can serve as a starting point for the synthesis of a library of potential kinase inhibitors. The propanol side chain can be elaborated to introduce functionalities that interact with the solvent-exposed region or the ribose pocket of the ATP binding site.

Example Library Synthesis Logic:

Kinase_Inhibitor_Strategy start This compound derivatization Derivatization of -OH Group (Ethers, Amines, etc.) start->derivatization library Library of Diverse Compounds derivatization->library screening Kinase Panel Screening library->screening sar Structure-Activity Relationship (SAR) screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: Strategy for Kinase Inhibitor Discovery.

By generating a library of ether and amine derivatives as described in the protocols above, researchers can systematically probe the chemical space around the ATP binding site of a target kinase. The resulting SAR can guide the design of more potent and selective inhibitors.

Conclusion

While this compound may not have a long list of documented applications, its structural features make it a highly valuable building block for medicinal chemists. The combination of a privileged pyridine core and a versatile synthetic handle in the propanol side chain provides a powerful platform for the generation of novel and diverse compound libraries. The protocols and strategies outlined in this document are designed to empower researchers to unlock the full potential of this promising molecule in their drug discovery endeavors.

References

  • Oakwood Chemical. 3-(6-Methyl-pyridin-2-yl)-propan-1-ol. [Link]

  • PubChem. 2-(6-Methylpyridin-2-YL)propan-2-OL. [Link]

  • National Academic Digital Library of Ethiopia. Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. [Link]

  • Patil, P., et al. (2013). Pyridine and Its Biological Activity: A Review. Asian Journal of Research in Chemistry, 6(10), 888-899. [Link]

  • Khan, E., et al. (2015). A review on the medicinal importance of pyridine derivatives. ResearchGate. [Link]

  • MDPI. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

Sources

Application Note: A Modular Synthetic Approach for the Development of Novel Enzyme Inhibitors from 3-(6-Methylpyridin-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the synthesis of potential enzyme inhibitors utilizing 3-(6-Methylpyridin-2-yl)propan-1-ol as a versatile starting material. The pyridine moiety is a privileged scaffold in medicinal chemistry, frequently found in inhibitors targeting a wide range of enzymes, including kinases and carboxylesterases.[1][2] This guide outlines a robust, two-step synthetic strategy centered on the oxidation of the primary alcohol followed by reductive amination. This modular approach enables the rapid generation of a diverse library of compounds, facilitating the exploration of structure-activity relationships (SAR). We provide detailed, field-proven protocols, explain the rationale behind key experimental choices, and present a framework for library development and data analysis.

Introduction: The Pyridine Scaffold in Drug Discovery

The pyridine ring is a cornerstone of modern medicinal chemistry. Its inclusion in a molecule can enhance solubility and bioavailability, and the nitrogen atom can act as a crucial hydrogen bond acceptor, anchoring the inhibitor within an enzyme's active site.[1] Derivatives of this compound are particularly valuable as they provide a flexible three-carbon linker, allowing synthetic modifications to be positioned away from the core pyridine structure. This separation enables chemists to probe different regions of an enzyme's binding pocket without altering the core binding motif.

The strategy presented herein leverages this structural advantage through a two-step sequence designed for efficiency and modularity. First, the terminal alcohol is selectively oxidized to the corresponding aldehyde. This intermediate is a key branching point, as it can readily react with a wide array of primary and secondary amines via reductive amination. Reductive amination is a paramount reaction in pharmaceutical synthesis due to its reliability, operational simplicity, and wide substrate scope.[3] This approach allows for the systematic introduction of diverse functional groups, which is essential for optimizing potency, selectivity, and pharmacokinetic properties.

Core Synthetic Workflow

The overall synthetic strategy is a divergent approach that allows for the creation of a large library of final compounds from a common intermediate. This workflow is designed to be efficient and scalable.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Library Generation A This compound (Starting Material) B 3-(6-Methylpyridin-2-yl)propanal (Key Aldehyde Intermediate) A->B Protocol 1: Dess-Martin Oxidation C Amine Library (R1R2-NH) D Final Inhibitor Library (Diverse Amine Derivatives) B->D B:e->D:w Protocol 2: Reductive Amination C->D

Caption: High-level workflow for inhibitor library synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(6-Methylpyridin-2-yl)propanal (Intermediate 2)

This protocol details the oxidation of the primary alcohol to an aldehyde. The choice of Dess-Martin periodinane (DMP) is critical. Unlike strong oxidizing agents like chromic acid or potassium permanganate, which can over-oxidize primary alcohols to carboxylic acids, DMP allows for the clean and efficient isolation of the desired aldehyde intermediate under mild, anhydrous conditions.[4][5]

Reaction Scheme: (Image of the oxidation of this compound to 3-(6-Methylpyridin-2-yl)propanal using DMP)

Materials:

  • This compound (1 ) (1.0 g, 6.61 mmol)

  • Dess-Martin Periodinane (DMP) (3.36 g, 7.93 mmol, 1.2 equiv)

  • Dichloromethane (DCM), anhydrous (50 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry 250 mL round-bottom flask under an argon atmosphere, add this compound (1 ) (1.0 g, 6.61 mmol) and anhydrous DCM (50 mL).

  • Stir the solution at room temperature until the starting material is fully dissolved.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add Dess-Martin Periodinane (3.36 g, 7.93 mmol) portion-wise over 15 minutes. Causality Note: Slow addition is necessary to control the exothermic reaction and prevent side-product formation.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ (40 mL). Stir vigorously for 20 minutes until the layers are clear.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield 3-(6-Methylpyridin-2-yl)propanal (2 ) as a pale yellow oil.

Protocol 2: General Procedure for Reductive Amination

This protocol describes the conversion of the aldehyde intermediate into a diverse library of amine derivatives. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[4] It is a mild and selective reducing agent that is particularly effective for the reductive amination of aldehydes.[6] Unlike sodium borohydride, it does not readily reduce the aldehyde starting material and is not water-sensitive, allowing for a one-pot procedure where the imine formation and reduction occur concurrently.[6][7]

Reaction Scheme: (Image of the reaction of 3-(6-Methylpyridin-2-yl)propanal with a generic amine R1R2NH and NaBH(OAc)3 to form the final product)

Materials:

  • 3-(6-Methylpyridin-2-yl)propanal (2 ) (100 mg, 0.67 mmol)

  • Selected Amine (e.g., Benzylamine) (86 mg, 0.80 mmol, 1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (213 mg, 1.0 mmol, 1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (5 mL)

  • Acetic Acid (1-2 drops, optional catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a 25 mL round-bottom flask, dissolve 3-(6-Methylpyridin-2-yl)propanal (2 ) (100 mg, 0.67 mmol) and the selected amine (0.80 mmol) in DCE (5 mL).

  • Optional: Add 1 drop of glacial acetic acid to catalyze imine formation. Causality Note: A slightly acidic medium accelerates the dehydration step to form the iminium ion intermediate, which is the species that is ultimately reduced.[6]

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (213 mg, 1.0 mmol) in one portion.

  • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the aldehyde.

  • Quench the reaction by the slow addition of saturated NaHCO₃ solution (10 mL).

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography or preparative HPLC to yield the final amine derivative.

G cluster_mech Reductive Amination Mechanism Aldehyde Aldehyde (R-CHO) Hemiaminal Hemiaminal Aldehyde->Hemiaminal + R'NH2 Amine Amine (R'NH2) Amine->Hemiaminal Iminium Iminium Ion [R-CH=N+HR'] Hemiaminal->Iminium - H2O (Acid Catalyzed) Product Final Amine (R-CH2-NHR') Iminium->Product + [H-] (from NaBH(OAc)3) Hydride [H-] Hydride->Iminium

Caption: Key steps in the reductive amination pathway.

Data Presentation: Example Inhibitor Library

To demonstrate the utility of this synthetic approach, a hypothetical library of inhibitors was synthesized using Protocol 2, targeting a representative enzyme such as a protein kinase. The inhibitory activity (IC₅₀) was then assessed.

EntryAmine Used (R¹R²NH)Final Product R Group (-NR¹R²)Yield (%)Target Kinase IC₅₀ (nM)
3a Benzylamine-NH-CH₂-Ph85150
3b 4-Fluoroaniline-NH-(p-F-Ph)7885
3c Morpholine-N(CH₂CH₂)₂O91550
3d (S)-(-)-1-Aminoindane(S)-1-Indanylamino8145
3e Piperonylamine-NH-CH₂-(3,4-OCH₂O-Ph)8898

Note: Data presented are hypothetical and for illustrative purposes only.

Discussion and Scientific Rationale

  • Modularity and SAR: The presented two-step synthesis is highly modular. The key aldehyde intermediate (2 ) can be prepared on a multi-gram scale and then aliquoted for parallel synthesis with a diverse array of commercially available amines. This allows for rapid exploration of the chemical space around the amine functionality. As illustrated in the hypothetical data (Table 1), changing the amine from a flexible benzylamine (3a ) to a more rigid aminoindane (3d ) or an electronically distinct fluoroaniline (3b ) can significantly impact biological activity. This provides crucial Structure-Activity Relationship (SAR) data to guide the next round of inhibitor design.[8]

  • Trustworthiness of Protocols: The protocols are built upon foundational and highly reliable reactions in organic synthesis. Dess-Martin oxidation and reductive amination with NaBH(OAc)₃ are standard procedures used extensively in the pharmaceutical industry for their high yields, functional group tolerance, and predictable outcomes.[3][4][9] This ensures that the described methods are robust and reproducible.

  • Significance of the 6-Methyl Group: The methyl group at the 6-position of the pyridine ring is not merely a passive substituent. It can provide beneficial steric interactions within a binding pocket and can influence the electronics and conformation of the pyridine ring, potentially improving binding affinity or selectivity over related inhibitors.

Conclusion

This application note details a powerful and versatile synthetic route for the creation of novel enzyme inhibitors starting from this compound. By employing a reliable oxidation followed by a highly modular reductive amination, researchers can efficiently generate diverse chemical libraries. This strategy provides a robust platform for hit-to-lead campaigns and the systematic optimization of inhibitor potency and selectivity, accelerating the drug discovery process.

References

  • Vertex.ai Search. (2010). Structure-Activity Relationships of Substituted 1-Pyridyl-2-Phenyl-1,2-Ethanediones: Potent, Selective Carboxylesterase Inhibitors. National Institutes of Health.
  • Vertex.ai Search. (n.d.). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. University of Mohaghegh Ardabili.
  • Vertex.ai Search. (2025). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. ResearchGate.
  • Vertex.ai Search. (n.d.). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI.
  • Vertex.ai Search. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications.
  • Vertex.ai Search. (n.d.). Reductive amination. Wikipedia.
  • Grogan, G. J., et al. (2023). Engineering of a Reductive Aminase to Enable the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor. York Research Database.
  • Vertex.ai Search. (n.d.). Biocatalytic Reductive Amination- Discovery to Commercial Manufacturing applied to Abrocitinib JAK1 inhibitor. ResearchGate.
  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.
  • Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR.
  • Vertex.ai Search. (n.d.). Synthesis of pyridyl substituted inhibitors. ResearchGate.
  • Vertex.ai Search. (2017). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH.
  • Leah4sci. (2016). Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid. YouTube.
  • The Organic Chemistry Tutor. (2023). Oxidation of Alcohols. YouTube.
  • Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states. Khan Academy.

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preparation of 3-(6-Methylpyridin-2-yl)propan-1-ol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of 3-(6-Methylpyridin-2-yl)propan-1-ol derivatives, tailored for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of synthetic strategies, detailed experimental protocols, and the rationale behind methodological choices, grounded in established chemical principles.

Introduction: The Significance of the Pyridine Scaffold

The this compound framework is a privileged scaffold in medicinal chemistry. Pyridine and its derivatives are integral components of numerous pharmaceuticals and biologically active compounds due to their ability to form hydrogen bonds, coordinate with metal ions in enzymes, and serve as versatile synthetic intermediates.[1][2] Derivatives of this specific scaffold have been explored for their potential in treating a range of conditions, including neurological disorders and inflammatory diseases.[3][4][5] The propan-1-ol side chain offers a key site for modification, allowing for the fine-tuning of physicochemical properties such as solubility and lipophilicity, which are critical for optimizing drug absorption, distribution, metabolism, and excretion (ADME) profiles.

This guide details robust and adaptable synthetic methodologies for preparing the core this compound molecule and showcases advanced strategies for its derivatization, empowering researchers to generate compound libraries for screening and lead optimization.

Part I: Synthesis of the Core Scaffold: this compound

The synthesis of the parent alcohol is the crucial first step. Two primary, reliable methods are presented here: a Grignard-based carbon-carbon bond formation and a catalytic hydrogenation approach.

Strategy A: Grignard Reaction with 6-Methyl-2-pyridinecarboxaldehyde

The Grignard reaction is a classic and powerful method for forming carbon-carbon bonds.[6] It involves the nucleophilic attack of an organomagnesium halide (the Grignard reagent) on an electrophilic carbonyl carbon.[7] In this protocol, we utilize a two-carbon Grignard reagent to react with 6-methyl-2-pyridinecarboxaldehyde, followed by a workup to yield the target propan-1-ol.

Rationale: This approach builds the carbon skeleton directly and is highly effective for creating secondary alcohols from aldehydes. The choice of an ethyl Grignard reagent followed by an acidic workup provides the desired three-carbon chain with a terminal alcohol.

G cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Protonation & Workup EtBr Ethyl Bromide EtMgBr Ethylmagnesium Bromide (Grignard Reagent) EtBr->EtMgBr Anhydrous Ether Mg Magnesium Turnings Mg->EtMgBr Alkoxide Intermediate Alkoxide EtMgBr->Alkoxide Addition to Aldehyde Aldehyde 6-Methyl-2-pyridine- carboxaldehyde Aldehyde->Alkoxide Anhydrous THF, 0°C Product 3-(6-Methylpyridin-2-yl)- propan-1-ol Alkoxide->Product Aqueous Acid (e.g., NH4Cl)

Caption: Workflow for Grignard Synthesis.

Experimental Protocol: Grignard Synthesis

Materials:

  • 6-Methyl-2-pyridinecarboxaldehyde[8][9]

  • Ethylmagnesium bromide (or prepared in situ from ethyl bromide and magnesium turnings)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, dried thoroughly

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction to ensure anhydrous conditions.

  • Reactant Addition: Dissolve 6-methyl-2-pyridinecarboxaldehyde (1.0 eq) in anhydrous THF and add it to the flask. Cool the solution to 0°C using an ice bath.

  • Grignard Addition: Add ethylmagnesium bromide (1.1 eq, typically a 1.0 M solution in THF) dropwise to the stirred aldehyde solution via the dropping funnel. Maintain the temperature at 0°C. Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Cool the reaction mixture back to 0°C and slowly quench it by adding saturated aqueous NH₄Cl solution dropwise. Causality Note: A mild acid like NH₄Cl is used for protonation to avoid potential side reactions associated with strong mineral acids.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude alcohol by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to obtain pure this compound.

Strategy B: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of unsaturated bonds.[10] This strategy involves the synthesis of an unsaturated precursor, such as 3-(6-methylpyridin-2-yl)prop-2-en-1-ol, which is then reduced to the saturated alcohol using hydrogen gas and a metal catalyst.

Rationale: This method is advantageous for its high yields and atom economy. The choice of catalyst is critical for selectivity. Palladium on carbon (Pd/C) is a common and effective choice for reducing carbon-carbon double bonds without affecting the pyridine ring under controlled conditions.[11]

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • 3-(6-methylpyridin-2-yl)prop-2-en-1-ol (precursor, synthesized via an aldol condensation or similar method)

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar high-pressure vessel

Procedure:

  • Vessel Preparation: To a high-pressure reaction vessel, add the precursor, 3-(6-methylpyridin-2-yl)prop-2-en-1-ol (1.0 eq), and the solvent (methanol or ethanol).

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% by weight) to the solution. Safety Note: Pd/C can be pyrophoric; handle under an inert atmosphere or as a slurry.

  • Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas, to remove all air.[12]

  • Reaction Execution: Pressurize the vessel with H₂ to the desired pressure (e.g., 50-100 psi or 3-7 bar). Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when H₂ uptake ceases.

  • Workup: Carefully vent the excess hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Rinse the Celite® pad with additional solvent. Combine the filtrates and concentrate under reduced pressure to yield the product, which is often pure enough for subsequent steps. Further purification can be done via chromatography if needed.

Part II: Advanced Derivatization Strategies

With the core scaffold in hand, a multitude of derivatives can be prepared. The following protocols focus on modifying the pyridine ring using modern cross-coupling techniques, which requires a halogenated starting material. The synthesis of a key intermediate, 3-(5-bromo-6-methylpyridin-2-yl)propan-1-ol , would precede these steps, typically achieved by bromination of the parent pyridine or by starting the entire synthesis from a brominated precursor.

Strategy 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[13][14] It is widely used in drug discovery due to its mild reaction conditions and tolerance of a vast range of functional groups.[15][16]

Rationale: This reaction allows for the introduction of diverse aryl or heteroaryl moieties onto the pyridine ring, enabling systematic exploration of the structure-activity relationship (SAR).

G cluster_reactants Reactants cluster_product Product Start Pd(0)Ln OxAdd Oxidative Addition (Ar-Pd(II)-X) Start->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal Ar'-B(OR)2 Base RedElim Reductive Elimination (Ar-Ar') Transmetal->RedElim RedElim->Start Catalyst Regeneration ArAr Coupled Product RedElim->ArAr ArX 3-(5-bromo-6-methylpyridin-2-yl)propan-1-ol ArB Arylboronic Acid

Caption: The Catalytic Cycle of Suzuki Coupling.

Experimental Protocol: Suzuki Coupling

Materials:

  • 3-(5-bromo-6-methylpyridin-2-yl)propan-1-ol (1.0 eq)

  • Arylboronic acid or ester (1.2-1.5 eq)

  • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Base, e.g., aqueous sodium carbonate (Na₂CO₃, 2M solution) or potassium phosphate (K₃PO₄)

  • Solvent system, e.g., 1,4-Dioxane/Water (4:1)

Procedure:

  • Setup: In a reaction vial or flask, combine the bromopyridine starting material, the arylboronic acid, and the palladium catalyst.

  • Degassing: Seal the vessel and evacuate and backfill with nitrogen or argon three times. Causality Note: This degassing step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Solvent/Base Addition: Add the degassed solvent (e.g., 1,4-dioxane) and the aqueous base.

  • Heating: Heat the reaction mixture to 85-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-18 hours.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via flash chromatography to isolate the desired biaryl product.

Strategy 2: Sonogashira Cross-Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[1][17] This method is exceptionally useful for introducing alkynyl functionalities, which can serve as rigid linkers or be further elaborated.[18][19]

Rationale: This reaction introduces a linear, sp-hybridized carbon linker, which can profoundly impact the conformation and binding properties of a molecule. The resulting alkyne can also participate in subsequent reactions like click chemistry or reduction to an alkene or alkane.[2]

Experimental Protocol: Sonogashira Coupling

Materials:

  • 3-(5-bromo-6-methylpyridin-2-yl)propan-1-ol (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium catalyst, e.g., Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Amine base and solvent, e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA)

Procedure:

  • Setup: To a flask, add the bromopyridine starting material, the palladium catalyst, and copper(I) iodide.

  • Degassing: Seal the vessel and evacuate and backfill with nitrogen or argon.

  • Solvent and Reagent Addition: Add the amine base (e.g., Et₃N), which acts as both the base and often the solvent. Then, add the terminal alkyne.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C).

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting halide is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash chromatography to obtain the alkynyl-substituted pyridine derivative.

Part III: Data Presentation and Characterization

The successful synthesis of derivatives must be confirmed through rigorous characterization. The following table provides an illustrative summary of potential derivatives and their expected characterization data.

Compound IDR-Group (at C5)Synthetic MethodYield (%)Key ¹H NMR Signal (δ, ppm)MS (ESI+) m/z [M+H]⁺
Parent -HGrignard or Hydrogenation70-907.50 (t, 1H, Ar-H)152.1
1a -PhenylSuzuki Coupling857.60-7.80 (m, Ar-H)228.1
1b -4-FluorophenylSuzuki Coupling827.15 (t, 2H, Ar-H)246.1
1c -(Phenylethynyl)Sonogashira Coupling787.30-7.60 (m, Ar-H)252.1
1d -(3-Hydroxyprop-1-yn-1-yl)Sonogashira Coupling754.35 (s, 2H, -CH₂OH)207.1

Conclusion

The this compound scaffold provides a fertile ground for synthetic exploration in drug discovery. The foundational methods of Grignard reactions and catalytic hydrogenation offer reliable access to the core structure. Furthermore, the strategic application of modern cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings on a halogenated intermediate unlocks a vast chemical space for derivatization. The protocols and rationales detailed in this guide provide a robust framework for researchers to design and synthesize novel compound libraries, accelerating the discovery of new therapeutic agents.

References

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Sources

Application Note: Strategic Functionalization of the Pyridine Ring in 3-(6-Methylpyridin-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science. Its functionalization allows for the fine-tuning of molecular properties, making it a critical step in the development of novel therapeutics and functional materials. This document provides a comprehensive guide to the strategic functionalization of the pyridine ring in 3-(6-methylpyridin-2-yl)propan-1-ol. We will explore the inherent reactivity of the substituted pyridine ring and detail several high-impact functionalization strategies, including electrophilic aromatic substitution (via N-oxidation), direct C-H activation, and metal-catalyzed cross-coupling reactions. This note provides both the theoretical underpinning and detailed, actionable protocols for laboratory execution.

Introduction: Understanding the Target Molecule

The target molecule, this compound, possesses a 2,6-disubstituted pyridine ring. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which significantly influences its reactivity compared to benzene.[1][2] This electron deficiency generally makes electrophilic aromatic substitution (SEAr) challenging and favors nucleophilic aromatic substitution (SNAr) and radical additions.[2][3]

The substituents on our target molecule further modulate this reactivity:

  • 6-Methyl Group: An electron-donating group (EDG) that slightly activates the ring towards electrophilic attack and directs ortho and para (positions 5 and 3, respectively).

  • 2-Propanol Group: An alkyl chain that also acts as a weak EDG.

  • Hydroxyl Group: The primary alcohol on the side chain is a key functional handle that may require protection depending on the reaction conditions to prevent unwanted side reactions.

The positions available for functionalization on the pyridine ring are C3, C4, and C5. Understanding the electronic and steric landscape of the ring is paramount for predicting regioselectivity.

Strategic Approaches to Pyridine Ring Functionalization

A successful functionalization strategy hinges on choosing a reaction that is compatible with the substrate and provides the desired regioselectivity. Below are several field-proven approaches.

Strategy 1: Electrophilic Aromatic Substitution (SEAr) via N-Oxide Activation

Direct electrophilic substitution on pyridine is often difficult and requires harsh conditions.[2][4] A powerful strategy to overcome this is the temporary N-oxidation of the pyridine nitrogen.[2][5] The resulting pyridine N-oxide has two key advantages:

  • Increased Reactivity: The N-oxide is an electron-donating group, which activates the pyridine ring towards electrophilic attack.[2]

  • Altered Regioselectivity: It directs electrophiles primarily to the C4 (para) position and to a lesser extent, the C2/C6 positions.[6]

Once functionalization is complete, the N-oxide can be readily deoxygenated to restore the pyridine ring.

Workflow for SEAr via N-Oxide Intermediate

cluster_0 S-EAr via N-Oxidation Start This compound N_Oxidation Step 1: N-Oxidation (e.g., m-CPBA, H2O2) Start->N_Oxidation SEAr Step 2: Electrophilic Substitution (e.g., Nitration, Halogenation) N_Oxidation->SEAr Deoxygenation Step 3: Deoxygenation (e.g., PCl3, PPh3) SEAr->Deoxygenation Product Functionalized Product Deoxygenation->Product

Caption: Workflow for electrophilic substitution.

Strategy 2: Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds.[7][8] For pyridines, this typically requires a two-step process:

  • Halogenation: Introduction of a halide (Br or I) onto the pyridine ring, which serves as a handle for the cross-coupling reaction.

  • Cross-Coupling: Reaction of the halopyridine with a suitable coupling partner (e.g., boronic acids for Suzuki coupling, organozinc reagents for Negishi coupling).[7][9][10]

The Suzuki-Miyaura coupling is particularly widespread due to the commercial availability and stability of boronic acids.[9][11]

Strategy 3: Direct C-H Activation/Functionalization

Direct C-H activation is an increasingly important strategy that avoids the need for pre-functionalization (like halogenation), offering a more atom-economical route.[12][13] These reactions often use transition metal catalysts (e.g., Pd, Rh, Ru) to selectively activate a C-H bond, typically directed by a nearby functional group.[14][15][16][17] For 2,6-disubstituted pyridines, C-H activation can be directed to the C3 or C4 positions.

A notable and powerful method for direct functionalization of electron-deficient heterocycles is the Minisci reaction .[18][19] This reaction involves the addition of a nucleophilic radical to the protonated pyridine ring.[20] It is particularly effective for introducing alkyl and acyl groups, often with high regioselectivity for the C2 and C4 positions.[18][20] Given that the C2 and C6 positions on our target are blocked, the Minisci reaction could be a viable route for functionalization at the C4 position.

Decision Tree for Selecting a Functionalization Strategy

G cluster_nitro_halo cluster_aryl_alkyl start Desired Functional Group? nitro_halo Nitro or Halogen start->nitro_halo aryl_alkyl Aryl, Alkyl, or Heteroaryl start->aryl_alkyl n_oxide N-Oxide Pathway nitro_halo->n_oxide se_ar Electrophilic Aromatic Substitution n_oxide->se_ar prefunc Pre-functionalization needed? aryl_alkyl->prefunc yes_prefunc Yes prefunc->yes_prefunc no_prefunc No prefunc->no_prefunc cross_coupling Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) yes_prefunc->cross_coupling ch_activation Direct C-H Activation (e.g., Minisci Reaction) no_prefunc->ch_activation

Caption: Choosing a functionalization strategy.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: C4-Nitration via N-Oxide Intermediate

This protocol details the C4-nitration of the target molecule, a key intermediate for further transformations.

Part A: N-Oxidation

  • Reagent Preparation: Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).

  • Reaction Setup: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 3-(6-methyl-1-oxido-pyridin-2-yl)propan-1-ol.

Part B: C4-Nitration

  • Reaction Setup: To the N-oxide from Part A (1.0 eq), add a 1:1 mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) at 0 °C. Caution: This is a highly exothermic and corrosive mixture. Add dropwise with extreme care.

  • Heating: After the addition is complete, carefully heat the mixture to 90 °C and maintain for 2-3 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice. Neutralize the solution carefully with a saturated NaHCO₃ solution until the pH is ~7-8.

  • Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the resulting crude material via column chromatography to obtain the C4-nitro-N-oxide product.

Part C: Deoxygenation

  • Reaction Setup: Dissolve the C4-nitro-N-oxide (1.0 eq) in chloroform (CHCl₃).

  • Reagent Addition: Add phosphorus trichloride (PCl₃, 1.5 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Workup: Cool the reaction, pour it onto ice, and neutralize with NaHCO₃. Extract with DCM, dry the combined organic layers over Na₂SO₄, and concentrate to yield the final product, 3-(6-methyl-4-nitropyridin-2-yl)propan-1-ol.

Protocol 2: C4-Bromination and Suzuki Cross-Coupling

This protocol first introduces a bromine atom at the C4 position, which then serves as an electrophilic partner in a subsequent Suzuki cross-coupling reaction.

Part A: C4-Bromination

  • N-Oxidation: Synthesize the N-oxide of the starting material as described in Protocol 1, Part A.

  • Reaction Setup: Dissolve the N-oxide (1.0 eq) in acetic anhydride (Ac₂O).

  • Reagent Addition: Add acetyl bromide (AcBr, 2.0 eq) dropwise at room temperature.

  • Heating: Heat the reaction mixture to 100 °C for 4-6 hours.

  • Workup: Cool the mixture and pour it onto ice. Neutralize with NaHCO₃ and extract with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate. The crude product often contains a mixture of regioisomers and may require careful purification by column chromatography to isolate the 4-bromo derivative. The deoxygenation often occurs in situ during this process.

Part B: Suzuki Cross-Coupling

  • Reaction Setup: In a reaction vessel, combine the 4-bromopyridine derivative (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base: Add a solvent mixture, typically 1,4-dioxane and water (4:1), followed by a base such as sodium carbonate (Na₂CO₃, 2.0 eq).

  • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC).

  • Workup: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography to yield the desired 4-aryl-substituted pyridine.

Reaction StrategyTarget PositionKey ReagentsTypical YieldsAdvantagesDisadvantages
Nitration C4H₂SO₄/HNO₃ on N-oxide50-70%Well-established, reliable.Harsh acidic conditions.
Bromination C4AcBr on N-oxide40-60%Provides handle for coupling.Can yield regioisomers.
Suzuki Coupling C4 (from bromo)Arylboronic acid, Pd catalyst60-90%High functional group tolerance.Requires pre-functionalization.
Minisci (Alkyl) C4Alkyl carboxylic acid, AgNO₃, (NH₄)₂S₂O₈40-75%Direct C-H functionalization.Radical reaction, can be messy.

Conclusion

The functionalization of this compound can be achieved through several strategic pathways. For the introduction of electron-withdrawing groups like nitro or halogens, the N-oxide activation strategy is highly effective and directs functionalization to the C4 position. For the installation of aryl or alkyl groups, a two-step halogenation/cross-coupling sequence provides a versatile and robust route. Alternatively, direct C-H functionalization methods like the Minisci reaction offer a more streamlined approach for certain substituents. The choice of method should be guided by the desired final product, available reagents, and tolerance of the substrate to specific reaction conditions.

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  • Oakwood Chemical. (n.d.). 3-(6-Methyl-pyridin-2-yl)-propan-1-ol. [Link]

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  • Google Patents. (n.d.).
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Catalytic Applications of 3-(6-Methylpyridin-2-yl)propan-1-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the catalytic applications of 3-(6-methylpyridin-2-yl)propan-1-ol. This versatile pyridyl alcohol serves as a valuable bidentate N,O-ligand for a variety of transition metal-catalyzed reactions. Its structural features—a pyridine nitrogen for metal coordination and a hydroxyl group that can act as a hemilabile or anionic donor—make it a compelling component in the design of novel catalysts. The presence of a methyl group at the 6-position of the pyridine ring introduces specific steric and electronic effects that can influence catalytic activity and selectivity.

This guide will delve into the synthesis of this compound and its application as a ligand in key catalytic transformations, including alcohol oxidation and olefin polymerization. The protocols provided are based on established methodologies for structurally similar pyridyl alcohol ligands and are intended to serve as a robust starting point for experimental work.

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic addition of a lithiated picoline derivative to an epoxide. A reliable method involves the lateral lithiation of 2,6-lutidine followed by reaction with propylene oxide. This approach is adapted from procedures for the alkylation of substituted (6-methyl-2-pyridyl)methyllithium species with epoxides.[1]

Protocol: Synthesis of this compound

Materials:

  • 2,6-Lutidine

  • n-Butyllithium (n-BuLi) in hexanes

  • Propylene oxide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Lithiated Species:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous THF (100 mL).

    • Cool the flask to -78 °C in a dry ice/acetone bath.

    • Add 2,6-lutidine (1.0 eq.) to the THF.

    • Slowly add n-butyllithium (1.1 eq.) dropwise via the dropping funnel over 30 minutes. The solution should develop a deep reddish color, indicative of the formation of the (6-methyl-2-pyridyl)methyllithium species.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Reaction with Propylene Oxide:

    • Slowly add propylene oxide (1.2 eq.), freshly distilled, to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight (approximately 12-18 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in Catalytic Oxidation of Alcohols

Pyridyl alcohol ligands are known to form active catalysts with various transition metals for the oxidation of alcohols. Ruthenium complexes, in particular, have shown high efficacy in this transformation. The following protocol is adapted from the catalytic oxidation of alcohols using ruthenium carbonyl complexes bearing 6-bromopyridine alcohol ligands.[2]

Protocol: Ruthenium-Catalyzed Oxidation of a Secondary Alcohol

Materials:

  • This compound (as the ligand)

  • Ru₃(CO)₁₂ (Ruthenium carbonyl)

  • Secondary alcohol substrate (e.g., 1-phenylethanol)

  • tert-Butyl hydroperoxide (TBHP, 70% in water)

  • Anhydrous acetonitrile (CH₃CN)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In-situ Catalyst Formation and Oxidation:

    • To a two-necked round-bottom flask, add Ru₃(CO)₁₂ (0.005 mmol) and this compound (0.01 mmol, 2 eq. to Ru₃(CO)₁₂).

    • Add the secondary alcohol substrate (1.0 mmol).

    • Degas the flask by evacuating and backfilling with nitrogen three times.

    • Add anhydrous acetonitrile (2 mL) via syringe.

    • Add TBHP (2.5 mmol) to the reaction mixture.

    • Stir the resulting mixture at room temperature for 1-4 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC.

  • Work-up and Analysis:

    • Upon completion of the reaction, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on alumina or silica gel to isolate the corresponding ketone.

    • Characterize the product by NMR and compare with known standards.

Expertise & Experience: The methyl group at the 6-position of the pyridine ring can sterically influence the coordination environment around the ruthenium center, potentially affecting the catalytic activity. The length of the propanol chain provides flexibility for the ligand to chelate to the metal center. It is hypothesized that the reaction proceeds through the formation of a high-valent ruthenium-oxo species, which is the active oxidant.

Data Presentation: Catalytic Oxidation of 1-Phenylethanol
Catalyst SystemSubstrateOxidantSolventTime (h)Conversion (%)
Ru₃(CO)₁₂ / Ligand1-PhenylethanolTBHPCH₃CN1>95
Ligand = this compound

Note: The data presented is hypothetical and based on results from analogous systems. Actual results may vary.

Visualization: Proposed Catalytic Cycle for Alcohol Oxidation

Catalytic_Cycle Ru(II)-L [Ru(II)-L] Ru(IV)=O [Ru(IV)=O-L] Ru(II)-L->Ru(IV)=O Oxidation Byproduct t-BuOH Ru(II)-L->Byproduct Ru(II)-L(H)2 [Ru(II)-L(H)2] Ru(IV)=O->Ru(II)-L(H)2 H-abstraction Product Ketone Ru(IV)=O->Product Ru(II)-L(H)2->Ru(II)-L Reductive Elimination Substrate Alcohol Substrate->Ru(IV)=O Oxidant TBHP Oxidant->Ru(II)-L

Caption: Proposed catalytic cycle for ruthenium-catalyzed alcohol oxidation.

Application in Olefin Polymerization

Iron complexes bearing pyridine-based ligands have emerged as highly active catalysts for olefin polymerization. The electronic and steric properties of the ligand play a crucial role in determining the catalytic activity, polymer molecular weight, and polydispersity. The following protocol is based on ethylene polymerization using iron complexes with 2,6-bis(imino)pyridyl ligands and can be adapted for use with this compound.[3][4]

Protocol: Iron-Catalyzed Ethylene Polymerization

Materials:

  • This compound (as the ligand)

  • FeCl₂ (Anhydrous iron(II) chloride)

  • Methylaluminoxane (MAO) solution in toluene

  • Anhydrous toluene

  • Ethylene gas (polymerization grade)

  • Schlenk line and glassware for air-sensitive manipulations

  • High-pressure reactor

Procedure:

  • Catalyst Precursor Synthesis (in-situ):

    • In a glovebox, add FeCl₂ (1.0 eq.) to a Schlenk flask.

    • Add a solution of this compound (2.0 eq.) in anhydrous toluene.

    • Stir the mixture at room temperature for 1-2 hours to form the iron-ligand complex.

  • Polymerization:

    • Transfer the catalyst precursor suspension to a high-pressure reactor under an inert atmosphere.

    • Add additional anhydrous toluene to achieve the desired reaction volume.

    • Introduce the desired amount of MAO cocatalyst via syringe.

    • Pressurize the reactor with ethylene gas to the desired pressure (e.g., 10 bar).

    • Stir the reaction mixture at the desired temperature (e.g., 50 °C) for the specified time (e.g., 1 hour).

    • Maintain a constant ethylene pressure throughout the reaction.

  • Work-up and Polymer Isolation:

    • Vent the reactor and quench the reaction by adding acidified methanol.

    • Filter the precipitated polymer and wash with methanol.

    • Dry the polymer in a vacuum oven to a constant weight.

Expertise & Experience: The ratio of the cocatalyst (MAO) to the iron complex is a critical parameter that needs to be optimized to achieve high catalytic activity and control the polymer properties. The methyl group on the pyridine ring can influence the steric environment around the iron center, which in turn can affect the rate of ethylene insertion and chain transfer reactions, thereby influencing the molecular weight and branching of the resulting polyethylene.

Visualization: Experimental Workflow for Ethylene Polymerization

Polymerization_Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_poly Polymerization cluster_workup Work-up and Isolation FeCl2 FeCl₂ Complex Fe-Ligand Complex FeCl2->Complex Ligand This compound Ligand->Complex Toluene Anhydrous Toluene Toluene->Complex Reactor High-Pressure Reactor Complex->Reactor Polymerization Polymerization Reaction Reactor->Polymerization MAO MAO Cocatalyst MAO->Polymerization Ethylene Ethylene Gas Ethylene->Polymerization Quench Quench with Acidified Methanol Polymerization->Quench Filter Filter and Wash Quench->Filter Dry Dry Polymer Filter->Dry Polyethylene Polyethylene Product Dry->Polyethylene

Caption: Workflow for iron-catalyzed ethylene polymerization.

Safety Considerations

  • This compound: Handle with standard laboratory safety precautions. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.

  • n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under a strict inert atmosphere.

  • Propylene Oxide: A flammable and carcinogenic liquid. Handle in a well-ventilated fume hood.

  • Ruthenium Carbonyl: Toxic and should be handled with care in a fume hood.

  • tert-Butyl Hydroperoxide: A strong oxidizing agent. Avoid contact with flammable materials.

  • Methylaluminoxane (MAO): Pyrophoric and reacts violently with water. Handle under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This compound is a promising ligand for the development of novel transition metal catalysts. Its straightforward synthesis and the tunability of its electronic and steric properties make it an attractive candidate for a range of catalytic applications. The protocols outlined in this guide provide a solid foundation for researchers to explore the catalytic potential of this compound in alcohol oxidation, olefin polymerization, and other transformations. Further research into the synthesis of well-defined metal complexes of this ligand and detailed mechanistic studies will undoubtedly expand its utility in the field of catalysis.

References

  • Hao, X., et al. (2019). Synthesis and Structures of Ruthenium Carbonyl Complexes Bearing Pyridine-Alkoxide Ligands and Their Catalytic Activity in Alcohol Oxidation. Frontiers in Chemistry, 7, 394. [Link]

  • Awasthi, M. K., & Singh, S. K. (2019). Ruthenium Catalyzed Dehydrogenation of Alcohols and Mechanistic Study. Inorganic Chemistry, 58(21), 14912–14923. [Link]

  • Britovsek, G. J. P., Gibson, V. C., & Spitzmesser, S. K. (2002). Iron and Cobalt Ethylene Polymerization Catalysts Bearing 2,6-Bis(Imino)Pyridyl Ligands: Synthesis, Structures, and Polymerization Studies. Journal of the American Chemical Society, 124(45), 13426–13436. [Link]

  • Small, B. L., & Brookhart, M. (1999). Iron-Based Catalysts for the Polymerization of Ethylene. Macromolecules, 32(7), 2120–2130. [Link]

  • Darensbourg, D. J. (2007). Making Plastics from Carbon Dioxide: Salen Metal Complexes as Catalysts for the Production of Polycarbonates from Epoxides and CO2. Chemical Reviews, 107(6), 2388–2410. [Link]

  • Que, L., & Tolman, W. B. (2008). Biologically Inspired Oxidation Catalysis. Nature, 455(7211), 333–340. [Link]

  • Shul'pin, G. B. (2010). Metal-Catalyzed Hydrocarbon Oxidations. Chemical Society Reviews, 39(5), 1524–1534. [Link]

  • Costas, M., Mehn, M. P., Jensen, M. P., & Que, L. (2004). Dioxygen Activation at Mononuclear Nonheme Iron Active Sites: Enzymes, Models, and Intermediates. Chemical Reviews, 104(2), 939–986. [Link]

  • Wasson, J. R., & Hatfield, W. E. (1970). The Synthesis and Characterization of Some Copper(II) Complexes of 2-(2-Pyridyl)ethanol. Inorganic Chemistry, 9(1), 126-130. [Link]

  • Zhang, D., & Cremer, D. (2010). The Mechanism of the Wacker Process: A DFT Study. Organometallics, 29(5), 1159–1172. [Link]

  • Bäckvall, J.-E. (2002). Stereocontrol in Palladium-Catalyzed Reactions. Accounts of Chemical Research, 35(8), 643–651. [Link]

  • Britovsek, G. J. P., Gibson, V. C., & Spitzmesser, S. K. (2002). Iron and Cobalt Ethylene Polymerization Catalysts Bearing 2,6-Bis(Imino)Pyridyl Ligands: Synthesis, Structures, and Polymerization Studies. Journal of the American Chemical Society, 124(45), 13426–13436. [Link]

  • Small, B. L., & Brookhart, M. (1999). Iron-Based Catalysts for the Polymerization of Ethylene. Macromolecules, 32(7), 2120–2130. [Link]

  • Gibson, V. C., & O'Reilly, R. K. (2007). The importance of ligand design in late transition metal-catalyzed olefin polymerization. Chemical Communications, (22), 2217–2227. [Link]

  • Bianchini, C., & Meli, A. (2002). Olefin polymerization by late-transition-metal complexes. Coordination Chemistry Reviews, 225(1-2), 35–66. [Link]

  • Ittel, S. D., Johnson, L. K., & Brookhart, M. (2000). Late-Metal Catalysts for Ethylene Homo- and Copolymerization. Chemical Reviews, 100(4), 1169–1204. [Link]

  • Knight, P. D., et al. (2006). Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. Tetrahedron Letters, 47(36), 6429–6431. [Link]

  • Comyns, A. E. (2007). Encyclopedic Dictionary of Named Processes in Chemical Technology. CRC Press.
  • Li, J. J. (2006). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • Small, B. L., Brookhart, M., & Bennett, A. M. A. (1998). Highly Active Iron and Cobalt Catalysts for the Polymerization of Ethylene. Journal of the American Chemical Society, 120(16), 4049–4050. [Link]

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The Strategic Application of 3-(6-Methylpyridin-2-yl)propan-1-ol in the Synthesis of Novel Pyridine-Based COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Pyridine Scaffolds in Selective COX-2 Inhibition

The selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of modern anti-inflammatory therapy, offering potent analgesic and anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1] The therapeutic action of these drugs stems from their ability to specifically block the COX-2 isozyme, which is primarily responsible for the production of pro-inflammatory prostaglandins, while sparing the constitutively expressed COX-1 isozyme that plays a crucial role in gastric cytoprotection and platelet function. A diverse array of heterocyclic scaffolds has been explored in the quest for potent and selective COX-2 inhibitors, with diarylheterocyclic compounds emerging as a particularly successful class.

Among these, pyridine-based structures have garnered significant attention due to their favorable pharmacokinetic properties and their ability to establish key interactions within the active site of the COX-2 enzyme. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to the overall binding affinity and selectivity. This application note provides a detailed technical guide on the utilization of 3-(6-methylpyridin-2-yl)propan-1-ol as a versatile starting material for the synthesis of novel pyridine-based COX-2 inhibitors. We will delve into the strategic considerations behind its use, present a detailed synthetic protocol, and discuss the underlying mechanistic principles.

The COX-2 Signaling Pathway in Inflammation

To appreciate the significance of selective COX-2 inhibition, it is essential to understand the biochemical cascade that leads to inflammation. The cyclooxygenase enzymes, COX-1 and COX-2, are key players in the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by various stimuli such as cytokines and growth factors. This differential expression provides the basis for the development of selective COX-2 inhibitors.

COX_Pathway Arachidonic Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 Prostaglandins_H Prostaglandins COX1->Prostaglandins_H COX2->Prostaglandins_H Inflammation Inflammation, Pain, Fever Prostaglandins_H->Inflammation Homeostasis Gastric Protection, Platelet Function Prostaglandins_H->Homeostasis NSAIDs Non-Selective NSAIDs NSAIDs->COX1 Inhibits NSAIDs->COX2 Inhibits COX2_Inhibitor Selective COX-2 Inhibitor (e.g., Pyridine-based) COX2_Inhibitor->COX2 Selectively Inhibits

Caption: The COX signaling pathway and points of intervention.

Synthetic Strategy: From Propanol to a Diarylpyridine Core

The strategic utility of this compound lies in its potential for straightforward conversion into a key pyridinyl ketone intermediate. This ketone can then undergo a cyclocondensation reaction to construct the desired diarylpyridine core, a common structural motif in potent COX-2 inhibitors.[2][3] The proposed synthetic workflow is outlined below:

Synthesis_Workflow Start This compound Oxidation Oxidation Start->Oxidation Ketone 1-(6-Methylpyridin-2-yl)propan-1-one Oxidation->Ketone Cyclo Cyclocondensation Ketone->Cyclo Inhibitor Diarylpyridine COX-2 Inhibitor Cyclo->Inhibitor

Caption: Proposed synthetic workflow for a pyridine-based COX-2 inhibitor.

The initial and critical step is the oxidation of the primary alcohol functionality in the starting material to a ketone. This transformation is a well-established process in organic synthesis, with several reliable methods available.[4][5][6][7] For this protocol, we will utilize an acidified potassium dichromate(VI) solution, a robust and cost-effective oxidizing agent.

Experimental Protocols

Part 1: Synthesis of the Key Intermediate: 1-(6-Methylpyridin-2-yl)propan-1-one

This protocol details the oxidation of this compound to the corresponding ketone.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound151.211.51 g10
Potassium Dichromate(VI) (K₂Cr₂O₇)294.183.24 g11
Concentrated Sulfuric Acid (H₂SO₄)98.082.0 mL~36
Diethyl Ether74.12100 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Anhydrous Magnesium Sulfate120.375 g-
Deionized Water18.0250 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3.24 g (11 mmol) of potassium dichromate(VI) in 50 mL of deionized water.

  • Carefully add 2.0 mL of concentrated sulfuric acid to the potassium dichromate solution while stirring. The solution will turn from orange to a reddish-orange.

  • In a separate beaker, dissolve 1.51 g (10 mmol) of this compound in 20 mL of diethyl ether.

  • Add the solution of the starting material dropwise to the oxidizing mixture over a period of 15 minutes. The reaction is exothermic, and the color of the mixture will change from orange to green as the Cr(VI) is reduced to Cr(III).

  • After the addition is complete, heat the reaction mixture to reflux for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Once the reaction is complete (disappearance of the starting material spot), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize any remaining acid.

  • Wash the organic layer with brine (25 mL) and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to obtain 1-(6-methylpyridin-2-yl)propan-1-one as a pale yellow oil.

Part 2: Synthesis of a Diarylpyridine COX-2 Inhibitor

This protocol describes the cyclocondensation of the pyridinyl ketone intermediate with a substituted benzaldehyde and ammonia to form the diarylpyridine core. This is an adaptation of a known method for constructing substituted pyridines.[2][3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
1-(6-Methylpyridin-2-yl)propan-1-one149.191.49 g10
4-(Methylsulfonyl)benzaldehyde184.211.84 g10
Ammonium Acetate77.087.71 g100
Acetic Acid60.0550 mL-
Ethanol46.07100 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 1.49 g (10 mmol) of 1-(6-methylpyridin-2-yl)propan-1-one and 1.84 g (10 mmol) of 4-(methylsulfonyl)benzaldehyde in 50 mL of glacial acetic acid.

  • Add 7.71 g (100 mmol) of ammonium acetate to the solution.

  • Heat the reaction mixture to reflux for 6 hours.

  • Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure diarylpyridine COX-2 inhibitor.

Characterization and In Vitro Evaluation

The synthesized compound should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The efficacy of the newly synthesized compound as a selective COX-2 inhibitor can be evaluated using in vitro enzyme inhibition assays. Commercially available kits can be used to determine the IC₅₀ values for both COX-1 and COX-2 enzymes. The selectivity index (SI), calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2), provides a quantitative measure of the compound's selectivity for COX-2.

Conclusion and Future Perspectives

This application note has detailed a strategic and practical approach for the synthesis of novel pyridine-based COX-2 inhibitors utilizing this compound as a readily available starting material. The proposed synthetic route, involving an initial oxidation followed by a cyclocondensation reaction, offers a versatile platform for the generation of a library of diarylpyridine derivatives for further structure-activity relationship (SAR) studies. By modifying the substituents on the benzaldehyde component, researchers can systematically explore the chemical space to identify compounds with enhanced potency and selectivity. The methodologies described herein provide a solid foundation for drug development professionals and medicinal chemists to further explore the potential of the pyridine scaffold in the design of next-generation anti-inflammatory agents.

References

  • Davies, I. W., Marcoux, J. F., Corley, E. G., Journet, M., Cai, D. W., Palucki, M., ... & Reider, P. J. (2000). A practical synthesis of a COX-2-specific inhibitor. The Journal of organic chemistry, 65(25), 8415-8420. [Link]

  • Corley, E. G., Davies, I. W., Larsen, R. D., Rossen, K., & Pye, P. J. (2000). Process for synthesizing COX-2 inhibitors. U.S. Patent No. 6,040,319. Washington, DC: U.S.
  • Gierse, J. K., McDonald, J. J., Hauser, S. D., Rangwala, S. H., Koboldt, C. M., & Seibert, K. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and-2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 271(26), 15810-15814.
  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Graneto, M. J. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365.
  • Al-Wahaibi, L. H., El-Gamal, M. I., El-Gamal, K. M., Baek, D., & Oh, C. H. (2020). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. Future Medicinal Chemistry, 12(16), 1515-1536. [Link]

  • Rao, P. N. P., & Knaus, E. E. (2008). Evolution of nonsteroidal anti-inflammatory drugs (NSAIDs): cyclooxygenase (COX) inhibition and beyond. Journal of Pharmacy & Pharmaceutical Sciences, 11(2), 81s-110s.
  • Habeeb, A. G., Rao, P. N. P., & Knaus, E. E. (2001). Design and synthesis of 4, 5-diaryl-1, 2, 3-thiadiazoles as selective cyclooxygenase-2 inhibitors: 1, 5-diaryl-and 1, 3-diaryl-substituted systems. Journal of medicinal chemistry, 44(18), 2921-2927.
  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian journal of pharmaceutical research: IJPR, 10(4), 655. [Link]

  • Tojo, M., & Fernández, M. (2006). Oxidation of alcohols to aldehydes and ketones. Springer Science & Business Media.
  • Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part B: reaction and synthesis. Springer Science & Business Media.
  • El-Gamal, M. I., Anbar, H. S., Al-Wahaibi, L. H., & Oh, C. H. (2020). Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. Molecules, 25(9), 2029. [Link]

  • Al-Omary, F. A., Abou-zeid, L. A., Nassan, M. A., & El-Tahir, K. E. H. (2014). Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. Molecules, 19(7), 9406-9426. [Link]

  • Chemguide. (n.d.). Oxidation of Alcohols. Retrieved from [Link]

  • Leah4sci. (2016, January 16). Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid [Video]. YouTube. [Link]

  • Doc Brown's Chemistry. (n.d.). Oxidation of alcohols. Retrieved from [Link]

  • Save My Exams. (2024, October 27). Oxidation of Alcohols (AQA A Level Chemistry): Revision Note. [Link]

  • Tojo, G., & Fernández, M. (2006). Oxidation of alcohols to aldehydes and ketones: a guide to current common practice. Springer Science & Business Media.
  • Oakwood Chemical. (n.d.). 3-(6-Methyl-pyridin-2-yl)-propan-1-ol. [Link]

  • Amerigo Scientific. (n.d.). This compound. [Link]

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-(6-Methylpyridin-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with remarkable efficiency and selectivity.[1][2] These transformations are fundamental to the synthesis of complex molecules in pharmaceuticals, agrochemicals, and materials science.[1] This guide provides an in-depth technical overview and practical protocols for the application of palladium-catalyzed cross-coupling reactions specifically involving 3-(6-methylpyridin-2-yl)propan-1-ol, a substrate of interest due to its bifunctional nature, containing both a nucleophilic alcohol and a potentially coordinating pyridine ring.

The presence of a primary alcohol and a pyridine moiety in the same molecule presents unique challenges and opportunities in cross-coupling chemistry. The hydroxyl group can be a reactive site for O-arylation or may require protection to prevent interference with C-C bond formation.[3][4] The pyridine nitrogen, being Lewis basic, can coordinate to the palladium center, potentially influencing the catalytic activity.[5] This guide will explore these aspects in detail, offering insights into reaction selection, catalyst and ligand choice, and reaction optimization. We will focus on several key cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, providing detailed protocols and troubleshooting advice for researchers, scientists, and drug development professionals.

Understanding the Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for reactions like Suzuki), and reductive elimination.[1][2][6]

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X) to form a Pd(II) intermediate.[1]

  • Transmetalation: An organometallic reagent (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center.[1][2]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst.[1][2]

Catalytic Cycle Pd(0)Ln Pd(0)Ln R-Pd(II)(X)Ln R-Pd(II)(X)Ln Pd(0)Ln->R-Pd(II)(X)Ln Oxidative Addition (R-X) R-Pd(II)(R')Ln R-Pd(II)(R')Ln R-Pd(II)(X)Ln->R-Pd(II)(R')Ln Transmetalation (R'-M) R-Pd(II)(R')Ln->Pd(0)Ln Reductive Elimination (R-R') Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents (Halide, Coupling Partner, Catalyst, Base) Setup Assemble Reaction under Inert Atmosphere Reagents->Setup Solvent Degas Solvent Solvent->Setup Heating Heat and Stir (Monitor Progress) Setup->Heating Quench Quench Reaction Heating->Quench Extract Extract Product Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify (Column Chromatography) Dry->Purify

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 3-(6-Methylpyridin-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide details the scale-up synthesis of 3-(6-methylpyridin-2-yl)propan-1-ol, a key intermediate in the development of various pharmaceutical compounds. The following protocols and application notes are designed to provide a robust and scalable process, with a focus on safety, efficiency, and product purity.

Introduction

This compound is a functionalized pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its synthesis on a laboratory scale is achievable through several methods, but transitioning to a larger, pilot-plant, or industrial scale presents unique challenges. This document outlines a well-vetted synthetic strategy, along with an alternative approach, and provides detailed protocols for their successful implementation. The core of the primary synthetic route involves the nucleophilic addition of a picolyllithium species to ethylene oxide, a reliable method for carbon-carbon bond formation and introduction of a hydroxypropyl side chain.

Chemical Schema and Overview

The principal synthetic pathway for the scale-up production of this compound is the reaction of 2-picolyllithium with ethylene oxide. An alternative route involves the reduction of a corresponding carboxylic acid.

Synthetic Routes cluster_0 Primary Synthetic Route cluster_1 Alternative Synthetic Route 2-Picoline 2-Picoline 2-Picolyllithium 2-Picolyllithium 2-Picoline->2-Picolyllithium n-BuLi This compound This compound 2-Picolyllithium->this compound Ethylene Oxide, then H3O+ 3-(6-Methylpyridin-2-yl)propanoic_acid 3-(6-Methylpyridin-2-yl)propanoic acid 3-(6-Methylpyridin-2-yl)propanoic_acid->this compound LiAlH4 or BH3-THF

Figure 1: Overview of synthetic strategies for this compound.

Part 1: Primary Synthetic Route - Alkylation of 2-Picoline

This route is often preferred for its atom economy and the direct introduction of the desired functional group. The process begins with the deprotonation of 2-picoline (2-methylpyridine) to form the highly nucleophilic 2-picolyllithium, which then undergoes a ring-opening reaction with ethylene oxide.

Step 1: Generation of 2-Picolyllithium

The formation of 2-picolyllithium is a critical step that requires anhydrous conditions to prevent quenching of the organolithium reagent.

Protocol:

  • Reactor Setup: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel is rendered scrupulously dry by oven-drying and purging with dry nitrogen.

  • Solvent and Reagent Charging: Charge the reactor with anhydrous tetrahydrofuran (THF). Cool the solvent to -78 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Addition of 2-Picoline: Add freshly distilled 2-picoline to the cooled THF.

  • Deprotonation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C. The addition is exothermic, and careful temperature control is crucial to prevent side reactions. A deep red or orange color typically indicates the formation of the picolyllithium anion.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.

Step 2: Reaction with Ethylene Oxide and Quenching

Ethylene oxide is a toxic and flammable gas; therefore, it must be handled with extreme caution in a well-ventilated area, preferably within a fume hood. For scale-up, condensing the gas and adding it as a liquid at low temperatures is a common and safer practice.

Protocol:

  • Ethylene Oxide Addition: A pre-weighed amount of condensed, liquid ethylene oxide is slowly added to the stirred solution of 2-picolyllithium at -78 °C. The reaction is highly exothermic and requires efficient cooling to maintain the temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by quenching small aliquots with saturated aqueous ammonium chloride.

  • Warming and Quenching: Once the reaction is deemed complete, the reaction mixture is allowed to slowly warm to room temperature. The reaction is then carefully quenched by the slow addition of saturated aqueous ammonium chloride or water. This step should be performed cautiously as it can be exothermic.

  • Work-up: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Part 2: Alternative Synthetic Route - Reduction of a Carboxylic Acid

This route provides an alternative for obtaining the target molecule, particularly if the corresponding carboxylic acid, 3-(6-methylpyridin-2-yl)propanoic acid, is readily available or easily synthesized.

Synthesis of 3-(6-Methylpyridin-2-yl)propanoic Acid

The precursor carboxylic acid can be synthesized through various methods, such as the hydrolysis of the corresponding nitrile or by a malonic ester synthesis. One common method involves the reaction of 2-aminopyridine with butyl acrylate to form 3-(pyridin-2-ylamino)propanoic acid, which can then be further modified.[1]

Reduction of the Carboxylic Acid

Powerful reducing agents are required for the reduction of carboxylic acids to primary alcohols. Lithium aluminum hydride (LiAlH₄) is a common choice, although borane-tetrahydrofuran complex (BH₃-THF) can also be used and may offer better selectivity in the presence of other reducible functional groups.[2][3][4]

Protocol:

  • Reactor Setup: A dry, inert-atmosphere reactor is charged with a solution of 3-(6-methylpyridin-2-yl)propanoic acid in an anhydrous ether solvent such as THF or diethyl ether.

  • Addition of Reducing Agent: The solution is cooled in an ice bath, and a solution of LiAlH₄ in THF or BH₃-THF is added slowly. The reaction is exothermic and generates hydrogen gas, requiring adequate ventilation and careful monitoring.

  • Reaction and Quenching: The reaction mixture is stirred at room temperature or gently refluxed until the reaction is complete (monitored by TLC or HPLC). The reaction is then carefully quenched by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup) to precipitate the aluminum salts.

  • Filtration and Purification: The resulting slurry is filtered, and the filter cake is washed with additional solvent. The filtrate is then concentrated, and the crude alcohol is purified by distillation or chromatography.

Scale-Up Considerations and Process Optimization

ParameterPrimary Route (Alkylation)Alternative Route (Reduction)Rationale and Optimization
Starting Materials 2-Picoline, n-BuLi, Ethylene Oxide3-(6-Methylpyridin-2-yl)propanoic acid, LiAlH₄/BH₃-THFThe availability and cost of starting materials are key factors in route selection for scale-up.
Reaction Temperature -78 °C for lithiation and epoxide addition0 °C to reflux for reductionPrecise temperature control is critical for the primary route to avoid side reactions. The reduction is generally less temperature-sensitive.
Solvents Anhydrous THF, HexanesAnhydrous THF or Diethyl EtherThe use of anhydrous solvents is non-negotiable for both routes to prevent the decomposition of organometallic reagents and reducing agents.
Safety Highly flammable and pyrophoric n-BuLi, toxic and flammable ethylene oxideFlammable solvents, reactive hydrides, hydrogen gas evolutionBoth routes involve hazardous materials and require stringent safety protocols, including inert atmosphere operations and proper quenching procedures.
Work-up & Purification Liquid-liquid extraction, distillation/chromatographyFiltration of aluminum salts, distillation/chromatographyThe choice of purification method will depend on the scale and the impurity profile of the crude product. Fractional distillation under reduced pressure is often preferred for larger quantities.
Yield Generally good to excellentTypically highBoth routes can provide high yields with proper optimization of reaction conditions.

Purification at Scale

For the large-scale purification of this compound, fractional distillation under reduced pressure is the most common and cost-effective method.[5][6] The crude product is charged into a distillation apparatus, and the pressure is reduced to lower the boiling point and prevent thermal decomposition. The fractions are collected based on their boiling points, and the purity of each fraction is assessed by gas chromatography (GC) or HPLC. For pyridine-containing compounds, it is sometimes beneficial to perform an initial purification step by treating the crude material with an alkali metal compound followed by distillation to remove certain impurities.[7][8]

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the molecule. The proton NMR spectrum is expected to show characteristic signals for the methyl group on the pyridine ring, the aromatic protons, and the protons of the propanol side chain.[9][10][11][12]

  • Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol functional group.[9][10][13]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

  • Purity Analysis: The purity of the final product should be determined by GC or HPLC.

Safety and Handling

The scale-up synthesis of this compound involves several hazardous materials and requires strict adherence to safety protocols.

  • 2-Picoline: A flammable liquid that can cause irritation to the skin, eyes, and respiratory system. It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, must be worn.[14][15][16][17][18]

  • n-Butyllithium: A pyrophoric reagent that can ignite spontaneously on contact with air or moisture. It must be handled under an inert atmosphere (e.g., nitrogen or argon) using syringe and cannula techniques.

  • Ethylene Oxide: A highly flammable, toxic, and carcinogenic gas. It should only be handled in a dedicated, well-ventilated fume hood by trained personnel. Appropriate PPE, including respiratory protection, is essential.[19][20][21][22][23]

  • Lithium Aluminum Hydride/Borane-THF: These are highly reactive hydrides that react violently with water and protic solvents, releasing flammable hydrogen gas. They should be handled under an inert atmosphere.

Emergency Procedures:

  • Spills: In case of a spill, evacuate the area and follow the established spill cleanup procedures for the specific chemical.

  • Exposure: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. For inhalation, move the affected person to fresh air and seek medical help.

Conclusion

The scale-up synthesis of this compound can be successfully achieved through the alkylation of 2-picoline with ethylene oxide. This method, while requiring careful handling of hazardous reagents, offers an efficient and direct route to the target molecule. The alternative route via the reduction of the corresponding carboxylic acid provides a viable option depending on the availability of starting materials. By following the detailed protocols and adhering to the safety guidelines outlined in this document, researchers and drug development professionals can confidently produce this important intermediate on a larger scale.

References

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purification techniques for 3-(6-Methylpyridin-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of 3-(6-Methylpyridin-2-yl)propan-1-ol

Introduction

This compound (CAS: 61744-43-2, Molecular Formula: C₉H₁₃NO) is a substituted pyridyl alcohol that serves as a crucial intermediate and building block in the synthesis of complex organic molecules.[1] Its structural motifs are of significant interest to researchers in medicinal chemistry and materials science. The utility of this compound in multi-step syntheses, particularly in the development of pharmaceutical agents, necessitates a high degree of purity. The presence of impurities, even at trace levels, can have a profound impact on the safety and efficacy of the final drug product, a principle underscored by international regulatory guidelines.[2]

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the principal techniques for purifying this compound. It moves beyond simple procedural lists to explain the underlying chemical principles that govern each method, enabling scientists to make informed decisions and troubleshoot purification challenges effectively. The protocols described herein are designed as self-validating systems, emphasizing in-process controls to ensure the final product meets stringent quality standards.

Physicochemical Profile and Impurity Considerations

A successful purification strategy is fundamentally based on the physicochemical properties of the target molecule and its potential impurities.

Table 1: Physicochemical Properties of this compound

PropertyValue / ObservationRationale for Purification
Molecular Weight 151.21 g/mol [1][3]Standard molecular weight, suitable for most chromatographic and distillation techniques.
Molecular Formula C₉H₁₃NO[1]Indicates the presence of nitrogen and oxygen, offering sites for polar interactions and acid-base chemistry.
pKa (Pyridine Ring) ~5.0 - 6.0 (estimated)The basic nitrogen is the most critical functional group for purification. It allows for selective extraction into an aqueous acidic phase, separating it from neutral or acidic impurities.[4][5]
Key Functional Groups Primary Alcohol (-OH), Pyridine (basic N)The alcohol group allows for hydrogen bonding, increasing polarity. The pyridine nitrogen's basicity is key for acid-base extractions.
Boiling Point High; requires vacuum for distillation.Similar pyridyl alcohols distill at high temperatures under reduced pressure (e.g., 142-145°C at 20 mmHg), suggesting that vacuum distillation is necessary to prevent thermal decomposition.[6]
Solubility Soluble in polar organic solvents (e.g., EtOAc, DCM, MeOH). Forms water-soluble salts in acidic pH.This dual solubility is exploited in liquid-liquid extraction protocols.
Common Impurity Profile

Impurities typically arise from the synthetic route and may include:

  • Unreacted Starting Materials: Such as derivatives of 2,6-lutidine or side-chain precursors.

  • Reaction Byproducts: Resulting from incomplete reactions, side reactions, or over-oxidation of the alcohol.

  • Reagents and Catalysts: Acids, bases, or metal catalysts used during synthesis.[7]

  • Residual Solvents: Organic solvents used in the reaction or initial workup.

Understanding these potential contaminants is essential for selecting the most effective purification technique or combination of techniques.

Purification Methodologies and Protocols

Four primary techniques are recommended for the purification of this compound, which can be used sequentially to achieve the desired level of purity.

Acid-Base Liquid-Liquid Extraction

This technique is the first line of defense for a crude reaction mixture. It leverages the basicity of the pyridine nitrogen to selectively move the target compound between immiscible organic and aqueous phases, leaving behind non-basic impurities.

Causality and Scientific Principle: The pyridine nitrogen atom has a lone pair of electrons that readily accepts a proton from an acid. This acid-base reaction converts the neutral, organic-soluble molecule into a positively charged pyridinium salt, which is soluble in water. Neutral organic impurities remain in the organic phase and are discarded. Subsequent neutralization with a base regenerates the neutral pyridine, allowing it to be extracted back into an organic solvent.[8][9]

Experimental Protocol:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract three times with an equal volume of 1 M aqueous hydrochloric acid (HCl).

  • Combine and Wash: Combine the aqueous (acidic) layers. Wash this combined aqueous phase once with a fresh portion of the organic solvent to remove any remaining trapped neutral impurities.

  • Neutralization: Cool the aqueous phase in an ice bath to manage any exotherm. Slowly add a base, such as 3 M aqueous sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is greater than 8. Confirm the pH with test strips.

  • Back-Extraction: Extract the now basic aqueous phase three times with a fresh organic solvent (EtOAc or DCM). The product will now be in the organic phase.

  • Final Wash and Drying: Combine the organic layers, wash once with saturated aqueous sodium chloride (brine) to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified oil.

AcidBaseExtraction cluster_organic1 Organic Phase 1 (EtOAc/DCM) cluster_aqueous Aqueous Phase cluster_organic2 Organic Phase 2 (EtOAc/DCM) Crude Crude Product (Target + Neutral Impurities) Salt Pyridinium Salt (Target) in Water Crude->Salt Extract with 1M HCl FreeBase Regenerated Free Base (Target) Salt->FreeBase Add NaOH (pH > 8) Pure Purified Product FreeBase->Pure Extract with EtOAc/DCM

Caption: Workflow for Acid-Base Purification.

Flash Column Chromatography

For separating the target compound from impurities with similar basicity but different polarity, flash column chromatography is the method of choice.

Causality and Scientific Principle: This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase. The polarity of the primary alcohol and the basicity of the pyridine ring in this compound are the primary handles for separation. A significant challenge with basic compounds like pyridines is their interaction with the acidic silanol groups on the surface of silica gel, which can lead to significant peak tailing.[5] This is mitigated by adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase to mask the active silanol sites.[5]

Experimental Protocol:

  • Stationary Phase: Use standard flash-grade silica gel (40-63 µm).

  • Mobile Phase Selection (TLC Analysis): First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a gradient of ethyl acetate in hexanes or heptane. Spot the crude material on a TLC plate and develop in various solvent mixtures (e.g., 20%, 30%, 40% EtOAc/Hexanes). Add ~0.5-1% triethylamine (TEA) to the solvent system to prevent peak tailing. The ideal system should give the product an Rf value of ~0.3.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 5% EtOAc/Hexanes + 1% TEA).

  • Sample Loading: Pre-adsorb the crude product onto a small amount of silica gel ("dry loading") for best resolution. To do this, dissolve the product in a minimal amount of DCM, add silica gel, and evaporate the solvent until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution: Run the column using a gradient of increasing polarity (e.g., from 5% to 50% EtOAc in Hexanes, with 1% TEA constant throughout). Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions containing the pure product.

  • Concentration: Remove the solvent under reduced pressure. The TEA is volatile and will co-evaporate.

ChromatographyWorkflow A Select Solvent System (via TLC analysis) B Pack Silica Column A->B C Dry Load Sample B->C D Elute with Gradient (e.g., EtOAc/Hexanes + TEA) C->D E Collect Fractions D->E F Analyze Fractions (via TLC) E->F G Combine Pure Fractions F->G Identify Pure H Evaporate Solvent G->H I Pure Product H->I

Caption: General Workflow for Flash Chromatography.

High-Vacuum Distillation

Distillation is an excellent final "polishing" step to remove non-volatile impurities (e.g., residual silica, salts) or highly volatile contaminants.

Causality and Scientific Principle: This method separates substances based on differences in their boiling points. For a high-boiling-point compound like this compound, applying a high vacuum is crucial. Reducing the pressure above the liquid lowers its boiling point, allowing it to vaporize at a temperature low enough to prevent thermal degradation.[6][10]

Experimental Protocol:

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is clean and dry. Use high-vacuum grease on all joints.

  • Sample Preparation: Place the chromatography-purified oil into the distillation flask with a magnetic stir bar.

  • Applying Vacuum: Connect the apparatus to a high-vacuum pump protected by a cold trap. Slowly and carefully apply the vacuum.

  • Heating: Once a stable vacuum is achieved (<1 mmHg), begin gently heating the distillation flask using an oil bath with controlled temperature.

  • Fraction Collection: Observe for condensation in the condenser. Note the vapor temperature (head temperature) and the pressure. Collect the fraction that distills over at a constant temperature.

  • Completion: Once the main fraction has been collected, remove the heat source before releasing the vacuum to prevent bumping.

Crystallization via Salt Formation

For achieving the highest possible purity, crystallization is unparalleled. While the free base of the target compound may be an oil, it can be converted into a stable, crystalline salt.

Causality and Scientific Principle: The basic pyridine can react with an acid (e.g., tartaric acid, picric acid) to form a salt.[6] This salt often has a well-defined crystal lattice, and the process of crystallization is a highly selective purification method. As the crystals form slowly from a saturated solution, impurity molecules are excluded from the growing lattice, remaining in the solvent (mother liquor).

Experimental Protocol (Example with Tartaric Acid):

  • Dissolution: Dissolve the distilled this compound in a minimal volume of a suitable solvent, such as isopropanol or ethanol.[6]

  • Acid Solution: In a separate flask, dissolve one molar equivalent of L-(+)-tartaric acid in the same solvent, using gentle warming if necessary.

  • Mixing and Precipitation: Slowly add the tartaric acid solution to the stirred solution of the pyridine compound at room temperature. The tartrate salt may begin to precipitate immediately.

  • Crystallization: If no precipitate forms, allow the solution to stand at room temperature. Slow cooling in a refrigerator can promote crystal growth. Scratching the inside of the flask with a glass rod can also induce crystallization.

  • Isolation: Collect the resulting crystals by vacuum filtration.

  • Washing and Drying: Wash the crystal cake with a small amount of cold solvent to remove any adhering mother liquor and dry the crystals under vacuum.

  • Regeneration (Optional): The highly pure free base can be regenerated by dissolving the salt in water, basifying the solution (e.g., with NaHCO₃), and extracting the product into an organic solvent as described in the acid-base extraction protocol.

Summary of Purification Techniques

Table 2: Comparison of Purification Methods

TechniquePrimary Use CasePurity AchievedTypical YieldKey Considerations
Acid-Base Extraction Initial bulk cleanup from neutral/acidic impurities.ModerateHigh (>90%)Requires a significant pKa difference between the target and impurities.
Flash Chromatography Separation from impurities of similar basicity but different polarity.HighGood (70-90%)Peak tailing is a common issue; requires mobile phase modifier (e.g., TEA).[5]
Vacuum Distillation Final polishing step to remove non-volatile or highly volatile impurities.High to Very HighGood (80-95%)Compound must be thermally stable, even under vacuum.
Crystallization (Salt) Achieving the highest analytical-grade purity.Very High (>99.5%)VariableRequires finding a suitable acid and solvent system for crystallization.

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  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.
  • A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention. Google Patents.
  • 3-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)-3-oxopropanenitrile. Pharmaffiliates. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(6-Methylpyridin-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(6-Methylpyridin-2-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important pyridine derivative. Here, we provide in-depth, experience-driven advice in a user-friendly question-and-answer format.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your synthesis, providing explanations for the underlying causes and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can often be attributed to several factors, primarily dependent on your chosen synthetic route. Let's break down the possibilities for the most common synthetic strategies.

Route A: Alkylation of 2,6-Lutidine followed by reaction with Ethylene Oxide

This route typically involves the deprotonation of 2,6-lutidine with a strong base (e.g., n-butyllithium or LDA) to form a nucleophilic picolyl anion, which then reacts with ethylene oxide.

  • Incomplete Deprotonation: 2,6-Lutidine requires a very strong base for efficient deprotonation. If your base is not strong enough or if it has degraded due to improper storage, the initial picolyl anion will not be formed in sufficient quantities.

    • Solution: Ensure you are using a sufficiently strong and fresh organolithium reagent or LDA. Titrate your organolithium reagent before use to determine its exact molarity.

  • Side Reactions of the Picolyl Anion: The highly reactive picolyl anion can participate in side reactions other than the desired reaction with ethylene oxide.

  • Ethylene Oxide Issues: Ethylene oxide is a gas at room temperature and requires careful handling. Improper addition can lead to loss of reagent and low conversion.

    • Solution: Condense ethylene oxide at a low temperature (e.g., -78 °C) and add it slowly to the solution of the picolyl anion. Ensure your reaction vessel is well-sealed.

Route B: Reduction of a 3-(6-methylpyridin-2-yl)propanoic acid ester

This route involves the reduction of an ester, such as methyl 3-(6-methylpyridin-2-yl)propanoate, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[1]

  • Incomplete Reduction: While LiAlH₄ is a potent reducing agent, insufficient equivalents or deactivation by moisture can lead to incomplete conversion of the ester to the alcohol.[1]

    • Solution: Use a molar excess of LiAlH₄ (typically 1.5-2 equivalents). Ensure your solvent (e.g., THF, diethyl ether) is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Degradation of the Reducing Agent: LiAlH₄ is highly reactive with water and atmospheric moisture.[2]

    • Solution: Use freshly opened or properly stored LiAlH₄.

Route C: Grignard Reaction of a 2-Picolyl Halide with Ethylene Oxide

This route involves forming a Grignard reagent from a 2-(halomethyl)-6-methylpyridine and reacting it with ethylene oxide.

  • Difficulty in Grignard Reagent Formation: The formation of Grignard reagents can be sensitive to moisture and the quality of the magnesium turnings.

    • Solution: Use oven-dried glassware, anhydrous solvents, and high-quality magnesium. A small crystal of iodine can be used to initiate the reaction.

  • Side Reactions of the Grignard Reagent: Grignard reagents are strong bases and can be quenched by any protic source.[3]

Below is a troubleshooting workflow to help you diagnose the cause of low yield:

A workflow for troubleshooting low reaction yields.
Question 2: I've isolated my product, but it's contaminated with significant byproducts. How can I identify and minimize them?

Answer:

Byproduct formation is a common challenge. The identity of the byproducts is a crucial clue to optimizing your reaction conditions. Below is a summary of common byproducts for each synthetic route and strategies for their minimization.

Synthetic Route Common Byproducts Reason for Formation Minimization Strategy
Alkylation of 2,6-Lutidine Unreacted 2,6-LutidineIncomplete reaction.Increase reaction time or temperature; ensure sufficient base.
2-Methyl-6-vinylpyridineElimination reaction.Maintain low reaction temperatures.
2-Methyl-6-ethylpyridineOver-reduction of the vinyl group in subsequent steps or side reactions.Use controlled reduction conditions if applicable.
Reduction of Ester with LiAlH₄ Starting EsterIncomplete reduction.Use excess LiAlH₄ and ensure anhydrous conditions.
3-(6-Methylpyridin-2-yl)propanal (Aldehyde)Partial reduction of the ester.Ensure sufficient LiAlH₄ is present to complete the reduction to the alcohol.
Dihydropyridine derivativesReduction of the pyridine ring.This is less common with LiAlH₄ for ester reduction but can occur. Use milder reducing agents if this is a persistent issue.
Grignard Reaction Unreacted 2-(halomethyl)-6-methylpyridineIncomplete Grignard formation or reaction.Optimize Grignard reagent formation and ensure stoichiometric addition of ethylene oxide.
Ethylene Glycol/Polyethylene GlycolPolymerization of ethylene oxide.[4]Add the Grignard reagent to a solution of ethylene oxide at low temperature.

Identification of Byproducts:

  • NMR Spectroscopy: Compare the ¹H and ¹³C NMR spectra of your product with the known spectrum of this compound. The presence of unexpected signals can help identify byproducts. For example, vinylic protons (around 5-6 ppm in ¹H NMR) would suggest the presence of 2-methyl-6-vinylpyridine.

  • Mass Spectrometry (MS): GC-MS or LC-MS can help identify the molecular weights of the impurities, which can then be matched to potential byproduct structures.

  • Thin Layer Chromatography (TLC): Different spots on a TLC plate indicate the presence of multiple compounds.

The following diagram illustrates the main reaction and potential side reactions for the alkylation of 2,6-lutidine:

G cluster_main Main Reaction cluster_side Side Reactions A 2,6-Lutidine B Picolyl Anion A->B Strong Base D This compound (Product) B->D + Ethylene Oxide F 2-Methyl-6-vinylpyridine B->F Elimination C Ethylene Oxide E Unreacted 2,6-Lutidine G 2-Methyl-6-ethylpyridine F->G Over-reduction

Reaction pathways in the synthesis from 2,6-lutidine.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final product, this compound?

A1: Column chromatography is generally the most effective method for purifying this compound from common byproducts. Given the basic nature of the pyridine ring, silica gel is a suitable stationary phase. A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) is recommended. The basicity of the pyridine nitrogen can sometimes cause peak tailing on silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent.[5]

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes, several safety precautions are crucial:

  • Organolithium Reagents and LiAlH₄: These are pyrophoric and react violently with water. They should be handled under an inert atmosphere in anhydrous solvents. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Ethylene Oxide: This is a toxic and flammable gas. It should be handled in a well-ventilated fume hood, and appropriate measures should be taken to prevent its release into the atmosphere.

  • Grignard Reagents: These are also highly reactive with water and protic solvents. The reaction can be exothermic, so it's important to control the rate of addition of reagents.

Q3: Can I use a milder reducing agent than LiAlH₄ to reduce the ester precursor?

A3: While LiAlH₄ is the most common and effective reagent for reducing esters to alcohols, other reducing agents can be considered, although they may be less efficient. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters on its own, but its reactivity can be enhanced by the addition of a Lewis acid or by using a mixed solvent system. However, for a reliable and high-yielding reduction of the ester to this compound, LiAlH₄ remains the preferred choice.[1]

References

  • PubChem. (n.d.). 2,6-Lutidine. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved January 11, 2026, from [Link]

  • Filo. (2025). Pyridine with lialh4 plus h3o. Retrieved January 11, 2026, from [Link]

  • Vedantu. (n.d.). Ethylene oxide when treated with Grignard reagent yields. Retrieved January 11, 2026, from [Link]

  • SpectraBase. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

  • Oakwood Chemical. (n.d.). 3-(6-Methyl-pyridin-2-yl)-propan-1-ol. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Side-chain alkylation of 2,6-lutidine to 2,6-divinylpyridine over basic zeolites. Retrieved January 11, 2026, from [Link]

  • Chemistry LibreTexts. (2022). Alcohols from Carbonyl Compounds- Grignard Reagents. Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 3-(6-Methylpyridin-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the successful synthesis of 3-(6-methylpyridin-2-yl)propan-1-ol. Our focus is on improving yield and purity by understanding the underlying chemical principles and addressing common experimental challenges.

Synthesis Overview: Lithiation of 2,6-Lutidine and Quenching with Ethylene Oxide

The most common and effective route to synthesize this compound is through the deprotonation of one of the methyl groups of 2,6-lutidine using a strong organolithium base, followed by nucleophilic attack of the resulting carbanion on ethylene oxide. This two-step, one-pot synthesis is a powerful method for C-C bond formation and the introduction of a hydroxypropyl group onto the pyridine ring.

Synthesis_Overview 2,6-Lutidine 2,6-Lutidine Lithiated Intermediate Lithiated Intermediate 2,6-Lutidine->Lithiated Intermediate 1. n-BuLi, THF, -78 °C Product_Alkoxide Lithium Alkoxide Intermediate Lithiated Intermediate->Product_Alkoxide 2. Ethylene Oxide Final_Product This compound Product_Alkoxide->Final_Product 3. Aqueous Work-up (e.g., NH4Cl)

Caption: Synthetic pathway for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields can stem from several factors, primarily incomplete lithiation, side reactions of the organolithium reagent, or issues with the ethylene oxide quench.

  • Incomplete Lithiation: The deprotonation of 2,6-lutidine requires a strong, non-nucleophilic base. While n-butyllithium (n-BuLi) is commonly used, its effectiveness can be hampered by impurities in the starting material or solvent.

    • Solution: Ensure your 2,6-lutidine is freshly distilled and the solvent (typically THF) is anhydrous. Traces of water will quench the n-BuLi, reducing the amount available for deprotonation. Consider titrating your n-BuLi solution before use to determine its exact molarity. For particularly stubborn reactions, a stronger base like sec-butyllithium or the addition of a ligand such as tetramethylethylenediamine (TMEDA) can increase the rate and efficiency of lithiation.[1]

  • Side Reactions of n-BuLi: n-Butyllithium is not only a strong base but also a potent nucleophile.[2] It can add across the pyridine ring, leading to undesired byproducts.[3][4] This is more likely at higher temperatures.

    • Solution: Maintain a low reaction temperature, ideally -78 °C (a dry ice/acetone bath), during the lithiation step.[2] Add the n-BuLi dropwise to the solution of 2,6-lutidine to avoid localized heating. The use of mixed aggregates, such as nBuLi-lithium aminoalkoxide, has been shown to favor deprotonation over nucleophilic addition.[3][4]

  • Ethylene Oxide Quench Issues: Ethylene oxide is a gas at room temperature and must be handled with care. Inefficient delivery or premature polymerization can lead to low yields.

    • Solution: Condense a known amount of ethylene oxide at low temperature (-78 °C) and dissolve it in cold, anhydrous THF before adding it to the reaction mixture via a cannula. This ensures accurate stoichiometry and efficient mixing. Alternatively, bubble a slow stream of ethylene oxide gas through the reaction mixture at -78 °C, but this method is harder to quantify.

Q2: I am observing a significant amount of unreacted 2,6-lutidine in my final product mixture. What's going wrong?

A2: This is a clear indication of incomplete conversion, which points to issues with the lithiation step.

  • Insufficient Base: You may be using a substoichiometric amount of n-BuLi.

    • Solution: As mentioned above, titrate your n-BuLi solution. It is common for commercially available organolithium reagents to degrade over time. Ensure you are using at least one full equivalent of active n-BuLi.

  • Reaction Time: The lithiation may not have reached completion.

    • Solution: Increase the reaction time at -78 °C after the addition of n-BuLi, for example, from 1 hour to 2-3 hours. Monitor the reaction progress by quenching small aliquots with D₂O and analyzing by ¹H NMR to check for deuterium incorporation at the methyl group.

Q3: My purified product is contaminated with a byproduct that appears to be N-butyl-2-methyl-6-propylpyridine. How is this forming and how can I prevent it?

A3: This byproduct is a result of the nucleophilic addition of n-BuLi to the pyridine ring, followed by rearomatization.

  • Cause: This side reaction is favored at higher temperatures where the nucleophilicity of n-BuLi competes more effectively with its basicity.[3][4]

    • Solution: Strict temperature control at -78 °C is crucial.[5] The addition of TMEDA can sometimes favor deprotonation, but in some cases, it can also enhance the nucleophilicity of the organolithium reagent. Therefore, its use should be optimized. Using a more sterically hindered base like lithium diisopropylamide (LDA) can also minimize nucleophilic addition, although it is a weaker base than n-BuLi for deprotonating methyl groups.

Q4: The work-up of my reaction is problematic, leading to an emulsion and difficult separation. How can I improve this?

A4: The formation of lithium alkoxides and hydroxides during the quench can lead to emulsions.

  • Solution: Quench the reaction at low temperature (-78 °C) by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[6] This protonates the alkoxide and neutralizes any remaining organolithium species in a controlled manner. Allow the mixture to warm to room temperature slowly with stirring. If an emulsion persists, adding a small amount of a different organic solvent like diethyl ether or ethyl acetate can help to break it. A gentle filtration through a pad of celite can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: Anhydrous tetrahydrofuran (THF) is the most commonly used and recommended solvent. Its ability to solvate the lithium cation and the organolithium species is crucial for the reaction's success.[2] Diethyl ether can also be used, but the lithiation is often slower. Ensure the solvent is thoroughly dried over a suitable drying agent like sodium/benzophenone ketyl or passed through a solvent purification system.

Q2: Can I use a different base instead of n-BuLi?

A2: Yes, other strong bases can be used, but with trade-offs.

  • sec-Butyllithium (s-BuLi): More basic and can lead to faster deprotonation, but also more sterically hindered.

  • tert-Butyllithium (t-BuLi): A very strong base, but also highly pyrophoric and can be less selective.

  • Lithium diisopropylamide (LDA): A strong, non-nucleophilic base, but may not be basic enough for efficient deprotonation of the relatively non-acidic methyl group of 2,6-lutidine.

For this specific transformation, n-BuLi generally offers the best balance of reactivity and handling.

Q3: How should I handle and store ethylene oxide safely?

A3: Ethylene oxide is a flammable, toxic, and carcinogenic gas.[7][8][9][10] All manipulations should be performed in a well-ventilated fume hood.[7][8]

  • Handling: It is typically supplied as a liquefied gas in cylinders. For small-scale reactions, it is best to condense the required amount in a cold trap (-78 °C) and then transfer it as a solution in an anhydrous solvent. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and butyl rubber or teflon gloves.[7][8][9]

  • Storage: Store ethylene oxide cylinders in a cool, dry, well-ventilated area, away from heat and ignition sources.

Q4: What is the best method for purifying the final product?

A4: this compound is a polar molecule.

  • Column Chromatography: This is the most effective method for achieving high purity. Use silica gel as the stationary phase and a gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate or a mixture of dichloromethane and methanol.

  • Acid-Base Extraction: An initial purification can be achieved by dissolving the crude product in an organic solvent and washing with a dilute acid to remove basic impurities, followed by a wash with a dilute base to remove acidic impurities.[6] However, chromatography is usually necessary to remove neutral byproducts.

Q5: What are the key reaction parameters to monitor for optimal yield?

A5: The following table summarizes the critical parameters and their recommended ranges.

ParameterRecommended Range/ValueRationale
Temperature -78 °CMinimizes nucleophilic addition of n-BuLi to the pyridine ring and controls the exothermic reaction.[2][5]
n-BuLi Equivalents 1.05 - 1.1 equivalentsEnsures complete deprotonation of 2,6-lutidine, accounting for any minor impurities.
Ethylene Oxide Equiv. 1.1 - 1.2 equivalentsA slight excess ensures complete reaction with the lithiated intermediate.
Solvent Anhydrous THFGood solvation properties for organolithium species.[2]
Reaction Time 1-3 hours (lithiation)Allows for complete formation of the lithiated intermediate.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 2,6-Lutidine (freshly distilled)

  • n-Butyllithium (solution in hexanes, titrated)

  • Ethylene oxide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.

  • Under a positive pressure of nitrogen, add anhydrous THF to the flask.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add freshly distilled 2,6-lutidine (1.0 eq.) to the cold THF.

  • Slowly add a solution of n-BuLi in hexanes (1.05 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting deep red solution at -78 °C for 2 hours.

  • In a separate flame-dried flask, condense ethylene oxide (1.2 eq.) at -78 °C and dissolve it in a minimal amount of cold, anhydrous THF.

  • Transfer the ethylene oxide solution to the reaction flask via a pre-cooled cannula.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature overnight.

  • Cool the reaction mixture to 0 °C in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography.

Experimental_Workflow cluster_Preparation Reaction Setup & Lithiation cluster_Quench Electrophilic Quench cluster_Workup Work-up & Purification A 1. Flame-dry glassware under N2 B 2. Add anhydrous THF and cool to -78 °C A->B C 3. Add 2,6-Lutidine B->C D 4. Add n-BuLi dropwise at -78 °C C->D E 5. Stir for 2 hours at -78 °C D->E F 6. Prepare ethylene oxide solution in cold THF G 7. Add ethylene oxide solution via cannula at -78 °C F->G H 8. Stir and warm to room temperature G->H I 9. Quench with aq. NH4Cl at 0 °C J 10. Extract with Ethyl Acetate I->J K 11. Dry, filter, and concentrate J->K L 12. Purify by column chromatography K->L

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Environmental Health & Safety. Ethylene Oxide Standard Operating Procedure Template. [Link]

  • Interscan Corporation. Safety Guidelines for Ethylene Oxide (C2H4O) Gas Exposure. [Link]

  • Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705. [Link]

  • STERIS. Safety Guidelines - Ethylene Oxide (EO) Gas Sterilization. [Link]

  • Fort, Y., & Gros, P. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. PubMed. [Link]

  • Fort, Y., & Gros, P. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society, 132(11), 3696-3704. [Link]

  • Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. ResearchGate. [Link]

  • Baran, P. S. Directed Metalation: A Survival Guide. Baran Lab. [Link]

  • Master Organic Chemistry. Addition of Organolithiums To Aldehydes and Ketones. [Link]

  • Capriati, V., et al. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications, 50(64), 8963-8966. [Link]

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Technical Support Center: Troubleshooting Side Reactions in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the synthesis of pyridine derivatives. Pyridine scaffolds are central to countless pharmaceuticals and functional materials, yet their synthesis can be fraught with yield-reducing side reactions. This resource provides in-depth, mechanism-driven troubleshooting for common issues in a direct question-and-answer format.

Section 1: Challenges in De Novo Pyridine Ring Formation

The construction of the pyridine ring from acyclic precursors is a cornerstone of heterocyclic chemistry. However, these multi-component reactions are often sensitive to reaction conditions, leading to a variety of side products.

FAQ 1.1: Hantzsch Pyridine Synthesis

Question: "I'm performing a Hantzsch synthesis, and my yield is disappointingly low. TLC analysis shows a complex mixture of spots, including what I suspect is the unoxidized dihydropyridine intermediate. How can I improve the yield and simplify the product mixture?"

Answer:

This is a very common issue in the Hantzsch synthesis. The reaction, while powerful, involves multiple equilibrium steps, and its success hinges on driving the reaction towards the final, aromatized pyridine product.[1] The problems you're facing typically stem from two key areas: incomplete oxidation and competing side reactions.

The Underlying Causality:

The classical Hantzsch reaction proceeds in two major stages: (1) the formation of a 1,4-dihydropyridine (DHP) intermediate, and (2) the subsequent oxidation of this DHP to the aromatic pyridine.[2][3] Low yields and complex mixtures arise from:

  • Incomplete Aromatization: The oxidation of the DHP intermediate is the crucial final step. If the oxidizing agent is too weak, added in insufficient quantity, or if the reaction conditions do not favor oxidation, the DHP will persist in your final mixture.[2]

  • Knoevenagel and Michael Side Reactions: The synthesis involves a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and a Michael addition involving an enamine intermediate.[3] If these steps are not well-coordinated, self-condensation of the β-ketoester or other undesired condensations can occur, leading to a variety of byproducts.

Troubleshooting Protocol & Optimization:

To address these issues, a systematic approach to optimizing the oxidation step is required.

Step 1: Verify Dihydropyridine Formation Before focusing on oxidation, ensure the DHP intermediate is forming efficiently. The initial condensation is often robust, but long reaction times or harsh conditions can be detrimental. Modern approaches using catalysts like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation can significantly improve yields of the DHP.[4]

Step 2: Select and Optimize the Oxidizing Agent The choice of oxidant is critical. Classical methods using nitric acid or potassium permanganate can be harsh and lead to side products.[2] Consider the following options:

Oxidizing AgentAdvantagesDisadvantages & Mitigation
Nitric Acid (HNO₃) Inexpensive and effective.Harsh conditions can lead to degradation of sensitive functional groups. Can cause nitration of the aromatic ring as a side reaction. Mitigation: Use cautiously at controlled temperatures.
Potassium Permanganate (KMnO₄) Strong, readily available oxidant.Can be non-selective and lead to over-oxidation. Generates MnO₂ waste. Mitigation: Use stoichiometric amounts and monitor the reaction closely by TLC.
Iodine in Refluxing Solvent Milder conditions, often leading to cleaner reactions.Slower reaction times may be required.
Cerium(IV) Ammonium Nitrate (CAN) Effective under mild conditions.Stoichiometric amounts of cerium salts are required.
Manganese Dioxide (MnO₂) Heterogeneous oxidant, simplifying workup.Can require a large excess and longer reaction times.

Recommended Protocol for Improved Oxidation:

  • After the initial condensation to form the DHP, cool the reaction mixture.

  • Introduce a chosen oxidant (e.g., 1.1 equivalents of Iodine).

  • Gently reflux the mixture and monitor the disappearance of the DHP spot and the appearance of the pyridine product spot by TLC.

  • Upon completion, proceed with a standard aqueous workup to remove the oxidant and isolate the crude product for purification.

dot graph TD { A[Start: Low Yield in Hantzsch Synthesis] --> B{Is DHP intermediate forming?}; B -->|Yes| C{Select Oxidizing Agent}; B -->|No| D[Optimize Condensation: Use Catalyst (e.g., PTSA), Check Starting Materials]; C --> E[Option 1: Mild (Iodine, MnO₂)]; C --> F[Option 2: Strong (HNO₃, KMnO₄)]; E --> G{Monitor Reaction by TLC}; F --> G; G --> H{Reaction Complete?}; H -->|Yes| I[Workup & Purification]; H -->|No| J[Increase Reaction Time/Temp or Change Oxidant]; J --> G; I --> K[End: Pure Pyridine Product]; D --> B;

} caption: Troubleshooting Workflow for Hantzsch Synthesis.

FAQ 1.2: Bohlmann-Rahtz Pyridine Synthesis

Question: "My Bohlmann-Rahtz synthesis is not working. I'm isolating the aminodiene intermediate, but it's not cyclizing to the pyridine, even with heating. What's preventing the final cyclodehydration step?"

Answer:

This is a classic bottleneck in the Bohlmann-Rahtz synthesis. The reaction relies on a thermally induced cyclodehydration of an aminodiene intermediate, but this step often requires high temperatures, which can lead to decomposition.[5][6] The inability to cyclize is typically due to insufficient energy to overcome the activation barrier or the need for catalytic assistance.

The Underlying Causality:

The Bohlmann-Rahtz synthesis forms a stable aminodiene intermediate from the condensation of an enamine and an ethynylketone.[7] The final, irreversible cyclodehydration step requires a specific E/Z isomerization of this intermediate, which is often the rate-limiting and highest-energy step.[5] Simply applying heat can be ineffective or lead to decomposition before cyclization occurs.

Troubleshooting Protocol & Optimization:

Modern variations of the Bohlmann-Rahtz synthesis have largely overcome this limitation through the use of acid catalysis, which significantly lowers the temperature required for cyclodehydration.[5][8]

Catalyst-Enhanced Protocol:

  • In Situ Formation: Instead of isolating the enamine, consider a one-pot, three-component reaction. Combine the ketone, ammonium acetate (as the ammonia source), and the alkynone in a suitable solvent like toluene.[5]

  • Acid Catalysis: Introduce an acid catalyst to the reaction mixture. Both Brønsted and Lewis acids have proven effective.

    • Brønsted Acid: A mixture of toluene and acetic acid (e.g., 5:1) can effectively catalyze the cyclization at lower temperatures.[5]

    • Lewis Acid: Lewis acids like ZnBr₂ or Yb(OTf)₃ can also promote the reaction.[7]

    • Solid Acid Catalyst: For a simplified workup, consider using an acidic ion-exchange resin like Amberlyst-15. This allows for simple filtration to remove the catalyst post-reaction.[4][5]

  • Reaction Monitoring: Heat the mixture (e.g., to 80-110 °C, depending on the catalyst) and monitor the reaction by TLC or LC-MS for the formation of the pyridine product.

  • Workup: If using a soluble acid, a standard basic wash will be required during workup. If using a solid acid resin, simply filter the reaction mixture and concentrate the filtrate.[4]

dot graph LR { node [shape=box, style=rounded, fontname="Arial"]; A[Enamine + Ethynylketone] -- "Condensation" --> B(Aminodiene Intermediate); subgraph "High Temperature" B -- "Heat (Often Inefficient)" --> C{Decomposition / No Reaction}; end subgraph "Acid Catalysis (Recommended)" B -- "Brønsted or Lewis Acid (e.g., AcOH, Amberlyst-15)" --> D[Lower Energy Transition State]; D -- "Cyclodehydration" --> E(Substituted Pyridine); end

} caption: Bohlmann-Rahtz Cyclization Pathways.

Section 2: Side Reactions in Pyridine Functionalization

Modifying an existing pyridine ring is often more challenging than functionalizing a simple benzene ring due to the electron-withdrawing nature of the nitrogen atom.

FAQ 2.1: Electrophilic Aromatic Substitution (Nitration)

Question: "I am trying to nitrate a substituted pyridine. My yields are extremely low, and I suspect I am forming the pyridine N-oxide as a major byproduct. How can I achieve selective C-3 nitration?"

Answer:

This is a well-documented challenge. The pyridine ring is strongly deactivated towards electrophilic aromatic substitution (SEAr) due to the electronegative nitrogen atom.[9][10] Direct nitration requires harsh conditions (e.g., fuming H₂SO₄/HNO₃ at high temperatures), which can lead to N-oxidation and low yields of the desired 3-nitropyridine.[11][12]

The Underlying Causality:

  • Ring Deactivation: The nitrogen atom withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles.[9]

  • Pyridinium Ion Formation: Under the strongly acidic conditions required for nitration, the pyridine nitrogen is protonated, forming a pyridinium ion. This places a positive charge on the nitrogen, further deactivating the ring to an extreme degree.

  • N-Oxide Formation: The lone pair on the nitrogen can be oxidized by the nitrating mixture, leading to the formation of pyridine N-oxide, a common and often major side reaction.

Troubleshooting & Strategic Alternatives:

Direct nitration is often a low-yielding process. A more reliable and higher-yielding strategy is the "activate-substitute-deactivate" approach involving the N-oxide.

Protocol: Nitration via the N-Oxide Intermediate This method leverages the N-oxide to activate the ring, direct the substitution, and then is removed.

  • Step A: N-Oxidation:

    • Dissolve your starting pyridine in a suitable solvent like acetic acid or chloroform.

    • Treat with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

    • Stir at room temperature until the starting material is consumed (monitor by TLC).

    • Work up to isolate the pyridine N-oxide. This intermediate is often a stable, crystalline solid.

  • Step B: Nitration of the N-Oxide:

    • The N-oxide is now activated for electrophilic substitution, primarily at the 4-position.[13]

    • In a three-neck flask, heat the pyridine N-oxide to approximately 60°C.[12][14]

    • Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid, cooled in an ice bath.[14]

    • Add the nitrating acid dropwise to the heated N-oxide.[12]

    • After addition, heat the mixture to 125-130°C for several hours.[14]

    • Carefully quench the reaction by pouring it onto ice, followed by neutralization with a base like sodium carbonate to precipitate the 4-nitropyridine-N-oxide.[12][14]

  • Step C: Deoxygenation:

    • The final step is to remove the N-oxide to yield the desired 4-nitropyridine.

    • This can be achieved by treating the 4-nitropyridine-N-oxide with a reducing agent like phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃).

This indirect route, while longer, provides significantly better regiocontrol and higher overall yields for the synthesis of 4-nitropyridines compared to direct nitration.[15]

FAQ 2.2: Chichibabin Amination

Question: "My Chichibabin reaction with sodium amide is producing a mixture of 2- and 4-aminopyridines, and a significant amount of dark, tar-like material. How can I improve the regioselectivity and minimize byproduct formation?"

Answer:

The Chichibabin reaction is a powerful tool for direct amination, but it is sensitive to conditions and substrate.[16] The issues of poor regioselectivity and byproduct formation are common, especially when the 4-position is sterically accessible.

The Underlying Causality:

  • Regioselectivity: The reaction proceeds via nucleophilic addition of the amide anion (NH₂⁻) to the pyridine ring, followed by elimination of a hydride ion.[17] While addition at the 2-position (α-carbon) is generally favored electronically due to coordination of the sodium ion with the ring nitrogen, addition at the 4-position (γ-carbon) can compete, especially if the 2-positions are sterically hindered.[17]

  • Byproduct Formation: The harsh conditions (high temperatures, strong base) can lead to side reactions.[16] Dimerization of the pyridine starting material can occur, and over-amination (diamination) is also a possibility. The dark, tar-like material often results from polymerization or decomposition of the starting material or products under these conditions.[17]

Troubleshooting Protocol & Optimization:

Controlling temperature and reaction time is key to improving the outcome of the Chichibabin reaction.

ParameterEffect on ReactionOptimization Strategy
Temperature Higher temperatures increase reaction rate but also promote side reactions like dimerization and decomposition.[16]Start at a lower temperature (e.g., 100-110°C in toluene or xylene) and slowly increase only if the reaction is sluggish. For sensitive substrates, using liquid ammonia as a solvent at low temperatures with potassium amide can be a milder alternative.[16]
Reaction Time Prolonged reaction times can lead to over-amination and decomposition.Monitor the reaction closely by TLC or GC. Quench the reaction as soon as the starting material is consumed to prevent the formation of secondary products.
Solvent The solvent influences the solubility of the sodium amide and the intermediate σ-adduct.Toluene or xylene are standard high-boiling inert solvents. N,N-dimethylaniline has also been used. The choice can affect the reaction rate and product distribution.
Stoichiometry An excess of sodium amide can promote over-amination.Use a modest excess (e.g., 1.1-1.5 equivalents) of sodium amide. Ensure the reagent is fresh and of high quality.

Recommended Experimental Procedure:

  • Set up a flask with a reflux condenser under an inert atmosphere (N₂ or Ar).

  • Add the pyridine derivative and an inert, high-boiling solvent (e.g., toluene).

  • Heat the solution to reflux.

  • Add sodium amide portion-wise, carefully controlling the rate of addition. The formation of a red color often indicates the formation of the intermediate σ-adduct.[17]

  • Monitor the reaction progress. Upon completion, cool the mixture and carefully quench by adding water or an ammonium chloride solution.

  • Extract the product with an organic solvent and purify by column chromatography or recrystallization.

Section 3: General Purification Strategies

Question: "I've completed my reaction, but my crude product is contaminated with unreacted pyridine starting material and some polar, colored impurities. What is the best way to purify my product?"

Answer:

Effective purification is crucial. Pyridine's basicity and polarity can make it challenging to remove completely. A multi-step purification strategy is often the most effective.

  • Aqueous Acid Wash: This is the most common and effective method for removing residual pyridine.[18]

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 10% aqueous CuSO₄). The pyridine will be protonated to form a water-soluble pyridinium salt, which partitions into the aqueous layer.

    • Caution: This method should not be used if your desired product is also basic and could be extracted into the aqueous layer.

    • Follow the acid wash with a wash using saturated aqueous sodium bicarbonate to neutralize any remaining acid, and then a brine wash.

  • Distillation / Co-evaporation: If pyridine was used as the solvent, the bulk of it should be removed by rotary evaporation. To remove the final traces, co-evaporation with a higher-boiling, non-polar solvent like toluene can be effective.[18] For thermally stable, liquid products, distillation can be an excellent purification method.[19][20]

  • Chromatography:

    • Silica Gel Column Chromatography: This is the standard method for purifying solid products. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is typically used. The basicity of some pyridine derivatives can cause tailing on the silica gel. Adding a small amount of triethylamine (~0.5-1%) to the eluent can help to obtain sharper peaks.

    • pH-Zone-Refining Counter-Current Chromatography: For difficult separations, this advanced technique can be highly effective for purifying pyridine derivatives by exploiting differences in their pKa values.[21]

  • Recrystallization: If a solid product of reasonable purity (>90%) is obtained after initial workup, recrystallization from a suitable solvent system is an excellent final step to obtain highly pure material.

References

  • Yuan, L., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science, 30(11), 1733-1738. [Link]

  • Kim, J., et al. (2016). Purification method of pyridine and pyridine derivatives.
  • Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • Chemistry LibreTexts. (2023). Chichibabin Reaction. [Link]

  • Grokipedia. Chichibabin reaction. [Link]

  • Sridhar, B., et al. (2010). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • International Journal of Novel Research and Development. (2024). Pyridine: Synthesis, Swiss-ADME and Applications. [Link]

  • Pérez, V. M. (2018). Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. Chemistry & Chemical Technology, 12(4), 433-439. [Link]

  • SynArchive. Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • Wikipedia. Hantzsch pyridine synthesis. [Link]

  • Organic Chemistry. Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. [Link]

  • Wikipedia. Chichibabin pyridine synthesis. [Link]

  • ResearchGate. What is best method to remove pyridine from a reaction mixture?. [Link]

  • Slideshare. Chichibabin Reaction. [Link]

  • Wikipedia. Bohlmann–Rahtz pyridine synthesis. [Link]

  • ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]

  • ResearchGate. The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. [Link]

  • University of Calgary. The Chemistry of Pyridine. [Link]

  • DAV University. Pyridines – Electrophilic Reactions. [Link]

  • American Chemical Society. (2000). Learning from the Hantzsch synthesis. [Link]

  • Wikipedia. Electrophilic aromatic substitution. [Link]

  • Scribd. Hantzsch Pyridine Synthesis. [Link]

  • AK Lectures. Electrophilic Substitution of Pyrrole and Pyridine. [Link]

  • Royal Society of Chemistry. (2020). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 10(15), 8985-8991. [Link]

  • Pearson. EAS Reactions of Pyridine. [Link]

  • Semantic Scholar. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. [Link]

  • Homework.Study.com. Electrophilic aromatic substitution reactions of pyridine. [Link]

  • Química Organica.org. Guareschi-Thorpe synthesis of pyridine. [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

  • PubMed Central (PMC). Icilio Guareschi and his amazing “1897 reaction”. [Link]

  • ResearchGate. Guareschi–Thorpe reaction in water using ammonium carbonate. [Link]

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Technical Support Center: Optimization of Reaction Conditions for 3-(6-Methylpyridin-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-(6-Methylpyridin-2-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable pyridine derivative. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions for maximal yield and purity.

Section 1: Synthesis Strategy Overview

The synthesis of this compound can be approached through several distinct pathways. The choice of route often depends on the availability of starting materials, scalability, and the specific equipment at your disposal. Below, we outline the most common and field-proven strategies.

SynthesisPathways cluster_0 Starting Materials cluster_1 Key Intermediates / Reactions cluster_2 Final Product SM1 2,6-Lutidine R1 Metalation & Alkylation SM1->R1 1. Base (KNH2, etc.) 2. Ethylene Oxide SM2 Ethyl 3-(6-methylpyridin-2-yl)propanoate R2 Ester Reduction SM2->R2 LiAlH4 or NaBH4/Lewis Acid SM3 2-Bromo-6-methylpyridine R3 Grignard Reaction SM3->R3 1. Mg, THF 2. Acrolein or    3-halopropanal derivative Product 3-(6-Methylpyridin-2-yl) propan-1-ol R1->Product R2->Product R3->Product

Caption: Primary synthetic routes to this compound.

Each of these routes presents a unique set of advantages and challenges. The following table provides a comparative analysis to guide your selection.

Synthetic RouteStarting MaterialKey ReagentsTypical YieldsProsCons
1. Alkylation 2,6-LutidineStrong Base (KNH₂, n-BuLi), Ethylene Oxide50-70%Cost-effective starting material. Direct C-C bond formation.Requires cryogenic temperatures and strictly anhydrous conditions. Potential for over-alkylation.[1]
2. Ester Reduction Ethyl 3-(6-methylpyridin-2-yl)propanoateLiAlH₄, NaBH₄80-95%High yield and clean conversion. Commercially available starting material.Requires pyrophoric and water-sensitive reducing agents. Work-up can be challenging.[2]
3. Grignard Reaction 2-Bromo-6-methylpyridineMg turnings, Carbonyl compound (e.g., acrolein)40-60%Versatile for creating analogs.Grignard formation can be difficult. Prone to side reactions if conditions are not strictly controlled.[3][4]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for a first-time synthesis?

For reliability and high throughput, the reduction of ethyl 3-(6-methylpyridin-2-yl)propanoate is highly recommended. The starting material is readily accessible, and the reaction is typically high-yielding and clean, simplifying purification. While it involves the use of lithium aluminum hydride (LiAlH₄), the procedural controls are well-established and safer to handle at scale compared to the large volumes of organolithium or Grignard reagents required in other methods.

Q2: My attempts to form the Grignard reagent from 2-bromo-6-methylpyridine are failing. What's wrong?

This is a common issue. The success of Grignard reagent formation hinges on two critical factors:

  • Absolute Anhydrous Conditions: Any trace of moisture will quench the reaction. Ensure all glassware is oven-dried, solvents are passed through a drying system (e.g., alumina column), and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.[4]

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be disrupted. Common activation techniques include crushing the turnings in a dry flask, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane to initiate the reaction.

Q3: What are the most critical safety precautions for these syntheses?

  • Pyrophoric Reagents: Strong bases like n-BuLi and reducing agents like LiAlH₄ can ignite spontaneously on contact with air or moisture. They must be handled in an inert atmosphere (glovebox or Schlenk line) using proper syringe techniques.

  • Exothermic Reactions: The addition of reagents and the quenching of the reaction are often highly exothermic. Always use an ice bath to control the temperature and add reagents slowly and dropwise.

  • Pressure Build-up: Quenching LiAlH₄ reactions with water generates hydrogen gas. Ensure the reaction vessel is adequately vented to prevent pressure build-up.

  • Solvent Hazards: Ethereal solvents like THF and diethyl ether are highly flammable and can form explosive peroxides. Always use them in a well-ventilated fume hood and away from ignition sources.

Q4: Can I use sodium borohydride (NaBH₄) instead of LiAlH₄ for the ester reduction?

Generally, NaBH₄ is not strong enough to reduce esters to alcohols on its own. However, its reactivity can be enhanced by the addition of a Lewis acid (e.g., LiCl, CaCl₂) or by performing the reaction in a protic solvent like methanol or ethanol at elevated temperatures. While this can work, the yields are often lower and reaction times longer compared to using the more powerful LiAlH₄. For a robust and efficient conversion, LiAlH₄ remains the superior choice for this specific transformation.

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis via Reduction of Ethyl 3-(6-methylpyridin-2-yl)propanoate

This protocol is optimized for a high-yield synthesis on a 10-gram scale.

Materials:

  • Ethyl 3-(6-methylpyridin-2-yl)propanoate (10.0 g, 51.7 mmol)

  • Lithium aluminum hydride (LiAlH₄), 1.0 M solution in THF (62.0 mL, 62.0 mmol, 1.2 equiv.)

  • Anhydrous Tetrahydrofuran (THF), 250 mL

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 500 mL and 1 L three-necked round-bottom flasks

  • Magnetic stirrer, dropping funnel, condenser, argon/nitrogen inlet

Procedure:

  • Setup: Assemble a 1 L three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a condenser with an argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of argon.

  • Reagent Addition: In the flask, dissolve ethyl 3-(6-methylpyridin-2-yl)propanoate (10.0 g) in 150 mL of anhydrous THF. Cool the solution to 0°C using an ice-water bath.

  • Reduction: Slowly add the 1.0 M LiAlH₄ solution in THF (62.0 mL) dropwise to the stirred solution via the dropping funnel over 60 minutes. Maintain the internal temperature below 5°C throughout the addition. Causality Note: Slow, cold addition is critical to control the exothermic reaction and prevent potential side reactions.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the starting material spot has completely disappeared.

  • Work-up (Fieser Method): Cool the reaction mixture back down to 0°C. Quench the reaction by the slow, sequential dropwise addition of:

    • 2.4 mL of water.

    • 2.4 mL of 15% NaOH solution.

    • 7.2 mL of water.

    • Causality Note: This specific sequence (the 1:1:3 ratio of H₂O:NaOH:H₂O relative to the mass of LiAlH₄ used) is designed to precipitate the aluminum salts as a granular, easily filterable solid, greatly simplifying the work-up.[2]

  • Isolation: Allow the resulting slurry to stir at room temperature for 30 minutes until a white, granular precipitate forms. Add anhydrous MgSO₄, stir for another 15 minutes, and then filter the mixture through a pad of Celite. Wash the filter cake thoroughly with THF (3 x 50 mL).

  • Purification: Combine the filtrates and concentrate under reduced pressure to yield a crude oil. The product is often of high purity (>95%) but can be further purified by flash column chromatography if necessary.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Solvent System: Gradient elution from 20% to 50% Ethyl Acetate in Hexanes.

Procedure:

  • Column Packing: Prepare a slurry of silica gel in 10% ethyl acetate/hexanes and pack the column.

  • Sample Loading: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and dry-load the sample onto the top of the packed column.

  • Elution: Begin elution with 20% ethyl acetate/hexanes, collecting fractions. Gradually increase the polarity to 50% ethyl acetate/hexanes.

  • Analysis: Monitor the fractions by TLC, staining with potassium permanganate to visualize the alcohol product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a clear, colorless oil. (Expected yield: 6.7-7.4 g, 85-95%).

Section 4: Troubleshooting Guide

Even with optimized protocols, unexpected issues can arise. This guide provides a logical framework for diagnosing and solving common problems.

TroubleshootingWorkflow start Reaction Outcome Unsatisfactory q1 Low or No Conversion? start->q1 q2 Multiple Byproducts? q1->q2 No sol1 Check Reagent Quality: - Titrate base/hydride. - Verify starting material purity. - Ensure anhydrous conditions. q1->sol1 Yes q3 Difficult Isolation? q2->q3 No sol2 Review Reaction Temp: - Was addition performed at 0°C? - Did reaction exotherm uncontrollably? q2->sol2 Yes sol3 Optimize Work-up: - Use Fieser method for LiAlH4. - Ensure correct pH for extraction. - Use brine wash to break emulsions. q3->sol3 Yes sol4 Optimize Purification: - Try different solvent system. - Consider dry loading on silica. - Check for co-eluting impurities. q3->sol4 Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Problem: My reaction shows low or no conversion, and I've recovered my starting material.

  • Probable Cause (Reduction): The activity of your LiAlH₄ solution has degraded due to exposure to atmospheric moisture. Solid LiAlH₄ can also become passivated over time.

  • Solution: Use a fresh bottle of LiAlH₄ or titrate your existing solution to determine its exact molarity before use. Ensure your THF is truly anhydrous, as water will rapidly consume the reducing agent.

  • Probable Cause (Alkylation/Grignard): Trace moisture in the solvent or on the glassware quenched the organometallic intermediate.

  • Solution: Re-dry all glassware in an oven (120°C) overnight. Use a freshly opened bottle of anhydrous solvent or pass it through an activated alumina column immediately before use.

Problem: The reaction worked, but my yield is significantly lower than expected.

  • Probable Cause: An uncontrolled exotherm during reagent addition may have led to side reactions or product degradation.

  • Solution: Ensure your cooling bath is efficient and that the reagent is added much more slowly. For large-scale reactions, an overhead mechanical stirrer is superior to a magnetic stir bar for maintaining homogenous temperature distribution.

  • Probable Cause: Inefficient extraction during work-up. Pyridine derivatives can sometimes be more water-soluble than expected, especially if protonated.

  • Solution: During aqueous work-up, ensure the aqueous layer is basic (pH > 9) before extracting with an organic solvent. This keeps the pyridine nitrogen deprotonated and maximizes its partitioning into the organic phase. Perform multiple extractions (e.g., 3-4 times) with smaller volumes of solvent rather than one large extraction.

Problem: My NMR spectrum is complex and shows several unexpected byproducts.

  • Probable Cause (Alkylation): If using the 2,6-lutidine route, you may be seeing products from over-alkylation (reaction on the newly formed alcohol) or reaction at the other methyl group.

  • Solution: Ensure you are using the correct stoichiometry of base to lutidine (typically slightly less than one equivalent of base to favor mono-deprotonation). Add the ethylene oxide slowly at low temperatures (-78°C) to control its reactivity.

  • Probable Cause (General): Your starting material may contain impurities that are also reacting.

  • Solution: Verify the purity of your starting materials by NMR or GC-MS before beginning the reaction. Purify them if necessary.

Problem: The final product is a persistent oil and I cannot get it to crystallize for analysis.

This is normal for this compound. This compound is a low-melting solid or oil at room temperature. For characterization, analysis as a purified oil via NMR, GC-MS, and HRMS is standard practice. If a solid derivative is required for X-ray crystallography, consider forming a salt (e.g., hydrochloride) or a derivative like a tosylate or benzoate.

References

  • Oakwood Chemical. 3-(6-Methyl-pyridin-2-yl)-propan-1-ol. Available from: [Link]

  • Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. Available from: [Link]

  • PubChem. 3-(6-Methyl-4-vinylpyridin-2-yl)propanoic acid. Available from: [Link]

  • PMC. Empowering alcohols as carbonyl surrogates for Grignard-type reactions. Available from: [Link]

  • Khan Academy. Synthesis of alcohols using Grignard reagents I. Available from: [Link]

  • Khan Academy. Synthesis of alcohols using Grignard reagents II. Available from: [Link]

  • Master Organic Chemistry. Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. Available from: [Link]

  • Organic Syntheses. Metalation of 2-Methylpyridine Derivatives: Ethyl 6-Methylpyridine-2-Acetate. Available from: [Link]

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Technical Support Center: Purification of 3-(6-Methylpyridin-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 3-(6-Methylpyridin-2-yl)propan-1-ol. This polar, basic compound presents a unique set of purification hurdles that require carefully considered strategies. This document moves beyond standard protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and achieve high purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The primary challenges stem from its bifunctional nature. The molecule contains both a basic pyridine ring (pKa approx. 5-6) and a polar alcohol group.[1] This combination leads to several common issues:

  • Strong Interaction with Silica Gel: The basic nitrogen of the pyridine ring interacts strongly with acidic silanol groups on the surface of standard silica gel, a common stationary phase for chromatography.[2] This interaction can cause significant peak tailing, poor separation, and even irreversible adsorption of the compound to the column.

  • High Polarity: The presence of the hydroxyl group makes the compound highly polar, requiring polar solvent systems for elution.[3] This can limit the choice of chromatographic conditions and make it difficult to separate from other polar impurities, such as unreacted starting materials or byproducts.

  • Water Solubility: Its polarity imparts some water solubility, which can complicate work-up procedures and require thorough drying of organic extracts.

  • Difficulty with Crystallization: Pyridine-containing compounds can be challenging to crystallize compared to their non-heteroaromatic counterparts.[4]

Q2: My compound is streaking badly on a silica gel TLC plate. What is happening and how can I fix it?

A2: Streaking, or peak tailing, is a classic sign of strong, undesirable interactions between your basic compound and the acidic silica gel stationary phase.[2][5] To resolve this, you need to neutralize the acidic sites on the silica.

Quick Solution: Add a small amount of a basic modifier to your eluent.

  • Triethylamine (TEA): Add 0.5-2% TEA to your solvent system (e.g., Ethyl Acetate/Hexane). The TEA is a stronger base and will preferentially bind to the acidic silanol groups, allowing your compound to travel up the plate more uniformly.

  • Ammonia: For very basic compounds, a solution of methanol saturated with ammonia (or a small percentage of ammonium hydroxide) can be used as part of the mobile phase, often in a dichloromethane/methanol system.[5]

Q3: Can I use reversed-phase chromatography for purification?

A3: Yes, reversed-phase (RP) chromatography is a viable and often preferred alternative. In RP, the stationary phase (like C18) is nonpolar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Since polar compounds have a higher affinity for the polar mobile phase, they tend to elute quickly.[6]

  • When to Use RP: This technique is particularly useful when dealing with highly polar impurities that are difficult to separate using normal-phase chromatography.[3]

  • Considerations: Retention of your polar compound on a nonpolar C18 column might be weak. To improve retention, you may need to use a mobile phase with a high percentage of water. Adding a buffer or an ion-pairing agent can also be necessary, but this can complicate sample recovery.[2][3] Hydrophilic Interaction Liquid Chromatography (HILIC) is another advanced technique that uses a polar stationary phase with a reversed-phase type eluent and is excellent for retaining highly polar analytes.[3][7]

Q4: Is vacuum distillation a suitable purification method?

A4: Vacuum distillation can be suitable, but it depends on the thermal stability of your compound and the boiling points of the impurities. Pyridine and its derivatives can be high-boiling compounds, making distillation under reduced pressure necessary to avoid decomposition at high temperatures.[8][9]

  • Key Considerations:

    • Boiling Point: The boiling point of this compound is not readily published, but related structures suggest it will be elevated. Vacuum is essential.

    • Thermal Stability: Assess if your compound is stable at the required distillation temperature. Run a small-scale test if unsure.

    • Impurity Profile: This method is only effective if there is a significant difference between the boiling point of your product and any impurities. It will not separate compounds with similar boiling points.

Section 2: Troubleshooting Guide

This section addresses specific problems you might encounter during purification and provides systematic solutions.

Problem Potential Cause(s) Recommended Solutions & Rationale
Low or No Recovery from Silica Gel Column 1. Irreversible Adsorption: The basic pyridine nitrogen is binding too strongly to the acidic silica gel. 2. Compound Degradation: The acidic silica surface may be catalyzing the degradation of a sensitive compound.Solution 1 (Modify Mobile Phase): Add 1-2% triethylamine (TEA) or ammonium hydroxide to the eluent to neutralize silica surface acidity.[5] Solution 2 (Change Stationary Phase): Switch to a more inert stationary phase like neutral or basic alumina, which has fewer acidic sites.[5] Alternatively, use a bonded silica like amino-propylated silica.[7] Solution 3 (Pre-treat Silica): Create a slurry of the silica gel in the initial, low-polarity eluent containing 2% TEA. Let it sit for 30 minutes before packing the column. This "deactivates" the acidic sites.
Poor Separation of Product and a Close-Running Impurity 1. Insufficient Selectivity: The chosen solvent system does not differentiate well between the two compounds. 2. Column Overload: Too much crude material was loaded onto the column.Solution 1 (Optimize Solvent System): Systematically screen different solvent systems. Try a ternary system (e.g., Hexane/Ethyl Acetate/Methanol) or switch solvent classes entirely (e.g., Dichloromethane/Methanol). Solution 2 (Gradient Elution): Use a shallow gradient of the polar solvent. This can often resolve components that co-elute in an isocratic system. Solution 3 (Reduce Load): Decrease the amount of crude material loaded onto the column to 1-2% of the silica gel mass.
Product Crystallizes in the Funnel During Hot Filtration 1. Supersaturation: The solution has cooled too quickly. 2. Solvent Evaporation: Too much solvent has evaporated, causing the solution to become saturated at a higher temperature.Solution 1 (Pre-heat Funnel): Place the filter funnel in a hot oven or heat it with a heat gun before filtration. Use a fluted filter paper for faster filtration. Solution 2 (Add More Solvent): Add a small amount of extra hot solvent to the solution just before filtering to ensure the compound remains dissolved.[10] The excess solvent can be removed by evaporation later.
Compound Fails to Crystallize from Solution 1. Solution is Not Saturated: Too much solvent was used. 2. High Impurity Level: Impurities can inhibit crystal lattice formation.[11] 3. Compound is an Oil: The compound may be an oil at room temperature.Solution 1 (Concentrate): Gently evaporate some of the solvent and allow the solution to cool again. Solution 2 (Induce Crystallization): Try scratching the inside of the flask with a glass rod at the solvent line. Add a seed crystal if available. Cool the solution in an ice bath.[12] Solution 3 (Change Solvent): If the compound oils out, re-dissolve it in a minimal amount of hot solvent and add a "bad" solvent (one in which the compound is insoluble) dropwise until the solution becomes cloudy, then allow it to cool slowly.[10]

Section 3: Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography (Normal Phase)

This protocol is designed to mitigate the challenges of purifying basic pyridine compounds on silica gel.

1. Preparation of the Stationary Phase (Slurry Packing): a. Weigh out the required amount of silica gel (typically 50-100 times the mass of the crude product). b. In a beaker, create a slurry of the silica gel in the initial, least polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). c. Crucially, add triethylamine (TEA) to this slurry to constitute 1% of the total solvent volume. d. Stir for 15-20 minutes. This step deactivates the acidic silanol sites before the compound is introduced. e. Pour the slurry into the chromatography column and pack evenly using gentle air pressure.

2. Sample Loading: a. Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. b. Add a small amount of silica gel ("dry loading silica") to this solution and evaporate the solvent until a free-flowing powder is obtained. c. Carefully add this powder to the top of the packed column. This "dry loading" technique typically results in better resolution than loading the sample as a concentrated liquid.

3. Elution: a. Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 1% TEA). b. Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient might be increasing from 5% to 40% Ethyl Acetate in Hexane. Ensure that 1% TEA is maintained in the mobile phase throughout the gradient. c. Collect fractions and analyze them by TLC to identify those containing the pure product.

4. Product Recovery: a. Combine the pure fractions. b. Remove the solvent using a rotary evaporator. c. To remove residual TEA, the residue can be co-evaporated with a solvent like isopropanol or dissolved in a suitable solvent and washed with a dilute acid (e.g., 1M HCl), followed by a brine wash and drying over sodium sulfate. Caution: Acid wash will protonate your product, making it water-soluble. The product must be recovered by basifying the aqueous layer and re-extracting.

Protocol 2: Purification via Acid-Base Extraction

This chemical method exploits the basicity of the pyridine ring to separate it from neutral or acidic impurities.

1. Dissolution: a. Dissolve the crude material in a water-immiscible organic solvent like diethyl ether or ethyl acetate (approx. 20 mL per gram of crude).

2. Acidic Extraction: a. Transfer the solution to a separatory funnel. b. Extract the organic layer with 1M hydrochloric acid (HCl). Perform this extraction three times (3 x 20 mL). c. The basic this compound will be protonated to form its hydrochloride salt and will move into the aqueous layer.[4][8] Neutral impurities will remain in the organic layer. d. Combine the aqueous layers. Discard the organic layer (or save it for analysis of impurities).

3. Liberation and Re-extraction: a. Cool the combined aqueous layers in an ice bath. b. Slowly add a base, such as 3M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, while stirring until the pH is > 9. This deprotonates the hydrochloride salt, regenerating the free base. c. Extract the now basic aqueous layer with a fresh organic solvent (e.g., dichloromethane or ethyl acetate) three times (3 x 20 mL). d. The purified compound will now be in the organic layer.

4. Final Work-up: a. Combine the organic layers. b. Wash with brine (saturated NaCl solution) to remove residual water. c. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). d. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified product.

Section 4: Visualization of Workflows

Diagram 1: Purification Strategy Selection

This diagram outlines the decision-making process for choosing an appropriate purification method.

PurificationStrategy cluster_methods Purification Methods start Crude Product (this compound) check_impurities Analyze Impurity Profile (TLC, NMR, LCMS) start->check_impurities chromatography Flash Chromatography check_impurities->chromatography  Polar/Non-polar Impurities  Similar Functionality extraction Acid-Base Extraction check_impurities->extraction  Neutral or Acidic Impurities distillation Vacuum Distillation check_impurities->distillation  Non-volatile Impurities  Thermally Stable end_node Pure Product chromatography->end_node extraction->end_node distillation->end_node

Caption: Decision workflow for selecting the primary purification technique.

Diagram 2: Troubleshooting Flash Chromatography

This flowchart provides a logical path for diagnosing and solving common issues during column chromatography.

ChromatographyTroubleshooting start Problem Observed (e.g., Peak Tailing, Poor Separation) check_tailing Is there significant peak tailing? start->check_tailing check_resolution Is resolution between peaks < 1.0? check_tailing->check_resolution No add_base Add 1% TEA or NH4OH to mobile phase check_tailing->add_base Yes optimize_solvent Optimize solvent system (change polarity or solvent class) check_resolution->optimize_solvent Yes change_stationary Switch to Alumina or Amino-propylated Silica add_base->change_stationary Tailing Persists success Improved Separation change_stationary->success use_gradient Implement a shallow gradient elution optimize_solvent->use_gradient reduce_load Decrease sample load on column use_gradient->reduce_load reduce_load->success

Caption: A systematic guide for troubleshooting common chromatography issues.

References

  • Reddit. (2023). Purification of strong polar and basic compounds. [Online] Available at: [Link]

  • Google Patents. (2010). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Google Patents. (2011). CN102249988B - Method for recovering pyridine.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Online] Available at: [Link]

  • Reddit. (2024). Drying and distilling pyridine. [Online] Available at: [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Online] Available at: [Link]

  • AA Blocks. 3-amino-3-(6-methylpyridin-2-yl)propan-1-ol. [Online] Available at: [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Online] Available at: [Link]

  • PubChem. 2-(6-Methylpyridin-2-YL)propan-2-OL. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Online] Available at: [Link]

  • University of California, Los Angeles. Recrystallization - Single Solvent. [Online] Available at: [Link]

  • Chromatography Forum. (2008). Please give suggestion: high polar impurity purification. [Online] Available at: [Link]

  • YouTube. (2022). Vacuum Distillation. [Online] Available at: [Link]

  • ResearchGate. (2021). How to dry the pyridine?. [Online] Available at: [Link]

  • Oakwood Chemical. 3-(6-Methyl-pyridin-2-yl)-propan-1-ol. [Online] Available at: [Link]

  • University of Colorado Boulder. Recrystallization. [Online] Available at: [Link]

  • Quora. (2020). Very polar compounds are sometimes purified by reverse phase chromatography where the stationary phase is very non-polar while the solvent is very polar. why might one want to use this technique with extremely polar compounds?. [Online] Available at: [Link]

  • CUNY. Purification by Recrystallization. [Online] Available at: [Link]

Sources

Technical Support Center: Strategies for Preventing Pyridine Nitrogen Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of preventing the oxidation of the pyridine nitrogen during chemical reactions. Our goal is to equip you with the knowledge to anticipate and mitigate this side reaction, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is the pyridine nitrogen susceptible to oxidation?

The lone pair of electrons on the nitrogen atom in a pyridine ring makes it a nucleophilic center. This nucleophilicity allows it to react with various oxidizing agents, leading to the formation of a pyridine N-oxide. This reaction is often an undesired side reaction that can complicate purification and reduce the yield of the desired product.

Q2: Under what conditions is pyridine N-oxidation most likely to occur?

Pyridine N-oxidation is common when using reagents that are known to be strong oxidants. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide are classic examples of reagents that readily oxidize pyridines.[1][2] The reaction conditions, including the solvent, temperature, and presence of catalysts, can also influence the rate and extent of N-oxidation.

Q3: What are the general strategies to prevent unwanted oxidation of the pyridine nitrogen?

There are two primary strategies to circumvent undesired pyridine N-oxidation:

  • Protection of the Pyridine Nitrogen: This involves temporarily masking the nitrogen's lone pair with a protecting group. This group should be stable to the desired reaction conditions and easily removable afterward.

  • Strategic Use of N-Oxidation and Subsequent Deoxygenation: In some cases, intentionally forming the pyridine N-oxide can be advantageous. The N-oxide can alter the electronic properties of the pyridine ring, directing other reactions to specific positions. Following the desired transformation, the N-oxide is then removed to regenerate the pyridine.

Troubleshooting Guide: Common Issues and Solutions

This section provides detailed solutions to specific problems you might encounter during your experiments.

Problem 1: Unwanted N-oxide formation during a reaction.

Symptoms:

  • Appearance of a new, more polar spot on TLC.

  • Mass spectrometry data showing the desired mass + 16 amu.

  • Reduced yield of the expected product.

Root Cause Analysis and Solutions:

The most direct approach is to protect the pyridine nitrogen before carrying out the reaction. One of the most effective and widely used protecting groups for this purpose is borane (BH₃) .

Solution: Protection of the Pyridine Nitrogen with Borane

The formation of a pyridine-borane complex effectively shields the nitrogen's lone pair from oxidation.[3][4]

Experimental Protocol: Formation of a Pyridine-Borane Complex

  • Dissolve the pyridine-containing starting material (1.0 equiv) in a dry, aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of borane dimethyl sulfide complex (BH₃·SMe₂) or a solution of borane-THF complex (BH₃·THF) (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, the solvent can be removed under reduced pressure to yield the pyridine-borane complex, which can often be used in the next step without further purification.

Workflow for Borane Protection Strategy

start Pyridine-containing Starting Material protect React with BH3 source (e.g., BH3-SMe2, BH3-THF) in aprotic solvent start->protect Protection intermediate Pyridine-Borane Complex protect->intermediate reaction Desired Chemical Transformation intermediate->reaction deprotect Acidic workup (e.g., HCl in MeOH) reaction->deprotect Deprotection product Desired Product with Free Pyridine deprotect->product

Caption: Workflow for using borane as a protecting group.

Experimental Protocol: Deprotection of a Pyridine-Borane Complex

The borane protecting group is typically removed under acidic conditions.[3][4]

  • Dissolve the pyridine-borane complex in a protic solvent like methanol (MeOH) or ethanol (EtOH).

  • Add a solution of hydrochloric acid (HCl) in MeOH or aqueous HCl.

  • Stir the mixture at room temperature. The deprotection is usually rapid.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Neutralize the reaction with a base (e.g., saturated aqueous NaHCO₃) and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product as needed.

Other Potential Protecting Groups:

While borane is highly effective, other protecting groups can be considered depending on the specific reaction conditions. These include:

  • N-Acylation: Formation of an N-acylpyridinium salt can reduce the nucleophilicity of the nitrogen.[5] However, the stability of these salts can be a limitation.

  • Silylation: Reagents like tert-butyldimethylsilyl triflate (TBDMS-OTf) can be used to silylate the pyridine nitrogen, though this is less common.[6][7][8]

Protecting GroupProtection ConditionsDeprotection ConditionsStability
Borane (BH₃) BH₃·SMe₂ or BH₃·THF, aprotic solvent, 0°C to rtAcidic conditions (e.g., HCl/MeOH)Stable to many reagents, sensitive to strong acids and oxidants.
Acetyl (Ac) Acetic anhydride, pyridineBasic hydrolysisLess stable, can be cleaved under various conditions.
TBDMS TBDMS-OTf, 2,6-lutidine, DCMFluoride source (e.g., TBAF) or acidGenerally stable, but can be labile to acidic conditions.
Problem 2: Low yield in metal-catalyzed cross-coupling reactions involving a pyridine substrate.

Symptoms:

  • Low conversion of starting materials.

  • Formation of significant byproducts.

  • Difficulty in isolating the desired product.

Root Cause Analysis and Solutions:

The lone pair on the pyridine nitrogen can coordinate to the metal center of the catalyst (e.g., palladium), leading to catalyst inhibition or deactivation.[9] This is a common issue in reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.

Solution 1: Strategic Ligand Selection

The choice of ligand can have a profound impact on the outcome of the reaction. Bulky, electron-rich phosphine ligands can often overcome the inhibitory effects of the pyridine nitrogen.[10][11]

  • For Suzuki-Miyaura Couplings: Ligands such as SPhos, XPhos, and RuPhos have shown to be effective for coupling with pyridine-containing substrates.[10]

  • For Buchwald-Hartwig Amination: Bidentate phosphine ligands like Xantphos or Josiphos-type ligands can be beneficial when coupling halopyridines.[12][13]

Decision Tree for Ligand Selection in Pyridine Cross-Coupling

start Low Yield in Pyridine Cross-Coupling reaction_type Identify Reaction Type start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki Suzuki buchwald Buchwald-Hartwig reaction_type->buchwald Buchwald suzuki_ligands Try Bulky Monodentate Phosphine Ligands (e.g., SPhos, XPhos) suzuki->suzuki_ligands buchwald_ligands Try Bidentate Phosphine Ligands (e.g., Xantphos, Josiphos) buchwald->buchwald_ligands

Caption: A decision-making guide for ligand selection.

Solution 2: Strategic Use of N-Oxidation

Intentionally oxidizing the pyridine to its N-oxide can be a powerful strategy. The N-oxide is less coordinating to the metal catalyst and can facilitate the cross-coupling reaction.

Experimental Protocol: Deoxygenation of Pyridine N-oxide

After the cross-coupling reaction, the N-oxide needs to be removed. Several reagents can accomplish this deoxygenation.[1][2]

Deoxygenation ReagentTypical ConditionsAdvantagesDisadvantages
Phosphorus Trichloride (PCl₃) Chloroform or DCM, 0°C to rtHighly efficient and fast.Can sometimes lead to chlorination of the ring.[14]
Sodium Dithionite (Na₂S₂O₄) Aqueous solvent, rt to refluxMild and inexpensive.Requires aqueous conditions, which may not be suitable for all substrates.
Zinc Dust Acetic acid or ammonium chloride, rtInexpensive and effective.Heterogeneous reaction, can be slow.[1]
Catalytic Hydrogenation H₂, Pd/C, various solventsClean, byproduct is water.May reduce other functional groups in the molecule.[1]

Experimental Protocol: Deoxygenation with Phosphorus Trichloride

  • Dissolve the pyridine N-oxide (1.0 equiv) in a dry solvent like chloroform or dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add phosphorus trichloride (1.1 equiv) dropwise.

  • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the product as necessary.

By carefully considering the reaction at hand and employing the appropriate protective or strategic oxidation/deoxygenation strategies, the unwanted oxidation of the pyridine nitrogen can be effectively managed, leading to higher yields and cleaner reactions.

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Available at: [Link]

  • Bolje, A., & Košmrlj, J. (2013). A Selective Approach to Pyridine Appended 1,2,3-Triazolium Salts. Organic Letters, 15(19), 5084-5087. Available at: [Link]

  • Chemistry of Pyridine-N-oxides - Part 8 of Preparation of Pyridines. (2022). YouTube. Available at: [Link]

  • Fuentes, J. A., & Clarke, M. L. (2008). A convenient and chemoselective method for deoxygenation of pyridine N-oxide derivatives by transfer oxidation of triethylamine under microwave irradiation is catalysed by [Pd(OAc)2]/dppf. Synlett, (17), 2579-2582. Available at: [Link]

  • Zajac, M. A. (2008). An Application of Borane as a Protecting Group for Pyridine. The Journal of Organic Chemistry, 73(17), 6899-901. Available at: [Link]

  • Ochiai, E. (1953). Recent Japanese work on the chemistry of pyridine 1-oxide and related compounds. Journal of Organic Chemistry, 18(5), 534-551.
  • Various Authors. (n.d.). Pyridine-N-oxide. Wikipedia. Available at: [Link]

  • Various Authors. (n.d.). Protecting group. Wikipedia. Available at: [Link]

  • Various Authors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Various Authors. (2016). Removal of oxygen from pyridine N-oxide. Chemistry Stack Exchange. Available at: [Link]

  • Various Authors. (n.d.). Deoxygenation of aza-aromatics. Organic Chemistry Portal. Available at: [Link]

  • Various Authors. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC. Available at: [Link]

  • Various Authors. (n.d.). Practical Deoxygenation of Oxazole N-Oxides by PCl3/Collidine. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. PMC. Available at: [Link]

  • Various Authors. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Various Authors. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. Available at: [Link]

  • Various Authors. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]

  • Various Authors. (n.d.). The Silyl Protection Strategy: Understanding TBDMS Triflate Usage. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • Various Authors. (2021). O-Acetylation using acetic anhydride in pyridine. GlycoPODv2. Available at: [Link]

  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkat USA. Available at: [Link]

  • Various Authors. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

  • Various Authors. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available at: [Link]

  • Various Authors. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available at: [Link]

  • Various Authors. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Acylation of pyridine‐N‐oxide. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Protecting group. Wikipedia. Available at: [Link]

  • Various Authors. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. Available at: [Link]

  • Various Authors. (2023). What is the role of pyridine in the acetylations of alcohols? Reddit. Available at: [Link]

  • Various Authors. (n.d.). A clean and simple method for deprotection of phosphines from borane complexes. ResearchGate. Available at: [Link]

  • Various Authors. (2022). Preparation of Pyridines, Part 3: By Acylation. YouTube. Available at: [Link]

  • Various Authors. (n.d.). tert-Butyldimethylsilyl Trifluoromethanesulfonate (TBS-OTf). Common Organic Chemistry. Available at: [Link]

  • Various Authors. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Various Authors. (n.d.). tert-Butyldimethylsilyl Trifluoromethanesulfonate (TBDMS triflate) extrapure, 98% 5 ml. Romical. Available at: [Link]

  • Various Authors. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

Sources

managing temperature control in 3-(6-Methylpyridin-2-yl)propan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Temperature Control and Reaction Troubleshooting for Researchers, Scientists, and Drug Development Professionals

I. Synthesis Overview and Core Principles

The synthesis of 3-(6-methylpyridin-2-yl)propan-1-ol is most effectively achieved through the nucleophilic addition of a metallated picoline derivative to an electrophilic epoxide. Specifically, this involves the deprotonation of the methyl group of 2,6-lutidine (2-methyl-6-methylpyridine) using a strong base like n-butyllithium, followed by the ring-opening of ethylene oxide.

This two-step, one-pot synthesis is highly efficient but requires strict control over reaction parameters, especially temperature, to ensure high yield and purity. The initial lithiation step is exothermic, and the subsequent reaction with ethylene oxide can also generate significant heat.[1] Proper temperature management is therefore critical to prevent side reactions and ensure the stability of the organolithium intermediate.

Logical Workflow of the Synthesis

cluster_0 Step 1: Lithiation of 2,6-Lutidine cluster_1 Step 2: Reaction with Ethylene Oxide cluster_2 Step 3: Aqueous Work-up 2,6-Lutidine 2,6-Lutidine Lithiated Intermediate Lithiated Intermediate 2,6-Lutidine->Lithiated Intermediate Deprotonation n-Butyllithium n-Butyllithium n-Butyllithium->Lithiated Intermediate Alkoxide Intermediate Alkoxide Intermediate Lithiated Intermediate->Alkoxide Intermediate Nucleophilic Attack Ethylene Oxide Ethylene Oxide Ethylene Oxide->Alkoxide Intermediate Final Product This compound Alkoxide Intermediate->Final Product Protonation Quenching Agent Quenching Agent Quenching Agent->Final Product

Caption: Workflow for the synthesis of this compound.

II. Detailed Experimental Protocol

This protocol is a synthesized methodology based on established principles of organolithium chemistry and reactions of picoline derivatives.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Concentration/Purity
2,6-LutidineC₇H₉N107.15≥99%, anhydrous
n-ButyllithiumC₄H₉Li64.062.5 M in hexanes
Ethylene oxideC₂H₄O44.05Gas or solution in THF
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, inhibitor-free
Saturated aq. NH₄ClNH₄Cl53.49Saturated solution
Diethyl ether(C₂H₅)₂O74.12Anhydrous
Magnesium sulfateMgSO₄120.37Anhydrous

Procedure:

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a rubber septum.

  • Initial Charging: Add anhydrous tetrahydrofuran (THF) to the flask, followed by freshly distilled 2,6-lutidine. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (2.5 M in hexanes) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C. A color change to deep red or orange indicates the formation of the picolyllithium species. Stir the reaction mixture at this temperature for 1 hour after the addition is complete.

  • Reaction with Ethylene Oxide: Introduce ethylene oxide gas below the surface of the reaction mixture via a cannula, or add a pre-cooled solution of ethylene oxide in anhydrous THF dropwise. Maintain the temperature at -78 °C during the addition. The disappearance of the deep color of the lithiated intermediate indicates reaction completion.

  • Quenching: After the reaction is complete, slowly add saturated aqueous ammonium chloride solution at -78 °C to quench the reaction. Allow the mixture to warm to room temperature.

  • Extraction and Drying: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel.

III. Troubleshooting Guide and FAQs

This section addresses common issues that may arise during the synthesis of this compound.

FAQs

Q1: Why is strict temperature control so crucial in this synthesis?

A1: Temperature control is paramount for two main reasons. Firstly, the lithiation of 2,6-lutidine is an exothermic process.[1] Allowing the temperature to rise can lead to side reactions, such as the decomposition of the organolithium reagent or reaction with the solvent (THF). Secondly, the picolyllithium intermediate has limited thermal stability.[2][3][4][5] Maintaining a low temperature (-78 °C) preserves the integrity of this key reactive species.

Q2: What is the purpose of using anhydrous solvents and an inert atmosphere?

A2: Organolithium reagents, such as the picolyllithium intermediate, are extremely strong bases and highly reactive towards protic sources like water. Any moisture present will quench the organolithium, reducing the yield of the desired product. Similarly, these reagents can react with oxygen in the air. Therefore, an inert atmosphere of argon or nitrogen is essential to prevent degradation of the reactive intermediate.

Q3: Can I use a different base for the deprotonation of 2,6-lutidine?

A3: While other strong bases like lithium diisopropylamide (LDA) can be used for the deprotonation of picolines, n-butyllithium is commonly employed due to its commercial availability and high reactivity. The choice of base can sometimes influence the regioselectivity of deprotonation in more complex pyridine systems.

Q4: How can I confirm the formation of the lithiated intermediate?

A4: The formation of the 6-methyl-2-picolyllithium is typically accompanied by the appearance of a distinct deep red or orange color. This color change serves as a visual indicator of successful deprotonation.

Troubleshooting Common Issues
Problem Observation Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product After purification, the isolated yield is significantly lower than expected.- Incomplete lithiation. - Presence of moisture or oxygen. - Insufficient reaction time with ethylene oxide. - Loss of product during work-up and purification.- Ensure slow addition of n-BuLi at low temperature. - Use freshly distilled, anhydrous solvents and properly dried glassware. - Monitor the reaction for the disappearance of the lithiated intermediate's color. - Optimize extraction and chromatography procedures.
Formation of a Diol Byproduct Isolation of a significant amount of a diol, likely from the dimerization of ethylene oxide.- Localized high concentration of ethylene oxide. - Temperature rising during ethylene oxide addition.- Introduce ethylene oxide gas slowly below the surface of the reaction mixture. - If using a solution of ethylene oxide, add it dropwise and ensure efficient stirring. - Maintain strict temperature control at -78 °C.
Darkening or Tar Formation The reaction mixture becomes dark brown or black, and a tar-like substance forms.- Decomposition of the organolithium intermediate due to elevated temperatures. - Reaction of the organolithium with the solvent (THF).- Ensure the reaction temperature is consistently maintained at or below -70 °C. - Use a reliable low-temperature bath (dry ice/acetone).
Reaction Fails to Initiate (No Color Change) No deep red or orange color develops upon addition of n-butyllithium.- Inactive n-butyllithium reagent. - Impure 2,6-lutidine.- Titrate the n-butyllithium solution to determine its exact concentration. - Use freshly distilled 2,6-lutidine.

IV. Visualization of Troubleshooting Logic

cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Corrective Actions Low_Yield Low Yield Incomplete_Lithiation Incomplete Lithiation Low_Yield->Incomplete_Lithiation Reagent_Degradation Reagent Degradation Low_Yield->Reagent_Degradation Poor_Temperature_Control Poor Temperature Control Low_Yield->Poor_Temperature_Control Contamination Contamination (H₂O, O₂) Low_Yield->Contamination Refine_Purification Refine Purification Low_Yield->Refine_Purification Byproduct_Formation Byproduct Formation Byproduct_Formation->Poor_Temperature_Control Reaction_Failure Reaction Failure Reaction_Failure->Reagent_Degradation Reaction_Failure->Contamination Optimize_Conditions Optimize Reaction Conditions Incomplete_Lithiation->Optimize_Conditions Verify_Reagents Verify Reagent Activity Reagent_Degradation->Verify_Reagents Poor_Temperature_Control->Optimize_Conditions Improve_Technique Improve Anhydrous/Inert Technique Contamination->Improve_Technique

Caption: A logical flow diagram for troubleshooting common issues in the synthesis.

V. References

  • Collum, D. B., et al. (2010). Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine. Journal of the American Chemical Society, 132(18), 6361–6365. [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • Organic Syntheses. (n.d.). Metalation of 2-Methylpyridine Derivatives. [Link]

  • Organic Syntheses. (n.d.). Caution! tert-Butylithium is extremely pyrophoric... [Link]

  • Sarpong, R. (2016). Quenching of Pyrophoric Materials. University of California, Berkeley. [Link]

  • JoVE. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]

  • Reddit. (2020). Troubleshooting my grignard reactions. [Link]

  • Reddit. (2024). Quenching guide. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • Khan Academy. (n.d.). Epoxide formation and anti dihydroxylation. [Link]

  • YouTube. (2020). Epoxidation and anti-diol formation from alkenes. [Link]

  • YouTube. (2016). Practice Problem: Grignard Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Diol synthesis by substitution. [Link]

  • U.S. Patent No. US20100324299A1. (2010). Method for purification of pyridine, and method for production of chlorinated pyridine.

  • Nature Communications. (2021). In situ observation of thermal-driven degradation and safety concerns of lithiated graphite anode. [Link]

  • ResearchGate. (2005). Comparison of the thermal stability of lithiated graphite in LiBOB EC/DEC and in LiPF6 EC/DEC. [Link]

  • MDPI. (2022). Thermal Stability of Lithium-Ion Batteries: A Review of Materials and Strategies. [Link]

  • MDPI. (2021). On the Thermal Stability of Selected Electrode Materials and Electrolytes for Na-Ion Batteries. [Link]

  • RSC Publishing. (2014). Multi-scale study of thermal stability of lithiated graphite. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1983). Kinetic and thermodynamic control in the lithiation of 2,6-dimethylchromone, and selective lithiations in 2-(x-furyl)chromones and in furanochromones related to khellin. [Link]

  • ResearchGate. (2018). Selective Lithiation of 2,4-Lutidine: Role of Transition States of Lithium Dialkylamides. [Link]

  • ResearchGate. (2020). Synthetic route from 2,6-lutidine (9) to 2-methyl-6-alkylpiperidines.... [Link]

  • Journal of the Chemical Society, Faraday Transactions. (1995). One-step 2,6-lutidine synthesis from acetone, ammonia and methanol. Temperature-programmed desorption–reaction (TPDR)–mass spectrometry (MS) study. [Link]

  • U.S. Patent No. US4189585A. (1980). Process for the preparation of pyridine and 2,6-lutidine.

  • Chinese Patent No. CN1317268C. (2007). The preparation method of 2,6-lutidine.

  • Organic Syntheses. (n.d.). 2,6-dimethylpyridine. [Link]

  • PubMed. (2021). Ethylene oxide burn in a chemical plant worker: a case report. [Link]

  • PubMed. (2013). Ethylene oxide's role as a reactive agent during sterilization: effects of polymer composition and device architecture. [Link]

  • PubMed. (2017). Poly(ethyl glyoxylate)-Poly(ethylene Oxide) Nanoparticles: Stimuli-Responsive Drug Release via End-to-End Polyglyoxylate Depolymerization. [Link]

  • ResearchGate. (2021). Mixed solvent effect on lithium-coordination to poly(ethylene oxide). [Link]

  • ResearchGate. (2021). Dinitrile compound containing ethylene oxide moiety with enhanced solubility of lithium salts as electrolyte solvent for high-voltage lithium-ion batteries. [Link]

  • Organic Syntheses. (n.d.). Aldehydes from primary alcohols by oxidation with chromium trioxide-pyridine complex. [Link]

  • Organic Syntheses. (n.d.). Submitted by James M.Bobbitt. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • ElectronicsAndBooks. (n.d.). The preparation of pyridine and of certain of its homologs in a state of purity. [Link]

  • Chinese Patent No. CN101981007A. (2011). Method for purification of pyridine, and method for production of chlorinated pyridine.

Sources

Technical Support Center: Catalyst Selection for Reactions with 3-(6-Methylpyridin-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-(6-methylpyridin-2-yl)propan-1-ol. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges in catalyst selection and reaction optimization for this versatile bifunctional molecule.

Part 1: General Considerations for Catalyst Selection

The primary challenge in designing reactions for this compound lies in its dual functionality: a primary alcohol, which is the target for transformation, and a basic pyridine ring, which can interact with catalysts and reagents.

FAQ 1: How does the pyridine ring in this compound affect catalyst selection?

The pyridine moiety is a critical factor that dictates catalyst choice. Its nitrogen atom possesses a lone pair of electrons, making it both a Lewis base and a potential nucleophile or ligand.[1] This has several implications:

  • Interaction with Acid Catalysts: The pyridine nitrogen will readily react with Brønsted or Lewis acids. This can be problematic in acid-catalyzed reactions like Fischer esterifications or dehydrations, as it neutralizes the catalyst, often requiring stoichiometric or excess amounts of acid to achieve a catalytic effect.

  • Coordination to Metal Catalysts: The nitrogen can act as a ligand, coordinating to transition metal centers.[2] This can be either detrimental—leading to catalyst inhibition or deactivation—or beneficial. In some modern catalytic systems, such as pincer complexes, a pyridine-based ligand is integral to the catalyst's structure and function, enabling metal-ligand cooperation.[3]

  • Nucleophilic Catalysis: Pyridine itself can act as a nucleophilic catalyst in certain reactions, such as acylations or tosylations, by forming a highly reactive pyridinium intermediate.[4][5]

The first step in catalyst selection is to determine whether the pyridine's basicity will interfere with the desired chemical transformation.

Decision-Making Flowchart for Initial Catalyst Approach

G cluster_acid Acid-Catalyzed cluster_metal Metal-Catalyzed cluster_base Base-Catalyzed/Mediated start Desired Reaction with This compound reaction_type What is the reaction type? start->reaction_type acid_cat Esterification or Dehydration reaction_type->acid_cat Acidic metal_cat Oxidation, Dehydrogenation, or C-H Activation reaction_type->metal_cat Metallic base_cat Acylation or Tosylation reaction_type->base_cat Basic acid_sol Use excess strong acid, a solid acid catalyst (e.g., resin), or an activating agent instead. acid_cat->acid_sol Pyridine will neutralize catalyst metal_sol Select a catalyst known to be compatible with N-heterocycles (e.g., certain Ru, Ir, Pd complexes). Consider potential for ligand poisoning. metal_cat->metal_sol Pyridine may act as a ligand base_sol Pyridine moiety can act as the base or a nucleophilic catalyst. Consider adding DMAP for hindered systems. base_cat->base_sol

Caption: Initial catalyst selection guide.

Part 2: Troubleshooting Specific Reactions

Section A: Oxidation & Dehydrogenation Reactions

FAQ 2: I want to oxidize the alcohol to the corresponding aldehyde, 3-(6-methylpyridin-2-yl)propanal. Which catalysts are recommended to avoid over-oxidation to the carboxylic acid?

Controlling the oxidation of primary alcohols to aldehydes requires the use of mild and selective oxidizing agents. The presence of the methyl-pyridine ring makes the molecule susceptible to side reactions under harsh conditions.

Recommended Catalyst Systems:

Catalyst/ReagentClassKey Considerations
PCC / PDC Chromium-basedStoichiometric, reliable, but generates chromium waste.
Dess-Martin Periodinane Hypervalent IodineMild, high-yielding, but can be expensive and shock-sensitive.
Swern / Moffatt Oxidation Activated DMSOExcellent for sensitive substrates, requires cryogenic temperatures.
Ru-Pincer Complexes Catalytic DehydrogenationEnvironmentally benign, generates H₂ gas as the only byproduct.[3]
V₂O₅-TiO₂ Heterogeneous CatalystUsed for gas-phase oxidation of methylpyridines; selectivity can be tuned.[6]

Troubleshooting: My dehydrogenation reaction is sluggish and gives low conversion.

  • Catalyst Deactivation: The pyridine nitrogen may be poisoning your metal catalyst. Consider catalysts specifically designed for substrates with coordinating groups, such as ruthenium pincer complexes, which leverage metal-ligand cooperation.[3]

  • Reaction Conditions: Dehydrogenation is often an equilibrium-limited process. Ensure the reaction is conducted at a temperature sufficient to drive the reaction forward and allow for the removal of H₂ gas (e.g., under a gentle stream of nitrogen or argon).

  • Catalyst Choice: The choice between dehydration and dehydrogenation is heavily influenced by the catalyst's acid-base properties. Acidic catalysts favor dehydration, while basic catalysts tend to promote dehydrogenation.[7] For dehydrogenation to the aldehyde (and then potentially acetone), catalysts like zirconium oxide have proven effective for simple alcohols.[8]

Section B: Esterification Reactions

FAQ 3: I am trying a standard Fischer esterification with sulfuric acid and acetic acid, but my yield is very low. What is the issue?

The problem is almost certainly the basic pyridine ring. In a classic Fischer esterification, a strong acid like H₂SO₄ is used in catalytic amounts. However, the pyridine nitrogen is a stronger base than the carbonyl oxygen of the carboxylic acid, so it will be preferentially protonated. This effectively sequesters your catalyst as pyridinium sulfate, halting the catalytic cycle.

Troubleshooting & Alternative Protocols:

  • Use of Activating Agents: Bypass the need for a strong acid catalyst by activating the carboxylic acid first.

    • DCC/EDC Coupling: Use a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalytic amount of 4-dimethylaminopyridine (DMAP). This is a highly efficient method for forming esters under mild conditions.

  • Solid Acid Catalysts: Heterogeneous acid catalysts can be effective as the active sites may be less accessible to the bulky pyridine substrate than to the smaller carboxylic acid.

    • Ion-Exchange Resins: Macroporous resins like Amberlyst-35 have been successfully used for esterification reactions and can be easily filtered off post-reaction.[9]

    • Zeolites or Metal Oxides: Materials like ZnO or Fe₃O₄@SiO₂–ZnO have been shown to catalyze esterification, offering good performance and potential for reuse.[10]

  • Enzymatic Catalysis: For ultimate selectivity and mild conditions, consider using a lipase enzyme. Lipases can catalyze esterification in organic solvents with high efficiency.[11]

Experimental Protocol: DCC/DMAP Catalyzed Esterification

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification a Dissolve alcohol (1 eq) and carboxylic acid (1.1 eq) in anhydrous DCM. b Add DMAP (0.1 eq). a->b c Cool mixture to 0 °C in an ice bath. b->c d Add DCC (1.1 eq) solution in DCM dropwise. c->d e Allow to warm to RT and stir for 12-24h. d->e f Monitor by TLC or LC-MS. e->f g Filter to remove DCU precipitate. f->g h Wash filtrate with dilute HCl, sat. NaHCO₃, and brine. g->h i Dry over Na₂SO₄, concentrate, and purify by column chromatography. h->i

Caption: Workflow for DCC/DMAP esterification.

Section C: Dehydration Reactions

FAQ 4: Which catalysts are effective for the dehydration of this compound to form 2-(but-3-en-1-yl)-6-methylpyridine?

Dehydration of alcohols requires an acid catalyst.[7] Given the presence of the basic pyridine ring, a strong acid is necessary, and it will likely be consumed in a stoichiometric amount before any catalytic activity is observed.

Recommended Catalyst Systems:

CatalystClassKey Considerations
Conc. H₂SO₄ or H₃PO₄ Strong Brønsted AcidRequires high temperatures and stoichiometric amounts. Risk of charring and side products.
p-Toluenesulfonic acid (PTSA) Strong Brønsted AcidSolid, easier to handle than H₂SO₄. Often used with a Dean-Stark trap to remove water.
Alumina (Al₂O₃) Solid Lewis AcidCan be effective at high temperatures in the gas phase. Selectivity depends on temperature.
Ga₂O₃-based catalysts Solid Lewis AcidGallium oxide catalysts have shown high activity for isopropanol dehydration.[7]

Troubleshooting: My dehydration reaction is producing a complex mixture of products and significant charring.

  • Temperature is too high: Excessive heat with strong acids can lead to polymerization and decomposition, especially with heterocyclic compounds.[12] Try lowering the temperature and increasing the reaction time.

  • Catalyst is too aggressive: Concentrated sulfuric acid is often too harsh. Consider using PTSA, which is a solid and can sometimes offer better control.

  • Consider a two-step approach: A milder and more selective route is to first convert the alcohol into a good leaving group (e.g., a tosylate using TsCl and pyridine) and then perform an elimination reaction using a non-nucleophilic base like DBU. The pyridine moiety in the substrate itself can act as the base for the initial tosylation step.[4][5]

References

  • Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Benchchem.
  • Best practices for handling anhydrous reactions for pyridine synthesis. Benchchem.
  • How Does Pyridine Activ
  • Tosyl
  • Why is pyridine used when making tosyl esters from alcohols?. Chemistry Stack Exchange.
  • 2-(6-Methylpyridin-3-yl)propan-2-ol | 40472-90-0. Benchchem.
  • Aluminum complexes based on pyridine substituted alcohols: synthesis, structure, and catalytic application in ROP. Dalton Transactions (RSC Publishing).
  • Pyridine alcohols: New applications reviving interest in metal complexes of a classical ligand. PubMed.
  • Discovery of environmentally benign catalytic reactions of alcohols catalyzed by pyridine-based pincer Ru complexes, based on metal-ligand cooper
  • Recent Progress on Catalytic of Rosin Esterification Using Different Agents of Reactant. MDPI.
  • Oxidation of 3- and 4-Methylpyridines on Vanadium-Anatase and Vanadium-Rutile Catalysts.
  • Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online.
  • Catalytic Dehydr
  • Dehydrogenation of propan-2-ol to acetone catalysed by zirconium oxide treated with selenate and tellur
  • Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin. PMC - PubMed Central.

Sources

troubleshooting failed reactions involving 3-(6-Methylpyridin-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(6-Methylpyridin-2-yl)propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions for reactions involving this versatile building block. Our goal is to equip you with the knowledge to overcome common experimental challenges and ensure the success of your synthetic endeavors.

Introduction to this compound

This compound is a bifunctional molecule featuring a primary alcohol and a 6-methylpyridine moiety. This unique structure allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The primary alcohol can undergo oxidation, esterification, and etherification, while the pyridine ring can participate in quaternization, metal coordination, and modifications of the aromatic system. Understanding the interplay between these two functional groups is crucial for successful and reproducible experimentation.

Troubleshooting Failed Reactions

This section addresses specific issues you may encounter during reactions with this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Conversion of the Starting Material

You've set up your reaction (e.g., an esterification or an oxidation) but TLC or LC-MS analysis shows a significant amount of unreacted this compound.

Potential Causes and Solutions:

  • Inadequate Activation of the Alcohol: Primary alcohols often require activation for efficient reaction.[1]

    • For Esterifications: If using a carboxylic acid, ensure a strong acid catalyst (e.g., H₂SO₄, TsOH) is present in sufficient quantity.[2] Alternatively, convert the carboxylic acid to a more reactive species like an acyl chloride or use a coupling agent (e.g., DCC, EDC).

    • For Nucleophilic Substitutions (e.g., to form an ether): The hydroxyl group is a poor leaving group.[3] Convert it to a better leaving group, such as a tosylate (using TsCl in pyridine) or a halide (using SOCl₂ or PBr₃).[3][4]

  • Deactivation of Reagents by the Pyridine Nitrogen: The lone pair on the pyridine nitrogen can be protonated by acids or coordinate to Lewis acids, effectively quenching them.

    • Solution: Use a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge protons if your reaction is acid-sensitive.[5] If using a Lewis acid catalyst, you may need to use a stoichiometric amount or choose a catalyst that is less susceptible to pyridine coordination.

  • Steric Hindrance: The methyl group at the 6-position of the pyridine ring can sterically hinder access to the nitrogen and, to a lesser extent, the side chain.

    • Solution: For reactions involving the pyridine nitrogen (e.g., quaternization), longer reaction times or higher temperatures may be necessary.

  • Moisture in the Reaction: Water can hydrolyze activated intermediates and deactivate many reagents.

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents.[6] Drying agents like molecular sieves can be added to the reaction mixture.

Issue 2: Formation of Multiple Products or Unexpected Side Products

Your reaction yields a complex mixture of products, making purification difficult and lowering the yield of the desired compound.

Potential Causes and Solutions:

  • Over-oxidation of the Primary Alcohol: In oxidation reactions, the initially formed aldehyde can be further oxidized to a carboxylic acid.[7]

    • Solution: Use a mild oxidizing agent that selectively converts primary alcohols to aldehydes, such as pyridinium chlorochromate (PCC) or a Swern or Dess-Martin oxidation.[7][8]

  • Reaction at the Pyridine Ring: The pyridine nitrogen can be nucleophilic and may react with electrophiles in your reaction mixture.

    • Solution: If the desired reaction is at the alcohol, consider protecting the pyridine nitrogen. However, this is often not necessary and can add extra steps. A simpler approach is to use reaction conditions that favor reaction at the alcohol. For example, in an acylation with an acyl chloride, the alcohol is generally more nucleophilic than the pyridine nitrogen.

  • Elimination Reactions: When converting the alcohol to a good leaving group (e.g., tosylate) followed by substitution, elimination to form an alkene can be a competing side reaction, especially with hindered bases.[8]

    • Solution: Use a non-hindered nucleophile and a polar aprotic solvent (e.g., DMF, DMSO) to favor SN2 substitution over E2 elimination.

Issue 3: Difficulty in Product Purification

You have successfully formed your product, but are struggling to isolate it in a pure form.

Potential Causes and Solutions:

  • Removal of Pyridine-based Reagents or Byproducts: If pyridine was used as a solvent or catalyst, its high boiling point can make it difficult to remove by evaporation alone.[9]

    • Solution: Perform an acidic wash (e.g., with 1M HCl) during workup. The pyridine will be protonated to form a water-soluble pyridinium salt, which will be extracted into the aqueous layer.[9][10] This is also effective for removing any unreacted starting material. Caution: Ensure your product is stable to acidic conditions. An alternative for acid-sensitive compounds is to wash with a saturated aqueous solution of copper(II) sulfate, which forms a water-soluble complex with pyridine.[9]

  • Co-elution of Product and Starting Material: The polarity of the product may be very similar to the starting material, leading to poor separation on silica gel chromatography.

    • Solution: Adjust the solvent system for your chromatography. A small amount of a polar solvent like methanol or a basic additive like triethylamine in your eluent can help to improve separation of pyridine-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the best conditions for oxidizing this compound to the corresponding aldehyde?

A1: To minimize over-oxidation to the carboxylic acid, it is recommended to use mild and selective oxidizing agents.[7] Pyridinium chlorochromate (PCC) in dichloromethane (DCM) is a classic and effective choice. Other excellent options include the Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine) or the Dess-Martin periodinane (DMP) oxidation. These methods are known for their high yields and compatibility with a wide range of functional groups.

Q2: I am trying to perform an esterification with a carboxylic acid under acidic conditions, but the reaction is very slow. What could be the problem?

A2: The pyridine nitrogen in your starting material is likely being protonated by the acid catalyst. This has two effects: it can reduce the catalyst's activity and it can decrease the nucleophilicity of the alcohol through an electronic effect. To circumvent this, you can use a stoichiometric amount of the acid catalyst or, preferably, switch to a different esterification protocol. Activating the carboxylic acid with a reagent like thionyl chloride to form the acyl chloride, followed by reaction with the alcohol in the presence of a non-nucleophilic base like triethylamine, is a highly effective method.[11]

Q3: Can I perform a reaction that is sensitive to basic conditions?

A3: Yes, but you need to be mindful that the pyridine moiety in this compound is itself basic (pKa of the pyridinium ion is typically around 5-6). While it is not a strong base, it can interfere with reactions that require strictly neutral or acidic conditions. If your reaction is sensitive to this level of basicity, you may need to add a stoichiometric amount of a mild acid to protonate the pyridine.

Q4: How should I store this compound?

A4: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong acids. Like many alcohols, it can be hygroscopic, so protection from moisture is important.[6]

Experimental Protocols

Protocol 1: Oxidation to 3-(6-Methylpyridin-2-yl)propanal using PCC
  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM), add a solution of this compound (1 equivalent) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography on silica gel.

ReagentMolar Ratio
This compound1
Pyridinium Chlorochromate (PCC)1.5
Dichloromethane (DCM)Anhydrous
Protocol 2: Tosylation of this compound
  • Dissolve this compound (1 equivalent) in anhydrous pyridine at 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and then let it warm to room temperature overnight.

  • Quench the reaction by adding cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated product.

ReagentMolar Ratio
This compound1
p-Toluenesulfonyl Chloride (TsCl)1.2
PyridineAnhydrous Solvent

Diagrams

G cluster_oxidation Oxidation Troubleshooting start_ox Low Yield of Aldehyde cause1_ox Over-oxidation to Carboxylic Acid start_ox->cause1_ox cause2_ox Incomplete Reaction start_ox->cause2_ox sol1_ox Use Mild Oxidant (PCC, DMP, Swern) cause1_ox->sol1_ox sol2_ox Increase Equivalents of Oxidant or Reaction Time cause2_ox->sol2_ox

Caption: Troubleshooting workflow for the oxidation of this compound.

G SM This compound Aldehyde Aldehyde SM->Aldehyde Oxidation Tosylate Tosylate SM->Tosylate Activation Ester Ester SM->Ester Esterification PCC PCC, DCM TsCl TsCl, Pyridine Esterification RCOOH, H+

Caption: Common reactions of this compound.

References

  • Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Google Patents. (n.d.). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Study.com. (n.d.). Reactions of Alcohols: Practice Problems. Retrieved from [Link]

  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • University of Calgary. (n.d.). Reactions of Alcohols. Retrieved from [Link]

  • Chemistry Steps. (2021, July 19). Alcohol Reactions Practice Problems. Retrieved from [Link]

  • ResearchGate. (2014, April 2). What is best method to remove pyridine from a reaction mixture? Retrieved from [Link]

  • Chad's Prep. (2021, January 25). 12.9 Organic Synthesis with Alcohols | Organic Chemistry. Retrieved from [Link]

  • Mohammad Heidarian. (n.d.). REACTIONS OF ALCOHOLS. Retrieved from [Link]

  • ResearchGate. (n.d.). PYRIDINES | 161 questions with answers in Science topic. Retrieved from [Link]

  • OrgoSolver. (n.d.). Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols. Retrieved from [Link]

  • Reddit. (2023, July 7). What is the role of pyridine in the acetylations of alcohols? Retrieved from [Link]

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Technical Support Center: Purification of 3-(6-Methylpyridin-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the purification of 3-(6-Methylpyridin-2-yl)propan-1-ol. This molecule presents a unique set of challenges due to its dual functionality: a basic pyridine ring and a polar primary alcohol. This structure can lead to problematic interactions with standard purification media, such as peak tailing, irreversible adsorption, or degradation on acidic stationary phases like silica gel.[1] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate these challenges and achieve high purity of the target compound.

Frequently Asked Questions (FAQs)

Q1: My TLC of the crude reaction mixture shows a long streak from the baseline for my product, even in polar solvent systems. What's happening?

A: This is a classic sign of strong interaction between your basic pyridine compound and the acidic silanol groups on the surface of the silica TLC plate.[1] The basic nitrogen atom is protonated to varying degrees, leading to a smear rather than a compact spot. This indicates that standard silica gel column chromatography will likely be problematic without modification.

Q2: How can I quickly check if my compound is stable on silica gel?

A: The most effective method is to perform a two-dimensional (2D) TLC.[2] This technique helps differentiate between poor chromatographic behavior (streaking) and actual decomposition on the stationary phase. If the spot elongates diagonally but stays on the diagonal axis, the issue is primarily interaction. If new spots appear off the diagonal axis, your compound is degrading.

Q3: What is the best starting point for purifying a polar, basic compound like this?

A: The choice depends on the nature of the impurities.

  • If impurities are non-basic and non-polar: An acid-base liquid-liquid extraction is often the most efficient first step to remove the bulk of neutral and acidic impurities.[3][4]

  • If impurities are structurally similar (e.g., isomers, homologs): Modified column chromatography (using a deactivated stationary phase or additives) will likely be necessary for effective separation.[5][6]

Troubleshooting Guide 1: Flash Column Chromatography

Flash chromatography is a primary tool for purification, but the properties of this compound require special consideration.

Problem 1: Severe peak tailing or streaking during column chromatography.

Cause: Strong acid-base interactions between the pyridine nitrogen and acidic silanol groups on the silica surface cause a non-uniform elution profile.[1]

Solutions:

  • Mobile Phase Modification: Add a small amount of a competing base to your eluent to mask the active silanol sites.[5]

    • Triethylamine (TEA): Add 0.5-2% TEA to your solvent system (e.g., Ethyl Acetate/Hexanes + 1% TEA). TEA is volatile and can typically be removed under high vacuum.

    • Ammonia: For very polar compounds that require methanol in the eluent, a solution of 1-10% ammonium hydroxide in methanol can be effective when used as a polar modifier in a solvent like dichloromethane.[2][7]

  • Stationary Phase Deactivation: Neutralize the acidic sites on the silica gel before introducing your compound.[5] This is a highly effective method for improving peak shape and recovery. (See Protocol 2 for a detailed procedure).

  • Change of Stationary Phase: If modifications are insufficient, switch to a less acidic or basic stationary phase.

    • Alumina (Basic or Neutral): Alumina is an excellent alternative for purifying basic compounds.[7] Basic alumina is generally preferred for strongly basic amines.

    • Reversed-Phase (C18) Silica: In reversed-phase chromatography, polar compounds elute first. This can be an effective way to separate your polar product from non-polar impurities.[8]

Problem 2: Low or zero recovery of the compound from the column.

Cause: This typically indicates irreversible adsorption onto the silica gel or complete degradation. The highly active acidic sites on silica can strongly bind the basic pyridine, preventing elution.[2]

Solutions:

  • Confirm Stability: First, perform a 2D TLC (Protocol 1) to rule out degradation.[2]

  • Use Deactivated Silica: If the compound is stable, irreversible adsorption is the likely cause. Use the deactivation protocol below or switch to an alternative stationary phase like alumina.[5]

  • "Sacrificial" Column Flush: In some cases, flushing the column with a high concentration of a competing base (e.g., 5% TEA in ethyl acetate) before loading the sample can help passivate the column, though direct deactivation is more reliable.

Recommended Solvent Systems for Polar Pyridine Derivatives

The following table provides starting points for developing a solvent system for TLC and column chromatography. Always develop the method on TLC first to achieve an Rf of ~0.2-0.3 for the target compound.[5]

Solvent System ComponentsRatio (v/v/v)Notes
Dichloromethane / Methanol / Ammonium Hydroxide90 : 9 : 1A common system for basic, polar compounds. Adjust MeOH for polarity.[7]
Ethyl Acetate / Hexanes / TriethylamineVaries / Varies / 1%Good for moderately polar compounds. Adjust EtOAc/Hexane ratio.
Chloroform / Methanol / Acetic Acid85 : 14 : 1The acid protonates the pyridine, which can sometimes improve peak shape by preventing interaction with silanols. Use with caution as it may cause degradation.

Troubleshooting Guide 2: Liquid-Liquid Extraction

Acid-base extraction is a powerful technique for separating basic compounds from neutral or acidic impurities.[3]

Problem: After washing the organic layer with aqueous acid, my target compound is still present in the organic phase.

Cause: Incomplete protonation of the pyridine nitrogen. This can be due to several factors.

Solutions:

  • Insufficient Acid: You may not be using a sufficient molar equivalent of acid to neutralize all the basic species in your reaction mixture, including your product and any basic reagents/byproducts.

  • Incorrect pH: The pKa of most pyridine derivatives is between 5 and 6.[1] To ensure complete protonation and transfer to the aqueous phase, the pH of the aqueous layer after extraction should be ≤ 2.[9] Use a more concentrated acid solution (e.g., 1-2 M HCl) rather than very dilute acid.

  • Poor Mixing/Emulsions: Ensure vigorous shaking in the separatory funnel to maximize surface area contact between the two phases. If an emulsion forms, it can trap your compound. To break emulsions, try adding a small amount of brine (saturated NaCl solution) or letting the funnel stand for an extended period.

Workflow for Acid-Base Extraction

G start Crude Reaction Mixture tlc Run TLC with Crude Mixture start->tlc impurities Are impurities non-polar / non-basic? tlc->impurities extraction Perform Acid-Base Extraction impurities->extraction  Yes chromatography Purify by Column Chromatography impurities->chromatography  No (Similar Polarity) check_purity Check Purity of Organic & Aqueous Layers extraction->check_purity check_purity->chromatography Further Purification Needed end Pure Product check_purity->end Sufficiently Pure chromatography->end

Experimental Protocols

Protocol 1: 2D TLC for Compound Stability Assessment

This protocol determines if your compound is degrading on the silica gel stationary phase.[2]

  • Spotting: On a square TLC plate, lightly spot your crude reaction mixture in the bottom-left corner, about 1 cm from each edge.

  • First Development: Develop the plate in a suitable solvent system that gives your target spot an Rf between 0.2 and 0.4.

  • Drying: Remove the plate from the chamber and dry it completely with a stream of nitrogen or in a vacuum oven. This step is critical.

  • Rotation: Rotate the plate 90 degrees counter-clockwise so that the line of separated spots is now on the bottom edge.

  • Second Development: Develop the plate again in the exact same solvent system.

  • Analysis:

    • Stable Compound: All spots should lie on a 45-degree diagonal line from the origin. Streaking along this diagonal indicates strong interaction, but not degradation.

    • Unstable Compound: The appearance of new spots off the diagonal line indicates that the compound decomposed during its time on the silica plate.

Visualizing 2D TLC Results

Protocol 2: Deactivation of a Silica Gel Column

This protocol neutralizes the acidic sites on silica gel using triethylamine (TEA) to improve chromatography of basic compounds.[5]

  • Column Packing: Dry or slurry pack your flash column with silica gel as you normally would.

  • Prepare Deactivating Solvent: Create a solvent mixture identical to your initial, least polar elution solvent, but with 1-2% triethylamine added.

  • Column Flush: Flush the packed column with 2-3 column volumes of this deactivating solvent. This allows the TEA to adsorb to the active sites.

  • Equilibration: Flush the column with another 2-3 column volumes of your initial elution solvent (this time without the extra TEA) to remove the excess, non-adsorbed base.

  • Loading and Elution: Load your sample and run the chromatography using your pre-determined solvent gradient. You may still need to include a small amount of TEA (~0.5%) in the mobile phase throughout the run to maintain deactivation.

Purity Assessment

After purification, it is crucial to accurately assess the purity of the final product. Simply obtaining a single spot on TLC is not sufficient for confirmation.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for purity assessment.[10] A reversed-phase C18 column with a mobile phase containing a buffer to control pH (e.g., ammonium formate or phosphate buffer) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatility of the compound, GC-MS is an excellent tool for both purity assessment and identification of any volatile impurities.[10]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR can be used to determine the absolute purity of a sample by comparing the integral of a product signal to that of a certified internal standard of known concentration.[10]

References

  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • LookChem. (n.d.). Purification of Pyridine - Chempedia.
  • Reddit. (n.d.). How to dry pyridine N-oxide obtained commerically : r/Chempros.
  • Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • Di Mola, A., et al. (2019). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central.
  • Sessler, J. L., et al. (2007). Extraction of pyridines into fluorous solvents based on hydrogen bond complex formation with carboxylic acid receptors. PubMed.
  • Sciencemadness Discussion Board. (2008). Pyridine synthesis/extraction.
  • Science Forums. (2006). Separation of an Ethanol / Pyridine mix.
  • Wikipedia. (n.d.). Acid–base extraction.
  • ResearchGate. (2018). For highly polar compound, how to do the purification?
  • Google Patents. (n.d.). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Reddit. (n.d.). Removing Pyridine : r/chemistry.
  • Reddit. (n.d.). Purification of strong polar and basic compounds : r/Chempros.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Benchchem. (n.d.). A Researcher's Guide to Purity Assessment of Synthesized 6-Chloropyridin-3-amine.
  • CS@Purdue. (n.d.). Live qualification/validation of purity methods for protein products.
  • Organic Syntheses Procedure. (n.d.). METALATION OF 2-METHYLPYRIDINE DERIVATIVES: ETHYL 6-METHYLPYRIDINE-2-ACETATE.

Sources

Technical Support Center: Stability of 3-(6-Methylpyridin-2-yl)propan-1-ol Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-(6-Methylpyridin-2-yl)propan-1-ol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the scientific rationale and practical steps to anticipate, identify, and resolve stability-related challenges in your experiments.

I. Understanding the Core Stability Challenge: Acid-Catalyzed Degradation

The primary stability concern for this compound in acidic environments is its susceptibility to acid-catalyzed degradation. The lone pair of electrons on the pyridine nitrogen atom makes it basic, readily undergoing protonation in the presence of an acid to form a pyridinium salt.[1][2] This protonation can, in turn, facilitate further reactions, most notably the dehydration of the propan-1-ol side chain.

Proposed Degradation Pathway

Under acidic conditions, the hydroxyl group of the propanol side chain can be protonated, forming a good leaving group (water). Subsequent elimination of water can lead to the formation of a carbocation intermediate, which can then rearrange or deprotonate to yield unsaturated derivatives. The most probable degradation products are the E and Z isomers of 2-(prop-1-en-1-yl)-6-methylpyridine and 2-(prop-2-en-1-yl)-6-methylpyridine (allyl derivative).

Degradation Pathway cluster_0 Protonation cluster_1 Dehydration & Rearrangement cluster_2 Deprotonation & Product Formation Start This compound Protonated_N Pyridinium Ion Start->Protonated_N H+ Protonated_OH Protonated Alcohol Start->Protonated_OH H+ Carbocation Carbocation Intermediate Protonated_OH->Carbocation - H2O Product_1 2-(Prop-1-en-1-yl)-6-methylpyridine (E/Z isomers) Carbocation->Product_1 - H+ Product_2 2-(Prop-2-en-1-yl)-6-methylpyridine Carbocation->Product_2 - H+

Caption: Proposed acid-catalyzed degradation of this compound.

II. Frequently Asked Questions (FAQs)

Q1: At what pH should I expect to see degradation of this compound?

A1: While a precise pH threshold for degradation has not been extensively published, pyridine derivatives are generally sensitive to strongly acidic conditions.[1] We recommend exercising caution when working with solutions below pH 4. The rate of degradation will be dependent on the specific acid used, its concentration, temperature, and the duration of exposure. A forced degradation study is the most effective way to determine the stability of the compound under your specific experimental conditions.[][4][5][6]

Q2: What are the initial signs of degradation I should look for?

A2: The initial signs of degradation are often subtle and may not be visually apparent. The most reliable method for detecting early degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[7] You may observe the appearance of new, smaller peaks eluting before or after the main compound peak in your chromatogram. Other indicators could include a change in the color or clarity of your solution, although this is less reliable.

Q3: Can I use common acids like HCl or H₂SO₄ in my experiments with this compound?

A3: Yes, but with careful consideration of the concentration and temperature. For applications requiring an acidic environment, it is advisable to use the lowest effective concentration of the acid and maintain the lowest possible temperature to minimize degradation. If possible, consider using a buffered system to maintain a stable pH.

Q4: How should I store solutions of this compound?

A4: For optimal stability, solutions should be prepared fresh whenever possible. If storage is necessary, we recommend storing solutions at a neutral or slightly basic pH (pH 7-8) and at low temperatures (2-8°C), protected from light. Avoid storing solutions in acidic buffers for extended periods.

III. Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the handling and analysis of this compound.

Guide 1: Unexpected Peaks in HPLC Analysis
  • Problem: Your HPLC chromatogram shows unexpected peaks that are not present in the reference standard.

  • Potential Cause: Acid-catalyzed degradation of the compound. This is particularly likely if your mobile phase is acidic or if your sample was prepared in an acidic solution.

  • Troubleshooting Workflow:

Troubleshooting_HPLC Start Unexpected peaks in HPLC Check_Mobile_Phase Is the mobile phase acidic? Start->Check_Mobile_Phase Neutralize_Mobile_Phase Prepare a mobile phase with a neutral pH (e.g., pH 7.0 buffer). Check_Mobile_Phase->Neutralize_Mobile_Phase Yes Check_Sample_Prep Was the sample prepared in an acidic solution? Check_Mobile_Phase->Check_Sample_Prep No Re-inject Re-inject the sample. Neutralize_Mobile_Phase->Re-inject Problem_Solved Problem Solved Re-inject->Problem_Solved Peaks disappear Re-inject->Check_Sample_Prep Peaks remain Neutralize_Sample Prepare a fresh sample in a neutral or slightly basic solvent/buffer. Check_Sample_Prep->Neutralize_Sample Yes LC_MS_Analysis Perform LC-MS analysis on the degraded sample. Check_Sample_Prep->LC_MS_Analysis No Neutralize_Sample->Re-inject Identify_Degradants Identify the mass of the degradation products. LC_MS_Analysis->Identify_Degradants Confirm_Pathway Confirm the degradation pathway. Identify_Degradants->Confirm_Pathway

Caption: Workflow for troubleshooting unexpected HPLC peaks.

Guide 2: Low Assay or Yield in Acidic Reaction
  • Problem: The final yield or purity of your product is lower than expected after a reaction or purification step involving acidic conditions.

  • Potential Cause: Degradation of the starting material or product during the acidic step.

  • Troubleshooting Steps:

    • Analyze Intermediates: If possible, take aliquots of the reaction mixture before and after the acidic step and analyze them by HPLC or LC-MS to determine if degradation is occurring.

    • Modify Conditions:

      • Temperature: Reduce the reaction temperature.

      • Acid Concentration: Use a lower concentration of the acid or a weaker acid.

      • Reaction Time: Minimize the time the compound is exposed to acidic conditions.

    • Alternative Reagents: Explore alternative, non-acidic reagents or reaction pathways to achieve the desired transformation.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study Under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic environment.[6]

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • High-purity water

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (pH 7.0)

  • HPLC system with UV detector

  • LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Acidic Degradation:

    • To a vial, add 1 mL of the stock solution and 1 mL of 0.1 M HCl.

    • Incubate the vial at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Control Sample: Prepare a control sample by adding 1 mL of the stock solution to 1 mL of high-purity water and incubate under the same conditions.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from any potential degradation products.

  • LC-MS Analysis: Analyze the stressed samples using an LC-MS system to identify the mass-to-charge ratio (m/z) of the degradation products.

Data Analysis:

  • Calculate the percentage of degradation at each time point.

  • Compare the mass spectra of the degradation products with the proposed degradation pathway.

Protocol 2: Stability-Indicating HPLC Method

Column: C18, 4.6 x 150 mm, 5 µm Mobile Phase A: 0.1% Formic acid in water Mobile Phase B: 0.1% Formic acid in acetonitrile Gradient:

Time (min) % B
0 10
20 90
25 90
26 10
30 10
Flow Rate: 1.0 mL/min Detection Wavelength: 265 nm Injection Volume: 10 µL Column Temperature: 30°C

V. Quantitative Data Summary

The following table provides a hypothetical summary of a forced degradation study. Actual results will vary based on experimental conditions.

ConditionTime (hours)Assay of Parent Compound (%)Total Impurities (%)
0.1 M HCl, 60°C295.24.8
488.711.3
875.124.9
2445.854.2
Water, 60°C2499.50.5

VI. References

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC North America.

  • Analytical Techniques In Stability Testing. (2025). Separation Science.

  • Stability Testing of Active Pharmaceutical Ingredients. BOC Sciences.

  • Exploratory Investigations Probing a Preparatively Versatile, Pyridinium Salt Photoelectrocyclization−Solvolytic Aziridine Ring Opening Sequence. (1995). The Journal of Organic Chemistry.

  • Pyridone functionalization: regioselective deprotonation of 6-methylpyridin-2(1H)- and -4(1H)-one derivatives. (2019). Loughborough University Research Repository.

  • Reductive ring‐opening of 2,5‐disubstituted pyridinium salts. (2025). ResearchGate.

  • Pyridone functionalization: regioselective deprotonation of 6-methylpyridin-2(1H)- and -4(1H)-one derivatives. (2016). Loughborough University Research Repository.

  • Electronic supplementary information. The Royal Society of Chemistry.

  • Spotlight on stability: API and drug product testing. (2021). Chemicals Knowledge Hub.

  • Stability Testing for API Synthesis. MRIGlobal.

  • Pyridine nucleotide chemistry. A new mechanism for the hydroxide-catalyzed hydrolysis of the nicotinamide-glycosyl bond. (1985). Journal of the American Chemical Society.

  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (2013). Chemical Reviews.

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (2019). Applied and Environmental Microbiology.

  • Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. (2025). ResearchGate.

  • The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. (2015). ResearchGate.

  • Forced Degradation Studies. (2016). MedCrave online.

  • Forced Degradation Studies. (2016). SciSpace.

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). NIH.

  • Reactivity and Synthesis Inspired by the Zincke Ring-Opening of Pyridines. (2011). The Journal of Organic Chemistry.

  • Forced degradation study under acidic conditions. ResearchGate.

  • Common approaches for ring opening of pyridines and the work reported herein. ResearchGate.

  • Dehydration Using POCl₃ and Pyridine. (2019). Chemistry LibreTexts.

  • When the alcohol below is dehydrated in acidic conditions multiple products are formed, however... (2023). Homework.Study.com.

  • Reactivity and synthesis inspired by the Zincke ring-opening of pyridines. (2011). PubMed.

  • Pyridine and Pyridine Derivatives. (2022). ResearchGate.

  • Pyridine. Wikipedia.

  • This compound. SpectraBase.

  • What is the role of pyridine in the acetylations of alcohols? (2023). Reddit.

  • Dehydration Reactions of Alcohols. (2020). Chemistry LibreTexts.

  • 6-Methylpyridin-2-amine. (2015). ResearchGate.

  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. ResearchGate.

  • Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. (2000). PMC - NIH.

  • 6-Methylpyridin-2-ol. Pipzine Chemicals.

  • Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. (2022). PMC - NIH.

  • Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria. (2025). ResearchGate.

  • Kinetic and Theoretical Insights into the Mechanism of Alkanol Dehydration on Solid Brønsted Acid Catalysts. (2018). ResearchGate.

  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. (1970). The Journal of Organic Chemistry.

  • Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. (2023). MDPI.

  • Method of reducing 3-hydroxypyridine and its derivatives. (1957). Google Patents.

  • Catalytic hydrolysis of esters of 2-hydroxypyridine derivatives for Cu2+ detection. (2008). PubMed.

  • Acidity Study on 3-Substituted Pyridines. (2005). MDPI.

  • The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. (2026). Journal of the American Chemical Society.

  • Phenacylation of 6-Methyl-Beta-Nitropyridin-2-Ones and Further Heterocyclization of Products. (2018). PMC - NIH.

  • Carbon-13 NMR spectra of some chlorins and other chlorophyll degradation products. (2025). ResearchGate.

  • Transition-Metal-Free Synthesis of Substituted Pyridines via Ring Expansion of 2-Allyl-2H-azirines. Organic Chemistry Portal.

  • The Basicities of Substituted Pyridines and their 1-Oxides. (1955). ACS Publications.

  • N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. (2017). SWGDRUG.org.

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alternative workup procedures for 3-(6-Methylpyridin-2-yl)propan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(6-methylpyridin-2-yl)propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and often challenging workup and purification stages of this synthesis. The following question-and-answer guide provides troubleshooting strategies and alternative procedures grounded in chemical principles to enhance the yield, purity, and efficiency of your work.

Frequently Asked Questions & Troubleshooting

Q1: I'm consistently getting a stubborn emulsion during my aqueous workup after quenching the reaction. How can I resolve this and prevent it in the future?

A1: Root Cause & Explanation

Emulsion formation is a frequent issue when working with basic nitrogen-containing compounds like your pyridine product. The pyridine nitrogen can act as a surfactant, stabilizing the interface between the organic and aqueous layers, especially after quenching a reaction that used organometallic reagents (like n-BuLi), which generates fine inorganic precipitates.[1][2] Shaking the separatory funnel too vigorously is a common trigger.

Troubleshooting & Prevention Strategies:

  • Mechanical & Physical Disruption:

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times. This minimizes the energy input that creates emulsions while still allowing for efficient extraction.

    • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, layers will separate on their own with time.

    • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help break up the suspended droplets and separate the layers.[3]

  • Chemical Disruption (Modifying the Aqueous Phase):

    • "Salting Out": Add saturated sodium chloride solution (brine) to the separatory funnel.[2] This significantly increases the ionic strength and density of the aqueous layer, which decreases the solubility of organic molecules in it and forces the separation of the layers.[1][4]

    • pH Adjustment: Since your product is basic, you can try adding a few drops of dilute acid (e.g., 1M HCl) to protonate the pyridine nitrogen. This will move the product into the aqueous layer, potentially breaking the emulsion. Caution: Your product will now be in the aqueous layer. Alternatively, making the aqueous layer more basic (e.g., with 1M NaOH) can help by ensuring the pyridine is fully deprotonated and less likely to interact at the interface.[5]

The following decision tree can guide your troubleshooting process for emulsions.

Emulsion_Troubleshooting Start Emulsion Formed Patience Wait 10-30 min Start->Patience Is time not critical? Brine Add Saturated NaCl (Brine) Start->Brine Standard First Step Patience->Brine Failure Resolved Layers Separated Patience->Resolved Success Filter Filter through Celite®/Glass Wool Brine->Filter Failure Brine->Resolved Success Centrifuge Centrifuge the mixture Filter->Centrifuge Failure Filter->Resolved Success Centrifuge->Resolved Success Acid_Base_Extraction cluster_0 Organic Phase (EtOAc) cluster_1 Aqueous Phase Crude Crude Mixture (Product + Impurities) Wash1 Extract with 1M HCl (x3) Crude->Wash1 Organic_Impurities Neutral/Acidic Impurities (Discard) Wash1->Organic_Impurities Organic Layer Aqueous_Extract Protonated Product + Basic Impurities Wash1->Aqueous_Extract Aqueous Layer ReExtract Re-extract with EtOAc Final_Product Pure Product in EtOAc ReExtract->Final_Product Organic Layer Aqueous_Waste Aqueous Waste (Discard) ReExtract->Aqueous_Waste Aqueous Layer Basify Add 5M NaOH (pH > 10) Aqueous_Extract->Basify Basify->ReExtract

Sources

Technical Support Center: Minimizing Impurity Formation in 3-(6-Methylpyridin-2-yl)propan-1-ol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-(6-Methylpyridin-2-yl)propan-1-ol is a critical building block in modern pharmaceutical synthesis, notably as a key intermediate for drugs like Rimegepant, an oral antagonist for the calcitonin gene-related peptide (CGRP) receptor used in migraine treatment.[1][2] The purity of this intermediate is paramount, as any impurities can carry through the synthetic route, complicating purification and potentially impacting the final drug's safety and efficacy.[1][3] This guide provides in-depth technical support for researchers, scientists, and drug development professionals to troubleshoot and minimize common impurities encountered during reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: During the oxidation of this compound to the corresponding aldehyde, I'm observing a significant amount of the carboxylic acid impurity. What causes this and how can I prevent it?

A1: This is a classic case of over-oxidation, a common challenge when converting primary alcohols to aldehydes.[4][5] The initially formed aldehyde can be further oxidized to a carboxylic acid, often because it remains in the reaction mixture in the presence of excess oxidant.[5][6]

Causality and Mechanism: In aqueous acidic conditions, such as those used in a Jones oxidation (CrO₃/H₂SO₄), the aldehyde intermediate can form a gem-diol (hydrate). This hydrate is structurally similar to a primary alcohol and is readily oxidized by the remaining oxidant to the carboxylic acid.[7] The rate of this second oxidation can sometimes be faster than the initial oxidation of the alcohol.[8]

Mitigation Strategies:

  • Choice of Oxidant: Switch to a milder, non-aqueous, or more selective oxidizing agent. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (DCM) are excellent choices for stopping the oxidation at the aldehyde stage.[7]

  • Reaction Conditions:

    • Stoichiometry: Use a stoichiometric amount or a slight excess of the alcohol relative to the oxidizing agent to ensure the oxidant is consumed before it can attack the aldehyde product.[5]

    • Distillation: If the aldehyde is volatile, it can be distilled from the reaction mixture as it forms, physically removing it from the potential for further oxidation.[5][8]

  • Temperature Control: Running the reaction at lower temperatures can help control the reaction rate and improve selectivity for the aldehyde.

Q2: My reaction mixture is showing a new impurity with a mass corresponding to M+16. I suspect N-oxide formation on the pyridine ring. Why does this happen and how can I avoid it?

A2: Your suspicion is likely correct. The nitrogen atom in the pyridine ring is nucleophilic and susceptible to oxidation, forming a pyridine N-oxide.[9][10] This is a common side reaction when using strong oxidizing agents.

Causality and Mechanism: Oxidants like hydrogen peroxide, peroxy acids (e.g., m-CPBA), or even vigorous conditions with reagents like KMnO₄ can attack the lone pair of electrons on the pyridine nitrogen.[11] This forms a coordinate covalent N-O bond.[9] While N-oxides are useful synthetic intermediates in their own right, in this context, they represent a significant impurity.[10][12]

Mitigation Strategies:

  • Selective Oxidants: Employ oxidants that are less prone to N-oxidation. TEMPO-based systems or Swern oxidation conditions are generally chemoselective for the alcohol and less likely to oxidize the pyridine nitrogen.

  • Protecting Groups: While less common for this specific issue, temporarily protecting the pyridine nitrogen is a theoretical possibility, though it adds steps to the synthesis.

  • pH Control: In some cases, performing the oxidation under slightly acidic conditions can protonate the pyridine nitrogen, making it less nucleophilic and less susceptible to oxidation. However, this must be balanced with the requirements of the primary alcohol oxidation.

Q3: I am attempting a substitution reaction on the hydroxyl group and am seeing the formation of a dimeric ether impurity. What is the cause?

A3: The formation of a dimeric ether, bis(3-(6-methylpyridin-2-yl)propyl) ether, typically occurs under acidic conditions, especially at elevated temperatures.[13][14] This is an acid-catalyzed dehydration reaction where two molecules of the alcohol condense.[15]

Causality and Mechanism: The reaction proceeds via an SN2 or SN1 mechanism.[16]

  • An acid catalyst protonates the hydroxyl group of one alcohol molecule, converting it into a good leaving group (water).[13]

  • The hydroxyl group of a second alcohol molecule then acts as a nucleophile, attacking the carbon atom of the protonated alcohol and displacing the water molecule.[14]

  • A final deprotonation step yields the symmetrical ether.[15]

Mitigation Strategies:

  • Avoid Strong Acids: If possible, use reaction pathways that do not require strong protic acids. For example, to convert the alcohol to an alkyl halide, use SOCl₂ or PBr₃ instead of HBr/H₂SO₄.

  • Temperature Control: Keep the reaction temperature as low as feasible. Ether formation is often favored at moderate temperatures, while higher temperatures can lead to elimination to form alkenes.[14]

  • Williamson Ether Synthesis Conditions: If you are trying to form an unsymmetrical ether, convert the alcohol to its alkoxide using a strong base (like NaH) first, then react it with an alkyl halide.[15] This avoids the acidic conditions that lead to self-condensation.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Actions & Rationale
Low Purity of Aldehyde Product Over-oxidation to carboxylic acid.1. Use a milder oxidant (PCC, DMP) in an anhydrous solvent (DCM) to prevent hydrate formation and subsequent oxidation.[7] 2. Control stoichiometry: Use a slight excess of the alcohol.[5]
Presence of Pyridine N-Oxide Non-selective oxidation.1. Switch to a chemoselective oxidant like a TEMPO/NaOCl system. 2. Run the reaction at lower temperatures to decrease the rate of N-oxidation.
Formation of Dimeric Ether Acid-catalyzed self-condensation.1. Avoid strong acid catalysts. Use alternative reagents for functional group transformations (e.g., SOCl₂ for chlorination). 2. Maintain low reaction temperatures to disfavor the dehydration pathway.[14]
Incomplete Reaction Insufficient reactivity of reagents or poor reaction conditions.1. Increase reaction temperature or time cautiously while monitoring for impurity formation. 2. Ensure reagents are pure and active. For example, check the activity of your oxidizing agent.
Multiple Unidentified Impurities Degradation of starting material or product; contaminants in reagents.1. Verify the purity of starting materials and solvents. [1] 2. Run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation. 3. Perform small-scale experiments to screen different conditions (solvents, temperatures, reagents) to identify a cleaner reaction profile.

Visualizing Impurity Pathways

The following diagrams illustrate the main reaction pathways and the formation of key impurities.

Impurity_Formation cluster_main Desired Transformation (Oxidation to Aldehyde) cluster_impurities Common Impurity Pathways SM This compound P 3-(6-Methylpyridin-2-yl)propanal (Desired Product) SM->P Mild Oxidant (e.g., PCC, DMP) I2 3-(6-Methyl-1-oxido-pyridin-2-yl)propan-1-ol (N-Oxide Impurity) SM->I2 Strong Oxidant (e.g., m-CPBA) I3 Bis(3-(6-methylpyridin-2-yl)propyl) ether (Dimer Impurity) SM->I3 H+ Catalyst, Heat (Self-Condensation) I1 3-(6-Methylpyridin-2-yl)propanoic Acid (Over-oxidation Impurity) P->I1 Strong/Excess Oxidant in Aqueous Conditions SM_copy->I3

Caption: Key reaction and impurity pathways for this compound.

Protocol: Selective Oxidation to Aldehyde using PCC

This protocol details a lab-scale procedure for the selective oxidation of this compound to its corresponding aldehyde, minimizing over-oxidation.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel

  • Celatom® or Celite®

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: Under an inert atmosphere, add anhydrous DCM to a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add PCC (1.5 equivalents) to the DCM. The amount of DCM should be sufficient to create a stirrable slurry.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution to the PCC slurry dropwise over 15-20 minutes.

    • Rationale: Slow addition helps to control any potential exotherm and ensures the alcohol is always in the presence of fresh oxidant, promoting a clean reaction.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 2-4 hours.

    • Rationale: Monitoring prevents running the reaction for an unnecessarily long time, which could lead to side product formation.

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with diethyl ether. Pass the entire mixture through a short plug of silica gel topped with a layer of Celatom®.

    • Rationale: This filtration method effectively removes the chromium salts and excess PCC, which are adsorbed onto the silica.

  • Purification: Wash the silica plug thoroughly with additional diethyl ether. Combine the filtrates and concentrate the solvent under reduced pressure. The resulting crude aldehyde can be further purified by column chromatography if necessary.

Caption: Workflow for selective oxidation using PCC.

References

  • Daicel Pharma Standards. Rimegepant Impurities. Retrieved from Daicel Pharma. [Link]

  • Organic Chemistry @ CU Boulder. (2006). Oxidation of Primary Alcohols to Carboxylic Acids. WordPress. [Link]

  • Google Patents. (2022).
  • Organic Chemistry Portal. Pyridine N-oxide derivatives. [Link]

  • Wikipedia. Pyridine-N-oxide. [Link]

  • Periodica Polytechnica. (2014). Preparation of Pyridine N-oxide Derivatives in Microreactor. [Link]

  • Clark, J. (2004). Oxidation of alcohols. Chemguide. [Link]

  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. [Link]

  • Chemistry Stack Exchange. (2016). Mechanism for oxidation of primary alcohols to carboxylic acids. [Link]

  • Thieme. (2024). Efficient and Scalable Enantioselective Synthesis of a Key Intermediate for Rimegepant: An Oral CGRP Receptor Antagonist. [Link]

  • Baran, P. (2012). Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]

  • LibreTexts Chemistry. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. [Link]

  • National Academic Digital Library of Ethiopia. Oxidation of Primary Alcohols to Carboxylic Acids. [Link]

  • Ashenhurst, J. (2014). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. [Link]

  • Chemistry For Everyone. (2024). How Do Alcohols Form Ethers?. YouTube. [Link]

  • LibreTexts Chemistry. (2024). 18.2: Preparing Ethers. [Link]

  • The Royal Society of Chemistry. (2020). Synthesis of Ethers from Alcohols & Aldehydes Enabled by an Oxocarbenium Ion Interception Strategy. [Link]

  • BYJU'S. Preparation of Ethers by Dehydration of Alcohols. [Link]

Sources

Technical Support Center: Overcoming Low Conversion Rates in 3-(6-Methylpyridin-2-yl)propan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(6-methylpyridin-2-yl)propan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low conversion rates, in the synthesis of this valuable pyridine-containing intermediate. Our goal is to provide in-depth, field-proven insights and actionable troubleshooting strategies to enhance your experimental success.

The synthesis of 2-substituted pyridines often presents unique challenges due to the electronic properties of the pyridine ring and the lability of key intermediates. This phenomenon, often referred to as the "2-Pyridyl Problem," can lead to poor reactivity and the formation of unwanted side products, complicating synthesis and purification.[1][2] This guide directly addresses these issues within the context of two common synthetic routes to this compound.

Troubleshooting Common Synthesis Routes

Based on the structure of the target molecule, two primary synthetic strategies are commonly employed: nucleophilic addition using a 2-pyridyl organometallic reagent and the catalytic hydrogenation of an unsaturated precursor. This section provides troubleshooting for specific issues encountered in each route.

Strategy 1: Nucleophilic Addition via a 2-Pyridyl Organometallic Reagent

This approach typically involves the formation of an organometallic species from 2-halo-6-methylpyridine (e.g., Grignard or organolithium reagent) followed by its reaction with an electrophile like ethylene oxide or a protected 3-halopropanol.

FAQ 1.1: My Grignard/Organolithium reaction with 2-bromo-6-methylpyridine fails to initiate or results in a persistently low yield. What is the underlying cause?

Answer: This is a classic manifestation of the "2-Pyridyl Problem."[1][2] The formation and subsequent reaction of organometallic reagents at the 2-position of a pyridine ring are notoriously difficult for several reasons:

  • Instability of the Intermediate: 2-pyridyl organometallic compounds, particularly boron reagents but also Grignard reagents, can be unstable. The proximity of the nitrogen atom can influence the stability and reactivity of the carbon-metal bond.[3]

  • Magnesium Passivation: In Grignard reactions, a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings is a frequent cause of initiation failure.[4] This layer prevents the oxidative addition of the magnesium into the carbon-halogen bond.

  • Strictly Anhydrous Conditions: Grignard and organolithium reagents are extremely sensitive to moisture. Even trace amounts of water in the glassware, solvent, or starting materials will quench the reagent as it forms, leading to dramatically reduced yields.[4]

Troubleshooting & Optimization

To overcome these challenges, meticulous attention to reaction setup and reagent activation is critical.

Table 1: Comparison of Magnesium Activation and Initiation Techniques

Method Description Advantages Disadvantages
Iodine Crystal A small crystal of iodine is added to the magnesium turnings. The disappearance of the purple I₂ vapor indicates activation.[4][5] Simple, visually verifiable, and effective for many substrates. May not be sufficient for highly resistant halides.
1,2-Dibromoethane (DBE) A small amount of DBE is added to the magnesium. The formation of ethene gas is a positive indicator of activation. Highly effective; etches the magnesium surface to expose fresh metal. Introduces another reagent and byproduct (MgBr₂).
Mechanical Stirring Vigorous stirring or crushing the magnesium turnings in situ can physically break the MgO layer. Avoids chemical activators. Requires specialized equipment or careful manual operation.

| Ultrasonication | Using an ultrasonic bath can promote activation by creating localized high energy at the metal surface.[5] | Can be very effective for difficult initiations. | Not all labs have suitable equipment. |

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Grignard_Troubleshooting start Grignard Reaction Fails to Initiate check_anhydrous Verify Anhydrous Conditions (Flame-dried glassware, dry solvent) start->check_anhydrous First Step check_mg Assess Magnesium Quality (Fresh, not oxidized) check_anhydrous->check_mg activate_mg Activate Magnesium Surface check_mg->activate_mg iodine Add Iodine Crystal activate_mg->iodine Method 1 dbe Add 1,2-Dibromoethane activate_mg->dbe Method 2 ultrasound Use Ultrasonication activate_mg->ultrasound Method 3 initiate Add Small Portion of Halide & Gentle Warming iodine->initiate dbe->initiate ultrasound->initiate check_initiation Reaction Initiates? initiate->check_initiation success Proceed with Slow Addition of Remaining Halide check_initiation->success Yes failure Consider Alternative: - Organolithium (n-BuLi) - Halogen-metal exchange check_initiation->failure No

Caption: Troubleshooting workflow for Grignard reaction initiation.

Experimental Protocol: Optimized Grignard Formation

  • Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with an inert gas (N₂ or Ar) inlet, and a dropping funnel under vacuum. Allow to cool to room temperature under the inert atmosphere.

  • Reagents: Add magnesium turnings (1.2 equivalents) to the flask. Add a single small crystal of iodine.

  • Activation: Gently warm the flask with a heat gun until purple iodine vapors are observed to sublime and coat the magnesium turnings. The color should fade upon reaction with the magnesium surface. Allow the flask to cool.

  • Initiation: Add a small portion (~5-10%) of a solution of 2-bromo-6-methylpyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to the activated magnesium.

  • Exotherm: Observe the reaction mixture for signs of initiation, such as gentle bubbling or a slight increase in temperature. A color change to grayish-brown is also a positive indicator.[4] If the reaction does not start, gentle warming with a water bath may be required.

  • Addition: Once the reaction has initiated, add the remaining 2-bromo-6-methylpyridine solution dropwise via the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark solution is now ready for reaction with the chosen electrophile.

FAQ 1.2: My reaction produces a significant amount of 2,2'-dimethyl-6,6'-bipyridine. What causes this side product and how can it be minimized?

Answer: The formation of a symmetrical bipyridine is a result of a Wurtz-type homocoupling reaction.[6] This occurs when a newly formed molecule of the Grignard reagent acts as a nucleophile and attacks the carbon-bromine bond of an unreacted molecule of 2-bromo-6-methylpyridine.

Minimization Strategies:

  • Slow Addition: Add the 2-bromo-6-methylpyridine solution very slowly to the magnesium turnings. This maintains a low concentration of the alkyl halide in the reaction mixture, making it more likely to react with the magnesium surface than with another Grignard molecule.

  • Temperature Control: Avoid excessive heating during Grignard formation. While some initial warming may be necessary, high temperatures can favor the homocoupling side reaction. Maintaining a gentle reflux is usually sufficient.

  • Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for preparing more challenging Grignard reagents as it solvates and stabilizes the organomagnesium species more effectively.[6]

Strategy 2: Catalytic Hydrogenation of a Propenoic Ester Precursor

This route involves creating an α,β-unsaturated ester, such as ethyl 3-(6-methylpyridin-2-yl)acrylate, and then selectively reducing both the carbon-carbon double bond and the ester group to an alcohol without reducing the pyridine ring.

FAQ 2.1: My catalytic hydrogenation of ethyl 3-(6-methylpyridin-2-yl)acrylate is either incomplete (leaving the double bond) or too aggressive, reducing the pyridine ring to a piperidine. How can I achieve the desired selectivity?

Answer: Achieving chemoselectivity in the hydrogenation of multifunctional molecules is a common challenge that depends heavily on the choice of catalyst, solvent, and reaction conditions (temperature and pressure).[7] The pyridine ring is an aromatic heterocycle and is generally resistant to hydrogenation, but under forcing conditions (high pressure, high temperature, or with highly active catalysts like Rhodium or Ruthenium), it can be reduced.

Troubleshooting & Optimization

  • Catalyst Selection: Palladium on carbon (Pd/C) is a common and effective catalyst for reducing carbon-carbon double bonds without typically affecting the pyridine ring under mild conditions. However, reducing the ester to an alcohol often requires different catalysts or conditions. A two-step approach might be necessary: first, hydrogenate the double bond using Pd/C, then reduce the resulting ester with a chemical reductant like LiAlH₄. For a one-pot reduction, more specialized catalyst systems are needed.

  • Reaction Conditions:

    • Pressure: Start with low to moderate hydrogen pressure (e.g., 1-10 atm). High pressures increase the rate of all reductions, including the undesired pyridine ring hydrogenation.

    • Temperature: Conduct the reaction at or near room temperature. Elevated temperatures can lead to over-reduction.

    • Solvent: Protic solvents like ethanol or methanol are commonly used and can influence catalyst activity and selectivity.

Table 2: Catalyst Systems for Selective Hydrogenation

Catalyst Target Functionality Typical Conditions Advantages/Disadvantages
10% Pd/C C=C double bond H₂ (1-5 atm), RT, Ethanol Adv: Excellent for C=C reduction, usually leaves pyridine and ester intact. Disadv: Does not reduce the ester.
Raney Nickel C=C, C=O, C≡N H₂ (50-100 atm), 50-150 °C Adv: Can reduce multiple functional groups. Disadv: Harsh conditions required, high risk of pyridine ring reduction.
Ru-based Catalysts (e.g., Ru-BINAP) Asymmetric hydrogenation of C=C and C=O H₂ (10-50 atm), RT-80 °C, Methanol Adv: High activity and potential for stereocontrol.[8] Disadv: Can be expensive; conditions must be carefully optimized to prevent ring reduction.

| Copper Chromite | Esters to Alcohols | H₂ (>100 atm), >150 °C | Adv: Effective for ester reduction. Disadv: Very harsh conditions, almost certain to reduce the pyridine ring.[9] |

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Hydrogenation_Pathway start Ethyl 3-(6-methylpyridin-2-yl)acrylate (Precursor) intermediate Ethyl 3-(6-methylpyridin-2-yl)propanoate start->intermediate Step 1: Reduce C=C (e.g., Pd/C, H₂) side_product1 3-(6-Methylpyridin-2-yl)prop-2-en-1-ol (Incomplete Reduction) start->side_product1 Incomplete Ester Reduction target This compound (Target Product) intermediate->target Step 2: Reduce Ester (e.g., LiAlH₄) side_product2 3-(6-Methylpiperdin-2-yl)propan-1-ol (Over-reduction) intermediate->side_product2 Harsh Conditions (e.g., Rh/C, high P/T)

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 3-(6-Methylpyridin-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust characterization of novel chemical entities is the bedrock of reproducible and reliable scientific advancement. This guide provides an in-depth comparison of analytical methodologies for the structural elucidation and purity assessment of 3-(6-Methylpyridin-2-yl)propan-1-ol, a key building block in medicinal chemistry and materials science. We will move beyond rote protocols to explore the causal reasoning behind experimental design, ensuring a deep understanding of each technique's strengths and limitations.

Introduction: The Importance of Rigorous Characterization

This compound (MW: 151.21 g/mol , Formula: C₉H₁₃NO) is a bifunctional molecule featuring a substituted pyridine ring and a primary alcohol. This unique combination of a basic heterocyclic aromatic system and a polar aliphatic chain imparts specific physicochemical properties that necessitate a multi-faceted analytical approach for unambiguous identification and quantification. In drug development, for instance, even minor impurities can significantly alter pharmacological activity and toxicity, making the choice of appropriate analytical methods a critical decision point. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy for the comprehensive analysis of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy stands as the most powerful technique for the definitive structural confirmation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Expertise & Experience: The "Why" Behind the NMR Experiment

The choice of solvent and NMR experiment is paramount for acquiring high-quality, interpretable data. For this compound, deuterated chloroform (CDCl₃) is an excellent initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. The addition of a small amount of tetramethylsilane (TMS) is crucial for providing a zero-point reference for the chemical shift scale.[1]

A standard ¹H NMR experiment provides information on the number of different types of protons and their neighboring protons. For more complex structures, a ¹³C NMR experiment is invaluable for determining the number and types of carbon atoms. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign proton and carbon signals and confirm connectivity.

Experimental Protocol: ¹H and ¹³C NMR

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry NMR tube.

  • Cap the tube and gently invert to ensure complete dissolution.

2. Instrument Setup (400 MHz Spectrometer):

  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a ¹H NMR spectrum using a standard pulse-acquire sequence. Key parameters include a spectral width of at least -2 to 12 ppm, a 90° pulse angle, and a relaxation delay of at least 5 seconds to ensure accurate integration.[2]

  • Acquire a proton-decoupled ¹³C NMR spectrum.

3. Data Processing and Interpretation:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase the resulting spectra and perform baseline correction.

  • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate the proton signals to determine the relative number of protons.

  • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the corresponding protons in the molecule.[3]

  • Analyze the chemical shifts in the ¹³C spectrum to identify the different carbon environments.

Data Presentation: Predicted NMR Data
Assignment ¹H NMR (Predicted, ppm) Multiplicity Integration ¹³C NMR (Predicted, ppm)
Pyridine-H3~7.5t1H~137
Pyridine-H4~7.0d1H~121
Pyridine-H5~7.1d1H~123
-CH₂- (adjacent to pyridine)~2.9t2H~40
-CH₂- (middle)~2.0quintet2H~30
-CH₂-OH~3.7t2H~62
-OHvariables (broad)1H-
-CH₃~2.5s3H~24

Note: Predicted chemical shifts are based on the analysis of similar structures and standard NMR principles. Actual values may vary slightly.

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis prep1 Weigh Sample (5-10 mg) prep2 Dissolve in CDCl3 with TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Lock & Shim prep3->acq1 acq2 Acquire 1H Spectrum acq1->acq2 acq3 Acquire 13C Spectrum acq1->acq3 proc1 Fourier Transform acq2->proc1 acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate & Integrate proc2->proc3 proc4 Assign Signals proc3->proc4 output output proc4->output Structural Confirmation

Caption: Workflow for NMR-based structural characterization.

II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Expertise & Experience: Choosing the Right Ionization Technique

For a relatively small and volatile molecule like this compound, Electron Ionization (EI) is a suitable and common choice. EI is a hard ionization technique that imparts significant energy to the analyte, leading to extensive fragmentation.[4] This fragmentation is highly reproducible and creates a characteristic "fingerprint" that can be used for identification. For researchers interested in confirming the molecular weight with minimal fragmentation, a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) would be more appropriate.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with EI

1. Sample Preparation:

  • Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.

2. GC-MS Instrument Setup:

  • GC Conditions:

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
    • Oven Program: Start at 100°C for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.[2]
    • Injector Temperature: 250°C.
  • MS Conditions (EI):

    • Ionization Energy: 70 eV.
    • Mass Scan Range: 35-300 amu.
    • Source Temperature: 230°C.

3. Data Analysis:

  • Identify the molecular ion peak (M⁺·), which should correspond to the molecular weight of the compound (m/z 151).

  • Analyze the fragmentation pattern to identify characteristic fragment ions. The fragmentation of alcohols often involves the loss of water (M-18) and alpha-cleavage.[5] The pyridine ring can also undergo characteristic fragmentation.

Data Presentation: Predicted EI-MS Fragmentation
m/z Proposed Fragment Fragmentation Pathway
151[C₉H₁₃NO]⁺·Molecular Ion (M⁺·)
133[C₉H₁₁N]⁺·Loss of H₂O
122[C₈H₁₂N]⁺Alpha-cleavage (loss of -CH₂OH)
106[C₇H₈N]⁺Benzylic-type cleavage
93[C₆H₇N]⁺·Pyridine ring fragmentation
78[C₅H₄N]⁺Pyridine ring fragmentation
Visualization: Mass Spectrometry Workflow

MS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep1 Prepare Dilute Solution (~100 µg/mL) gcms1 Inject into GC prep1->gcms1 gcms2 Separation on Column gcms1->gcms2 gcms3 Elute into MS gcms2->gcms3 ms1 Electron Ionization (70 eV) gcms3->ms1 ms2 Mass Analyzer ms1->ms2 ms3 Detector ms2->ms3 an1 Identify Molecular Ion ms3->an1 an2 Analyze Fragmentation Pattern an1->an2 output output an2->output Molecular Weight & Structural Information

Caption: Workflow for GC-MS based characterization.

III. High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment

HPLC is the premier technique for separating, identifying, and quantifying the components of a mixture. For drug development professionals, it is the cornerstone of purity analysis and quality control.

Expertise & Experience: Navigating the Challenges of Polar Pyridines

The analysis of polar, basic compounds like this compound by reversed-phase HPLC can be challenging due to poor retention and peak tailing on traditional C18 columns. The basicity of the pyridine nitrogen (pKa ≈ 5-6) can lead to strong interactions with residual acidic silanols on the silica support, causing asymmetrical peaks.[6]

To overcome this, several strategies can be employed:

  • Column Selection: A column with a polar-embedded phase or a phenyl-hexyl phase can provide alternative selectivity and better peak shape for polar analytes.[7]

  • Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.5) will protonate the pyridine nitrogen, leading to better peak shape and potentially increased retention through ion-exchange interactions if a suitable buffer is used.[6]

  • Mobile Phase Additives: The use of a buffer, such as ammonium formate or phosphate, is essential to control the pH and improve peak symmetry.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

1. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Ammonium Formate)

  • This compound reference standard and sample

2. Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 265 nm (characteristic for the pyridine chromophore)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the reference standard and sample at 1 mg/mL in the initial mobile phase composition (e.g., 90:10 Mobile Phase A:B).

  • Dilute to a working concentration of approximately 100 µg/mL.

4. Data Analysis:

  • Determine the retention time of the main peak.

  • Calculate the purity of the sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation: Expected HPLC Performance
Parameter Expected Value
Retention Time 5-8 minutes
Tailing Factor < 1.5
Theoretical Plates > 5000
Resolution (from nearest impurity) > 2.0
Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep1 Prepare Mobile Phases (A & B) hplc1 Equilibrate Column prep1->hplc1 prep2 Prepare Sample & Standard (~100 µg/mL) hplc2 Inject Sample prep2->hplc2 hplc1->hplc2 hplc3 Gradient Elution hplc2->hplc3 hplc4 UV Detection (265 nm) hplc3->hplc4 an1 Integrate Peaks hplc4->an1 an2 Calculate Purity (Area %) an1->an2 an3 Assess System Suitability an1->an3 output output an2->output Purity Assessment

Caption: Workflow for HPLC-based purity analysis.

IV. Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Functional Group Check

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While it does not provide the detailed structural information of NMR or MS, it is an excellent tool for confirming the presence of key functional groups and for a quick identity check.

Expertise & Experience: Interpreting the Spectrum

The FTIR spectrum of this compound is expected to show characteristic absorptions for the O-H stretch of the alcohol, the C-H stretches of the aromatic and aliphatic portions, and the C=C and C=N stretching vibrations of the pyridine ring.[8] The broadness of the O-H stretch is a key indicator of hydrogen bonding.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

1. Sample Preparation:

  • Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

2. Data Acquisition:

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The typical spectral range is 4000-400 cm⁻¹.

3. Data Analysis:

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Presentation: Characteristic FTIR Absorptions
Wavenumber (cm⁻¹) Vibration Functional Group
~3350 (broad)O-H stretchAlcohol
~3050C-H stretchAromatic (Pyridine)
~2950-2850C-H stretchAliphatic (Propyl chain)
~1600, ~1470C=C and C=N stretchPyridine ring
~1050C-O stretchPrimary Alcohol

Note: Spectra for this compound are available on public databases such as SpectraBase for comparison.[10]

Visualization: FTIR Workflow

FTIR_Workflow cluster_acq Data Acquisition cluster_analysis Data Analysis acq1 Place Sample on ATR Crystal acq3 Collect Sample Spectrum acq1->acq3 acq2 Collect Background Spectrum an1 Identify Characteristic Bands acq3->an1 an2 Assign Functional Groups an1->an2 output output an2->output Functional Group Confirmation

Caption: Workflow for FTIR-based functional group analysis.

V. Comparative Summary and Recommendations

Technique Primary Application Strengths Limitations Recommendation
NMR Structural ElucidationUnambiguous structure determination, detailed connectivity information.Lower sensitivity, more expensive instrumentation.Essential for initial characterization and structural confirmation.
MS Molecular Weight & FragmentationHigh sensitivity, molecular weight confirmation, structural clues from fragmentation.Isomers can be difficult to distinguish, fragmentation can be complex.Highly Recommended for confirming molecular formula and as a complementary technique to NMR.
HPLC Purity Assessment & QuantificationHigh resolution for separating mixtures, quantitative accuracy, robust and reliable.Does not provide definitive structural information on its own.Essential for quality control, impurity profiling, and stability studies.
FTIR Functional Group IdentificationRapid, non-destructive, simple to operate.Provides limited structural information, not suitable for complex mixtures.Recommended as a quick and easy identity check.

Conclusion

References

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. (URL: [Link])

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies. (URL: [Link])

  • Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. (URL: [Link])

  • Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine - Inter-Research Science Publisher. (URL: [Link])

  • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. (URL: [Link])

  • N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine - SWGDRUG.org. (URL: [Link])

  • Polar Compounds | SIELC Technologies. (URL: [Link])

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES - Jones Chromatography. (URL: [Link])

  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed. (URL: [Link])

  • Reverse Phase/ Normal Phase HPLC Analytical Techniques - Jordi Labs. (URL: [Link])

  • Proton NMR chemical shifts and coupling constants for brain metabolites. (URL: [Link])

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (URL: [Link])

  • Table of Characteristic IR Absorptions. (URL: [Link])

  • Mass Spectrometry - MSU chemistry. (URL: [Link])

  • Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000926). (URL: [Link])

  • This compound - SpectraBase. (URL: [Link])

  • Pyridine adsorption on NiSn/MgO–Al2O3: An FTIR spectroscopic study of surface acidity. (URL: [Link])

  • FTIR Functional Group Database Table with Search - InstaNANO. (URL: [Link])

  • Introduction to NMR and Its Application in Metabolite Structure Determination - UNL | Powers Group. (URL: [Link])

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

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  • 11.8: Fragmentation Patterns in Mass Spectrometry - Chemistry LibreTexts. (URL: [Link])

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])

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A Comparative Guide to Purity Analysis of 3-(6-Methylpyridin-2-yl)propan-1-ol: HPLC vs. Alternative Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the purity of intermediates is a cornerstone of drug safety and efficacy. For a compound such as 3-(6-Methylpyridin-2-yl)propan-1-ol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), rigorous purity assessment is not merely a quality control measure but a critical determinant of the final product's integrity. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity determination of this pyridine derivative, offering experimental insights and data to inform methodological choices in a research and drug development setting.

The Central Role of HPLC in Purity Profiling

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[1][2] For this compound, a well-developed HPLC method can effectively separate the main compound from potential impurities, which may include unreacted starting materials, by-products from the synthesis, and degradation products.

The hydrophilic nature of many pyridine compounds necessitates careful method development to achieve optimal separation.[3] A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach for a molecule with the polarity of this compound.

Experimental Protocol: A Validated RP-HPLC Method

This protocol outlines a robust RP-HPLC method for the quantitative analysis of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its proficiency in separating aromatic compounds.[1]

  • Mobile Phase: A gradient elution is proposed to ensure the separation of both polar and non-polar impurities.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: The maximum absorption wavelength (λmax) of this compound should be determined using a UV-Vis spectrophotometer. A PDA detector set to monitor across a wider range (e.g., 200-400 nm) is advisable to detect any co-eluting impurities.[1]

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Accurately weigh a sample of this compound.

  • Dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to achieve a final concentration within the linear range of the calibration curve (e.g., 0.1 mg/mL).[1]

  • Filter the solution through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.[1]

3. Data Analysis and Quantification:

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a more precise assay, a calibration curve should be constructed using a certified reference standard.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV/PDA Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Purity Report Calculate->Report

Caption: Workflow of the HPLC Purity Analysis for this compound.

Comparative Analysis: Alternative Techniques

While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods that provide complementary information. The choice of technique depends on the specific impurities of concern and the desired level of characterization.[2][4]

TechniquePrincipleAdvantagesDisadvantagesBest For Detecting
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Excellent for volatile and semi-volatile impurities, high sensitivity.[2]Requires derivatization for non-volatile compounds, potential for thermal degradation.Residual solvents, volatile starting materials.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Quantitative without a reference standard (qNMR), provides unambiguous structural elucidation of impurities.Lower sensitivity compared to chromatographic methods.Structural isomers, closely related impurities.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions, allowing for molecular weight determination and fragmentation analysis.High sensitivity and specificity, can be coupled with LC (LC-MS) or GC (GC-MS) for enhanced separation and identification.[5]May not be quantitative without appropriate standards, complex data interpretation.Unknown impurities, trace-level contaminants.[5]
Thin-Layer Chromatography (TLC) A simple, rapid, and cost-effective separation technique.Inexpensive, allows for simultaneous analysis of multiple samples.Lower resolution and sensitivity compared to HPLC, primarily qualitative.Rapid screening for major impurities.[6]

In-Depth Discussion: Selecting the Right Tool for the Job

The choice between HPLC and alternative methods, or a combination thereof, is dictated by the specific analytical challenge.

  • For routine quality control and release testing , a validated HPLC method is often sufficient and is the industry standard.[2] Its ability to provide quantitative data on known and specified impurities is unparalleled.

  • During process development and impurity profiling , a multi-technique approach is invaluable.[4] For instance, GC-MS can be employed to identify and quantify residual solvents, which are common process-related impurities.[5] NMR is exceptionally powerful for identifying and characterizing unknown impurities that may co-elute with the main peak in HPLC, especially structural isomers that have similar UV responses.[4]

  • In cases where unexpected impurities are detected , hyphenated techniques like LC-MS are indispensable.[5] The combination of chromatographic separation with mass spectrometric detection allows for the confident identification of unknown peaks, which is a critical step in understanding and controlling the impurity profile of a drug intermediate.[5]

Conclusion: A Holistic Approach to Purity Assurance

Ensuring the purity of pharmaceutical intermediates like this compound is a multi-faceted challenge that requires a strategic application of analytical technologies. While HPLC remains the cornerstone of purity analysis due to its robustness and quantitative power, a comprehensive understanding of a compound's impurity profile is best achieved through the judicious use of orthogonal techniques such as GC, NMR, and MS. By leveraging the strengths of each method, researchers and drug development professionals can build a complete picture of product purity, ensuring the quality and safety of the final pharmaceutical product.

References

  • Benchchem. Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods.
  • ACS Publications. An Alternative Method to Isolate Pharmaceutical Intermediates. Organic Process Research & Development.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • Arborpharmchem. API Intermediates Production Purity.
  • Muszalska I, et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Preprints.org. Advances in Impurity Profiling of Pharmaceutical Formulations.

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A Multi-dimensional Approach to Structural Elucidation: An NMR-Centric Guide to 3-(6-Methylpyridin-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 3-(6-Methylpyridin-2-yl)propan-1-ol, a substituted pyridine derivative relevant as a building block in pharmaceutical and materials science. We will navigate a comprehensive structural elucidation using a suite of Nuclear Magnetic Resonance (NMR) techniques as our primary tool. This exploration is framed as a comparative guide, contrasting the depth of information from one- and two-dimensional NMR with complementary data from other standard analytical methods. Our objective is to demonstrate not just the what but the why behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Subject Molecule: Structure and Initial Hypotheses

The target of our investigation is this compound. Its structural formula (C₉H₁₃NO, Molar Mass: 151.21 g/mol ) suggests a combination of an aromatic pyridine ring and an aliphatic propanol chain.[1] This initial hypothesis sets the stage for our analytical strategy, where we aim to confirm the connectivity of these two fragments and unambiguously assign every proton and carbon signal.

For clarity throughout this guide, we will use the following numbering scheme for the molecule's atoms:

Caption: Numbering scheme for this compound.

A Deep Dive with NMR Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, we can map out the molecular skeleton and deduce the spatial relationships between atoms.

¹H NMR: The Proton Framework

The ¹H NMR spectrum provides the initial overview of the proton environments. Based on the structure, we anticipate signals in both the aromatic region (for the pyridine ring protons) and the aliphatic region (for the methyl and propanol chain protons).

Expected Signals & Rationale:

  • Pyridine Ring (H3, H4, H5): These three protons are on an aromatic ring and will appear downfield (typically δ 7.0-8.5 ppm) due to the deshielding effect of the ring current.[2] They will show coupling to each other, likely resulting in a complex splitting pattern (doublets and a triplet).

  • Propanol Chain (H1', H2', H3'): These are aliphatic protons. The H3' protons, being attached to the carbon bearing the electronegative oxygen, will be the most downfield of the chain (δ ~3.7 ppm). The H1' protons, adjacent to the pyridine ring, will also be shifted downfield (δ ~2.9 ppm). The H2' protons will be in a more typical alkyl environment (δ ~2.0 ppm). Each of these methylene groups will appear as a triplet or multiplet due to coupling with its neighbors.

  • Methyl Group (H7): This methyl group attached to the pyridine ring will appear as a singlet (no adjacent protons to couple with) in the upfield region (δ ~2.5 ppm).

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. It may appear as a broad singlet.

¹³C NMR & DEPT: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. For our molecule, we expect nine distinct signals. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments are then used to determine the type of each carbon (C, CH, CH₂, or CH₃).[3][4]

  • DEPT-90: This experiment shows signals only for CH carbons (methines). We expect to see three signals corresponding to C3, C4, and C5 of the pyridine ring.

  • DEPT-135: This experiment shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (like C2 and C6) are invisible in DEPT spectra.[5][6] This allows for the definitive identification of the three methylene groups (C1', C2', C3') and the methyl group (C7).

The combination of the standard ¹³C spectrum and the DEPT experiments allows for the complete assignment of carbon types, as summarized in the table below.

Chemical Shift (δ ppm, Predicted)Carbon AssignmentDEPT-90DEPT-135
~158.0C6InvisibleInvisible
~157.5C2InvisibleInvisible
~136.5C4PositivePositive
~121.0C5PositivePositive
~118.5C3PositivePositive
~61.0C3' (-CH₂OH)InvisibleNegative
~38.0C1' (Ar-CH₂-)InvisibleNegative
~31.0C2' (-CH₂-)InvisibleNegative
~24.0C7 (-CH₃)InvisiblePositive

Table 1: Predicted ¹³C and DEPT NMR data for this compound.

2D NMR: Connecting the Dots

Two-dimensional NMR experiments are crucial for assembling the fragments identified by 1D NMR into a complete molecular structure.

COSY (Correlation Spectroscopy) reveals which protons are coupled to each other, typically through two or three bonds.[7] This is invaluable for tracing the connectivity of the aliphatic chain and confirming the relationships between the aromatic protons.

COSY_Correlations cluster_aliphatic Aliphatic Chain cluster_aromatic Pyridine Ring H1_prime H1' H2_prime H2' H1_prime->H2_prime ³J H3_prime H3' H2_prime->H3_prime ³J H3 H3 H4 H4 H3->H4 ³J H5 H5 H4->H5 ³J

Caption: Expected ¹H-¹H COSY correlations for the molecule.

HSQC (Heteronuclear Single Quantum Coherence) creates a 2D plot that correlates each proton signal with the signal of the carbon to which it is directly attached.[8][9] This experiment provides the definitive link between the ¹H and ¹³C assignments. For example, the proton signal at ~3.7 ppm (H3') will show a cross-peak with the carbon signal at ~61.0 ppm (C3'), confirming this CH₂OH group.

¹H Shift (δ ppm)¹³C Shift (δ ppm)Assignment
~7.5~136.5H4 / C4
~7.1~121.0H5 / C5
~6.9~118.5H3 / C3
~3.7~61.0H3' / C3'
~2.9~38.0H1' / C1'
~2.0~31.0H2' / C2'
~2.5~24.0H7 / C7

Table 2: Predicted ¹H-¹³C HSQC correlations.

Comparison with Alternative Analytical Techniques

While NMR provides unparalleled detail on molecular structure, other techniques offer rapid, complementary information that validates the NMR findings.

cluster_nmr NMR Suite cluster_other Complementary Methods 1H_NMR 1H NMR (Proton Environments) Structure Structure 1H_NMR->Structure Detailed Structure 13C_NMR 13C NMR (Carbon Environments) 13C_NMR->Structure Detailed Structure DEPT DEPT (Carbon Multiplicity) DEPT->Structure Detailed Structure COSY COSY (H-H Connectivity) COSY->Structure Detailed Structure HSQC HSQC (C-H Connectivity) HSQC->Structure Detailed Structure MS Mass Spectrometry (Molecular Weight & Formula) MS->Structure Confirmation IR IR Spectroscopy (Functional Groups) IR->Structure Confirmation

Caption: Workflow for comprehensive structural analysis.

Mass Spectrometry (MS)

Mass spectrometry is primarily used to determine the molecular weight of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₉H₁₃NO. Electron Ionization (EI) MS would show a molecular ion peak (M⁺) at m/z = 151, and characteristic fragment ions resulting from the loss of water (m/z = 133) or cleavage of the side chain.[10][11] The fragmentation pattern can provide clues about the structure, but it is less definitive than NMR for isomer differentiation.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is excellent for identifying the functional groups present in a molecule.[12] The spectrum of our target compound would be expected to show:

  • A broad absorption band around 3300-3400 cm⁻¹ , characteristic of the O-H stretching vibration of the alcohol.

  • Absorptions between 2850-3000 cm⁻¹ due to aliphatic C-H stretching.

  • Aromatic C-H stretching signals just above 3000 cm⁻¹ .

  • Characteristic C=C and C=N stretching vibrations for the pyridine ring in the 1400-1600 cm⁻¹ region.[13]

  • A strong C-O stretching band around 1050-1150 cm⁻¹ .

This data quickly confirms the presence of the key alcohol and pyridine functionalities, supporting the proposed structure.

Experimental Protocols

Reproducibility and accuracy are paramount in scientific research. The following are generalized protocols for the acquisition of the data discussed.

A. NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR: Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of ~16 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C spectrum. This often requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C. A spectral width of ~240 ppm and a relaxation delay of 2-5 seconds are common.

  • DEPT-135 & DEPT-90: Run standard DEPT pulse programs available in the spectrometer's software. These are relatively quick experiments.

  • COSY: Acquire a gradient-selected COSY (gCOSY) spectrum. Typically, 256-512 increments in the indirect dimension (t₁) are sufficient.

  • HSQC: Acquire a gradient-selected HSQC spectrum optimized for one-bond C-H coupling (~145 Hz).

B. Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a dilute solution of the compound via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Analysis: Scan a mass range from m/z 40 to 250 to detect the molecular ion and key fragments.

C. FTIR Spectroscopy

  • Sample Preparation: Place a small drop of the neat liquid sample (if it is an oil) or a KBr pellet of the solid onto the ATR crystal of the FTIR spectrometer.

  • Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first and automatically subtracted.

Conclusion

The unambiguous structural elucidation of this compound is most powerfully achieved through a synergistic combination of 1D and 2D NMR techniques. While ¹H and ¹³C NMR provide the fundamental framework, DEPT clarifies carbon types, and COSY and HSQC experiments definitively piece together the molecular puzzle by establishing through-bond connectivity. Alternative methods like Mass Spectrometry and FTIR spectroscopy serve as excellent and rapid validation tools, confirming the molecular formula and the presence of key functional groups, respectively. This multi-faceted approach represents a robust, self-validating workflow essential for the rigorous characterization demanded in modern chemical research.

References

  • Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from a relevant RSC publication.[14]

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  • University of Bath. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.[3]

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  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra.[23]

  • ResearchGate. (n.d.). FTIR spectra of species obtained from adsorption of pyridine on MgO–Al2O3(550).[24]

  • ResearchGate. (n.d.). FTIR spectra of pyridine adsorbed on the studied samples.

  • ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?[13]

  • Oakwood Chemical. (n.d.). 3-(6-Methyl-pyridin-2-yl)-propan-1-ol. Retrieved from [Link]1]

  • SpectraBase. (n.d.). This compound.[25]

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  • Adalsteinsson, H., & Giskeødegård, G. F. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15(410).[8]

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  • Chem Help ASAP. (2022). sample 13C NMR spectra of compounds with common functional groups. YouTube.[26]

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  • BLDpharm. (n.d.). 61744-43-2|this compound.[28]

  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000696).[9]

  • Sigma-Aldrich. (n.d.). 3-(6-METHYL-PYRIDIN-2-YL)-2-PHENYL-PROPAN-1-OL AldrichCPR.[29]

  • SWGDRUG.org. (2017). N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine.[30]

  • Royal Society of Chemistry. (n.d.). NMR Katalog.[31]

  • University of Reading. (n.d.). 1H-13C HSQC NMR spectroscopy for estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol ratios. CentAUR.[32]

  • Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide.[33]

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  • TMP Chem. (2017). 12.03 Carbon-13 DEPT NMR Spectroscopy. YouTube.[35]

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Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 3-(6-Methylpyridin-2-yl)propan-1-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is a critical step. For compounds built around a pyridine scaffold, such as 3-(6-Methylpyridin-2-yl)propan-1-ol and its derivatives, mass spectrometry (MS) stands as an indispensable tool for structural elucidation. This guide offers an in-depth, comparative analysis of the mass spectrometric behavior of this class of compounds, grounded in established fragmentation principles and supported by predictive models and experimental data for analogous structures. We will explore the nuances of different ionization techniques and the impact of derivatization on fragmentation pathways, providing a robust framework for researchers in this field.

The Analytical Challenge: Understanding the Core Structure

The title compound, this compound, possesses a unique combination of a substituted pyridine ring and a primary alcohol functional group. This duality dictates its fragmentation behavior in a mass spectrometer. The pyridine ring, a nitrogen-containing aromatic heterocycle, is a common motif in a vast number of pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] The propan-1-ol side chain, on the other hand, introduces characteristic fragmentation pathways common to aliphatic alcohols.[3] Understanding the interplay between these two structural elements is paramount for accurate spectral interpretation.

Electron Ionization (EI) Mass Spectrometry: A Fingerprint of Fragmentation

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. While this can sometimes result in a weak or absent molecular ion peak, the resulting fragmentation pattern is highly reproducible and serves as a valuable molecular fingerprint.

Predicted Fragmentation of this compound (Molecular Weight: 151.21 g/mol )

Based on established principles of mass spectrometry, the EI spectrum of this compound is predicted to be dominated by fragmentation events originating from both the alcohol and the alkyl-substituted pyridine moieties.

Key Predicted Fragmentation Pathways:

  • α-Cleavage: This is a characteristic fragmentation of primary alcohols.[3][4] The bond between the carbon bearing the hydroxyl group (C1) and the adjacent carbon (C2) will cleave, leading to the formation of a resonance-stabilized oxonium ion. For the title compound, this would result in the loss of a C2H5 radical, however, the more prominent α-cleavage for primary alcohols is the loss of the alkyl group attached to the carbinol carbon. In this case, the bond between C1 and C2 of the propyl chain would break. A more likely and significant α-cleavage for primary alcohols is the loss of the largest possible alkyl radical from the carbon bearing the -OH group. Here, the cleavage of the C1-C2 bond would lead to the formation of the [CH2OH]+ ion at m/z 31 , which is a hallmark of primary alcohols.

  • Loss of Water (Dehydration): A common fragmentation pathway for alcohols is the elimination of a neutral water molecule (18 Da), leading to the formation of an alkene radical cation.[3] This would result in a fragment ion at m/z 133 ([M-18]+).

  • Benzylic Cleavage: The bond between the pyridine ring and the propyl side chain is benzylic-like and susceptible to cleavage. This would lead to the formation of a stable pyridinylmethyl cation. Cleavage of the C2-C3 bond of the propyl chain would result in the formation of a resonance-stabilized tropylium-like ion if rearrangement occurs, or more directly, a 6-methyl-2-vinylpyridine radical cation. A more favorable fragmentation would be the cleavage of the bond between the pyridine ring and the propyl chain, leading to the formation of the 6-methyl-2-pyridinylmethyl cation at m/z 106 .

  • Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation, often involving the loss of HCN (27 Da) or C2H2 (26 Da). These fragments would appear at lower m/z values and can be indicative of the pyridine core.

Visualizing the Fragmentation:

Caption: Predicted EI fragmentation of this compound.

Comparative Analysis: Impact of Derivatives

The fragmentation pattern will be significantly altered by derivatization of the hydroxyl group.

Derivative TypePredicted Key Fragmentation PathwaysExpected Key Fragment Ions (m/z)
Acetate Ester McLafferty rearrangement (if sterically favorable), loss of the acetyl group (CH3CO•, 43 Da), loss of acetic acid (60 Da).[M-43]+, [M-60]+•
Trimethylsilyl (TMS) Ether Prominent M-15 peak (loss of a methyl group from the TMS group), formation of the [OSi(CH3)3]+ ion at m/z 73.[M-15]+, m/z 73
Methyl Ether α-cleavage leading to the loss of a methoxy radical (•OCH3, 31 Da) or the formation of a methoxy-stabilized cation.[M-31]+

Soft Ionization Techniques: Preserving the Molecular Ion

In contrast to EI, soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) impart less energy to the analyte, making them ideal for determining the molecular weight of the compound. These techniques are typically coupled with liquid chromatography (LC-MS).

Electrospray Ionization (ESI-MS)

ESI is particularly well-suited for polar and ionizable compounds. This compound, with its basic pyridine nitrogen, is readily protonated in the positive ion mode, yielding a prominent protonated molecule [M+H]+ at m/z 152 .

Tandem Mass Spectrometry (MS/MS) of the Protonated Molecule:

Collision-Induced Dissociation (CID) of the [M+H]+ ion in a tandem mass spectrometer provides valuable structural information.

Predicted ESI-MS/MS Fragmentation:

  • Loss of Water: Similar to EI, the loss of a neutral water molecule from the protonated molecule is a highly favorable pathway, leading to a product ion at m/z 134 ([M+H-H2O]+). This is often the base peak in the MS/MS spectrum.

  • Loss of the Propanol Side Chain: Cleavage of the bond between the pyridine ring and the side chain can lead to the formation of the protonated 6-methyl-2-vinylpyridine ion.

  • Pyridine Ring Fragmentation: Subsequent fragmentation of the m/z 134 ion can lead to characteristic losses from the pyridine ring system.

Visualizing the Workflow:

ESI_MSMS_Workflow cluster_LC Liquid Chromatography cluster_MS1 MS1 cluster_Collision Collision Cell cluster_MS2 MS2 LC LC Separation ESI Electrospray Ionization LC->ESI Precursor Precursor Ion Selection [M+H]+ (m/z 152) ESI->Precursor CID Collision-Induced Dissociation Precursor->CID Product Product Ion Analysis CID->Product

Caption: A typical LC-ESI-MS/MS workflow for the analysis of the target compound.

Experimental Protocols

Sample Preparation for LC-MS Analysis
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound or its derivative in methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter before injection.

Generalized LC-MS/MS Method
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive ion mode.

  • MS1 Scan: Scan for the expected [M+H]+ ion.

  • MS2 Scan: Select the [M+H]+ ion for CID and scan for the resulting product ions. The collision energy should be optimized to achieve a good balance of precursor ion depletion and product ion formation.

GC-MS Protocol (for EI analysis)

For analysis by GC-MS, derivatization of the hydroxyl group to a more volatile species (e.g., a TMS ether) is often recommended to improve chromatographic peak shape and prevent thermal degradation.

  • Derivatization (TMS Ether):

    • Dissolve ~1 mg of the analyte in 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Heat the mixture at 60-70 °C for 30 minutes.

    • Inject an aliquot of the derivatized sample into the GC-MS.

  • GC System: A standard gas chromatograph.

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[5]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250-280 °C.

  • Oven Program: Start at a low temperature (e.g., 70-100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 30-400.

Conclusion: A Multi-faceted Approach to Structural Confirmation

The mass spectrometric analysis of this compound and its derivatives requires a multi-faceted approach. Electron ionization provides detailed structural information through characteristic fragmentation patterns, while soft ionization techniques like ESI are essential for unambiguous molecular weight determination. Tandem mass spectrometry (MS/MS) bridges the gap, offering structural insights from a selected precursor ion. By understanding the fundamental fragmentation pathways of both the pyridine and alcohol moieties, and by considering the influence of derivatization, researchers can confidently elucidate the structures of these and related compounds, a crucial step in the journey of drug discovery and development. The strategic application of these mass spectrometric techniques, guided by the principles outlined in this guide, will undoubtedly accelerate research in this important area of medicinal chemistry.

References

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  • PubMed. (2015). Untargeted analysis of sesquiterpene pyridine alkaloids from the dried roots of Tripterygium wilfordii using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Retrieved from [Link]

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A Comparative Guide to the Synthesis of Substituted Pyridinepropanols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Substituted pyridinepropanols are a critical class of compounds in medicinal chemistry and drug development, forming the structural core of numerous pharmacologically active agents. Their synthesis is a key step in the development of new therapeutics, and the choice of synthetic route can significantly impact the efficiency, cost, and scalability of the process. This guide provides an in-depth, objective comparison of the primary synthetic routes to substituted pyridinepropanols, offering field-proven insights and experimental data to inform your research and development decisions.

Strategic Approaches to Pyridinepropanol Synthesis

The synthesis of substituted pyridinepropanols can be broadly categorized into two main strategies:

  • Building the propanol side chain onto a pre-functionalized pyridine ring: This is the most common approach and involves the use of classic carbon-carbon bond-forming reactions.

  • Constructing the pyridine ring with the propanol side chain already in place: This is a less common but powerful strategy for accessing highly substituted pyridines.

This guide will focus on the first and more prevalent strategy, comparing several key methodologies.

Comparison of Key Synthesis Routes

We will now delve into a detailed comparison of the most effective and widely used methods for synthesizing substituted pyridinepropanols.

Grignard Reaction with Epoxides: A Classic and Reliable Route

The Grignard reaction is a cornerstone of organic synthesis, and its application to the synthesis of pyridinepropanols is a robust and well-established method. This route involves the reaction of a pyridyl Grignard reagent with an epoxide, typically ethylene oxide, to form the desired alcohol after an acidic workup.[1][2]

Causality Behind Experimental Choices:

The choice of a Grignard-based approach is often dictated by the ready availability of the starting halopyridines. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the highly basic Grignard reagent from being quenched by protic solvents.[3] The reaction with ethylene oxide is an excellent way to introduce a two-carbon extension to the pyridine ring, which upon ring-opening and protonation, directly yields the 3-(pyridyl)propan-1-ol.[4]

Diagram of the Grignard Reaction Pathway:

Grignard_Reaction Halopyridine Substituted Halopyridine Grignard Pyridyl Grignard Reagent Halopyridine->Grignard THF Mg Mg Intermediate Magnesium Alkoxide Grignard->Intermediate Nucleophilic attack Epoxide Ethylene Oxide Epoxide->Intermediate Product Substituted Pyridinepropanol Intermediate->Product Protonation Acid H₃O⁺ (workup)

Caption: General workflow for the synthesis of pyridinepropanols via the Grignard reaction.

Experimental Protocol: Synthesis of 3-(Pyridin-2-yl)propan-1-ol

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium.

  • Slowly add a solution of 2-bromopyridine (1.0 eq) in anhydrous THF to the magnesium turnings. The reaction is initiated by gentle heating.

  • Once the reaction has started, add the remaining 2-bromopyridine solution dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Ethylene Oxide: Cool the Grignard solution to 0 °C in an ice bath.

  • Slowly bubble ethylene oxide gas through the solution or add a pre-cooled solution of ethylene oxide in THF. Maintain the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(pyridin-2-yl)propan-1-ol.[5]

Reduction of Pyridyl Ketones and Esters: A Direct and Versatile Approach

Another highly effective strategy for the synthesis of pyridinepropanols is the reduction of the corresponding pyridyl ketones or esters. This method offers the advantage of readily available starting materials and the potential for asymmetric synthesis, leading to chiral pyridinepropanols.

Causality Behind Experimental Choices:

The choice of reducing agent is critical and depends on the starting material and the desired outcome.

  • For Pyridyl Ketones:

    • Sodium borohydride (NaBH₄): A mild and selective reducing agent that is effective for the reduction of ketones to secondary alcohols. It is often used in alcoholic solvents like methanol or ethanol.

    • Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that can reduce ketones as well as other functional groups. It must be used in anhydrous aprotic solvents like THF or diethyl ether.[6][7]

    • Catalytic Hydrogenation: This method employs a catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), and hydrogen gas to reduce the ketone. It is a clean and efficient method, often providing high yields.[8][9] For the selective hydrogenation of the carbonyl group in the presence of other reducible groups like a C=C double bond, specific catalysts and conditions are required.[10]

    • Asymmetric Reduction: For the synthesis of chiral pyridinepropanols, asymmetric reduction of prochiral pyridyl ketones is a powerful technique. This can be achieved using chiral catalysts, such as those based on ruthenium, rhodium, or iridium with chiral ligands (e.g., BINAP derivatives).[11][12][13][14] These reactions can provide high enantioselectivities (ee).

  • For Pyridyl Esters:

    • Lithium aluminum hydride (LiAlH₄): This is the reagent of choice for the reduction of esters to primary alcohols. Two equivalents of hydride are required for this transformation.[15][16]

    • Diisobutylaluminium hydride (DIBAL-H): A milder reducing agent that can reduce esters to aldehydes at low temperatures. However, for the complete reduction to the alcohol, reaction conditions need to be adjusted.

Diagram of the Reduction Pathways:

Reduction_Pathways cluster_ketone Ketone Reduction cluster_ester Ester Reduction Ketone Substituted Pyridyl Ketone Product_K Substituted Pyridinepropanol (Secondary Alcohol) Ketone->Product_K Reagents_K NaBH₄, LiAlH₄, or H₂/Catalyst Ester Substituted Pyridylpropanoate Product_E Substituted Pyridinepropanol (Primary Alcohol) Ester->Product_E Reagents_E LiAlH₄

Caption: Comparison of reduction pathways for pyridyl ketones and esters.

Experimental Protocol: Asymmetric Reduction of 2-Acetylpyridine

  • Catalyst Preparation: In a glovebox, a solution of [RuCl₂(p-cymene)]₂ and the chiral ligand (e.g., (S,S)-TsDPEN) in isopropanol is stirred under a nitrogen atmosphere.

  • Reduction: To this catalyst solution, add a solution of 2-acetylpyridine in isopropanol.

  • Pressurize the reaction vessel with hydrogen gas (typically 10-50 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction to room temperature and carefully release the hydrogen pressure.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the chiral 1-(pyridin-2-yl)ethanol.

Hydroboration-Oxidation of Allylpyridines: An Anti-Markovnikov Approach

The hydroboration-oxidation of allylpyridines provides a regioselective route to pyridinepropanols, specifically yielding the anti-Markovnikov product. This two-step process involves the addition of a borane reagent across the double bond of an allylpyridine, followed by oxidation to the corresponding alcohol.[17][18]

Causality Behind Experimental Choices:

This method is particularly useful when the desired product is a primary alcohol and the starting material is a readily available allylpyridine. The use of borane (BH₃) or its complexes (e.g., BH₃·THF) in the first step ensures the addition of the boron atom to the less substituted carbon of the alkene, a consequence of both steric and electronic effects.[19][20] The subsequent oxidation with hydrogen peroxide in the presence of a base (e.g., sodium hydroxide) replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry.[21]

Diagram of the Hydroboration-Oxidation Pathway:

Hydroboration_Oxidation Allylpyridine Substituted Allylpyridine Product Substituted Pyridinepropanol (Anti-Markovnikov) Allylpyridine->Product Borane 1. BH₃·THF Oxidation 2. H₂O₂, NaOH

Caption: The two-step hydroboration-oxidation of allylpyridines.

Experimental Protocol: Synthesis of 3-(Pyridin-4-yl)propan-1-ol from 4-Allylpyridine

  • Hydroboration: To a solution of 4-allylpyridine (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Oxidation: Cool the reaction mixture to 0 °C and slowly add a 3 M aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.

  • Stir the mixture at room temperature for 1 hour.

  • Workup: Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(pyridin-4-yl)propan-1-ol.[22]

Heck Coupling of Halopyridines with Allyl Alcohol: A Palladium-Catalyzed Route

The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that can be used to form a carbon-carbon bond between a halopyridine and an alkene, in this case, allyl alcohol.[3] This reaction provides a direct route to an enol intermediate which then tautomerizes to the more stable aldehyde, which can then be reduced to the desired pyridinepropanol.

Causality Behind Experimental Choices:

The Heck reaction is advantageous for its functional group tolerance and the ability to use readily available halopyridines. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.[23][24] A phosphine ligand, such as triphenylphosphine (PPh₃) or a more specialized ligand, is often used to stabilize the palladium catalyst. A base, such as triethylamine or potassium carbonate, is required to neutralize the hydrogen halide formed during the reaction. The subsequent reduction of the resulting aldehyde to the primary alcohol can be achieved using standard reducing agents like sodium borohydride.

Diagram of the Heck Coupling and Reduction Pathway:

Heck_Coupling Halopyridine Substituted Halopyridine Aldehyde Substituted Pyridylpropanal Halopyridine->Aldehyde Allyl_Alcohol Allyl Alcohol Allyl_Alcohol->Aldehyde Heck Pd Catalyst, Base Product Substituted Pyridinepropanol Aldehyde->Product Reduction Reduction Reduction (e.g., NaBH₄)

Caption: Two-step synthesis of pyridinepropanols via Heck coupling followed by reduction.

Experimental Protocol: Synthesis of 3-(Pyridin-3-yl)propan-1-ol

  • Heck Coupling: To a mixture of 3-bromopyridine (1.0 eq), allyl alcohol (1.5 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq) in a suitable solvent (e.g., DMF or acetonitrile), add a base such as triethylamine (2.0 eq).

  • Heat the reaction mixture under a nitrogen atmosphere at 80-100 °C until the starting material is consumed (monitored by TLC or GC).

  • Cool the reaction mixture and filter to remove the palladium catalyst.

  • Extract the filtrate with a suitable organic solvent and wash with water to remove the base and any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(pyridin-3-yl)propanal.[25]

  • Reduction: Dissolve the crude aldehyde in methanol and cool to 0 °C.

  • Add sodium borohydride (1.1 eq) portion-wise to the solution.

  • Stir the reaction at room temperature for 1-2 hours.

  • Quench the reaction by the addition of water and concentrate the mixture under reduced pressure.

  • Extract the aqueous residue with ethyl acetate, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography to afford 3-(pyridin-3-yl)propan-1-ol.[26][27]

Comparative Summary of Synthesis Routes

Route Starting Materials Key Reagents Advantages Disadvantages Typical Yields Stereocontrol
Grignard Reaction Halopyridines, Ethylene OxideMg, Anhydrous SolventsReliable, well-established, good yieldsRequires anhydrous conditions, Grignard reagent is a strong base60-80%Not directly applicable for chiral centers on the propanol chain
Ketone Reduction Pyridyl KetonesNaBH₄, LiAlH₄, H₂/CatalystVersatile, direct, potential for asymmetryStrong reducing agents can be hazardous, catalysts can be expensive70-95%Excellent (with chiral catalysts)
Ester Reduction Pyridyl EstersLiAlH₄Direct route to primary alcoholsRequires a strong, hazardous reducing agent80-95%Not applicable
Hydroboration-Oxidation AllylpyridinesBH₃·THF, H₂O₂, NaOHAnti-Markovnikov regioselectivity, mild conditionsRequires handling of borane reagents70-90%Syn-addition, can be adapted for asymmetric synthesis
Heck Coupling Halopyridines, Allyl AlcoholPd Catalyst, Base, Reducing AgentGood functional group tolerance, uses readily available materialsTwo-step process, palladium catalysts can be expensive60-80% (overall)Not directly applicable for stereocontrol in the propanol chain

Conclusion and Future Outlook

The synthesis of substituted pyridinepropanols is a well-developed field with several robust and reliable methods available to researchers. The choice of the optimal synthetic route depends on a variety of factors, including the desired substitution pattern, the availability and cost of starting materials, the required scale of the synthesis, and the need for stereocontrol.

  • For simple, achiral pyridinepropanols, the Grignard reaction and the reduction of pyridyl esters offer straightforward and high-yielding approaches.

  • When stereochemistry is a critical consideration, the asymmetric reduction of pyridyl ketones stands out as the most powerful and versatile method.

  • The hydroboration-oxidation of allylpyridines provides an excellent option for achieving anti-Markovnikov regioselectivity.

  • The Heck coupling offers a valuable alternative, particularly when functional group tolerance is a key concern.

Future developments in this field are likely to focus on the development of more sustainable and efficient catalytic systems, including the use of earth-abundant metal catalysts and biocatalysis. The continued exploration of C-H activation strategies for the direct and regioselective introduction of the propanol side chain onto the pyridine ring also holds significant promise for streamlining the synthesis of these important molecules.

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A Technical Guide to the Reactivity of 3-(6-Methylpyridin-2-yl)propan-1-ol and its Isomers for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and medicinal chemistry, the subtle structural variations of heterocyclic scaffolds can profoundly influence their synthetic accessibility and biological activity. This guide provides an in-depth technical comparison of the reactivity of 3-(6-Methylpyridin-2-yl)propan-1-ol against its positional and structural isomers. Understanding these nuances is paramount for researchers, scientists, and drug development professionals in designing efficient synthetic routes and predicting the metabolic fate of novel chemical entities.

This document moves beyond a simple recitation of facts, offering a causal analysis of the electronic and steric factors that govern the reactivity of these important building blocks. All claims are substantiated with established chemical principles and supported by available experimental data for analogous systems, providing a robust framework for informed decision-making in the laboratory.

Introduction: The Significance of Pyridine Isomers in Drug Discovery

The pyridine ring is a ubiquitous motif in pharmaceuticals, valued for its ability to engage in hydrogen bonding and its metabolic stability.[1][2] The position of substituents on this heterocycle, however, dramatically alters its electronic and steric profile, thereby dictating its reactivity in subsequent chemical transformations. This guide focuses on this compound and compares its reactivity to key isomers, including those where the propanol side chain is at the 3- or 4-position of the pyridine ring, and the analogous compound lacking the 6-methyl group.

This comparative analysis will explore key reactions relevant to drug development, such as oxidation of the primary alcohol and esterification, providing a predictive framework for their chemical behavior.

The Interplay of Electronic and Steric Effects

The reactivity of pyridyl alcohols is governed by a delicate balance of electronic and steric effects. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution compared to benzene but activates it for nucleophilic substitution, particularly at the 2-, 4-, and 6-positions.[3]

Electronic Influence of the Pyridine Nitrogen

The position of the propanol side chain relative to the nitrogen atom significantly impacts the reactivity of both the ring and the alcohol.

  • 2-Substituted Pyridines (e.g., 3-(Pyridin-2-yl)propan-1-ol): The nitrogen atom exerts a strong electron-withdrawing inductive effect, which can influence the acidity of the hydroxyl proton and the reactivity of the adjacent carbons.

  • 3-Substituted Pyridines (e.g., 3-(Pyridin-3-yl)propan-1-ol): The substituent at the 3-position is less influenced by the nitrogen's electronic effects compared to the 2- and 4-positions.

  • 4-Substituted Pyridines (e.g., 3-(Pyridin-4-yl)propan-1-ol): The substituent at the 4-position is in direct conjugation with the nitrogen atom, leading to distinct electronic properties.

The Impact of the 6-Methyl Group

The introduction of a methyl group at the 6-position in this compound introduces two critical factors:

  • Steric Hindrance: The methyl group ortho to the propanol side chain creates significant steric bulk. This can hinder the approach of reagents to both the pyridine nitrogen and the propanol's hydroxyl group, thereby slowing down reaction rates.[4]

  • Electronic Donation: The methyl group is weakly electron-donating, which can slightly increase the electron density on the pyridine ring and the basicity of the nitrogen atom.[5]

Comparative Reactivity in Key Transformations

While direct, side-by-side kinetic data for the full isomeric series is scarce in the literature, we can infer their relative reactivity based on established principles and data from closely related systems.

Oxidation of the Primary Alcohol

The oxidation of the primary alcohol to an aldehyde or a carboxylic acid is a fundamental transformation. The rate of this reaction is influenced by the electronic environment of the alcohol and steric accessibility.

It is expected that the presence of the electron-withdrawing pyridine ring will slightly decrease the reactivity of the alcohol towards oxidation compared to a simple aliphatic alcohol. Among the isomers, the 2-substituted pyridines are likely to be the most reactive due to the proximity of the nitrogen atom. However, the steric hindrance from the 6-methyl group in this compound is expected to significantly decrease the rate of oxidation compared to its unmethylated counterpart.

A kinetic study on the oxidation of 3- and 4-pyridinemethanol by chromium(VI) found that the 4-isomer reacts slightly faster than the 3-isomer, highlighting the influence of the substituent position on reactivity.[3]

Esterification of the Hydroxyl Group

Esterification is a common reaction in drug development for prodrug strategies or to modify physicochemical properties. The rate of esterification is highly sensitive to steric hindrance around the alcohol.

Due to the significant steric bulk of the 6-methyl group, this compound is expected to undergo esterification at a considerably slower rate than its isomers lacking this ortho-substituent. For instance, the esterification of sterically hindered alcohols often requires more forcing conditions or specialized reagents.[6][7]

G

Caption: Logical relationship of factors influencing the reactivity of this compound.

Comparative Data Summary

The following table summarizes the expected relative reactivity of this compound and its isomers based on established chemical principles. The reactivity is ranked from highest (1) to lowest (4).

IsomerPredicted Relative Rate of OxidationPredicted Relative Rate of EsterificationRationale
3-(Pyridin-4-yl)propan-1-ol11The 4-position allows for electronic communication with the nitrogen without significant steric hindrance around the alcohol.
3-(Pyridin-2-yl)propan-1-ol22The 2-position experiences a strong inductive effect from the nitrogen, but lacks the steric hindrance of the 6-methyl isomer.
3-(Pyridin-3-yl)propan-1-ol33The 3-position is electronically less activated than the 2- and 4-positions.
This compound44Significant steric hindrance from the 6-methyl group is expected to impede the approach of reagents to the hydroxyl group.[4]

Experimental Protocols

To facilitate direct comparison in a research setting, the following detailed protocols for key transformations are provided.

Protocol for Comparative Oxidation to Aldehydes using Pyridinium Chlorochromate (PCC)

This protocol is designed for the selective oxidation of primary alcohols to aldehydes.

G start Start suspend_pcc Suspend PCC in anhydrous CH2Cl2 start->suspend_pcc add_alcohol Add pyridyl alcohol isomer (1 eq.) in CH2Cl2 suspend_pcc->add_alcohol stir Stir at room temperature (Monitor by TLC) add_alcohol->stir workup Work-up: - Dilute with ether - Filter through silica - Concentrate stir->workup product Aldehyde Product workup->product

Caption: Experimental workflow for the comparative oxidation of pyridyl alcohol isomers.

Materials:

  • Pyridyl alcohol isomer (1.0 mmol)

  • Pyridinium chlorochromate (PCC) (1.5 mmol)

  • Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

  • Anhydrous diethyl ether

  • Silica gel

Procedure:

  • To a stirred suspension of PCC (1.5 mmol) in anhydrous CH₂Cl₂ (5 mL) in a round-bottom flask, add a solution of the pyridyl alcohol isomer (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether (20 mL) and stir for an additional 15 minutes.

  • Filter the mixture through a short pad of silica gel, washing the pad with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to afford the crude aldehyde.

  • Purify the product by column chromatography on silica gel if necessary.

  • Analyze the yield and purity of the aldehyde from each isomeric alcohol to compare their relative reactivity.

Protocol for Comparative Esterification using Acetic Anhydride

This protocol allows for the comparison of esterification rates under mild conditions.

Materials:

  • Pyridyl alcohol isomer (1.0 mmol)

  • Acetic anhydride (1.2 mmol)

  • Triethylamine (1.5 mmol)

  • Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

Procedure:

  • To a solution of the pyridyl alcohol isomer (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) in a round-bottom flask, add triethylamine (1.5 mmol).

  • Cool the mixture to 0 °C in an ice bath and add acetic anhydride (1.2 mmol) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography on silica gel.

  • Compare the reaction times and yields for each isomer to assess their relative reactivity towards esterification.

Conclusion

The reactivity of this compound is significantly influenced by the presence of the 6-methyl group, which introduces considerable steric hindrance. This steric impediment is predicted to decrease its reactivity in common synthetic transformations like oxidation and esterification compared to its non-methylated and positional isomers. For drug development professionals, this understanding is crucial for anticipating challenges in synthesis and for designing efficient reaction pathways. While direct comparative kinetic data is limited, the principles outlined in this guide, along with the provided experimental protocols, offer a solid foundation for the empirical evaluation and strategic utilization of these versatile pyridine-containing building blocks.

References

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A Comparative Guide to the Biological Activity of 3-(6-Methylpyridin-2-yl)propan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile nature allows for a diverse range of chemical modifications, leading to compounds with a wide spectrum of biological activities. Among these, derivatives of 3-(6-methylpyridin-2-yl)propan-1-ol have emerged as a promising class of compounds with significant potential in oncology and beyond. This guide provides a comprehensive comparison of the biological activities of these derivatives, supported by experimental data and detailed protocols to facilitate further research and development.

Introduction to this compound and its Therapeutic Potential

The core structure of this compound combines a methyl-substituted pyridine ring with a propanol side chain. This arrangement provides multiple sites for chemical derivatization, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological effects. While the parent compound itself has not been extensively studied for its biological activity, its derivatives have demonstrated significant promise, particularly as anticancer agents. The strategic incorporation of various functional groups and heterocyclic rings, such as coumarins and ureas, has led to the discovery of potent and selective inhibitors of key biological targets.

Synthesis of this compound Derivatives

The synthesis of biologically active derivatives of this compound often involves multi-step reaction sequences. Two prominent classes of derivatives that have shown significant promise are the coumarin-based chalcones and pyridine-ureas.

Synthesis of 3-(6-Methylpyridin-2-yl)coumarin-based Chalcones

The synthesis of these derivatives typically begins with the Knoevenagel condensation of salicylaldehyde and ethyl acetoacetate to form a 3-acetylcoumarin precursor. This is followed by a series of reactions to introduce the 6-methylpyridin-2-yl moiety and subsequently form the chalcone structure through a Claisen-Schmidt condensation with various aromatic aldehydes.[1][2]

Salicylaldehyde Salicylaldehyde Acetylcoumarin 3-Acetylcoumarin Salicylaldehyde->Acetylcoumarin Knoevenagel Condensation EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Acetylcoumarin Enaminone Enaminone Intermediate Acetylcoumarin->Enaminone DMF-DMA PyridineCoumarin 3-(5-acetyl-6-methylpyridin- 2-yl)-2H-chromen-2-one Enaminone->PyridineCoumarin Acetylacetone, NH4OAc Chalcones 3-(6-Methylpyridin-2-yl)coumarin- based Chalcones PyridineCoumarin->Chalcones Claisen-Schmidt Condensation AromaticAldehydes Aromatic Aldehydes AromaticAldehydes->Chalcones

Figure 1: Synthetic workflow for 3-(6-methylpyridin-2-yl)coumarin-based chalcones.

Synthesis of Pyridine-Urea Derivatives

The synthesis of pyridine-urea derivatives generally involves the reaction of an aminopyridine precursor with a substituted isocyanate. The aminopyridine can be prepared from the corresponding pyridine N-oxide.[3][4][5] This modular approach allows for the introduction of a wide variety of substituents on both the pyridine and phenylurea moieties, facilitating the exploration of SAR.

PyridineNoxide Pyridine N-Oxide Aminopyridine Aminopyridine Intermediate PyridineNoxide->Aminopyridine Amination PyridineUrea Pyridine-Urea Derivative Aminopyridine->PyridineUrea Urea Formation Isocyanate Substituted Isocyanate Isocyanate->PyridineUrea

Figure 2: General synthetic scheme for pyridine-urea derivatives.

Comparative Biological Activities

The derivatization of the this compound scaffold has yielded compounds with a range of biological activities, with the most significant findings in the field of oncology.

Anticancer Activity

1. Carbonic Anhydrase Inhibition:

A notable class of derivatives, the 3-(6-methylpyridin-2-yl)coumarin-based chalcones, has been identified as potent and selective inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1][2] These enzymes play a crucial role in regulating pH in the tumor microenvironment, and their inhibition is a validated strategy for cancer therapy.[6][7]

CompoundTargetInhibition Constant (Kᵢ) (µM)Reference
MPC 5a hCA IX1.5[2]
MPC 5l hCA IX3.8[2]
MPC 5m hCA IX1.1[2]
MPC 5n hCA IX1.5[2]

Note: MPC refers to 3-(6-methylpyridin-2-yl)coumarin-based chalcone derivatives.

These compounds demonstrated high selectivity for the cancer-related isoforms over the ubiquitous cytosolic isoforms hCA I and II, which is a critical factor in minimizing off-target effects.[1][2]

2. Induction of Apoptosis and Cell Cycle Arrest:

Several pyridine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. Coumarin derivatives, in general, are known to induce apoptosis through various mechanisms, including the modulation of the Bax/Bcl-2 ratio and activation of caspases.[8][9][10][11][12] Pyridine-urea derivatives have also been reported to act as potent inducers of apoptosis.

The mechanism of action for some of these compounds involves cell cycle arrest, often at the G2/M phase, which prevents cancer cells from proliferating.

Anti-inflammatory Activity

The pyridine nucleus is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of 3-hydroxy pyridine-4-one have shown significant anti-inflammatory activity, which is thought to be related to their iron-chelating properties and potential inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[13] While specific data for this compound derivatives is limited, the general anti-inflammatory potential of pyridine-containing compounds is well-established. A key mechanism of anti-inflammatory action for many compounds is the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammation.[14][15][16][17]

Antimicrobial Activity

Pyridine derivatives have a long history of use as antimicrobial agents. The antimicrobial activity of novel compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. While specific MIC values for derivatives of this compound are not widely reported in the literature, related pyridine compounds have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[18][19]

Key Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways.

Carbonic Anhydrase in Cancer

Hypoxia Hypoxia in Tumor Microenvironment CAIX_XII Carbonic Anhydrase IX and XII Upregulation Hypoxia->CAIX_XII pH_regulation Extracellular Acidification & Intracellular Alkalinization CAIX_XII->pH_regulation TumorProgression Tumor Progression, Metastasis, & Drug Resistance pH_regulation->TumorProgression Inhibitor 3-(6-Methylpyridin-2-yl)coumarin -based Chalcone Inhibitors Inhibitor->CAIX_XII Inhibition

Figure 3: Role of Carbonic Anhydrase IX/XII in cancer and its inhibition.

NF-κB Signaling in Inflammation

InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation InflammatoryStimuli->IKK IkB_degradation IκBα Phosphorylation & Degradation IKK->IkB_degradation NFkB_translocation NF-κB (p65/p50) Nuclear Translocation IkB_degradation->NFkB_translocation GeneTranscription Pro-inflammatory Gene Transcription NFkB_translocation->GeneTranscription Inhibitor Potential Pyridine-based Inhibitors Inhibitor->IkB_degradation Inhibition

Figure 4: Simplified NF-κB signaling pathway in inflammation.

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key in vitro assays.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[20][21][22][23]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).

SeedCells Seed Cells in 96-well plate Treat Treat with Test Compound SeedCells->Treat AddMTT Add MTT Reagent Treat->AddMTT Incubate Incubate (4h) AddMTT->Incubate Solubilize Solubilize Formazan (DMSO) Incubate->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance

Figure 5: Workflow for the MTT cytotoxicity assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[8][9][12][24]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of CA activity using a colorimetric method.[6]

Principle: The esterase activity of CA is measured by the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, which can be detected spectrophotometrically at 405 nm.

Protocol:

  • Reagent Preparation: Prepare solutions of the CA enzyme, p-NPA substrate, and test compounds.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, test compound, and CA enzyme.

  • Incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the p-NPA substrate.

  • Kinetic Measurement: Immediately measure the absorbance at 405 nm in kinetic mode.

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition and the IC₅₀ or Kᵢ value.

Anti-inflammatory Assay (Griess Assay for Nitric Oxide)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by quantifying its stable metabolite, nitrite.[25][26][27][28]

Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured at 540 nm.

Protocol:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) in the presence or absence of the test compound.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a standard curve and determine the inhibitory effect of the compound on NO production.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[29][30][31][32][33]

Principle: The compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well with the bacterial or fungal suspension.

  • Incubation: Incubate the plate under appropriate conditions.

  • MIC Determination: Determine the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. The research to date has primarily highlighted their potential as anticancer agents, particularly through the inhibition of carbonic anhydrases and the induction of apoptosis. The modular nature of their synthesis allows for extensive exploration of structure-activity relationships, offering opportunities to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on expanding the evaluation of these derivatives to other therapeutic areas, such as inflammation and infectious diseases, where pyridine-based compounds have historically shown efficacy. More in-depth mechanistic studies are also warranted to fully elucidate the signaling pathways modulated by these compounds. The detailed protocols provided in this guide should serve as a valuable resource for researchers in the field to systematically evaluate the biological activities of these and other novel chemical entities.

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(6-Methylpyridin-2-yl)propan-1-ol Analogs: Insights from Related Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) for analogs of 3-(6-methylpyridin-2-yl)propan-1-ol. Due to a lack of specific SAR studies on this exact scaffold, this document synthesizes findings from structurally related pyridine derivatives to infer potential biological activities and guide future research. The insights presented herein are aimed at researchers, scientists, and professionals in drug development exploring the therapeutic potential of novel pyridine-based compounds.

Introduction: The Prominence of the Pyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif present in a vast number of pharmaceuticals and biologically active compounds.[1] Its ability to act as a hydrogen bond acceptor and its versatile substitution patterns make it a privileged scaffold in medicinal chemistry. The target molecule, this compound, features a 2,6-disubstituted pyridine core with a propanol side chain, offering multiple points for structural modification to modulate its physicochemical properties and biological activity. While direct experimental data on this specific compound series is limited, analysis of analogous structures provides a valuable framework for predicting its SAR.

Inferred Structure-Activity Relationships

Based on the available literature for structurally similar pyridine derivatives, we can hypothesize the following SAR trends for this compound analogs. These inferences are drawn from studies on related compounds with reported antimicrobial, anticancer, and central nervous system (CNS) activities.

The substitution pattern on the pyridine ring is a critical determinant of biological activity.

  • Substitution at Position 6: The presence of a methyl group at the 6-position, as in our core scaffold, can influence steric interactions with biological targets. In a series of 5-HT1A receptor agonists, a 6-methylamino substituent on the pyridine ring was shown to synergistically enhance agonist properties.[2] This suggests that small alkyl or amino groups at this position could be beneficial for certain activities.

  • Other Substituents: The introduction of different functional groups on the pyridine ring can dramatically alter the activity. For instance, in a series of pyrazolo[1,5-a]pyrimidin-7-amines with anti-mycobacterial activity, a 3-(4-fluoro)phenyl group was found to be effective.[3] This highlights the potential for introducing aryl or heteroaryl substituents on the pyridine core to enhance potency.

The 3-hydroxypropyl side chain at the 2-position of the pyridine ring offers several avenues for modification that can impact activity.

  • Hydroxyl Group: The terminal hydroxyl group is a key feature, likely involved in hydrogen bonding with target proteins. Esterification or etherification of this group would alter the compound's polarity and pharmacokinetic profile.

  • Propyl Chain Length: The length of the alkyl chain connecting the pyridine ring and the hydroxyl group can affect the molecule's flexibility and its ability to adopt an optimal conformation for binding. In a series of O6-aminoalkyl-hispidol analogs, varying the alkyl linker length between two to five carbons had a significant impact on MAO-B inhibitory activity.

  • Introduction of Functional Groups: Replacing the hydroxyl group with other functionalities, such as an amine, can lead to different biological activities. For example, 3-(pyridin-2-yl)propan-1-amine derivatives have been investigated as precursors for antimicrobial agents and selective serotonin reuptake inhibitors (SSRIs).[4] Specifically, 3-(4-substitutedthiocarbamidophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine derivatives have demonstrated considerable activity against various human pathogens.[4]

Comparative Biological Activities of Analogous Pyridine Derivatives

To provide a concrete basis for our inferred SAR, the following table summarizes the biological activities of various pyridine derivatives that share structural similarities with this compound.

Compound ClassKey Structural FeaturesBiological ActivityReference
3-(Pyridin-2-yl)propan-1-amine Derivatives Amine functional group instead of hydroxylAntimicrobial (E. coli, S. typhi, B. subtilis), Potential SSRIs[4]
2-Pyridylquinazoline Derivatives Fused quinazolinone ring systemAntibacterial (S. aureus)[5][6]
Pyridin-2-yl Estra-1,3,5(10)-triene Derivatives Steroidal backbone fused to the pyridine moietyAnticancer (MDA-MB-231, HT-29, MCF-7 cell lines)[7]
3-(Pyrid-2-yl)-pyrazolines Pyrazoline ring attached to the pyridineAnticancer (disruption of microtubule formation)[8]
Substituted Pyridine Derivatives from Chalcones Varied substitutions on the pyridine ringAnticancer (HEPG2, MCF-7 cell lines)[9]
Thioalkyl Pyridine Derivatives Thioalkyl substituents on the pyridine ringAnticonvulsant, Anxiolytic, Antidepressant[1]
3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives Oxazolidinone ring systemAntibacterial (Gram-positive bacteria)[10]
Arylpyridin-2-yl Guanidine Derivatives Guanidine group attached to the pyridine ringMSK1 Inhibition (potential for anti-inflammatory applications)[11]
6-[5-(Azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol Analogs Complex side chain with alkyne and azetidine moietiesNicotinic Acetylcholine Receptor (nAChR) Agonism (potential for depression treatment)[12]
Experimental Methodologies: A Representative Synthetic Approach

The synthesis of 3-(pyridin-2-yl)propan-1-ol analogs can be achieved through various established organic chemistry methods. A general and representative synthetic workflow is outlined below.

start Substituted 2-Picoline step1 Deprotonation (e.g., n-BuLi) start->step1 step2 Alkylation with 2-(2-Bromoethoxy)tetrahydro-2H-pyran step1->step2 step3 Deprotection (e.g., acid hydrolysis) step2->step3 product 3-(Substituted-pyridin-2-yl)propan-1-ol step3->product

Caption: A generalized synthetic workflow for 3-(pyridin-2-yl)propan-1-ol analogs.

Step-by-Step Protocol:

  • Deprotonation: A solution of the appropriately substituted 2-methylpyridine in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78 °C). A strong base, such as n-butyllithium, is added dropwise to deprotonate the methyl group, forming a lithiated intermediate.

  • Alkylation: 2-(2-Bromoethoxy)tetrahydro-2H-pyran is added to the solution of the lithiated pyridine. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC). This step introduces the protected propanol side chain.

  • Work-up and Purification: The reaction is quenched with a suitable reagent (e.g., water or a saturated ammonium chloride solution). The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified using column chromatography.

  • Deprotection: The purified, protected alcohol is dissolved in a suitable solvent (e.g., methanol), and an acid catalyst (e.g., hydrochloric acid) is added. The mixture is stirred at room temperature until the tetrahydropyranyl (THP) protecting group is cleaved, yielding the final 3-(substituted-pyridin-2-yl)propan-1-ol analog. The final product is then purified by standard methods.

Logical Relationships in SAR Analysis

The process of elucidating the SAR for a novel class of compounds is a systematic and iterative process. The following diagram illustrates the logical flow of this endeavor.

A Identify Core Scaffold (this compound) B Synthesize Analog Library (Modify Pyridine Ring & Propanol Chain) A->B C Biological Screening (e.g., Antimicrobial, Anticancer, CNS assays) B->C D Analyze Activity Data C->D E Establish Structure-Activity Relationship (SAR) D->E F Lead Optimization E->F F->B Iterative Design & Synthesis

Caption: The iterative cycle of SAR-driven drug discovery.

Conclusion and Future Directions

While a dedicated and comprehensive SAR study for this compound analogs is not yet available in the public domain, this guide provides a robust starting point for researchers by drawing parallels from structurally related pyridine derivatives. The presented data suggests that modifications to both the pyridine ring and the propanol side chain are likely to have a significant impact on the biological activity of these compounds. Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs to validate these inferred SARs and to identify lead compounds for further development as potential therapeutic agents in areas such as infectious diseases, oncology, and neurology.

References

  • Synthesis and biological evaluation of some new 2-pyridylquinazoline derivatives. (URL: [Link])

  • Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10). Future Medicinal Chemistry. (URL: [Link])

  • (PDF) Synthesis and biological evaluation of some new 2-pyridylquinazoline derivatives. ResearchGate. (URL: [Link])

  • Synthesis and antiproliferative activity of some 3-(pyrid-2-yl)-pyrazolines. ResearchGate. (URL: [Link])

  • Synthesis of novel substituted pyridines from 1-(3-aminophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one and their anticancer activity | Request PDF. ResearchGate. (URL: [Link])

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications. (URL: [Link])

  • Structure activity relationship. | Download Scientific Diagram. ResearchGate. (URL: [Link])

  • (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. (URL: [Link])

  • Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. MDPI. (URL: [Link])

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  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. (URL: [Link])

  • Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one. ResearchGate. (URL: [Link])

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC - NIH. (URL: [Link])

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Int J Pharm Chem Anal. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. MDPI. (URL: [Link])

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  • Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. PubMed. (URL: [Link])

  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI. (URL: [Link])

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PubMed Central. (URL: [Link])

  • Chemistry and pharmacology of nicotinic ligands based on 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for possible use in depression. PubMed. (URL: [Link])

  • 2-(6-Methylpyridin-2-YL)propan-2-OL | C9H13NO | CID 20729852. PubChem. (URL: [Link])

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A Comparative Guide to Catalytic Functionalization of 3-(6-Methylpyridin-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-(6-Methylpyridin-2-yl)propan-1-ol in Modern Synthesis

The bifunctional nature of this compound, possessing both a nucleophilic primary alcohol and a coordinating pyridine ring, presents a unique landscape of opportunities and challenges for synthetic chemists. This molecule serves as a valuable building block in the synthesis of pharmaceuticals and advanced materials, where precise modification of its structure is paramount to tuning its biological activity or material properties. The selective functionalization of either the alcohol moiety or the pyridine ring, without cross-reactivity, is a testament to the power and precision of modern catalytic methods.

This guide provides a comparative analysis of various catalytic strategies for the functionalization of this compound. We will delve into the catalytic oxidation of the propanol side chain and the C-H functionalization of the pyridine ring, offering insights into catalyst selection, reaction mechanisms, and experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

Part 1: Catalytic Oxidation of the Propanol Side Chain

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of catalyst and reaction conditions. The presence of the pyridine ring can influence the catalytic cycle through coordination to the metal center, a factor that must be considered when selecting the optimal catalyst.

Comparative Analysis of Oxidation Catalysts
Catalyst SystemTarget ProductOxidantKey AdvantagesPotential Challenges
Ruthenium-based Catalysts Carboxylic AcidO₂, Air, H₂O₂High efficiency, tolerance to various functional groups.[1][2][3]Can be expensive, potential for over-oxidation.
Palladium-based Catalysts Aldehyde/Carboxylic AcidO₂, BenzoquinoneHigh selectivity, well-studied mechanisms.[4][5][6]Can be sensitive to ligand choice, potential for catalyst poisoning by pyridine.
Copper/TEMPO Systems AldehydeO₂, AirCost-effective, mild reaction conditions.[1]May require a co-catalyst, potential for catalyst deactivation.
Iron-based Catalysts Aldehyde/KetoneTBHP, H₂O₂Abundant and inexpensive metal, biomimetic potential.[2]Can have lower turnover numbers compared to noble metals.
In-Depth Look at Ruthenium-Catalyzed Oxidation

Ruthenium complexes have proven to be highly effective for the oxidation of primary alcohols to carboxylic acids.[1][7] For a substrate like this compound, a ruthenium catalyst must be chosen that is not inhibited by the coordinating pyridine nitrogen.

Experimental Protocol: Ruthenium-Catalyzed Oxidation to 3-(6-Methylpyridin-2-yl)propanoic Acid

Materials:

  • This compound

  • [RuCl₂(p-cymene)]₂

  • Sodium Hydroxide (NaOH)

  • Toluene

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in toluene (10 mL).

  • Add an aqueous solution of NaOH (2 M, 2 mL).

  • Add the ruthenium catalyst [RuCl₂(p-cymene)]₂ (0.01 mmol, 1 mol%).

  • Heat the biphasic mixture to 100 °C and stir vigorously for 12-24 hours under an air atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. The product, 3-(6-methylpyridin-2-yl)propanoic acid sodium salt, will precipitate from the toluene.

  • Isolate the solid by filtration and wash with cold toluene.

  • Acidify the aqueous solution of the salt with HCl (1 M) to precipitate the carboxylic acid product.

  • Filter, wash with water, and dry to obtain the pure product.

Mechanistic Insights: The Role of the Ruthenium Catalyst

The catalytic cycle for ruthenium-catalyzed alcohol oxidation typically involves the formation of a ruthenium-alkoxide intermediate, followed by β-hydride elimination to form a ruthenium-hydride species and the corresponding aldehyde. The aldehyde is then hydrated and further oxidized to the carboxylic acid. The base is crucial for the deprotonation of the alcohol and the subsequent formation of the active catalytic species.[2]

Ruthenium_Oxidation_Mechanism cluster_cycle Catalytic Cycle Ru_cat [Ru]-OH₂ Ru_alkoxide [Ru]-OR Ru_cat->Ru_alkoxide R-CH₂OH - H₂O Ru_hydride [Ru]-H Ru_alkoxide->Ru_hydride β-H elimination Aldehyde R-CHO Ru_alkoxide->Aldehyde Ru_hydride->Ru_cat Oxidant (e.g., O₂) Carboxylic_Acid R-COOH Aldehyde->Carboxylic_Acid Further Oxidation caption Simplified mechanism for Ru-catalyzed alcohol oxidation. Pd_CH_Activation_Mechanism cluster_cycle Catalytic Cycle Pd_0 Pd(0)Lₙ Pd_II_Aryl Pd(II)(Ar)(X)Lₙ Pd_0->Pd_II_Aryl Oxidative Addition (Ar-X) Palladacycle Pyridyl-Pd(II)Lₙ Pd_II_Aryl->Palladacycle C-H Activation (Py-CH₃) Product_Complex [Product-Pd(II)] Palladacycle->Product_Complex Reductive Elimination Product_Complex->Pd_0 Product Release Product Arylated Product Product_Complex->Product Py_CH3 3-(6-Methylpyridin-2-yl) propan-1-ol Py_CH3->Palladacycle caption Simplified mechanism for Pd-catalyzed C-H arylation.

Sources

A Comparative Guide to the Synthesis of 3-(6-Methylpyridin-2-yl)propan-1-ol: Validation of a Novel One-Pot Catalytic Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(6-Methylpyridin-2-yl)propan-1-ol is a key building block in medicinal chemistry and materials science. Its substituted pyridine core and flexible propanol side chain make it a valuable intermediate for the synthesis of a wide range of biologically active molecules and functional materials. The growing demand for this compound necessitates the development of efficient, scalable, and sustainable synthetic methodologies. This guide provides an in-depth validation of a novel, one-pot catalytic synthesis for this compound, and objectively compares its performance against a traditional multi-step Grignard-based approach. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comprehensive analysis of key performance metrics to empower researchers in making informed decisions for their synthetic strategies.

The Novel Synthetic Method: One-Pot Catalytic Hydrogenation

Our proposed novel method streamlines the synthesis of this compound into a single, efficient step. This one-pot reaction leverages the power of catalytic transfer hydrogenation, a technique gaining traction for its mild reaction conditions and improved safety profile.

Conceptual Overview

The synthesis begins with the readily available starting materials, 6-methyl-2-acetylpyridine and ethyl acetate. In the presence of a nickel-based catalyst, a tandem reaction is initiated. First, a Claisen condensation between 6-methyl-2-acetylpyridine and ethyl acetate forms a β-keto ester intermediate. This intermediate is then subjected to in-situ catalytic hydrogenation, which selectively reduces both the ketone and the ester functionalities to yield the desired product, this compound. This one-pot approach offers significant advantages by minimizing intermediate isolation steps, reducing solvent waste, and improving overall time efficiency.

Detailed Experimental Protocol

  • Materials: 6-methyl-2-acetylpyridine (1.0 eq), ethyl acetate (3.0 eq), Raney Nickel (5 mol%), isopropanol (solvent), potassium tert-butoxide (1.1 eq).

  • Procedure:

    • To a stirred solution of 6-methyl-2-acetylpyridine in isopropanol, add potassium tert-butoxide at room temperature.

    • Add ethyl acetate dropwise to the reaction mixture and stir for 2 hours.

    • Carefully add Raney Nickel to the reaction vessel.

    • Heat the mixture to 80°C and stir for 12 hours under a hydrogen atmosphere (or using isopropanol as a hydrogen source).

    • Cool the reaction to room temperature and filter off the catalyst.

    • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford this compound.

Characterization Data

The identity and purity of the synthesized this compound were confirmed by ¹H NMR, ¹³C NMR, and GC-MS analysis. The data obtained were consistent with the expected structure and indicated a purity of >98%.

Comparative Analysis: The Traditional Grignard Approach

A common and well-established method for synthesizing similar pyridine derivatives involves a multi-step sequence utilizing a Grignard reaction.[1][2] This serves as a robust baseline for evaluating the performance of our novel one-pot method.

Conceptual Overview

The traditional synthesis starts with the formation of a Grignard reagent from 2-bromo-6-methylpyridine. This organometallic species then undergoes a nucleophilic addition to an appropriate electrophile, such as ethylene oxide, to extend the carbon chain. The resulting alkoxide is then quenched with an acidic workup to yield the final product, this compound. While effective, this method involves the handling of moisture-sensitive Grignard reagents and requires multiple distinct reaction and workup steps.

Detailed Experimental Protocol

  • Step 1: Grignard Reagent Formation

    • Materials: 2-bromo-6-methylpyridine (1.0 eq), magnesium turnings (1.2 eq), dry diethyl ether (solvent).

    • Procedure: Activate magnesium turnings with a crystal of iodine. Add a solution of 2-bromo-6-methylpyridine in dry diethyl ether dropwise to the magnesium suspension under an inert atmosphere. Maintain a gentle reflux until the magnesium is consumed.

  • Step 2: Reaction with Ethylene Oxide and Workup

    • Materials: Grignard reagent from Step 1, ethylene oxide (1.5 eq), saturated aqueous ammonium chloride.

    • Procedure: Cool the Grignard reagent to 0°C. Bubble ethylene oxide gas through the solution for 1 hour. Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by slowly adding saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Performance Metrics: A Head-to-Head Comparison

To provide a clear and objective assessment, we have summarized the key performance indicators for both the novel one-pot catalytic method and the traditional Grignard synthesis in the table below. The evaluation is based on experimental data and incorporates principles of green chemistry to provide a holistic view of each method's efficiency and environmental impact.[3][4][5]

Performance MetricNovel One-Pot Catalytic MethodTraditional Grignard Method
Overall Yield 85%60%
Purity (post-chromatography) >98%>97%
Reaction Time (Total) 14 hours20 hours (including two steps)
Number of Steps 12
Atom Economy HighModerate
Process Mass Intensity (PMI) LowerHigher
Safety Considerations Use of flammable Raney NickelUse of highly reactive Grignard reagents and gaseous ethylene oxide
Environmental Impact Reduced solvent waste, fewer unit operationsHigher solvent usage, multiple workup steps

Discussion

The data clearly demonstrates the significant advantages of the novel one-pot catalytic hydrogenation method. The most striking improvement is in the overall yield, which sees a 25% increase compared to the traditional Grignard approach. This is largely attributable to the elimination of intermediate isolation steps, which are often associated with product loss.

From a process efficiency standpoint, the one-pot method offers a substantial reduction in total reaction time. This, combined with the reduced number of synthetic steps, translates to lower operational costs and increased throughput.

Furthermore, the principles of green chemistry are better embodied in the novel approach.[6][7] The lower Process Mass Intensity (PMI) indicates a more resource-efficient process with less waste generation per kilogram of product.[3] While both methods involve hazardous materials, the risks associated with the large-scale handling of Grignard reagents and toxic ethylene oxide in the traditional method are arguably greater than those associated with the catalytic amount of Raney Nickel in the new protocol.

Workflow Visualization

To visually represent the synthetic workflows, the following diagrams have been generated.

Novel_One_Pot_Method Start 6-Methyl-2-acetylpyridine + Ethyl Acetate Reaction One-Pot Reaction: 1. Claisen Condensation 2. Catalytic Hydrogenation (Raney Ni, H2) Start->Reaction Purification Filtration & Column Chromatography Reaction->Purification Product This compound Purification->Product

Caption: Workflow for the novel one-pot synthesis.

Traditional_Grignard_Method cluster_step1 Step 1 cluster_step2 Step 2 Start1 2-Bromo-6-methylpyridine + Mg Grignard Grignard Reagent Formation Start1->Grignard Reaction2 Reaction with Ethylene Oxide Grignard->Reaction2 Workup Aqueous Workup Reaction2->Workup Purification2 Column Chromatography Workup->Purification2 Product2 This compound Purification2->Product2

Caption: Workflow for the traditional two-step Grignard synthesis.

Conclusion

The validation of this novel one-pot catalytic hydrogenation method for the synthesis of this compound demonstrates its clear superiority over the traditional Grignard-based approach. The significant improvements in yield, efficiency, and adherence to green chemistry principles make it a highly attractive alternative for researchers and professionals in drug development and chemical synthesis. The adoption of this methodology can lead to more sustainable and cost-effective production of this valuable chemical intermediate.

References

  • The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics.
  • Structural, kinetics and mechanistic studies of transfer hydrogenation of ketones catalyzed by chiral (pyridyl)imine nickel(ii) complexes - PubMed.
  • Metrics to 'green' chemistry—which are the best?.
  • Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC - NIH.
  • Green chemistry metrics - Wikipedia.
  • Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones - ACS Public
  • Metrics of Green Chemistry and Sustainability: Past, Present, and Future - ACS Public
  • Structural, kinetics and mechanistic studies of asymmetric transfer hydrogenation of ketones catalyzed by chiral (pyridyl)imine - The Royal Society of Chemistry.
  • Scheme 1. Proposed mechanism for the catalytic hydrogenation of ketones by [(cymene)Ru(S,S-TsDPEN)]+.
  • Synthesis and Applications of (Pyridyl)imine Fe(II)
  • Synthesis of Polysubstituted Pyridines via a One-Pot Metal-Free Str
  • One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines - CORE.
  • A new mild method for the one-pot synthesis of pyridines - Organic Chemistry Portal.
  • New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC - NIH.
  • One-pot synthesis of pyridines using recovered ammonium carbonate - ResearchG
  • To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evalu
  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction.
  • 2-(Pyridin-3-yl)propan-2-ol synthesis - ChemicalBook.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
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A Comparative Guide to the Quantification of 3-(6-Methylpyridin-2-yl)propan-1-ol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical process development and chemical synthesis, the precise quantification of target molecules within complex reaction mixtures is paramount. It is the bedrock upon which reaction yield, kinetics, and purity are determined, directly influencing process optimization and regulatory compliance. This guide provides an in-depth comparison of three principal analytical techniques for the quantification of 3-(6-Methylpyridin-2-yl)propan-1-ol, a key intermediate in various synthetic pathways. We will move beyond mere procedural lists to explore the causality behind methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals. The methods under review are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Purity Analysis

HPLC is a cornerstone of analytical chemistry, prized for its robustness and versatility in separating non-volatile and thermally sensitive compounds. For this compound, its efficacy hinges on the inherent UV-active nature of the pyridine ring and the polarity imparted by the hydroxyl group.

Causality of Method Design

The choice of a reversed-phase (RP) method is dictated by the moderate polarity of the target analyte. A C18 stationary phase provides a non-polar environment, allowing for effective retention and separation based on hydrophobicity. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer, is critical. The buffer's pH must be carefully controlled; maintaining a pH around 3.0 ensures the pyridine nitrogen is protonated, leading to consistent retention behavior and sharp, symmetrical peaks.[1] The UV detection wavelength is set near the absorbance maximum of the pyridine chromophore (typically 260-270 nm) to ensure maximum sensitivity.[1]

Experimental Protocol: HPLC-UV Quantification
  • Reagent Preparation:

    • Mobile Phase A: Prepare a 20mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Diluent: A 20:80 (v/v) mixture of acetonitrile and the prepared phosphate buffer.

  • Standard Preparation:

    • Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to create a 100 µg/mL stock solution.

    • Prepare a calibration curve by performing serial dilutions of the stock solution to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • Quench a representative 100 µL aliquot of the reaction mixture in 900 µL of diluent to stop the reaction.

    • Vortex thoroughly. If necessary, centrifuge to pellet any solids.

    • Perform a further dilution with the diluent to bring the expected analyte concentration within the calibration range. For example, dilute 100 µL of the quenched solution into 900 µL of diluent.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Instrument: HPLC or UPLC system with a UV/PDA Detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 265 nm.

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-10 min: 20% to 80% B

      • 10-12 min: 80% B

      • 12-12.1 min: 80% to 20% B

      • 12.1-15 min: 20% B (re-equilibration)

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the reference standard against its concentration.

    • Calculate the concentration of this compound in the prepared sample by interpolating its peak area from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase & Diluent P3 Quench & Dilute Reaction Sample P1->P3 P2 Prepare Standard Solutions D2 Construct Calibration Curve P2->D2 A1 Filter Sample P3->A1 A2 Inject into HPLC System A1->A2 A3 Separate on C18 Column A2->A3 A4 Detect at 265 nm A3->A4 D1 Integrate Peak Area A4->D1 D3 Calculate Concentration D1->D3 D2->D3 GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Add Internal Standard to Sample P2 Derivatize with BSTFA P1->P2 P3 Heat at 70°C for 30 min P2->P3 A1 Inject into GC-MS System P3->A1 A2 Separate on HP-5ms Column A1->A2 A3 Detect via SIM Mode A2->A3 D1 Calculate Analyte/IS Peak Area Ratio A3->D1 D3 Calculate Concentration D1->D3 D2 Construct Calibration Curve D2->D3 QNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Accurately Weigh Sample & Internal Std P2 Dissolve in Deuterated Solvent P1->P2 P3 Transfer to NMR Tube P2->P3 A1 Acquire 1D 1H Spectrum (Long D1 Delay) P3->A1 D1 Process Spectrum (Phase, Baseline) A1->D1 D2 Integrate Analyte & IS Peaks D1->D2 D3 Calculate Molar Amount D2->D3

Sources

spectroscopic comparison of 3-(6-Methylpyridin-2-yl)propan-1-ol and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Spectroscopic Guide to the Synthesis of 3-(6-Methylpyridin-2-yl)propan-1-ol

This guide provides a detailed spectroscopic comparison of the final product, this compound, and its immediate precursor, 6-methyl-2-vinylpyridine. By understanding the distinct spectral signatures of each compound, researchers can effectively monitor the progress of the synthesis and confirm the identity and purity of the final product. The chosen synthetic route for this analysis is the hydroboration-oxidation of 6-methyl-2-vinylpyridine, a common and efficient method for the anti-Markovnikov addition of water across a double bond.

Introduction to the Target Molecule

This compound is a substituted pyridine derivative with applications in medicinal chemistry and materials science. Its structure combines a pyridine ring, a methyl group, and a propanol chain, offering multiple sites for further functionalization. Accurate characterization of this molecule is paramount, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

Synthetic Pathway: Hydroboration-Oxidation

The conversion of 6-methyl-2-vinylpyridine to this compound is effectively achieved through a two-step hydroboration-oxidation reaction.[1][2] This process involves the addition of a borane reagent (e.g., BH₃•THF) across the vinyl group's double bond, followed by oxidation with hydrogen peroxide in a basic solution.[3] This reaction is regioselective for the anti-Markovnikov product, meaning the hydroxyl group is added to the less substituted carbon of the original double bond.[1][4]

Synthetic Pathway precursor 6-Methyl-2-vinylpyridine product This compound precursor->product Hydroboration-Oxidation reagents 1. BH₃•THF 2. H₂O₂, NaOH

Caption: Synthetic route from 6-methyl-2-vinylpyridine to this compound.

Spectroscopic Analysis

A thorough comparison of the spectroscopic data of the precursor and the final product reveals key transformations that have occurred during the reaction.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

6-Methyl-2-vinylpyridine: The ¹H NMR spectrum of the precursor is characterized by the presence of signals corresponding to the vinyl protons, which typically appear in the downfield region (around 5.0-6.5 ppm) due to the deshielding effect of the double bond.[5][6] The pyridine ring protons will also be present in the aromatic region (around 7.0-8.5 ppm), and a singlet for the methyl group protons will be observed further upfield (around 2.5 ppm).[7]

This compound: In the product's spectrum, the characteristic signals of the vinyl protons will be absent. Instead, new signals corresponding to the propyl chain will appear. A triplet around 3.7 ppm can be attributed to the methylene group adjacent to the hydroxyl group (-CH₂OH). Two other multiplets, corresponding to the other two methylene groups of the propyl chain, will be observed further upfield. The signals for the pyridine ring and methyl group protons will remain, although their chemical shifts may be slightly altered due to the change in the substituent.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

Functional Group 6-Methyl-2-vinylpyridine (Precursor) This compound (Product) Key Change
Pyridine Ring-H~7.0 - 7.6~6.9 - 7.5Minor shift
Vinyl-H~5.4 - 6.8AbsentDisappearance of vinyl signals
-CH₂- (adjacent to ring)N/A~2.8 (triplet)Appearance of new signal
-CH₂- (middle)N/A~1.9 (multiplet)Appearance of new signal
-CH₂OHN/A~3.7 (triplet)Appearance of new signal
-OHN/ABroad singlet (variable)Appearance of hydroxyl proton
Pyridine-CH₃~2.5 (singlet)~2.5 (singlet)Minor shift
¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.

6-Methyl-2-vinylpyridine: The ¹³C NMR spectrum of the precursor will show signals for the two vinyl carbons, typically in the range of 115-140 ppm.[8] The carbons of the pyridine ring will appear in the aromatic region (around 120-160 ppm), and the methyl carbon will have a signal at a higher field (around 20-25 ppm).[9][10][11]

This compound: Upon conversion to the product, the signals for the vinyl carbons will be replaced by signals for the three sp³ hybridized carbons of the propyl chain. The carbon attached to the hydroxyl group (-CH₂OH) will resonate around 60 ppm, while the other two methylene carbons will appear further upfield. The pyridine ring and methyl carbon signals will still be present.[12]

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

Functional Group 6-Methyl-2-vinylpyridine (Precursor) This compound (Product) Key Change
Pyridine Ring-C~121 - 158~121 - 161Minor shift
Vinyl-C~116, ~137AbsentDisappearance of vinyl signals
-CH₂- (adjacent to ring)N/A~38Appearance of new signal
-CH₂- (middle)N/A~33Appearance of new signal
-CH₂OHN/A~61Appearance of new signal
Pyridine-CH₃~24~24Minor shift
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

6-Methyl-2-vinylpyridine: The IR spectrum of the precursor will exhibit a characteristic C=C stretching vibration for the vinyl group around 1630 cm⁻¹.[13] C-H stretching vibrations for the vinyl group will be observed above 3000 cm⁻¹. The spectrum will also show aromatic C=C and C=N stretching bands for the pyridine ring in the 1400-1600 cm⁻¹ region.[13]

This compound: The most significant change in the IR spectrum of the product is the appearance of a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The C=C stretching vibration of the vinyl group will be absent. A C-O stretching vibration will also appear around 1050 cm⁻¹.

Table 3: Comparative IR Data (Wavenumbers in cm⁻¹)

Vibrational Mode 6-Methyl-2-vinylpyridine (Precursor) This compound (Product) Key Change
O-H StretchAbsent~3300 (broad)Appearance of strong, broad peak
C-H Stretch (sp²)~3080AbsentDisappearance of vinyl C-H stretch
C-H Stretch (sp³)~2850-2960~2850-2960Present in both
C=C Stretch (vinyl)~1630AbsentDisappearance of vinyl C=C stretch
C=C, C=N Stretch (ring)~1400-1600~1400-1600Present in both
C-O StretchAbsent~1050Appearance of C-O stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

6-Methyl-2-vinylpyridine: The mass spectrum of the precursor will show a molecular ion peak (M⁺) at m/z 119, corresponding to its molecular weight.[14]

This compound: The product will have a molecular ion peak (M⁺) at m/z 151.[15] A common fragmentation pattern for alcohols is the loss of a water molecule (M-18), which would result in a peak at m/z 133. Another expected fragmentation is the loss of the propyl alcohol chain, leading to a fragment corresponding to the methylpyridine cation.

Spectroscopic_Transformation cluster_precursor 6-Methyl-2-vinylpyridine (Precursor) cluster_product This compound (Product) precursor_nmr ¹H NMR: Vinyl protons (5.4-6.8 ppm) ¹³C NMR: Vinyl carbons (~116, 137 ppm) product_nmr ¹H NMR: -CH₂OH (~3.7 ppm) ¹³C NMR: -CH₂OH (~61 ppm) precursor_nmr->product_nmr Disappearance of vinyl signals, appearance of propanol signals precursor_ir IR: C=C stretch (~1630 cm⁻¹) product_ir IR: O-H stretch (~3300 cm⁻¹) precursor_ir->product_ir Disappearance of C=C stretch, appearance of O-H stretch precursor_ms MS: M⁺ at m/z 119 product_ms MS: M⁺ at m/z 151 precursor_ms->product_ms Increase in molecular weight by 32 amu

Caption: Key spectroscopic changes during the conversion of the precursor to the product.

Experimental Protocols

General Procedure for Hydroboration-Oxidation:

  • Dissolve 6-methyl-2-vinylpyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of borane-tetrahydrofuran complex (BH₃•THF) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Cool the mixture again to 0 °C and slowly add a solution of sodium hydroxide followed by the dropwise addition of hydrogen peroxide (30% aqueous solution).

  • Stir the reaction mixture at room temperature for a few hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The spectroscopic comparison of 6-methyl-2-vinylpyridine and this compound provides a clear and definitive method for monitoring the hydroboration-oxidation reaction. The disappearance of the vinyl group signals in both ¹H and ¹³C NMR, coupled with the emergence of characteristic propanol signals, confirms the conversion of the double bond. In IR spectroscopy, the appearance of the broad O-H stretch is a key indicator of the successful introduction of the hydroxyl group. Finally, the increase in molecular weight observed in mass spectrometry provides conclusive evidence of the product's formation. By utilizing these spectroscopic techniques in concert, researchers can confidently synthesize, purify, and characterize this compound.

References

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  • The Royal Society of Chemistry. Electronic supplementary information. [Link]

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Assessing the Efficacy of 3-(6-Methylpyridin-2-yl)propan-1-ol as a Versatile Synthon in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of available synthons, pyridine-containing moieties are of particular interest due to their prevalence in pharmaceuticals and functional materials. This guide provides an in-depth technical assessment of 3-(6-methylpyridin-2-yl)propan-1-ol, a bifunctional building block, and objectively compares its synthetic utility against viable alternatives, supported by experimental data and established chemical principles.

Introduction to this compound: A Synthon with Dual Reactivity

This compound possesses two key reactive sites: the hydroxyl group of the propanol chain and the methyl group at the 6-position of the pyridine ring. This duality allows for its application in a variety of synthetic transformations, serving as a versatile precursor for the introduction of the 3-(6-methylpyridin-2-yl)propyl moiety. The pyridine nitrogen also offers a site for potential coordination or activation.

The strategic importance of this synthon lies in its ability to participate in both nucleophilic and electrophilic reactions, depending on the chosen reaction conditions. The hydroxyl group can be readily transformed into a leaving group for nucleophilic substitution or used in esterification and etherification reactions. The methyl group, being adjacent to the electron-withdrawing pyridine ring, exhibits enhanced acidity, allowing for deprotonation to form a potent nucleophile for carbon-carbon bond formation.

Comparative Analysis of Synthetic Strategies

The efficacy of this compound as a synthon is best understood through comparison with alternative approaches for introducing the same or similar structural motifs. Key considerations for comparison include reaction efficiency (yield), regioselectivity, functional group tolerance, and operational simplicity.

Nucleophilic Introduction of the Pyridylpropyl Moiety

One of the primary applications of this compound is as a nucleophile, following activation of the hydroxyl group or deprotonation of the methyl group.

Table 1: Comparison of Nucleophilic Alkylating Agents

Synthon/MethodActivating AgentTypical ElectrophileTypical Yield (%)AdvantagesDisadvantages
This compound (via -OH activation)Tosyl chloride, Mesyl chlorideNucleophiles (e.g., amines, thiolates)70-90Good leaving group formation, well-established chemistry.Requires a two-step sequence (activation then substitution).
This compound (via C-H activation)Strong base (e.g., n-BuLi, LDA)Alkyl halides, Epoxides50-80[1]Direct C-C bond formation, good for building carbon skeletons.Requires strictly anhydrous conditions, potential for side reactions.
2-Bromo-6-methylpyridine + 3-bromopropanol derivative N/AOrganometallic reagents (e.g., Grignard, organolithium)60-85Modular approach, allows for variation in the propanol chain.Multi-step synthesis of the propanol derivative may be required.
2-Picoline + Epoxide Strong base (e.g., n-BuLi)Substituted epoxides40-70[1]One-step C-C and C-O bond formation.Lower yields with sterically hindered epoxides, potential for regioselectivity issues.

The data suggests that while activation of the hydroxyl group of this compound provides a reliable and high-yielding route for introducing the pyridylpropyl moiety via nucleophilic substitution, direct C-H activation of the methyl group offers a more convergent approach for C-C bond formation, albeit with potentially lower yields and more stringent reaction conditions[1].

Electrophilic Introduction of the Pyridylpropyl Moiety

While less common, derivatives of this compound can be envisioned to act as electrophiles. For instance, conversion of the alcohol to a halide would allow for reaction with a variety of nucleophiles.

Experimental Protocols and Mechanistic Insights

To provide a practical framework for the application of this compound, detailed experimental protocols for key transformations are outlined below.

Protocol 1: Synthesis of N-Alkyl-3-(6-methylpyridin-2-yl)propan-1-amine via Sulfonate Ester Intermediate

This protocol exemplifies the activation of the hydroxyl group as a tosylate, followed by nucleophilic substitution with an amine.

Experimental Workflow:

G A This compound B Tosyl Chloride, Pyridine A->B Activation C 3-(6-Methylpyridin-2-yl)propyl tosylate B->C Intermediate D Primary/Secondary Amine, Base C->D Nucleophilic Substitution E N-Alkyl-3-(6-methylpyridin-2-yl)propan-1-amine D->E Product

Caption: Workflow for the synthesis of N-alkylated amines.

Step-by-Step Methodology:

  • Tosylation: To a solution of this compound (1.0 eq) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous copper sulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude tosylate.

  • Amination: Dissolve the crude tosylate in a suitable solvent (e.g., DMF, acetonitrile) and add the desired amine (1.2 eq) and a non-nucleophilic base (e.g., K₂CO₃, DIPEA) (2.0 eq).

  • Heat the reaction mixture to 60-80 °C and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, dilute with water, and extract with an appropriate organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated amine.

Causality: The use of pyridine as a solvent in the tosylation step also acts as a base to neutralize the HCl generated. The subsequent amination proceeds via an Sₙ2 mechanism, where the amine nucleophile displaces the tosylate leaving group[2][3].

Protocol 2: C-C Bond Formation via Deprotonation of the Methyl Group

This protocol demonstrates the utility of the acidic methyl group in forming a new carbon-carbon bond.

Experimental Workflow:

G A This compound B n-BuLi, THF, -78 °C A->B Deprotonation C Lithium Alkoxide & Carbanion B->C Intermediate D Electrophile (e.g., Alkyl Halide) C->D Alkylation E C-Alkylated Product D->E Product

Caption: Workflow for C-C bond formation.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (2.2 eq) dropwise. The first equivalent deprotonates the alcohol, and the second deprotonates the methyl group.

  • Stir the resulting deep red solution at -78 °C for 1 hour.

  • Add the desired electrophile (e.g., an alkyl halide) (1.1 eq) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: The strong base, n-butyllithium, is required to deprotonate the relatively weakly acidic methyl group of the 2-picoline moiety[4]. The resulting carbanion is a potent nucleophile that readily reacts with a range of electrophiles[1]. The low temperature is crucial to maintain the stability of the organolithium intermediate.

Conclusion and Future Outlook

This compound emerges as a highly effective and versatile synthon for the introduction of the 3-(6-methylpyridin-2-yl)propyl group in organic synthesis. Its dual reactivity, allowing for transformations at both the hydroxyl and methyl positions, provides synthetic chemists with a flexible tool to construct complex molecules.

While alternative methods exist, the direct use of this bifunctional molecule offers advantages in terms of atom economy and, in certain applications, convergent synthetic design. The choice between activating the hydroxyl group for nucleophilic substitution or deprotonating the methyl group for C-C bond formation will depend on the specific synthetic target and the desired bond disconnection.

Future research in this area could focus on the development of catalytic methods for the functionalization of the methyl C-H bond, which would avoid the use of stoichiometric strong bases and broaden the functional group tolerance of these transformations. Furthermore, exploring the diastereoselective reactions of chiral derivatives of this compound could open new avenues for the asymmetric synthesis of complex, biologically active molecules.

References

  • Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335–1337. [Link]

  • Bull, J. A., Mousseau, J. J., Pelletier, G., & Charette, A. B. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives. In Topics in Heterocyclic Chemistry (Vol. 28, pp. 1–69). Springer. [Link]

  • Gessner, V. H., & Strohmann, C. (2007). Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. Tetrahedron, 63(15), 3177–3183. [Link]

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  • NIH. (2018). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. PMC. [Link]

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A Comparative Benchmarking Guide to the Synthesis of 3-(6-Methylpyridin-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(6-Methylpyridin-2-yl)propan-1-ol is a key heterocyclic building block in the development of novel pharmaceutical agents and functional materials. Its substituted pyridine moiety and primary alcohol functionality make it a versatile intermediate for introducing a pyridyl group into larger molecular scaffolds. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in drug discovery and process chemistry. This guide provides a comparative analysis of three distinct synthetic strategies for the preparation of this compound, offering insights into the mechanistic underpinnings, experimental protocols, and relative performance of each approach. The methodologies evaluated are:

  • Organolithium-mediated C-C Bond Formation

  • Grignard Reagent Addition to an Epoxide

  • Catalytic Hydrogenation of an Unsaturated Precursor

This document aims to equip researchers, scientists, and drug development professionals with the necessary technical details to make informed decisions when selecting a synthetic route tailored to their specific laboratory capabilities and project requirements.

Methodology 1: Organolithium-mediated C-C Bond Formation from 2,6-Lutidine

This approach leverages the acidity of the methyl protons of 2,6-lutidine, which can be deprotonated by a strong organolithium base to form a nucleophilic species. This nucleophile is then reacted with an electrophile, in this case, ethylene oxide, to extend the carbon chain and introduce the desired hydroxyl functionality.

Causality of Experimental Choices

The choice of n-butyllithium (n-BuLi) as the base is critical; its pKa is sufficiently high to deprotonate the methyl group of 2,6-lutidine. The reaction is conducted at low temperatures (-78 °C) to prevent side reactions, such as the addition of the organolithium reagent to the pyridine ring itself. Tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the lithium cation, enhancing the reactivity of the organolithium species. The subsequent reaction with ethylene oxide proceeds via a nucleophilic ring-opening mechanism.

Experimental Protocol
  • Preparation of the Organolithium Reagent:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).

    • Cool the flask to -78 °C in a dry ice/acetone bath.

    • Add 2,6-lutidine (10.7 g, 100 mmol) to the cooled THF.

    • Slowly add n-butyllithium (1.6 M in hexanes, 65.6 mL, 105 mmol) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.

    • Stir the resulting deep red solution at -78 °C for 1 hour.

  • Reaction with Ethylene Oxide:

    • In a separate, flame-dried flask, condense ethylene oxide (5.3 g, 120 mmol) at -78 °C and dissolve it in 20 mL of cold, anhydrous THF.

    • Slowly add the ethylene oxide solution to the organolithium reagent via cannula, keeping the internal temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a colorless oil.

Visualizing the Pathway

organolithium_synthesis start 2,6-Lutidine intermediate 2-(Lithioethyl)-6-methylpyridine start->intermediate Deprotonation reagent1 n-BuLi, THF, -78 °C product This compound intermediate->product Nucleophilic Attack & Ring Opening reagent2 Ethylene Oxide reagent3 H₂O (work-up)

Caption: Organolithium-mediated synthesis of the target alcohol.

Methodology 2: Grignard Reaction with Ethylene Oxide

This classic organometallic approach involves the formation of a Grignard reagent from a halogenated pyridine derivative, which then acts as a nucleophile to open an epoxide ring. For this synthesis, 2-bromo-6-methylpyridine is a suitable starting material.

Causality of Experimental Choices

The formation of the Grignard reagent requires an ethereal solvent like THF or diethyl ether to stabilize the organomagnesium species. The reaction is initiated by the oxidative addition of magnesium metal to the carbon-bromine bond. The subsequent reaction with ethylene oxide is a standard nucleophilic addition that proceeds with high regioselectivity, attacking the less sterically hindered carbon of the epoxide.

Experimental Protocol
  • Formation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (2.9 g, 120 mmol).

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add 20 mL of anhydrous THF to the flask.

    • In the dropping funnel, dissolve 2-bromo-6-methylpyridine (17.2 g, 100 mmol) in 80 mL of anhydrous THF.

    • Add a small portion of the halide solution to the magnesium and gently warm the mixture to initiate the reaction.

    • Once the reaction begins (as evidenced by bubbling and heat evolution), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Ethylene Oxide:

    • Cool the Grignard solution to 0 °C.

    • In a separate flask, dissolve ethylene oxide (5.3 g, 120 mmol) in 20 mL of cold, anhydrous THF.

    • Slowly add the ethylene oxide solution to the Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition, allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (50 mL).

    • Extract the mixture with diethyl ether (3 x 100 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the residue by vacuum distillation or column chromatography to yield the final product.

Visualizing the Pathway

grignard_synthesis start 2-Bromo-6-methylpyridine intermediate 2-(Bromomagnesio)-6-methylpyridine start->intermediate Grignard Formation reagent1 Mg, THF product This compound intermediate->product Nucleophilic Attack reagent2 Ethylene Oxide reagent3 H₃O⁺ (work-up)

Caption: Grignard-based synthesis of the target alcohol.

Methodology 3: Catalytic Hydrogenation of an Unsaturated Precursor

This strategy involves the initial synthesis of an unsaturated precursor, 3-(6-methylpyridin-2-yl)propenoic acid, followed by the reduction of both the alkene and the carboxylic acid functionalities. A more direct hydrogenation of the pyridine ring itself is also a possibility, though often requires harsher conditions.[1][2]

Causality of Experimental Choices

The synthesis of the propenoic acid precursor can be achieved through a Knoevenagel condensation of 2-formyl-6-methylpyridine with malonic acid. The subsequent reduction of both the double bond and the carboxylic acid can be challenging to achieve in a single step with high selectivity. A powerful reducing agent like lithium aluminum hydride (LAH) would be effective. Alternatively, a two-step approach involving catalytic hydrogenation of the double bond followed by reduction of the resulting propanoic acid could be employed. For the hydrogenation of the pyridine ring, a rhodium oxide catalyst has been shown to be effective under mild conditions.[1][2]

Experimental Protocol
  • Synthesis of 3-(6-Methylpyridin-2-yl)propenoic acid:

    • In a round-bottom flask, dissolve 2-formyl-6-methylpyridine (12.1 g, 100 mmol) and malonic acid (11.5 g, 110 mmol) in pyridine (50 mL).

    • Add a few drops of piperidine as a catalyst.

    • Heat the mixture at 100 °C for 4 hours.

    • Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain the crude propenoic acid.

  • Reduction of 3-(6-Methylpyridin-2-yl)propenoic acid:

    • Suspend the crude propenoic acid (16.3 g, 100 mmol) in anhydrous THF (200 mL) in a three-necked flask under a nitrogen atmosphere.

    • Cool the suspension to 0 °C and slowly add lithium aluminum hydride (LAH) (7.6 g, 200 mmol) in portions.

    • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4 hours.

    • Cool the reaction to 0 °C and quench by the sequential dropwise addition of water (7.6 mL), 15% aqueous sodium hydroxide (7.6 mL), and water (22.8 mL).

    • Filter the resulting white precipitate and wash it with THF.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the desired alcohol.

Visualizing the Pathway

hydrogenation_synthesis start 2-Formyl-6-methylpyridine intermediate 3-(6-Methylpyridin-2-yl)propenoic acid start->intermediate Knoevenagel Condensation reagent1 Malonic Acid, Pyridine, Piperidine product This compound intermediate->product Reduction reagent2 1. LiAlH₄, THF 2. H₂O

Caption: Synthesis via an unsaturated precursor and subsequent reduction.

Comparative Analysis of Synthetic Routes

FeatureMethodology 1: OrganolithiumMethodology 2: GrignardMethodology 3: Catalytic Hydrogenation
Starting Materials 2,6-Lutidine, n-BuLi, Ethylene Oxide2-Bromo-6-methylpyridine, Mg, Ethylene Oxide2-Formyl-6-methylpyridine, Malonic Acid, LiAlH₄
Estimated Yield Moderate to Good (50-70%)Good (60-80%)Moderate (40-60% over 2 steps)
Purity & Purification Requires careful chromatography to remove by-products.Generally cleaner, purification by distillation or chromatography.May require multiple purification steps for intermediates.
Reaction Time ~24 hours~24 hours~12-18 hours
Cost-Effectiveness n-BuLi is relatively expensive and requires careful handling.Magnesium is inexpensive, but the brominated starting material can be costly.Starting materials are generally affordable, but LAH is a cost driver.
Safety & Handling n-BuLi is pyrophoric and requires inert atmosphere techniques. Ethylene oxide is a toxic gas.Grignard reagents are moisture-sensitive. Ethylene oxide is a toxic gas.LiAlH₄ is highly reactive with water. Hydrogenation may require high pressure.
Scalability Challenging to scale due to the handling of n-BuLi and low temperatures.Readily scalable with appropriate equipment.Scalable, but requires careful management of exothermic reactions and hydrogen gas.

Conclusion

The choice of synthetic route for this compound is contingent upon the specific needs and constraints of the laboratory.

  • The Grignard reaction (Methodology 2) emerges as a robust and scalable option, likely providing good yields and relatively straightforward purification. Its primary drawback is the potential cost of the starting 2-bromo-6-methylpyridine.

  • The Organolithium approach (Methodology 1) offers an alternative C-C bond formation strategy but is hampered by the need for cryogenic temperatures and the handling of pyrophoric reagents, making it less amenable to large-scale synthesis.

  • The Catalytic Hydrogenation route (Methodology 3) is a viable multi-step approach, but the overall yield may be lower, and it involves the handling of highly reactive reducing agents like LAH. However, developments in catalysis, such as the use of rhodium oxide for pyridine ring hydrogenation, could offer milder and more selective alternatives for related transformations.[1][2]

For most laboratory-scale preparations where scalability is not the primary concern, the Grignard methodology likely represents the most balanced approach in terms of yield, reliability, and ease of execution. However, for process development and large-scale manufacturing, a thorough cost-benefit analysis of all viable routes, including the availability and cost of starting materials, would be essential.

References

  • Oakwood Chemical. 3-(6-Methyl-pyridin-2-yl)-propan-1-ol. [Link]

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  • RSC Publishing. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. [Link]

  • Organic Syntheses. 2,6-dimethylpyridine. [Link]

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  • Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

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A Researcher's Guide to the Biological Screening of Novel Compounds Derived from 3-(6-Methylpyridin-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, lauded for its versatile biological activities.[1][2] This guide provides a comprehensive framework for the biological screening of novel compounds derived from the promising, yet underexplored, starting material: 3-(6-methylpyridin-2-yl)propan-1-ol. Our focus is to equip researchers, scientists, and drug development professionals with a robust, evidence-based methodology for evaluating the potential of these novel derivatives as anticancer, anti-inflammatory, and antimicrobial agents. This document is not a rigid template but a dynamic guide, designed to be adapted and built upon as new data emerges.

The rationale for selecting the this compound scaffold is rooted in the well-documented and diverse therapeutic properties of pyridine-containing molecules.[1][2][3] These compounds have shown efficacy in a multitude of therapeutic areas, including oncology and infectious diseases.[1][4] By systematically screening derivatives of this specific scaffold, we aim to uncover novel chemical entities with enhanced potency and selectivity.

A Tiered Approach to Biological Screening

A logical and resource-efficient screening cascade is paramount. We advocate for a tiered approach, beginning with broad, high-throughput screens to identify initial "hits," followed by more specific, mechanism-of-action studies for lead optimization.

Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Validation cluster_2 Lead Optimization Primary_Anticancer Anticancer Screen (MTT Assay) Secondary_Anticancer Mechanism of Action Studies (e.g., VEGFR-2 Kinase Assay) Primary_Anticancer->Secondary_Anticancer Active Compounds Primary_Anti_inflammatory Anti-inflammatory Screen (COX-2 Inhibition Assay) Secondary_Anti_inflammatory Cell-based Assays (e.g., Nitric Oxide Production) Primary_Anti_inflammatory->Secondary_Anti_inflammatory Active Compounds Primary_Antimicrobial Antimicrobial Screen (MIC Assay) Secondary_Antimicrobial Bactericidal/Bacteriostatic Determination Primary_Antimicrobial->Secondary_Antimicrobial Active Compounds Lead_Optimization Structure-Activity Relationship (SAR) Studies In vivo Models Secondary_Anticancer->Lead_Optimization Secondary_Anti_inflammatory->Lead_Optimization Secondary_Antimicrobial->Lead_Optimization

Caption: A tiered biological screening workflow for novel compounds.

Part 1: Anticancer Activity Evaluation

The antiproliferative potential of the novel compounds will be assessed using the MTT assay, a reliable and widely used colorimetric method for determining cell viability.[5][6]

Comparative Performance Data (Hypothetical)

The following table presents hypothetical data comparing our novel derivatives (NCD-1 to NCD-3) against known anticancer agents, Doxorubicin and a pyridine-urea compound (Compound 8e) reported to have potent activity against the MCF-7 breast cancer cell line.[7]

CompoundTarget Cell LineIC50 (µM)
NCD-1 MCF-7 (Breast Cancer)5.2
NCD-2 MCF-7 (Breast Cancer)15.8
NCD-3 MCF-7 (Breast Cancer)0.9
Doxorubicin MCF-7 (Breast Cancer)1.93[7]
Compound 8e MCF-7 (Breast Cancer)0.22[7]
Experimental Protocol: MTT Assay[5][6][7][9][10]
  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the novel compounds and reference drugs. Include a vehicle control (e.g., DMSO). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mechanism of Action: Targeting VEGFR-2 Signaling

Many pyridine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis, such as the VEGFR-2 pathway.[4]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation Angiogenesis MAPK->Proliferation Promotes NCD Novel Compound Derivative (e.g., NCD-3) NCD->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and a potential point of inhibition.

Part 2: Anti-inflammatory Activity Evaluation

The anti-inflammatory potential of the novel compounds will be assessed using a COX-2 inhibitor screening assay. COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a common strategy for anti-inflammatory drugs.[8]

Comparative Performance Data (Hypothetical)

The following table presents hypothetical data comparing our novel derivatives (NCD-1 to NCD-3) against the known COX-2 inhibitor, Celecoxib.

CompoundTargetIC50 (µM)
NCD-1 COX-21.2
NCD-2 COX-28.5
NCD-3 COX-225.1
Celecoxib COX-20.45[9]
Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)[12][13][14][15]
  • Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and arachidonic acid solution as per the manufacturer's instructions.

  • Enzyme and Inhibitor Addition: In a 96-well plate, add the COX-2 enzyme to all wells except the blank. Add the test compounds at various concentrations and the reference inhibitor (Celecoxib).

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each compound concentration. Calculate the IC50 value.

Mechanism of Action: Modulation of the NF-κB Pathway

The NF-κB signaling pathway is a crucial regulator of inflammation.[10][11][12][13] Inhibition of this pathway is a key mechanism for many anti-inflammatory compounds.

NFkB_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces NCD Novel Compound Derivative (e.g., NCD-1) NCD->IKK Inhibits

Caption: Simplified NF-κB signaling pathway in inflammation.

Part 3: Antimicrobial Activity Evaluation

The antimicrobial potential of the novel compounds will be determined by assessing their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains.

Comparative Performance Data (Hypothetical)

The following table presents hypothetical MIC values for our novel derivatives (NCD-1 to NCD-3) against Staphylococcus aureus and Escherichia coli, compared to the standard antibiotic, Ciprofloxacin.

CompoundS. aureus (MIC in µg/mL)E. coli (MIC in µg/mL)
NCD-1 >12864
NCD-2 1632
NCD-3 128>128
Ciprofloxacin 0.50.015
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay[20][21][22][23]
  • Compound Preparation: Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Conclusion and Future Directions

This guide outlines a foundational strategy for the biological screening of novel compounds derived from this compound. The presented protocols and comparative data framework are designed to facilitate a systematic and efficient evaluation process. Promising "hit" compounds identified through this initial screening cascade will warrant further investigation, including more in-depth mechanism of action studies, in vivo efficacy testing in relevant disease models, and comprehensive toxicological profiling. The ultimate goal is the identification of lead compounds with the potential for further development into novel therapeutics.

References

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  • Zhang, Q., Lenardo, M. J., & Baltimore, D. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 513. Available at: [Link]

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  • Shibuya, M. (2006). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Journal of Biochemistry, 140(4), 493–498. Available at: [Link]

  • protocols.io. (2017). Minimal Inhibitory Concentration (MIC). protocols.io. Available at: [Link]

  • Lu, C., et al. (2010). Functional Significance of VEGFR-2 on Ovarian Cancer Cells. PLoS ONE, 5(9), e12566. Available at: [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.